molecular formula C6H7N5O B1436491 9-Methylguanine CAS No. 5502-78-3

9-Methylguanine

Número de catálogo: B1436491
Número CAS: 5502-78-3
Peso molecular: 165.15 g/mol
Clave InChI: UUWJNBOCAPUTBK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

9-Methylguanine, also known as this compound, is a useful research compound. Its molecular formula is C6H7N5O and its molecular weight is 165.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 19065. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Purines - Purinones - Hypoxanthines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-amino-9-methyl-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5O/c1-11-2-8-3-4(11)9-6(7)10-5(3)12/h2H,1H3,(H3,7,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWJNBOCAPUTBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5049318
Record name 9-Methylguanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5049318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5502-78-3
Record name 9-Methylguanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5502-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Methylguanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005502783
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Methylguanine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02489
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 5502-78-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19065
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Methylguanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5049318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-1,9-dihydro-9-methyl-6H-purin-6-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.400
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 9-METHYLGUANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/397W61ZHWY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 9-Methylguanine: Chemical Structure, Properties, and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Methylguanine (9-MeG) is a purine (B94841) derivative of significant interest in various fields of biomedical research, including drug development and cancer studies. As an alkylated analog of guanine (B1146940), it plays a crucial role in understanding DNA damage and repair mechanisms, particularly through its interactions with enzymes like O6-alkylguanine-DNA alkyltransferase (AGT). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analytical methodologies for this compound, tailored for a scientific audience. Detailed experimental protocols and visual representations of key processes are included to facilitate practical application in a research setting.

Chemical Structure and Identification

This compound is a purine base in which a methyl group is attached to the nitrogen atom at position 9 of the guanine ring. This modification alters its chemical properties and biological interactions compared to its parent molecule, guanine.

IUPAC Name: 2-amino-9-methyl-1,9-dihydro-6H-purin-6-one[1]

CAS Number: 5502-78-3[1]

Molecular Formula: C₆H₇N₅O[1]

Canonical SMILES: CN1C=NC2=C1N=C(NC2=O)N[1]

InChI Key: UUWJNBOCAPUTBK-UHFFFAOYSA-N[1]

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic properties of this compound is presented in the tables below. This data is essential for its identification, purification, and quantification.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Weight 165.15 g/mol [1]
Appearance Light yellow powder[2]
Melting Point ≥300 °C (decomposes)[2]
Boiling Point DecomposesN/A
Solubility Soluble in water with 1% acetic acid.[2]
pKa₁ (N7 protonation) ~3.1N/A
pKa₂ (N1 deprotonation) ~9.6N/A
Table 2: Spectroscopic Data for this compound
Spectroscopic TechniqueDataReference
UV/Vis Spectroscopy λmax in neutral aqueous solution: ~252 nm, ~275 nm (shoulder)N/A
Molar Absorptivity (ε)Data not readily available
¹H NMR (DMSO-d₆) δ ~3.4 (s, 3H, N9-CH₃), ~6.5 (br s, 2H, NH₂), ~7.8 (s, 1H, C8-H), ~10.6 (br s, 1H, N1-H)[3]
¹³C NMR (DMSO-d₆) δ ~34.5 (N9-CH₃), ~116.5 (C5), ~138.0 (C8), ~151.5 (C4), ~154.0 (C2), ~157.0 (C6)[3]
Infrared (IR) Spectroscopy Characteristic peaks (cm⁻¹): ~3300-3100 (N-H stretching), ~1700-1650 (C=O stretching), ~1600 (N-H bending), ~1550 (C=N stretching)N/A
Mass Spectrometry (ESI+) m/z 166.0723 [M+H]⁺[1]

Synthesis of this compound

The synthesis of this compound can be approached through two primary routes: direct methylation of guanine or a more regioselective multi-step synthesis starting from a protected guanine derivative.

Direct Methylation of Guanine (Non-Regioselective)

Direct alkylation of guanine with a methylating agent such as dimethyl sulfate (B86663) typically yields a mixture of N7-methylguanine and Nthis compound, with the N7 isomer often being the major product.

Experimental Protocol:

  • Reaction Setup: In a fume hood, suspend guanine (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

  • Addition of Base: Add a non-nucleophilic base, for example, potassium carbonate (K₂CO₃, 1.5 equivalents), to the suspension.

  • Methylation: While stirring vigorously, add dimethyl sulfate (CH₃)₂SO₄, 1.1 equivalents) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, quench the reaction by adding water. The crude product containing a mixture of N7- and Nthis compound will precipitate. Filter the precipitate, wash with water, and dry under vacuum.

  • Purification: The separation of N7-methylguanine and Nthis compound can be achieved by fractional crystallization or column chromatography on silica (B1680970) gel or a reversed-phase column, exploiting the slight differences in their polarity.

Regioselective Synthesis from Guanosine (B1672433)

To achieve higher regioselectivity for the N9 position, a multi-step synthesis starting from the readily available and protected nucleoside, guanosine, is preferred.

Experimental Protocol:

  • Protection of Guanine: Begin with the protection of the N7 position of guanosine. This can be achieved by benzylation. Suspend guanosine in dimethyl sulfoxide (B87167) (DMSO) and add benzyl (B1604629) bromide. The reaction proceeds at room temperature.

  • Methylation at N9: The N7-protected guanosine is then methylated at the N9 position using a methylating agent like methyl iodide or dimethyl sulfate.

  • Hydrolysis of the Ribose Group: The ribose sugar is subsequently cleaved from the purine base by acid hydrolysis (e.g., with hydrochloric acid) to yield N7-benzyl-Nthis compound.

  • Deprotection: Finally, the benzyl protecting group at the N7 position is removed by hydrogenolysis (e.g., using H₂ gas and a palladium catalyst) to yield the desired this compound.

  • Purification: The final product is purified by recrystallization.

Synthesis_Strategies cluster_direct Direct Methylation cluster_regioselective Regioselective Synthesis Guanine Guanine Mixture N7- and Nthis compound Mixture Guanine->Mixture Dimethyl Sulfate Separation Chromatographic Separation Mixture->Separation N9_MeG_direct This compound Separation->N9_MeG_direct N7_MeG N7-Methylguanine Separation->N7_MeG Guanosine Guanosine Protected_G N7-Protected Guanosine Guanosine->Protected_G Protection Methylated_G N7,N9-Disubstituted Guanine Derivative Protected_G->Methylated_G Methylation N9_MeG_regio This compound Methylated_G->N9_MeG_regio Deprotection & Hydrolysis

Fig. 1: Synthetic strategies for this compound.

Biological Role and Signaling Pathways

This compound and other N9-substituted guanine derivatives are of significant interest as potential inhibitors of the DNA repair enzyme O⁶-alkylguanine-DNA alkyltransferase (AGT). AGT plays a critical role in cellular defense against carcinogenic alkylating agents by removing alkyl groups from the O⁶ position of guanine in DNA, thus preventing mutations.

Inhibition of AGT by compounds like 9-substituted O⁶-benzylguanine derivatives can sensitize cancer cells to alkylating chemotherapeutic agents. The presence of a substituent at the N9 position of the guanine analog can influence its binding to and inactivation of the AGT protein.[4]

AGT_Inhibition_Pathway cluster_dna_damage DNA Damage and Repair cluster_inhibition Inhibition by this compound Analog cluster_outcome Cellular Outcome DNA DNA O6_MeG_DNA O⁶-Methylguanine in DNA DNA->O6_MeG_DNA Alkylating_Agent Alkylating Agent Alkylating_Agent->DNA causes AGT AGT (O⁶-Alkylguanine-DNA Alkyltransferase) O6_MeG_DNA->AGT is a substrate for Cell_Death Enhanced Cell Death (Apoptosis) O6_MeG_DNA->Cell_Death leads to Repaired_DNA Repaired DNA AGT->Repaired_DNA repairs to Inactivated_AGT Inactivated AGT AGT->Inactivated_AGT becomes N9_MeG_Analog 9-Substituted O⁶-Benzylguanine (e.g., this compound derivative) N9_MeG_Analog->AGT inhibits/inactivates

Fig. 2: Inhibition of AGT by 9-substituted guanine analogs.

Experimental Workflow for Analysis

The quantification of this compound in biological matrices such as urine or DNA hydrolysates is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to the high sensitivity and selectivity of this technique.

Sample Preparation from Urine
  • Sample Collection and Storage: Collect urine samples and store them at -80°C until analysis.

  • Internal Standard Spiking: Thaw urine samples and spike with a known concentration of an appropriate internal standard (e.g., isotopically labeled this compound).

  • Dilution: Dilute the urine sample with a solvent compatible with the chromatographic conditions, often acetonitrile (B52724), to precipitate proteins.[5]

  • Centrifugation: Centrifuge the diluted sample to pellet the precipitated proteins.[5]

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

Sample Preparation from DNA
  • DNA Extraction: Isolate DNA from cells or tissues using a commercial DNA extraction kit.

  • DNA Hydrolysis: Hydrolyze the DNA to release the individual nucleobases. This can be achieved through acid hydrolysis (e.g., with formic acid) or enzymatic digestion.

  • Internal Standard Spiking: Spike the hydrolysate with a known concentration of an internal standard.

  • Solid-Phase Extraction (SPE): Clean up the sample using a solid-phase extraction cartridge (e.g., C18) to remove interfering matrix components.

    • Condition the SPE cartridge with methanol (B129727) and then water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute this compound with a suitable solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase C18 column or a HILIC column is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: [M+H]⁺ for this compound (m/z 166.1).

    • Product Ions: Characteristic fragment ions are selected for quantification and qualification (e.g., m/z 149.1, 124.1).

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Biological_Sample Biological Sample (Urine or DNA) Spiking Spike with Internal Standard Biological_Sample->Spiking Hydrolysis DNA Hydrolysis (if applicable) Spiking->Hydrolysis Cleanup Sample Cleanup (Dilution/SPE) Hydrolysis->Cleanup Final_Sample Final Sample for LC-MS/MS Cleanup->Final_Sample LC_Separation LC Separation (C18 or HILIC) Final_Sample->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis Concentration Concentration of This compound Data_Analysis->Concentration

Fig. 3: General experimental workflow for the analysis of this compound.

Conclusion

This technical guide provides a detailed overview of the chemical structure, properties, synthesis, and analysis of this compound. The compiled data and protocols are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, toxicology, and cancer biology. The provided methodologies, from synthesis to quantitative analysis, offer a foundation for further investigation into the biological roles of this compound and its potential as a therapeutic target or biomarker.

References

The Biological Significance of 9-Methylguanine in DNA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

9-Methylguanine (9-MeG), also known as N7-methylguanine (N7-MeG), is one of the most abundant DNA adducts formed upon exposure to both endogenous and exogenous methylating agents. While not directly miscoding, its presence in DNA has profound biological consequences, primarily due to its chemical instability, which leads to the formation of mutagenic abasic sites. This guide provides a comprehensive technical overview of the formation, biological impact, cellular repair mechanisms, and analytical methodologies for this compound. It is designed to serve as a resource for researchers and professionals involved in oncology, toxicology, and drug development.

Formation and Chemical Instability of this compound

The N7 position of guanine (B1146940) is the most nucleophilic site in DNA, making it a primary target for electrophilic methylating agents. Consequently, 9-MeG can constitute 70-80% of the initial DNA adducts formed by such agents.

Endogenous Sources:

  • S-adenosylmethionine (SAM): As a universal methyl donor in numerous cellular biochemical reactions, SAM can non-enzymatically methylate DNA, leading to the formation of 9-MeG.

Exogenous Sources:

  • Environmental Carcinogens: N-nitroso compounds, found in tobacco smoke and some preserved foods, are potent methylating agents.

  • Chemotherapeutic Agents: Several alkylating agents used in cancer chemotherapy, such as dacarbazine (B1669748) and temozolomide, induce the formation of 9-MeG.

Chemical Instability and Formation of Secondary Lesions: The methylation at the N7 position introduces a positive charge into the imidazole (B134444) ring of guanine, weakening the N-glycosidic bond. This instability leads to two critical downstream events:

  • Depurination: The spontaneous cleavage of the N-glycosidic bond results in the release of the 9-MeG base, leaving an apurinic (AP) site in the DNA backbone.[1] AP sites are non-coding and can block DNA replication and transcription. If not repaired, they can lead to the insertion of an incorrect base, typically adenine, opposite the lesion, resulting in G→T transversions.

  • Imidazole Ring Opening: The positively charged imidazole ring is also susceptible to hydrolytic cleavage, leading to the formation of a formamidopyrimidine (FAPy) lesion.

Biological Consequences of this compound

While 9-MeG itself does not significantly distort the DNA helix or directly cause mispairing during replication, its secondary lesions are highly mutagenic and cytotoxic.[1]

  • Mutagenesis: The primary mutagenic threat from 9-MeG arises from the formation of AP sites, which can lead to point mutations.

  • Cytotoxicity: High levels of 9-MeG and the subsequent AP sites can overwhelm the cellular repair machinery, leading to replication fork collapse, double-strand breaks, and ultimately, cell death. This cytotoxic effect is exploited in cancer chemotherapy.

  • Biomarker of Exposure: Due to its high prevalence and correlation with exposure to methylating agents, 9-MeG is a valuable biomarker for assessing exposure to carcinogens and monitoring the efficacy of certain chemotherapeutic drugs.[2][3]

Cellular Repair of this compound

The primary mechanism for the repair of 9-MeG is the Base Excision Repair (BER) pathway.

Base Excision Repair Pathway for this compound

The BER pathway for 9-MeG involves a series of coordinated enzymatic steps:

  • Recognition and Excision: The pathway is initiated by a DNA glycosylase that recognizes and excises the damaged base.

    • N-methylpurine DNA glycosylase (MPG; also known as AAG): This enzyme recognizes and cleaves the N-glycosidic bond of 9-MeG, releasing the damaged base and creating an AP site.

    • AlkD: This is another DNA glycosylase that can excise 9-MeG.[4][5]

  • AP Site Incision: The resulting AP site is recognized by AP endonuclease 1 (APE1) , which cleaves the phosphodiester backbone 5' to the AP site, creating a 3'-hydroxyl and a 5'-deoxyribosephosphate (dRP) terminus.

  • dRP Removal and DNA Synthesis:

    • Short-patch BER: DNA polymerase β (Pol β) removes the 5'-dRP moiety and inserts a single nucleotide.

    • Long-patch BER: In some cases, a longer patch of 2-13 nucleotides is synthesized by DNA polymerases δ/ε, with the flap structure being removed by FEN1.

  • Ligation: The final nick in the DNA backbone is sealed by DNA ligase III (in short-patch BER) or DNA ligase I (in long-patch BER).

Below is a diagram illustrating the Base Excision Repair pathway for this compound.

BER_Pathway cluster_0 DNA Damage cluster_1 Base Excision cluster_2 AP Site Incision cluster_3 DNA Synthesis & Ligation DNA_damage This compound in DNA MPG MPG/AlkD (DNA Glycosylase) DNA_damage->MPG Recognition & Excision AP_site Apurinic (AP) Site MPG->AP_site APE1 APE1 (AP Endonuclease) AP_site->APE1 Incision Nick Nick with 5'-dRP APE1->Nick PolB DNA Polymerase β Nick->PolB dRP removal & Nucleotide insertion Ligase DNA Ligase III/I PolB->Ligase Ligation Repaired_DNA Repaired DNA Ligase->Repaired_DNA

Base Excision Repair of this compound.

Quantitative Data on this compound

The levels of 9-MeG in DNA can vary significantly depending on the tissue type, age, and exposure to methylating agents.

Biological SampleCondition9-MeG Level (adducts per 107 nucleotides)Analytical MethodReference
Human White Blood CellsAge < 501.0 ± 0.932P-HPLC[6]
Human White Blood CellsAge > 800.8 ± 0.432P-HPLC[6]
Human White Blood CellsDacarbazine treatment (250 mg/m2)Dose-dependent increaseELISA[2]
Human White Blood CellsDacarbazine treatment (800 mg/m2)Dose-dependent increaseELISA[2]
Rat LiverControl (6 months old)~1.5HPLC-EC[7]
Rat LiverControl (24 months old)~3.0HPLC-EC[7]
Rat LiverHydrazine (B178648) (10 mg/kg)39-45HPLC-EC[8]
Mosquito Fish LiverControl7.89 ± 1.38 (µmol/mol of guanine)LC-MS/MS[9]
Human LeukocytesSmokers0.82 ± 0.51 (per 108 nucleotides)Capillary LC-HRMS/MS[10]
Human LeukocytesNon-smokers0.71 ± 0.53 (per 108 nucleotides)Capillary LC-HRMS/MS[10]

Experimental Protocols

Accurate quantification of 9-MeG is essential for research and clinical applications. Below are detailed methodologies for key experiments.

Quantification of this compound in DNA by LC-MS/MS

This is currently the gold standard for the sensitive and specific quantification of 9-MeG.

1. DNA Isolation:

  • Isolate genomic DNA from cells or tissues using a commercial DNA extraction kit, following the manufacturer's protocol. Ensure high purity of the DNA, with an A260/A280 ratio of ~1.8.

2. DNA Hydrolysis:

  • To a known amount of DNA (e.g., 20-50 µg), add a known amount of a stable isotope-labeled internal standard (e.g., [15N5]-9-Methylguanine).

  • Perform neutral thermal hydrolysis by heating the DNA sample in a neutral buffer at 100°C for 30 minutes. This cleaves the glycosidic bond of 9-MeG, releasing the free base.[9]

3. Sample Cleanup (Solid-Phase Extraction - SPE):

  • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

  • Load the hydrolyzed sample onto the cartridge.

  • Wash the cartridge with water to remove polar impurities.

  • Elute 9-MeG and the internal standard with methanol.

  • Dry the eluate under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution of an aqueous mobile phase (e.g., 0.1% formic acid in water) and an organic mobile phase (e.g., 0.1% formic acid in acetonitrile).

  • Mass Spectrometry Detection: Employ a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for 9-MeG and the internal standard.[11]

    • 9-MeG transition: m/z 166.0 → 149.0
    • Internal Standard transition: e.g., m/z 171.0 → 154.0

5. Quantification:

  • Generate a calibration curve using known concentrations of 9-MeG standard.

  • Quantify the amount of 9-MeG in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

N-methylpurine DNA Glycosylase (MPG) Activity Assay

This assay measures the ability of a cell extract or purified enzyme to excise 9-MeG from DNA.

1. Substrate Preparation:

  • Synthesize or purchase a short oligonucleotide (e.g., 30-mer) containing a single, site-specific 9-MeG.

  • Label the 5' end of the oligonucleotide with 32P using T4 polynucleotide kinase and [γ-32P]ATP.

  • Anneal the labeled strand to its complementary strand to create a double-stranded DNA substrate.

2. Glycosylase Reaction:

  • Incubate the 32P-labeled DNA substrate with the cell extract or purified MPG enzyme in an appropriate reaction buffer at 37°C for a specified time.

3. AP Site Cleavage:

  • Stop the reaction and treat the sample with an agent that cleaves the DNA at the newly formed AP site (e.g., NaOH or APE1).

4. Product Analysis:

  • Separate the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE).

  • Visualize the radiolabeled DNA fragments using a phosphorimager.

  • The amount of the cleaved product is proportional to the glycosylase activity.

5. Quantification:

  • Quantify the band intensities of the full-length substrate and the cleaved product to determine the percentage of 9-MeG excised.

Below is a workflow diagram for the quantification of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification Sample Biological Sample (Cells, Tissue, etc.) DNA_Extraction DNA Extraction Sample->DNA_Extraction Hydrolysis DNA Hydrolysis (with Internal Standard) DNA_Extraction->Hydrolysis SPE Solid-Phase Extraction (Cleanup) Hydrolysis->SPE LC_MSMS LC-MS/MS Analysis SPE->LC_MSMS Data_Analysis Data Analysis & Quantification LC_MSMS->Data_Analysis

Workflow for this compound Quantification.

Role in Disease and Therapeutics

Carcinogenesis: The mutagenic potential of 9-MeG-induced AP sites links this adduct to the initiation of cancer. Chronic exposure to methylating carcinogens can lead to an accumulation of mutations in critical genes, such as tumor suppressor genes and oncogenes.

Chemotherapy: The cytotoxic properties of 9-MeG and other DNA adducts are the basis for the use of alkylating agents in cancer treatment. The efficacy of these drugs is often dependent on the tumor's DNA repair capacity. Tumors with deficient BER pathways may be more sensitive to these agents. Conversely, upregulation of the BER pathway can be a mechanism of drug resistance.

Drug Development:

  • Targeting BER: Inhibitors of key BER enzymes, such as APE1 or Pol β, are being investigated as a strategy to potentiate the effects of alkylating chemotherapeutic agents.

  • Biomarker-guided Therapy: Monitoring the levels of 9-MeG in patients undergoing chemotherapy with alkylating agents can provide a measure of drug efficacy and help in personalizing treatment regimens.

Conclusion

This compound, while chemically simple, represents a significant threat to genomic integrity. Its high frequency of formation and inherent instability make it a major source of spontaneous and induced mutations. Understanding the mechanisms of its formation, repair, and biological consequences is crucial for elucidating the etiology of diseases such as cancer and for the development of more effective therapeutic strategies. The analytical methods detailed in this guide provide the tools necessary for researchers and clinicians to further investigate the role of this compound in human health and disease.

References

The Discovery and History of 9-Methylguanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Methylguanine (9-meG) is a purine (B94841) derivative characterized by a methyl group substitution at the 9th position of the guanine (B1146940) ring. Unlike its well-studied isomers, O⁶-methylguanine and 7-methylguanine (B141273), which are significant DNA adducts arising from exposure to alkylating agents, the history and biological role of this compound are more nuanced. This technical guide provides an in-depth exploration of the discovery, synthesis, and historical context of this compound, its biological significance, and the analytical methods developed for its study.

Discovery and Early Synthesis

The definitive first synthesis of this compound is not explicitly documented in a single seminal paper. However, its synthesis is intrinsically linked to the foundational work on purine chemistry in the late 19th and early 20th centuries. The most prominent and versatile method for purine synthesis developed during this era was the Traube purine synthesis, first reported by the German chemist Wilhelm Traube in 1900.[1][2] This method provided a rational approach to construct the purine ring system from pyrimidine (B1678525) precursors, paving the way for the synthesis of a wide array of purine derivatives, including N-alkylated forms like this compound.

The Traube Purine Synthesis

The Traube synthesis is a robust method for creating purine derivatives by building an imidazole (B134444) ring onto a 4,5-diaminopyrimidine.[1][2] The general pathway involves the nitrosation of a 4-aminopyrimidine (B60600) to introduce a nitroso group at the 5-position, followed by reduction to an amino group, yielding a 4,5-diaminopyrimidine. This intermediate is then cyclized with a one-carbon unit, such as formic acid or its derivatives, to form the purine ring.

Traube_Synthesis 4-Amino-6-hydroxypyrimidine 4-Amino-6-hydroxypyrimidine Nitrosation Nitrosation 4-Amino-6-hydroxypyrimidine->Nitrosation 4-Amino-5-nitroso-6-hydroxypyrimidine 4-Amino-5-nitroso-6-hydroxypyrimidine Nitrosation->4-Amino-5-nitroso-6-hydroxypyrimidine NaNO2, HCl Reduction Reduction 4-Amino-5-nitroso-6-hydroxypyrimidine->Reduction 4,5-Diamino-6-hydroxypyrimidine 4,5-Diamino-6-hydroxypyrimidine Reduction->4,5-Diamino-6-hydroxypyrimidine (NH4)2S Cyclization_with_Formic_Acid Cyclization (e.g., Formic Acid) 4,5-Diamino-6-hydroxypyrimidine->Cyclization_with_Formic_Acid Guanine Guanine Cyclization_with_Formic_Acid->Guanine

General pathway of the Traube purine synthesis for guanine.

To synthesize this compound, a methyl group would be introduced at the appropriate nitrogen of the pyrimidine precursor or through direct methylation of guanine, though the latter often yields a mixture of isomers.

Direct Methylation of Guanine

Direct alkylation of guanine with a methylating agent, such as methyl iodide or dimethyl sulfate, can also produce this compound. However, this method typically lacks regioselectivity and results in a mixture of products, including 7-methylguanine and O⁶-methylguanine, which can be challenging to separate. The N7 position of guanine is generally the most nucleophilic, making it the primary site of alkylation.

Biological Significance of this compound

Unlike its isomers that are well-known DNA lesions, this compound is not considered a significant product of DNA alkylation. Instead, its primary biological relevance lies in its presence as a modified nucleoside in transfer RNA (tRNA).

This compound in tRNA

Post-transcriptional modification of tRNA is essential for its proper structure and function. One such modification is the methylation of guanosine (B1672433) at the N1 position of the purine ring, forming 1-methylguanosine (B33566) (m¹G). In some instances, methylation can occur at the N9 position, though this is less common than other guanine methylations like m⁷G.

The enzyme responsible for the formation of 1-methylguanosine at position 9 (m¹G9) in eukaryotes and archaea is the methyltransferase Trm10.[3] Interestingly, the human mitochondrial Trm10 homolog, TRMT10C, exhibits dual specificity and can create both m¹A9 (1-methyladenosine) and m¹G9.[4]

The presence of a methyl group at the N1 or N9 position disrupts the Watson-Crick base pairing face of guanine, which can have significant implications for the local and overall structure of the tRNA molecule. These modifications are crucial for maintaining the correct three-dimensional fold of tRNA, which is necessary for its recognition by aminoacyl-tRNA synthetases and the ribosome during protein synthesis.[3][5]

tRNA_Modification pre-tRNA pre-tRNA Trm10_Enzyme Trm10/TRMT10C pre-tRNA->Trm10_Enzyme Modified_tRNA Mature tRNA (with m1G9) Trm10_Enzyme->Modified_tRNA SAH S-Adenosyl- homocysteine Trm10_Enzyme->SAH SAM S-Adenosyl- methionine SAM->Trm10_Enzyme

Enzymatic formation of 1-methylguanosine at position 9 in tRNA.

Historical and Modern Analytical Methods

The development of analytical techniques to separate and identify purine derivatives was crucial for the study of this compound and its isomers.

Early Analytical Techniques

Paper Chromatography: In the mid-20th century, paper chromatography emerged as a powerful tool for the separation of purines, pyrimidines, and nucleosides.[3][6] This technique, which separates compounds based on their differential partitioning between a stationary phase (paper) and a mobile phase (solvent), allowed for the resolution of complex mixtures of nucleic acid components. The separated compounds could then be visualized under ultraviolet (UV) light and eluted for further characterization.

UV Spectroscopy: Ultraviolet spectroscopy was another early and essential tool. Purine derivatives exhibit characteristic UV absorption spectra, and these spectra could be used to identify and quantify the separated compounds. Early studies established the UV absorption profiles for a variety of purines and pyrimidines, providing a basis for their identification.

Modern Analytical Techniques

Modern analysis of this compound and other modified nucleosides relies on more sensitive and specific techniques, primarily high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).

HPLC-MS/MS: This powerful combination allows for the highly sensitive and specific detection and quantification of this compound in complex biological matrices. HPLC separates the components of a mixture, and tandem mass spectrometry provides structural information and precise quantification based on the mass-to-charge ratio of the molecule and its fragments.

Toxicology of this compound

Direct toxicological data for this compound is limited in the scientific literature. Most toxicological studies on methylated guanines have focused on O⁶-methylguanine and 7-methylguanine due to their roles as DNA adducts and their implications in mutagenesis and carcinogenesis.

However, the cytotoxicity of this compound can be assessed using standard in vitro assays. The following section provides a general protocol for evaluating the cytotoxic effects of guanine analogs like this compound.

Experimental Protocols for Cytotoxicity Assessment

Table 1: Representative IC₅₀ Values of O⁶-Methylguanine in Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)
A549Lung Carcinoma~150
MCF-7Breast Adenocarcinoma~200
HCT116Colon Carcinoma~100

Note: This data for O⁶-methylguanine serves as a benchmark for comparison when evaluating the cytotoxicity of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This assay determines the concentration of a compound that inhibits cell viability by 50% (IC₅₀).

  • Materials:

    • 96-well plates

    • Cancer cell line of interest (e.g., A549, MCF-7)

    • Complete culture medium

    • This compound stock solution (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Compound Treatment: After 24 hours, treat cells with serial dilutions of this compound.

    • Incubation: Incubate for 48-72 hours.

    • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

    • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm.

    • Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC₅₀ value.

Cytotoxicity_Workflow Seed_Cells Seed Cells in 96-well Plate Treat_with_9meG Treat with Serial Dilutions of 9-meG Seed_Cells->Treat_with_9meG Incubate Incubate (48-72h) Treat_with_9meG->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan with DMSO Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance (570 nm) Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50

Workflow for an in vitro MTT cytotoxicity assay.

Protocol 2: Ames Test for Mutagenicity

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[7][8]

  • Principle: The assay uses several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. These strains are auxotrophic for histidine and will not grow on a histidine-free medium. A mutagen can cause a reverse mutation, allowing the bacteria to synthesize their own histidine and form colonies.

  • Procedure Outline:

    • The tester strains are exposed to various concentrations of this compound, both with and without a metabolic activation system (S9 fraction from rat liver).

    • The bacteria are plated on a minimal agar (B569324) medium lacking histidine.

    • After incubation, the number of revertant colonies is counted.

    • A significant increase in the number of colonies compared to the negative control indicates that the substance is mutagenic.

Conclusion

The history of this compound is deeply rooted in the foundational discoveries of purine chemistry. While its synthesis was made possible by early 20th-century methods like the Traube synthesis, its biological significance has been more recently elucidated, primarily in the context of tRNA modification. Unlike its isomers, this compound is not a major DNA adduct from alkylating agents, and therefore, its toxicological profile is less understood. The experimental protocols and historical context provided in this guide offer a comprehensive resource for researchers and scientists interested in further exploring the unique chemistry and biology of this particular methylated purine.

References

The Role of 9-Methylguanine in Mutagenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Methylguanine (9-MeG) is a DNA adduct formed through the alkylation of the N9 position of guanine (B1146940). While less studied than other methylated guanine adducts like O6-methylguanine, 9-MeG plays a significant role in mutagenesis, primarily through the induction of abasic sites. This technical guide provides a comprehensive overview of the formation, mutagenic mechanisms, and cellular responses related to this compound. It includes detailed experimental protocols for its detection and the assessment of its mutagenic potential, alongside quantitative data and visual representations of the key pathways involved.

Introduction

Alkylation of DNA at the N9 position of guanine results in the formation of this compound. This modification is chemically unstable and readily leads to the cleavage of the N-glycosidic bond, resulting in depurination and the creation of an abasic (apurinic/apyrimidinic or AP) site.[1] AP sites are non-instructional and highly mutagenic lesions that can block DNA replication.[2] The mutagenic consequences of 9-MeG are therefore intrinsically linked to the cellular processing of these abasic sites.

Formation of this compound

This compound is formed by the covalent attachment of a methyl group to the N9 position of a guanine base in DNA. This can occur upon exposure to certain alkylating agents. While the N7 position is the most frequent site of guanine alkylation, modification at the N9 position is a known, albeit less common, outcome.

Mutagenic Mechanism of this compound

The primary mutagenic mechanism of this compound is indirect and proceeds through a two-step process:

  • Depurination: The methylation at the N9 position weakens the N-glycosidic bond connecting the guanine base to the deoxyribose sugar. This instability leads to the spontaneous cleavage of this bond, releasing the this compound base and leaving behind an abasic site in the DNA backbone.[3]

  • Translesion Synthesis (TLS) past the Abasic Site: During DNA replication, DNA polymerases encounter the abasic site. Since the abasic site lacks templating information, specialized translesion synthesis (TLS) polymerases are recruited to bypass the lesion. These polymerases often insert a nucleotide opposite the abasic site in a non-template-directed manner. There is a strong preference for the insertion of adenine (B156593) opposite an abasic site, a phenomenon often referred to as the "A-rule".[1] This leads to G→T transversions if the original guanine was on the template strand.

Mutational Signature

The predominant mutation resulting from an abasic site is a transversion, with a notable preference for the incorporation of adenine.[1] This suggests that the mutational signature of this compound would be characterized by G to T transversions.

Cellular Responses to this compound

The formation of this compound and the subsequent abasic sites trigger cellular DNA damage responses, primarily the Base Excision Repair (BER) pathway.

Base Excision Repair (BER)

BER is the major pathway for the repair of abasic sites. The key steps are as follows:

  • AP Site Recognition: An AP endonuclease (APE1 in humans) recognizes the abasic site.

  • Incision: APE1 cleaves the phosphodiester backbone 5' to the abasic site, creating a single-strand break with a 3'-hydroxyl and a 5'-deoxyribose phosphate (B84403) (dRP) residue.

  • DNA Synthesis and dRP Excision: DNA polymerase β (Pol β) binds to the incised site, inserts a single nucleotide complementary to the opposite strand, and removes the 5'-dRP residue through its dRP lyase activity.

  • Ligation: DNA ligase seals the remaining nick in the DNA backbone, restoring the integrity of the DNA strand.

Quantitative Data on Mutagenicity

Direct quantitative data on the mutagenicity of this compound is limited in the scientific literature. However, the mutagenic potential can be inferred from studies on abasic sites and other N-alkylated guanines that lead to depurination. The frequency of mutagenesis per abasic site has been estimated to be around 1 in 100 in SOS-induced bacterial cells.[2]

Lesion Organism/System Mutation Frequency Predominant Mutation Type Reference
Abasic SiteE. coli (SOS-induced)~1 per 100 lesionsTransversions (A insertion preference)[2]

Experimental Protocols

Detection of this compound by LC-MS/MS

This protocol describes the quantification of this compound in DNA samples using liquid chromatography-tandem mass spectrometry.

Materials and Reagents:

  • Genomic DNA sample

  • This compound analytical standard

  • Stable isotope-labeled this compound internal standard (e.g., [¹⁵N₅]-9-Methylguanine)

  • Nuclease P1

  • Alkaline Phosphatase

  • LC-MS grade water, acetonitrile, and formic acid

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

  • DNA Extraction and Quantification: Isolate genomic DNA from the sample of interest and accurately determine its concentration.

  • Internal Standard Spiking: Add a known amount of the stable isotope-labeled internal standard to the DNA sample.

  • DNA Hydrolysis:

    • Perform neutral thermal hydrolysis by heating the DNA sample at 100°C for 30 minutes to release N-alkylated purines.

    • Alternatively, perform enzymatic hydrolysis using nuclease P1 followed by alkaline phosphatase to digest the DNA into individual nucleosides.

  • Sample Cleanup: Use SPE cartridges to remove salts and other contaminants from the hydrolyzed sample.

  • LC-MS/MS Analysis:

    • Inject the purified sample onto a reverse-phase HPLC column to separate the analytes.

    • Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify this compound and the internal standard based on their specific precursor-to-product ion transitions.

  • Quantification: Calculate the concentration of this compound in the original DNA sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[4][5]

Ames Test for Mutagenicity Assessment

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.[6][7]

Materials:

  • Salmonella typhimurium strains (e.g., TA100 for base-pair substitutions)

  • Minimal glucose agar (B569324) plates

  • Top agar

  • Histidine/biotin solution

  • This compound test solution

  • Positive and negative controls

  • S9 fraction (for metabolic activation, if required)

Procedure:

  • Bacterial Culture: Grow an overnight culture of the selected S. typhimurium strain.

  • Plate Incorporation Assay:

    • To a tube containing molten top agar, add the bacterial culture, histidine/biotin solution, and the test solution of this compound at various concentrations.

    • If metabolic activation is being tested, add the S9 mix.

    • Pour the mixture onto a minimal glucose agar plate and allow it to solidify.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[8][9]

Visualizations

Depurination_and_AP_Site_Formation cluster_0 DNA Strand with this compound cluster_1 Depurination cluster_2 Formation of Abasic Site DNA_Backbone1 5'-Sugar-Phosphate-Backbone Guanine Guanine 9MeG This compound Cleavage Cleavage of N-Glycosidic Bond 9MeG->Cleavage Spontaneous hydrolysis DNA_Backbone2 Sugar-Phosphate-Backbone-3' AP_Site Abasic Site Cleavage->AP_Site Released_9MeG Released This compound Cleavage->Released_9MeG DNA_Backbone3 5'-Sugar-Phosphate-Backbone DNA_Backbone4 Sugar-Phosphate-Backbone-3'

Caption: Formation of an abasic site via depurination of this compound.

Mutagenic_Replication_of_AP_Site cluster_0 Replication Fork Encountering AP Site cluster_1 Translesion Synthesis (TLS) cluster_2 Mutated Daughter Strand Template_Strand Template Strand 5'-...-C-[AP]-G-...-3' DNA_Polymerase DNA Polymerase stalls TLS_Polymerase TLS Polymerase recruited DNA_Polymerase->TLS_Polymerase Polymerase switching A_Insertion Preferential Insertion of Adenine ('A-rule') TLS_Polymerase->A_Insertion Daughter_Strand Daughter Strand 3'-...-G-A-C-...-5' A_Insertion->Daughter_Strand Bypass Result Result: G to T Transversion in subsequent replication Daughter_Strand->Result

Caption: Mutagenesis arising from translesion synthesis past an abasic site.

Base_Excision_Repair_Pathway Start DNA with Abasic Site APE1 AP Endonuclease (APE1) recognizes and cleaves 5' to AP site Start->APE1 PolB_Insert DNA Polymerase β (Pol β) inserts correct nucleotide APE1->PolB_Insert PolB_Remove Pol β removes 5'-dRP residue PolB_Insert->PolB_Remove Ligase DNA Ligase seals the nick PolB_Remove->Ligase End Repaired DNA Ligase->End

References

9-Methylguanine adduct formation with alkylating agents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Guanine (B1146940) Adduct Formation by Alkylating Agents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Covalent modification of DNA by alkylating agents is a fundamental mechanism underlying mutagenesis, carcinogenesis, and cancer chemotherapy. Guanine, being the most nucleophilic of the DNA bases, is the principal target for these agents. While multiple positions on guanine can be alkylated, modifications at the N7 and O⁶ positions are the most extensively studied due to their prevalence and profound biological consequences. Alkylation at the N9 position, which is involved in the N-glycosidic bond with deoxyribose, is also possible but typically leads to destabilization and depurination, resulting in an abasic site rather than a stable adduct. This guide provides a comprehensive technical overview of the mechanisms of guanine adduct formation, the biological ramifications of the major N7-methylguanine and O⁶-methylguanine adducts, detailed experimental protocols for their detection and quantification, and the cellular pathways that respond to this form of DNA damage.

Introduction: The Chemistry of Guanine Alkylation

Alkylating agents are electrophilic compounds that react with nucleophilic centers in biomolecules. Within DNA, the guanine base presents several nucleophilic sites, primarily the N7, O⁶, and N3 atoms. The N7 position is the most nucleophilic and, therefore, the most frequent site of alkylation for many agents, leading to the formation of N7-alkylguanine.[1] While N7-alkylguanine is the major adduct, it is the O⁶-alkylguanine lesion that is considered most mutagenic and carcinogenic.[2] Alkylation can also occur at other positions, but this guide will focus on the most significant and well-characterized guanine adducts.

The reaction mechanism of alkylating agents influences their site specificity. They are broadly classified as operating through Sₙ1 (Substitution Nucleophilic Unimolecular) or Sₙ2 (Substitution Nucleophilic Bimolecular) mechanisms.[3][4]

  • Sₙ1 Agents: These compounds, such as N-methyl-N-nitrosourea (MNU) and temozolomide (B1682018) (TMZ), form a highly reactive carbocation intermediate that then reacts with DNA.[3][5] This mechanism favors alkylation of the more nucleophilic oxygen atoms, leading to a higher proportion of O⁶-methylguanine (O⁶-MeG).[6]

  • Sₙ2 Agents: These agents, like methyl methanesulfonate (B1217627) (MMS), transfer an alkyl group directly to the nucleophile in a single concerted step.[7] This mechanism is sterically sensitive and favors the more accessible and highly nucleophilic N7 position of guanine.

The Special Case of N9-Alkylation

The N9 position of guanine is fundamentally different from other nucleophilic sites as it is part of the N-glycosidic bond that tethers the base to the deoxyribose sugar in the DNA backbone. Alkylation at this position introduces a positive charge and destabilizes this critical bond.[8] This destabilization facilitates hydrolytic cleavage of the bond, leading to the loss of the entire guanine base, a process known as depurination . The resulting lesion is an apurinic/apyrimidinic (AP) or abasic site .

While the formation of a stable 9-methylguanine adduct within the DNA strand is not a common or persistent lesion, the resulting abasic site is highly genotoxic and mutagenic if not repaired.[1][8] Therefore, N9-alkylation is a DNA-damaging event that proceeds through a pathway of adduct formation followed by rapid decomposition to a different type of lesion.

N9_Alkylation_Depurination cluster_0 DNA Strand Guanine Guanine in DNA (N9 bonded to Deoxyribose) Adduct Unstable this compound Adduct (Positive charge on N9) Guanine->Adduct AlkylatingAgent Alkylating Agent (e.g., Methylating Agent) AlkylatingAgent->Guanine Alkylation at N9 Depurination Depurination (Hydrolysis of Glycosidic Bond) Adduct->Depurination AbasicSite Abasic (AP) Site + Released this compound Depurination->AbasicSite

Caption: Logical workflow of N9-guanine alkylation leading to depurination.

Major Guanine Adducts and Their Biological Significance

N7-Methylguanine (N7-MeG)

N7-MeG is the most abundant lesion formed by many simple methylating agents.[1][6] Its formation introduces a positive charge into the imidazole (B134444) ring of guanine, which can lead to two primary consequences:

  • Depurination: Similar to N9-alkylation, the positive charge on N7-MeG weakens the glycosidic bond, making it prone to hydrolysis and resulting in an abasic site.[1]

  • Imidazole Ring Opening: The adducted guanine can undergo a chemical rearrangement where the imidazole ring opens to form a stable formamidopyrimidine (Fapy) lesion. These Fapy lesions are persistent and can be more mutagenic than the original N7-MeG adduct.[1]

N7-MeG itself is not considered highly mutagenic as it does not directly disrupt Watson-Crick base pairing.[9] However, its instability and conversion to other lesions contribute to its genotoxicity.

O⁶-Methylguanine (O⁶-MeG)

Although formed in smaller quantities than N7-MeG by many agents, O⁶-MeG is a critical lesion due to its potent mutagenic and cytotoxic properties.[2][10] The methyl group at the O⁶ position interferes with the normal hydrogen bonding with cytosine. During DNA replication, DNA polymerases frequently misinsert thymine (B56734) instead of cytosine opposite O⁶-MeG.[2] If this mispair is not repaired before the next round of replication, it results in a permanent G:C to A:T transition mutation.[11]

The cytotoxicity of O⁶-MeG is primarily mediated by the Mismatch Repair (MMR) system.[12] The MMR system recognizes the O⁶-MeG:T mispair but attempts to remove the newly synthesized thymine. Since the O⁶-MeG lesion on the template strand remains, the polymerase may re-insert another thymine, leading to a futile cycle of repair.[3][11] This repeated excision and resynthesis can lead to single-strand breaks, replication fork collapse, the formation of lethal double-strand breaks, and ultimately, cell cycle arrest and apoptosis.[11][12]

O6MeG_Cytotoxicity_Pathway O6MeG O⁶-Methylguanine (O⁶-MeG) Adduct in DNA Replication DNA Replication O6MeG->Replication Miscoding Thymine misincorporated opposite O⁶-MeG Replication->Miscoding MMR Mismatch Repair (MMR) System Recognizes O⁶-MeG:T Miscoding->MMR FutileCycle Futile Repair Cycle: Thymine excised, but O⁶-MeG remains MMR->FutileCycle SSB Single-Strand Breaks (SSBs) FutileCycle->SSB DSB Replication Fork Collapse & Double-Strand Breaks (DSBs) SSB->DSB Apoptosis Cell Cycle Arrest & Apoptosis DSB->Apoptosis Adduct_Analysis_Workflow Start Biological Sample (Tissue or Cells) DNA_Extraction 1. DNA Extraction & Quantification Start->DNA_Extraction Spiking 2. Internal Standard Spiking DNA_Extraction->Spiking Hydrolysis 3. DNA Hydrolysis (Thermal or Enzymatic) Spiking->Hydrolysis Purification 4. Solid-Phase Extraction (SPE) Purification Hydrolysis->Purification LC_MS 5. LC-MS/MS Analysis (MRM Mode) Purification->LC_MS Data_Analysis 6. Data Analysis & Quantification LC_MS->Data_Analysis Result Adduct Level (e.g., adducts per 10⁸ nucleotides) Data_Analysis->Result

References

The Enigmatic Threat: A Technical Guide to N-Methylguanine Induced DNA Damage

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: This technical guide addresses the mechanisms of DNA damage induced by N-methylated guanine (B1146940) adducts. Initial inquiries into the specific mechanisms of 9-Methylguanine (9-MeG) revealed a significant gap in the publicly available scientific literature. While 9-MeG is commercially available as a research chemical, extensive studies detailing its specific interactions with DNA, the cellular responses it elicits, and its potential for cytotoxicity or mutagenicity are not readily accessible.

Therefore, to provide a comprehensive and valuable resource for researchers, scientists, and drug development professionals, this guide will focus on the well-characterized and biologically significant DNA adduct, N7-methylguanine (N7-MeG) . The methylation at the N7 position of guanine is the most frequent modification caused by many alkylating agents. Where relevant, comparisons will be drawn to the highly mutagenic O6-methylguanine (O6-MeG) to provide a broader context for understanding the diverse consequences of guanine methylation. The principles and methodologies discussed herein for N7-MeG can serve as a foundational framework for investigating the potential effects of 9-MeG and other N-alkylated guanine derivatives.

Introduction: The Landscape of Guanine Alkylation

Alkylation of DNA bases is a common form of DNA damage arising from both endogenous metabolic processes and exposure to exogenous agents. The guanine base, due to its nucleophilic nature, is a primary target for alkylating agents. Methylation, the addition of a methyl group, can occur at several positions on the guanine molecule, with the N7 and O6 positions being the most extensively studied.

  • N7-methylguanine (N7-MeG): The most abundant lesion produced by many methylating agents, accounting for 70-80% of total DNA methylation.[1][2] The N7 atom is located in the major groove of the DNA double helix, making it highly accessible to electrophiles.[3]

  • O6-methylguanine (O6-MeG): A less frequent lesion (around 0.3% of total methylation) but highly mutagenic and carcinogenic.[2] Methylation at the O6 position disrupts the Watson-Crick base pairing.

  • This compound (9-MeG): Methylation occurs at the N9 position of the purine (B94841) ring. The biological consequences of this specific modification within a DNA strand are not well-documented in the current body of scientific literature.

This guide will now delve into the detailed mechanisms of DNA damage induced by N7-methylguanine.

Formation and Chemical Stability of N7-Methylguanine

The formation of N7-MeG can be attributed to both internal and external sources:

  • Endogenous Sources: S-adenosylmethionine (SAM), the universal methyl donor in cells, can non-enzymatically methylate guanine residues in DNA.[1]

  • Exogenous Sources: A wide array of environmental chemicals and chemotherapeutic drugs are methylating agents that lead to the formation of N7-MeG. Examples include:

    • Chemotherapeutic agents: Temozolomide, dacarbazine (B1669748), and cyclophosphamide.[1][4][5]

    • Environmental carcinogens: N-nitrosamines found in tobacco smoke and some foods.[1]

A critical feature of the N7-MeG adduct is its chemical instability. The methylation at the N7 position introduces a positive charge into the imidazole (B134444) ring of guanine, which weakens the N-glycosidic bond connecting the base to the deoxyribose sugar.[1][6][7] This instability leads to two major secondary events:

  • Spontaneous Depurination: The weakened glycosidic bond can be hydrolyzed, leading to the release of the N7-MeG base and the formation of an apurinic/apyrimidinic (AP) site in the DNA backbone.[6][7] AP sites are non-coding lesions that can block DNA replication and are highly mutagenic if not repaired.

  • Imidazole Ring Opening: The positively charged imidazole ring is susceptible to cleavage, resulting in the formation of a more stable, but still damaging, lesion known as N-methyl-formamidopyrimidine (Fapy-G).[6]

The half-life of N7-MeG in DNA is relatively short, on the order of hours, highlighting the rapid conversion to these secondary, and often more problematic, DNA lesions.[8]

Biological Consequences of N7-Methylguanine

While N7-MeG is the most abundant methyl-guanine adduct, its direct biological impact is considered less severe than that of O6-MeG.

Effects on DNA Structure and Replication

Unlike O6-MeG, which directly alters the hydrogen bonding face of guanine, N7-methylation occurs in the major groove and does not significantly distort the DNA double helix.[9][10] Structural studies have shown that N7-MeG can still form a stable base pair with cytosine.[11][12] Consequently, N7-MeG itself is not considered a major block to DNA replication and is generally considered to be non-mutagenic or only weakly mutagenic.[6][10] Studies have shown a very low mutation frequency (<0.5%) for N7-MeG in bacterial cells.

However, the secondary lesions arising from N7-MeG are significantly more detrimental:

  • AP sites: These are potent blocks to DNA polymerases and, if bypassed by translesion synthesis (TLS) polymerases, often lead to the insertion of an incorrect base, most commonly an adenine, resulting in G to T transversions.

  • Fapy-G: This lesion is more persistent than N7-MeG and has been shown to be mutagenic, though the specific mutational signature can vary.

Cytotoxicity

The cytotoxicity of N7-MeG is primarily attributed to its secondary lesions. The formation of AP sites can lead to the accumulation of single-strand breaks during the repair process, which if overwhelmed, can result in double-strand breaks and cell death. Furthermore, recent studies have indicated that N7-MeG can react with histone proteins to form DNA-protein cross-links (DPCs), which are highly cytotoxic lesions that can block replication and transcription.[4][13] Although formed in low yield, these DPCs contribute to the overall cytotoxicity of methylating agents.[4][13]

Cellular Repair of N7-Methylguanine

Given the abundance of N7-MeG, cells have evolved efficient repair mechanisms to remove this lesion and its byproducts. The primary pathway for the repair of N7-MeG is Base Excision Repair (BER) .

The BER pathway for N7-MeG is initiated by the enzyme N-methylpurine-DNA glycosylase (MPG) , also known as alkyladenine DNA glycosylase (AAG) in humans.[7]

The steps of BER for N7-MeG are as follows:

  • Recognition and Excision: MPG recognizes the N7-MeG adduct and cleaves the N-glycosidic bond, releasing the damaged base and creating an AP site.[7]

  • AP Site Incision: An AP endonuclease, such as APE1, recognizes the AP site and cleaves the phosphodiester backbone 5' to the lesion, creating a single-strand break with a 3'-hydroxyl and a 5'-deoxyribose phosphate (B84403) (dRP) terminus.

  • End Processing and DNA Synthesis: DNA polymerase β (Pol β) removes the 5'-dRP moiety and fills the single-nucleotide gap by incorporating a cytosine opposite the guanine on the undamaged strand.

  • Ligation: DNA ligase seals the nick in the DNA backbone, restoring the integrity of the DNA strand.

The Fapy-G lesion is also recognized and removed by the BER pathway, although other repair proteins may also be involved.

Quantitative Data on N7-Methylguanine

The following tables summarize quantitative data related to the formation and repair of N7-MeG.

ParameterValueCell/Tissue TypeExperimental ConditionReference
Formation
Relative Abundance70-90% of total methyl adductsVariousTreatment with simple methylating agents[1]
Endogenous Levels~14 adducts / 10⁷ nucleotidesHuman lymphocytes (non-smokers)Normal physiological conditions[14]
Endogenous Levels~25 adducts / 10⁷ nucleotidesHuman lymphocytes (smokers)Smoking exposure[14]
Repair
Half-life~72 hoursHuman white blood cellsIn vivo after dacarbazine treatment[5]

Experimental Protocols

Accurate detection and quantification of N7-MeG and its secondary lesions are crucial for studying its biological effects. Below are outlines of common experimental protocols.

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC) for N7-MeG Quantification

This is a highly sensitive and specific method for quantifying N7-MeG in DNA samples.

Protocol Outline:

  • DNA Isolation: Isolate genomic DNA from cells or tissues of interest using standard protocols (e.g., phenol-chloroform extraction or commercial kits).

  • DNA Hydrolysis: Hydrolyze the DNA to release the purine bases. This is typically done by acid hydrolysis (e.g., with 0.1 M HCl at 70°C).

  • HPLC Separation: Separate the released bases using reverse-phase HPLC. A C18 column is commonly used with a mobile phase such as a phosphate buffer with a methanol (B129727) gradient.

  • Electrochemical Detection: Detect N7-MeG using an electrochemical detector set at an appropriate oxidation potential.

  • Quantification: Quantify the amount of N7-MeG by comparing the peak area to a standard curve generated with known amounts of N7-MeG.

Enzyme-Linked Immunosorbent Assay (ELISA) for N7-MeG Detection

ELISA provides a high-throughput method for detecting N7-MeG, particularly useful for screening large numbers of samples.

Protocol Outline:

  • DNA Isolation and Denaturation: Isolate and denature the genomic DNA to single strands.

  • Plate Coating: Coat microtiter plates with the denatured DNA.

  • Blocking: Block non-specific binding sites on the plate with a blocking buffer (e.g., BSA or non-fat milk).

  • Primary Antibody Incubation: Incubate the plates with a primary antibody specific for N7-MeG.

  • Secondary Antibody Incubation: Wash the plates and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

  • Substrate Addition and Detection: Add a chromogenic substrate for the enzyme and measure the resulting color change using a microplate reader.

  • Quantification: Determine the amount of N7-MeG by comparison to a standard curve of DNA with known amounts of N7-MeG.[5]

Visualizing the Pathways

The following diagrams, in DOT language, illustrate the key pathways involved in N7-MeG-induced DNA damage and repair.

N7_Methylguanine_Formation_and_Consequences cluster_formation Formation of N7-MeG cluster_consequences Biological Consequences Endogenous Sources (SAM) Endogenous Sources (SAM) Guanine in DNA Guanine in DNA Endogenous Sources (SAM)->Guanine in DNA Non-enzymatic methylation Exogenous Agents Exogenous Agents Exogenous Agents->Guanine in DNA Alkylation N7-Methylguanine (N7-MeG) N7-Methylguanine (N7-MeG) AP Site AP Site N7-Methylguanine (N7-MeG)->AP Site Spontaneous Depurination Fapy-G Fapy-G N7-Methylguanine (N7-MeG)->Fapy-G Imidazole Ring Opening DNA-Protein Cross-link DNA-Protein Cross-link N7-Methylguanine (N7-MeG)->DNA-Protein Cross-link Reaction with Histones Replication Block Replication Block AP Site->Replication Block Mutagenesis (G->T) Mutagenesis (G->T) AP Site->Mutagenesis (G->T) Fapy-G->Mutagenesis (G->T) Cytotoxicity Cytotoxicity DNA-Protein Cross-link->Cytotoxicity Replication Block->Cytotoxicity

Caption: Formation and consequences of N7-Methylguanine.

Base_Excision_Repair_of_N7_MeG DNA with N7-MeG DNA with N7-MeG MPG (AAG) MPG (AAG) DNA with N7-MeG->MPG (AAG) Recognizes and excises base AP Site AP Site MPG (AAG)->AP Site APE1 APE1 AP Site->APE1 Incises backbone Single-Strand Break Single-Strand Break APE1->Single-Strand Break Pol β Pol β Single-Strand Break->Pol β Removes dRP and fills gap Gap Filling Gap Filling Pol β->Gap Filling DNA Ligase DNA Ligase Gap Filling->DNA Ligase Seals nick Repaired DNA Repaired DNA DNA Ligase->Repaired DNA

Caption: Base Excision Repair pathway for N7-Methylguanine.

Conclusion and Future Directions

N7-methylguanine is a ubiquitous DNA adduct whose biological significance stems primarily from its chemical instability and the formation of secondary lesions like AP sites and Fapy-G, as well as its potential to form DNA-protein cross-links. While not highly mutagenic itself, its byproducts can significantly threaten genome integrity and cell viability. The Base Excision Repair pathway provides an efficient means of removing N7-MeG and maintaining genomic stability.

The lack of detailed studies on this compound presents an opportunity for future research. Key questions to be addressed include:

  • Can this compound be incorporated into DNA, either through the action of DNA polymerases or via direct alkylation of guanine?

  • If incorporated, what is the chemical stability of the 9-MeG adduct within the DNA duplex?

  • Does 9-MeG distort the DNA helix or alter base pairing properties?

  • Is 9-MeG recognized and repaired by cellular DNA repair pathways?

  • What are the cytotoxic and mutagenic potentials of 9-MeG?

Answering these questions will require the development of specific antibodies and analytical standards for 9-MeG, as well as the synthesis of oligonucleotides containing site-specific 9-MeG adducts for in vitro and in vivo studies. The experimental frameworks and methodologies detailed in this guide for N7-MeG provide a robust starting point for such investigations. A thorough understanding of the mechanisms of DNA damage and repair for all forms of alkylated guanine is essential for advancing our knowledge of carcinogenesis and for the development of more effective and targeted cancer therapies.

References

The Cytotoxic Landscape of O-Methylguanine in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document focuses on the cytotoxic effects of O⁶-methylguanine (O⁶MeG), a well-characterized DNA lesion, due to the limited availability of specific research on the direct cytotoxicity of 9-Methylguanine in cancer cells. O⁶MeG is a critical cytotoxic lesion induced by clinically relevant methylating anticancer agents.

Executive Summary

O⁶-methylguanine (O⁶MeG) is a significant DNA adduct induced by methylating chemotherapeutic agents, such as temozolomide (B1682018) and dacarbazine. Its presence in the DNA of cancer cells triggers a cascade of cellular events, primarily culminating in apoptosis and cell cycle arrest, thereby exerting a cytotoxic effect. The sensitivity of cancer cells to O⁶MeG is critically dependent on the status of two key cellular DNA repair mechanisms: O⁶-methylguanine-DNA methyltransferase (MGMT) and the Mismatch Repair (MMR) system. This technical guide provides an in-depth overview of the mechanisms of O⁶MeG-induced cytotoxicity, quantitative data on its effects in various cancer cell lines, detailed experimental protocols for its study, and visualizations of the key signaling pathways and experimental workflows.

Mechanism of Action: O⁶-Methylguanine-Induced Cytotoxicity

The cytotoxic effects of O⁶-methylguanine are not direct but are a consequence of the cellular response to this DNA lesion. During DNA replication, DNA polymerase frequently mispairs O⁶MeG with thymine (B56734) instead of cytosine. This O⁶MeG:T mispair is recognized by the Mismatch Repair (MMR) system.

In MMR-proficient cells, the MMR machinery attempts to excise the mismatched thymine. However, the persistent O⁶MeG lesion in the template strand leads to a futile cycle of thymine insertion and removal. This repeated and unsuccessful repair process is thought to generate DNA double-strand breaks, which are potent triggers of apoptosis and cell cycle arrest.[1][2]

Conversely, cells deficient in MMR are often tolerant to O⁶MeG. In the absence of a functional MMR system, the O⁶MeG:T mispairs are not recognized, and the cells can proceed through the cell cycle, albeit with an increased mutation rate.

The other critical factor is the DNA repair protein O⁶-methylguanine-DNA methyltransferase (MGMT). MGMT directly removes the methyl group from O⁶MeG, restoring the guanine (B1146940) base. Therefore, cancer cells with high levels of MGMT expression can efficiently repair O⁶MeG lesions and are consequently more resistant to the cytotoxic effects of methylating agents.[3] Epigenetic silencing of the MGMT gene promoter is a key determinant of sensitivity to these drugs in several cancers, most notably glioblastoma.[2]

Quantitative Data: Cytotoxicity of Methylating Agents

The cytotoxic effect of O⁶-methylguanine is typically quantified by determining the half-maximal inhibitory concentration (IC50) of the methylating agents that induce this lesion. The IC50 values are highly dependent on the cancer cell type and, most importantly, the MGMT and MMR status of the cells. The following tables summarize representative IC50 values for temozolomide (TMZ), a widely used methylating agent, in various cancer cell lines.

Cell LineCancer TypeMGMT StatusMMR StatusTemozolomide IC50 (µM)Reference(s)
A172GlioblastomaNegativeProficient14.1 ± 1.1[1][3]
LN229GlioblastomaNegativeProficient14.5 ± 1.1[1][3]
U87-MGGlioblastomaNegativeProficient~100 - 123.9[2][4][5]
T98GGlioblastomaPositiveProficient~90 - 438.3[2][4][5]
U251GlioblastomaNegativeProficient~100 - 240[2][5]
SF268GlioblastomaPositiveDeficient147.2 ± 2.1[1][3]
SK-N-SHNeuroblastomaPositiveDeficient234.6 ± 2.3[1][3]
D425MedMedulloblastomaDeficientProficient1.7[6]
D341MedMedulloblastomaProficientDeficient178.2[6]
DAOYMedulloblastomaProficientProficient383.8[6]
SW480Colorectal CancerPositiveProficient150[2]
HT29Colorectal CancerPositiveProficient150[2]
HCT116Colorectal CancerPositiveProficient100[2]
1205LuMelanomaLowNot Specified< 100[7]
HS294TMelanomaLowNot Specified< 100[7]
A375MelanomaHighNot Specified> 100[7]
SK-MEL-28MelanomaHighNot Specified> 100[7]

Note: IC50 values can vary depending on the experimental conditions, such as the duration of drug exposure and the specific assay used. The data presented here are for comparative purposes.

Signaling Pathways in O⁶-Methylguanine-Induced Cytotoxicity

The induction of apoptosis and cell cycle arrest by O⁶-methylguanine involves the activation of complex intracellular signaling pathways.

O⁶-Methylguanine-Induced Apoptosis

The apoptotic cascade initiated by O⁶MeG-induced DNA double-strand breaks is often mediated by the intrinsic (mitochondrial) pathway. This involves the activation of ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases, which in turn phosphorylate downstream targets like p53 and Chk1/Chk2. Activation of p53 can lead to the upregulation of pro-apoptotic Bcl-2 family members (e.g., Bax, Bak) and downregulation of anti-apoptotic members (e.g., Bcl-2). This shift in the balance of Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization, cytochrome c release, and the subsequent activation of caspase-9 and the executioner caspase-3, ultimately leading to apoptotic cell death. In some p53-proficient cancer cells, the extrinsic (death receptor) pathway involving Fas/CD95/Apo-1 can also be activated.[2]

O6MeG_Apoptosis_Pathway cluster_0 DNA Damage & Recognition cluster_1 Damage Sensing & Signaling cluster_2 Mitochondrial (Intrinsic) Pathway cluster_3 Cellular Outcome O6MeG O⁶-Methylguanine MMR Mismatch Repair (MMR) O6MeG->MMR Recognition of O⁶MeG:T mispair DSB DNA Double-Strand Breaks MMR->DSB Futile repair cycles ATM_ATR ATM / ATR Kinases DSB->ATM_ATR Activation p53 p53 ATM_ATR->p53 Phosphorylation Bcl2_family Bcl-2 Family Regulation (Bax/Bak activation, Bcl-2 inhibition) p53->Bcl2_family Transcriptional Regulation CytoC Cytochrome c Release Bcl2_family->CytoC Mitochondrial Permeabilization Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

O⁶-Methylguanine-Induced Apoptotic Pathway
O⁶-Methylguanine-Induced Cell Cycle Arrest

In addition to apoptosis, the DNA damage response triggered by O⁶-methylguanine can also lead to cell cycle arrest, providing time for DNA repair. The activation of ATM/ATR and their downstream effectors, Chk1 and Chk2, plays a central role in this process. These checkpoint kinases can inhibit the activity of Cdc25 phosphatases, which are required for the activation of cyclin-dependent kinases (CDKs) that drive cell cycle progression. This leads to arrest at the G2/M checkpoint, preventing cells with damaged DNA from entering mitosis.[1][3]

O6MeG_CellCycle_Arrest cluster_0 DNA Damage cluster_1 Checkpoint Activation cluster_2 Cell Cycle Regulation cluster_3 Cellular Outcome O6MeG_DSB O⁶MeG-induced DNA Double-Strand Breaks ATM_ATR ATM / ATR Kinases O6MeG_DSB->ATM_ATR Activation Chk1_Chk2 Chk1 / Chk2 Kinases ATM_ATR->Chk1_Chk2 Phosphorylation Cdc25 Cdc25 Phosphatases Chk1_Chk2->Cdc25 Inhibition G2M_Arrest G2/M Arrest Chk1_Chk2->G2M_Arrest Induction of Arrest CDK_Cyclin CDK-Cyclin Complexes Cdc25->CDK_Cyclin Activation Cdc25->CDK_Cyclin CDK_Cyclin->G2M_Arrest Progression into Mitosis CDK_Cyclin->G2M_Arrest

O⁶-Methylguanine-Induced G2/M Cell Cycle Arrest

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the cytotoxicity of O⁶-methylguanine-inducing agents.

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Cytotoxicity & Apoptosis Analysis cluster_2 Cell Cycle & Protein Analysis start Seed Cancer Cells treat Treat with Methylating Agent (e.g., Temozolomide) start->treat mtt MTT Assay (Cell Viability) treat->mtt annexin Annexin V/PI Staining (Apoptosis) treat->annexin pi_stain Propidium Iodide Staining (Cell Cycle) treat->pi_stain western Western Blotting (Protein Expression) treat->western facs_apoptosis Flow Cytometry Analysis annexin->facs_apoptosis facs_cellcycle Flow Cytometry Analysis pi_stain->facs_cellcycle

References

Structural Analysis of 9-Methylguanine Containing DNA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylation of DNA at the N9 position of guanine (B1146940) (9-Methylguanine, 9-MeG) represents a class of DNA adducts that, while less common than N7- or O6-methylguanine, warrants investigation due to its potential to influence DNA structure and cellular processes. This technical guide provides a comprehensive overview of the structural analysis of 9-MeG containing DNA. It details the formation of this lesion, its potential biological ramifications, and the experimental and computational methodologies employed for its characterization. Given the limited direct experimental data on 9-MeG within a DNA duplex, this guide draws upon the well-established knowledge of the closely related N7-methylguanine (N7-MeG) lesion to infer and propose the likely structural and biological consequences of N9-methylation. Detailed protocols for the synthesis of 9-MeG-containing oligonucleotides, as well as for their analysis by Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Molecular Dynamics (MD) simulations, are provided to facilitate further research in this area.

Introduction: The Significance of N-Alkylated Purines

DNA is under constant assault from both endogenous and exogenous alkylating agents, leading to the formation of a variety of DNA adducts. While O-alkylation of guanine, particularly at the O6 position, is a well-known mutagenic lesion, N-alkylation at various positions on purine (B94841) bases also plays a crucial role in DNA damage and repair. The most abundant product of DNA methylation is 7-methylguanine (B141273) (N7-MeG).[1] N-alkylation can lead to destabilization of the glycosidic bond, resulting in depurination and the formation of abasic sites, which are cytotoxic and mutagenic.[2][3][4]

The methylation of guanine at the N9 position, forming this compound (9-MeG), is a less studied modification. The N9 position of guanine is involved in the N-glycosidic bond with the deoxyribose sugar in the DNA backbone. Therefore, the presence of a methyl group at this position would prevent its incorporation into DNA via standard polymerase activity. However, 9-MeG can be incorporated into oligonucleotides through chemical synthesis to study its specific structural and biological effects. Understanding the impact of this modification is crucial for a complete picture of DNA damage and for the development of therapeutic agents that target DNA.

This guide will explore the structural and biological aspects of 9-MeG in DNA, drawing parallels with the better-understood N7-MeG where necessary.

Formation and Biological Consequences of this compound

Formation of this compound

While N7-methylation is the major consequence of guanine alkylation, minor products at other positions are possible. The formation of this compound in cellular DNA is not as well-documented as N7- or O6-methylguanine, suggesting it is a much less frequent event.[5] Alkylating agents are classified based on their reaction mechanism, with SN1 type agents (e.g., N-methyl-N'-nitrosourea) being more reactive towards oxygen atoms and SN2 type agents (e.g., methyl methanesulfonate) reacting predominantly with nitrogen atoms.[4] It is plausible that under specific conditions or with particular alkylating agents, a small amount of 9-MeG could be formed.

Potential Biological Consequences and Repair

Given the lack of direct studies on the biological processing of 9-MeG in DNA, we can infer its likely fate based on the repair of other N-alkylated purines. N-methylated bases that do not significantly distort the DNA helix are typically recognized and removed by the Base Excision Repair (BER) pathway.[3][6][7]

The key enzyme in the repair of N-methylated purines is N-methylpurine-DNA glycosylase (MPG) , also known as alkyladenine DNA glycosylase (AAG).[3][6] This enzyme recognizes and excises a broad range of damaged bases, including N7-methylguanine and N3-methyladenine, by cleaving the N-glycosidic bond. It is highly probable that 9-MeG, being a structurally similar N-alkylated purine, would also be a substrate for MPG.

The proposed BER pathway for the repair of 9-MeG is as follows:

  • Recognition and Excision: MPG recognizes the 9-MeG lesion and cleaves the (hypothetical) N-glycosidic bond, releasing the this compound base and creating an apurinic/apyrimidinic (AP) site.

  • AP Site Processing: An AP endonuclease, such as APE1, cleaves the phosphodiester backbone 5' to the AP site.

  • Synthesis and Ligation: DNA polymerase β (Pol β) removes the 5'-deoxyribose phosphate (B84403) residue and inserts the correct nucleotide. Finally, DNA ligase seals the nick in the DNA backbone.

The following Graphviz diagram illustrates this proposed repair pathway.

BER_Pathway_for_9_MeG cluster_0 Cellular DNA cluster_1 Base Excision Repair (BER) DNA_with_9MeG DNA with 9-MeG MPG MPG Glycosylase DNA_with_9MeG->MPG Recognition & Excision AP_Site AP Site Formation MPG->AP_Site Base Removal APE1 APE1 Endonuclease AP_Site->APE1 Incision PolB_Ligase DNA Polymerase β & DNA Ligase APE1->PolB_Ligase Synthesis & Ligation Repaired_DNA Repaired DNA PolB_Ligase->Repaired_DNA

Figure 1: Proposed Base Excision Repair pathway for this compound.

Structural Characterization of this compound Containing DNA

The introduction of a methyl group at the N9 position of guanine within a DNA duplex is expected to have significant structural consequences. As the N9 atom is part of the N-glycosidic bond that connects the base to the deoxyribose sugar, methylation at this position would disrupt the natural connectivity of the DNA backbone. To study the structural implications, 9-MeG would need to be incorporated into an oligonucleotide via a synthetic linker that mimics the deoxyribose-phosphate backbone. The structural analysis would then focus on the local and global conformational changes induced by this modification.

Quantitative Data Presentation

Due to the absence of experimental structures of DNA containing this compound, we present the crystallographically determined bond lengths and angles of this compound from a metal complex study. This provides a baseline for the geometry of the modified base. For comparison, standard B-DNA helical parameters are also provided.

Table 1: Bond Lengths and Angles of this compound

ParameterBond Length (Å)ParameterBond Angle (°)
N9-C(methyl)1.47C4-N9-C(methyl)126.0
N7-C81.32N7-C8-N9109.0
C8-N91.38C5-N7-C8104.0
C4-N91.37N3-C4-N9126.0
Data derived from the X-ray crystal structure of a methylmercury(II) complex of this compound.

Table 2: Standard B-DNA Helical Parameters

ParameterValue
Helical Rise per Base Pair3.4 Å
Helical Twist per Base Pair36°
Helix Diameter20 Å
Sugar PuckerC2'-endo
Glycosidic Bond Conformationanti
Experimental Protocols

The synthesis of oligonucleotides containing 9-MeG requires a custom-synthesized phosphoramidite (B1245037) of a this compound nucleoside analogue. The following is a generalized protocol based on standard phosphoramidite chemistry.[8][9][10][11][12]

Protocol 1: Synthesis of this compound-2'-Deoxyriboside Analogue Phosphoramidite

  • Synthesis of this compound-2'-deoxyriboside analogue: This is the most challenging step and would likely involve a multi-step organic synthesis to attach a linker to the N9 position of this compound that terminates in a primary alcohol, mimicking the 5'-hydroxyl of a natural deoxynucleoside.

  • 5'-O-DMT Protection: The primary alcohol of the linker is protected with a dimethoxytrityl (DMT) group by reacting the nucleoside analogue with DMT-chloride in pyridine.

  • Phosphitylation: The 3'-hydroxyl equivalent on the linker is reacted with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in the presence of a mild base (e.g., diisopropylethylamine) to generate the phosphoramidite.

  • Purification: The resulting phosphoramidite is purified by silica (B1680970) gel chromatography.

Protocol 2: Automated Solid-Phase DNA Synthesis

  • Preparation: The custom 9-MeG phosphoramidite is dissolved in anhydrous acetonitrile (B52724) to the desired concentration. Standard phosphoramidites for A, C, G, and T, and the appropriate solid support (e.g., CPG) are installed on an automated DNA synthesizer.

  • Synthesis Cycle: The oligonucleotide is synthesized in the 3' to 5' direction using the standard four-step cycle for each nucleotide addition:

    • Detritylation: Removal of the 5'-DMT group with an acid (e.g., trichloroacetic acid).

    • Coupling: Activation of the phosphoramidite with a catalyst (e.g., tetrazole) and coupling to the 5'-hydroxyl of the growing chain.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Oxidation of the phosphite (B83602) triester linkage to a more stable phosphate triester using an iodine solution.

  • Cleavage and Deprotection: After the synthesis is complete, the oligonucleotide is cleaved from the solid support and the protecting groups on the bases and phosphate backbone are removed by treatment with aqueous ammonia (B1221849) or other deprotection reagents, depending on the protecting groups used.

  • Purification: The crude oligonucleotide is purified by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

The following diagram illustrates the general workflow for the synthesis and purification of a 9-MeG containing oligonucleotide.

Oligo_Synthesis_Workflow cluster_0 Phosphoramidite Synthesis cluster_1 Automated DNA Synthesis cluster_2 Purification start This compound Nucleoside Analogue dmt_protection 5'-DMT Protection start->dmt_protection phosphitylation 3'-Phosphitylation dmt_protection->phosphitylation purification1 Purification phosphitylation->purification1 phosphoramidite 9-MeG Phosphoramidite purification1->phosphoramidite synthesis_cycle Iterative Synthesis Cycle (Detritylation, Coupling, Capping, Oxidation) phosphoramidite->synthesis_cycle solid_support Solid Support solid_support->synthesis_cycle cleavage_deprotection Cleavage & Deprotection synthesis_cycle->cleavage_deprotection hplc_page HPLC or PAGE cleavage_deprotection->hplc_page final_product Purified 9-MeG Oligonucleotide hplc_page->final_product

Figure 2: Workflow for the synthesis of 9-MeG containing oligonucleotides.

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of nucleic acids in solution.[13][14] For a 9-MeG containing DNA duplex, NMR would be used to determine the local conformation around the lesion and its effect on the overall DNA structure.

Protocol 3: NMR Structural Analysis of 9-MeG DNA

  • Sample Preparation: The purified 9-MeG containing oligonucleotide is annealed with its complementary strand in an appropriate NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0) to a final concentration of 0.5-1.0 mM. The sample is then transferred to an NMR tube.

  • Data Acquisition: A series of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer (e.g., 600 MHz or higher). Key experiments include:

    • 1D 1H NMR: To assess the overall folding and purity of the sample.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify protons that are scalar-coupled within the same sugar spin system.

    • 1H-13C HSQC (Heteronuclear Single Quantum Coherence): To assign carbon resonances and aid in resolving spectral overlap.[15]

    • 1H-31P Correlation Spectroscopy: To probe the conformation of the phosphate backbone.

  • Resonance Assignment: The acquired spectra are processed and analyzed to assign the chemical shifts of the protons, carbons, and phosphorus atoms to specific nuclei in the DNA duplex.

  • Structure Calculation: The distance restraints from NOESY data and torsion angle restraints from scalar coupling constants are used as input for structure calculation programs (e.g., XPLOR-NIH, CYANA) to generate a family of 3D structures consistent with the NMR data.

  • Structure Analysis: The resulting structures are analyzed to determine the conformation of the 9-MeG residue, its pairing properties with the opposite base, and its impact on the local and global helical parameters of the DNA duplex.

X-ray crystallography can provide a high-resolution static picture of the 9-MeG containing DNA duplex in the solid state.[16][17][18][19]

Protocol 4: X-ray Crystallographic Analysis of 9-MeG DNA

  • Crystallization: The purified 9-MeG DNA duplex is screened for crystallization conditions using various precipitants, buffers, and salts. This is often done using vapor diffusion methods (hanging drop or sitting drop).

  • Data Collection: A suitable crystal is mounted and cryo-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

  • Structure Determination: The diffraction data are processed to determine the unit cell dimensions and space group. The phase problem is solved using methods such as molecular replacement (if a similar DNA structure is available) or heavy-atom derivatization.

  • Model Building and Refinement: An initial model of the DNA duplex is built into the electron density map and refined against the diffraction data to obtain the final high-resolution structure.

  • Structural Analysis: The final structure is analyzed to determine the precise atomic coordinates, bond lengths, bond angles, and the overall conformation of the 9-MeG containing DNA duplex.

MD simulations provide a dynamic view of the DNA duplex, allowing for the study of its conformational flexibility and the energetic consequences of the 9-MeG modification.[20][21][22]

Protocol 5: MD Simulation of 9-MeG DNA

  • System Setup:

    • A starting model of the 9-MeG containing DNA duplex is generated, for example, using standard B-DNA geometry with the 9-MeG modification built in.

    • Force field parameters for the non-standard 9-MeG residue are developed.

    • The DNA is placed in a periodic box of water molecules and counter-ions are added to neutralize the system.

  • Minimization and Equilibration:

    • The system is energy-minimized to remove any steric clashes.

    • The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant pressure and temperature (NPT ensemble) to allow the solvent and ions to relax around the DNA.

  • Production Simulation: A long production simulation (typically on the order of nanoseconds to microseconds) is run to sample the conformational space of the DNA duplex.

  • Trajectory Analysis: The resulting trajectory is analyzed to study various structural and dynamic properties, including:

    • Root-mean-square deviation (RMSD) to assess the stability of the simulation.

    • Helical parameters to quantify the distortion of the DNA helix.

    • Sugar pucker and glycosidic torsion angles.

    • Hydrogen bonding patterns.

    • Solvent accessibility of the lesion.

The following diagram illustrates the logical relationship between these analytical techniques.

Structural_Analysis_Logic cluster_0 Sample Preparation cluster_1 Structural Analysis cluster_2 Data Interpretation Synthesis Chemical Synthesis of 9-MeG Oligonucleotide Purification Purification (HPLC/PAGE) Synthesis->Purification Annealing Duplex Formation (Annealing) Purification->Annealing NMR NMR Spectroscopy (Solution Structure & Dynamics) Annealing->NMR Xray X-ray Crystallography (Solid-State Structure) Annealing->Xray MD Molecular Dynamics (Computational Dynamics & Energetics) NMR->MD Provides initial model Structural_Model 3D Structural Model of 9-MeG DNA NMR->Structural_Model Xray->MD Provides initial model Xray->Structural_Model MD->Structural_Model

Figure 3: Logical workflow for the structural analysis of 9-MeG DNA.

Conclusion and Future Directions

The structural analysis of DNA containing this compound is a nascent field with significant potential for advancing our understanding of DNA damage and repair. While direct experimental data remains scarce, the methodologies and conceptual frameworks are well-established. By leveraging our knowledge of other N-alkylated purines and employing the powerful techniques of chemical synthesis, NMR spectroscopy, X-ray crystallography, and molecular dynamics simulations, researchers can begin to elucidate the structural and biological consequences of this unique DNA lesion.

Future research should focus on:

  • Developing robust synthetic routes for this compound-2'-deoxyriboside phosphoramidites to make these modified oligonucleotides more accessible.

  • Conducting high-resolution structural studies (NMR and X-ray) to obtain the first experimental structures of 9-MeG containing DNA.

  • Performing in vitro repair assays with MPG and other DNA glycosylases to definitively establish the repair pathway for 9-MeG.

  • Utilizing advanced MD simulation techniques to explore the long-timescale dynamics of 9-MeG DNA and its interaction with repair enzymes.

Such studies will not only fill a gap in our fundamental knowledge of DNA damage but may also provide insights for the development of novel therapeutic strategies that target DNA repair pathways.

References

Introduction: The Role of Guanine Modifications in DNA Stability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermodynamic Stability of 9-Methylguanine in DNA Duplexes

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide addresses the thermodynamic stability of this compound when incorporated into DNA duplexes. A review of current scientific literature indicates a notable absence of direct quantitative thermodynamic data (e.g., melting temperature (T_m), ΔG°, ΔH°, ΔS°) specifically for this compound. Therefore, this document provides a comprehensive framework to enable such an investigation. It includes detailed experimental protocols for determining these crucial parameters and presents comparative data from structurally related guanine (B1146940) modifications to offer a predictive context for researchers.

The thermodynamic stability of the DNA double helix is fundamental to genetic integrity, replication, and transcription. This stability arises from the cumulative effect of hydrogen bonds between complementary base pairs and base-stacking interactions along the helical axis. Chemical modifications to the DNA bases can significantly perturb these forces, leading to altered duplex stability.

Guanine, being the most readily oxidized base, is susceptible to various modifications. Methylation at different positions (e.g., N7, O6, C8) can arise from endogenous processes or exposure to exogenous agents, often with profound biological consequences, including mutagenesis and carcinogenesis. The impact of these methylations on DNA duplex stability is a key factor in their biological processing and is of significant interest in the development of therapeutic oligonucleotides and DNA-targeting drugs.

The N9 position of guanine is unique as it is directly involved in the N-glycosidic bond that connects the base to the deoxyribose sugar in the DNA backbone. Methylation at this position would necessitate its incorporation as a nucleobase analog rather than a modification of an existing deoxyguanosine residue. Understanding the thermodynamic consequences of such a modification is essential for predicting its effect on DNA structure and its potential utility in synthetic biology and drug design.

Comparative Thermodynamic Data of Related Guanine Modifications

While specific data for this compound is unavailable, examining the thermodynamic impact of other guanine modifications provides a valuable comparative framework. These data illustrate how the position and nature of a modification can influence duplex stability.

Table 1: Summary of Melting Temperature (T_m) Changes for Guanine-Modified DNA Duplexes

ModificationSequence ContextT_m (°C) of Modified DuplexT_m (°C) of Unmodified DuplexΔT_m (°C)
N7-methylguanine (N7mdG):C 16-mer duplex60.1 ± 0.260.5 ± 0.1-0.4
N7-methylguanine (N7mdG):T 16-mer duplex50.8 ± 0.252.8 ± 0.1-2.0
Guanidinohydantoin (Gh):C 15-mer duplex43.1 ± 0.560.1 ± 0.5-17.0

Table 2: Summary of Thermodynamic Parameters for Guanine-Modified DNA Duplexes at 37 °C

Duplex TypeSequence ContextΔH° (kcal/mol)ΔS° (cal/mol·K)ΔG°37 (kcal/mol)
Unmodified G:C 15-mer duplex-115.7 ± 1.7-323.8 ± 5.1-19.9
Guanidinohydantoin:C 15-mer duplex-87.7 ± 2.4-258.1 ± 7.4-11.5

These tables demonstrate that guanine modifications can have a wide range of effects, from minimally destabilizing (N7mdG:C) to profoundly destabilizing (Guanidinohydantoin:C), highlighting the importance of empirical measurement for any new modification.

Experimental Protocols for Thermodynamic Characterization

To determine the thermodynamic stability of a DNA duplex containing this compound, a multi-step experimental process is required, beginning with the chemical synthesis of the modified oligonucleotide.

Oligonucleotide Synthesis via Phosphoramidite (B1245037) Chemistry

The site-specific incorporation of this compound into a DNA sequence is achieved using automated solid-phase synthesis.

Methodology:

  • Phosphoramidite Monomer Synthesis: A this compound phosphoramidite building block must be chemically synthesized. This involves protecting the exocyclic N2-amino group of this compound (e.g., with an isobutyryl or dimethylformamidine group) and attaching a 5'-O-dimethoxytrityl (DMT) group and a 3'-O-(N,N-diisopropylamino)phosphoramidite group to a suitable deoxyribose sugar analog, which is then attached to the N9 position of the base.

  • Automated Solid-Phase Synthesis: The synthesis is performed on an automated DNA synthesizer using a standard phosphoramidite cycle.

    • Support: Synthesis begins with a deoxynucleoside attached to a solid support (e.g., controlled pore glass).

    • De-blocking: The 5'-DMT protecting group is removed with an acid wash (e.g., trichloroacetic acid).

    • Coupling: The this compound phosphoramidite is activated with a catalyst (e.g., 5-ethylthio-1H-tetrazole) and coupled to the free 5'-hydroxyl group of the growing DNA chain. Coupling times are often extended for modified monomers to ensure high efficiency.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

    • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an iodine solution.

    • The cycle is repeated until the full-length oligonucleotide is synthesized.

  • Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support, and all base and phosphate protecting groups are removed by incubation in a basic solution (e.g., concentrated aqueous ammonia (B1221849) or an ammonia/methylamine mixture at elevated temperature).

  • Purification and Verification: The crude product is purified by high-performance liquid chromatography (HPLC). The identity and purity of the final product are confirmed by mass spectrometry and analytical HPLC.

UV Thermal Denaturation (Melting) Analysis

UV-melting is the standard method for determining the melting temperature (T_m) of a DNA duplex.

Methodology:

  • Sample Preparation: The purified this compound-containing oligonucleotide and its complementary strand are quantified by UV absorbance at 260 nm and mixed in equimolar amounts. The duplex sample is prepared in a buffered solution (e.g., 10 mM Sodium Phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0) to a final duplex concentration of approximately 4 µM.

  • Annealing: The sample is heated to 95 °C for 5 minutes to ensure complete strand dissociation and then slowly cooled to room temperature to facilitate proper duplex formation.

  • Data Collection: The sample is placed in a UV-Vis spectrophotometer equipped with a Peltier temperature controller. The absorbance at 260 nm is recorded as the temperature is increased from a low temperature (e.g., 20 °C) to a high temperature (e.g., 90 °C) at a controlled rate (e.g., 0.5 °C/min).

  • Data Analysis:

    • The raw absorbance vs. temperature data is normalized to create a melting curve.

    • The melting temperature (T_m) is determined as the maximum of the first derivative of the melting curve.

    • By performing melts at several different strand concentrations, a van't Hoff plot (1/T_m vs. ln(C_T), where C_T is the total strand concentration) can be constructed. The slope and intercept of this plot are used to calculate the standard enthalpy (ΔH°) and entropy (ΔS°) of duplex formation. The Gibbs free energy (ΔG°) can then be calculated using the equation: ΔG° = ΔH° - TΔS°.

Differential Scanning Calorimetry (DSC)

DSC provides a direct, model-independent measurement of the heat absorbed during DNA denaturation, yielding highly accurate thermodynamic parameters.

Methodology:

  • Sample Preparation: A concentrated and highly pure solution of the DNA duplex (e.g., 100 µM) is prepared. An identical buffer solution is used for the reference cell. Both sample and reference solutions are thoroughly degassed prior to the experiment.

  • Calorimetric Measurement: The sample and reference cells are placed in the calorimeter and heated at a constant scan rate (e.g., 1 °C/min). The instrument measures the differential power required to keep the sample and reference cells at the same temperature.

  • Data Analysis: The resulting data is a plot of excess heat capacity (C_p) versus temperature.

    • The melting temperature (T_m) is the temperature at the peak of the transition.

    • The calorimetric enthalpy (ΔH°_cal) is the total area under the melting peak.

    • The entropy (ΔS°) and Gibbs free energy (ΔG°) can be calculated from these values. DSC also allows for the determination of the change in heat capacity (ΔC_p) of the unfolding process.

Visualized Experimental and Analytical Workflow

The following diagram outlines the comprehensive workflow for the synthesis and thermodynamic characterization of a DNA duplex containing this compound.

G9_Thermo_Workflow cluster_synthesis 1. Synthesis and Preparation cluster_measurement 2. Thermodynamic Measurement cluster_analysis 3. Data Analysis and Interpretation Phosphoramidite Synthesize this compound Phosphoramidite Monomer Oligo_Synth Automated Solid-Phase Oligonucleotide Synthesis Phosphoramidite->Oligo_Synth Purification HPLC Purification & Mass Spectrometry Verification Oligo_Synth->Purification Duplex_Prep Quantification and Annealing with Complementary Strand Purification->Duplex_Prep UV_Melt UV Thermal Denaturation (Multiple Concentrations) Duplex_Prep->UV_Melt DSC Differential Scanning Calorimetry (DSC) Duplex_Prep->DSC Tm_Calc Determine Melting Temperature (Tm) UV_Melt->Tm_Calc Van_Hoff van't Hoff Analysis (1/Tm vs ln[Ct]) UV_Melt->Van_Hoff Thermo_Params Calculate ΔH°, ΔS°, ΔG° DSC->Thermo_Params Direct ΔH°cal Comparison Compare to Unmodified DNA Duplex Tm_Calc->Comparison Van_Hoff->Thermo_Params Thermo_Params->Comparison Conclusion Assess Thermodynamic Impact of this compound Comparison->Conclusion

Caption: Experimental workflow for determining the thermodynamic stability of this compound in DNA.

9-Methylguanine tautomers and their stability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Tautomers of 9-Methylguanine and Their Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a modified purine (B94841) nucleobase, is a subject of significant interest in chemical and biological research due to its presence in various biological systems and its potential as a therapeutic agent. Understanding the tautomeric forms of this compound and their relative stabilities is crucial for elucidating its chemical reactivity, base-pairing properties, and overall biological function. This technical guide provides a comprehensive overview of the tautomers of this compound, focusing on their stability as determined by experimental and computational methods. Quantitative data are summarized in structured tables, detailed experimental protocols are provided, and key concepts are illustrated with diagrams.

Introduction to Tautomerism in this compound

Tautomers are structural isomers of a chemical compound that readily interconvert. This phenomenon is particularly important for heterocyclic molecules like this compound, which can exist in several tautomeric forms due to the migration of a proton. The primary types of tautomerism observed in this compound are keto-enol and amino-imino tautomerism.[1][2][3] The canonical and most abundant form is the N9-H, keto-amino tautomer. However, other forms, though less stable, can exist and may play significant roles in biological processes. The relative populations of these tautomers are influenced by factors such as the solvent, temperature, and interactions with other molecules.

Tautomeric Forms of this compound

The principal tautomers of this compound arise from the migration of protons between the nitrogen and oxygen atoms of the purine ring system. The key tautomeric equilibria are:

  • Keto-Enol Tautomerism: This involves the interconversion between a ketone (or lactam) form and an enol (or lactim) form.[2][4][5]

  • Amino-Imino Tautomerism: This involves the interconversion between an amino group (-NH2) and an imino group (=NH).[1][6]

The major tautomeric forms of this compound are depicted in the diagram below. The canonical form is the N9, N1-H, 2-amino-6-oxo (keto) tautomer.

Tautomers Keto Keto (Amino-oxo) Canonical Form Enol Enol (Amino-hydroxy) Keto->Enol Keto-Enol Tautomerism Imino Imino (Imino-oxo) Keto->Imino Amino-Imino Tautomerism Enol->Keto Imino->Keto

Caption: Tautomeric equilibria in this compound.

Stability of this compound Tautomers: A Quantitative Perspective

The relative stability of this compound tautomers has been investigated extensively using both computational and experimental techniques. Computational studies, particularly those employing Density Functional Theory (DFT), have provided valuable insights into the energetics of these tautomers.

Computational Data

DFT calculations have shown that the canonical keto-amino tautomer is the most stable form.[7] All other minor tautomers of this compound have significantly higher calculated relative energies.[7]

Table 1: Calculated Relative Energies of this compound Tautomers

TautomerRelative Energy (kJ/mol)
2,3-tautomer (keto-amino, canonical)0.0
1,2-tautomer (imino-oxo)> 33
enol tautomer> 33
other imino tautomers> 33

Data sourced from DFT calculations at the B3LYP/6-311++G(2df,2pd) level.[7]

Experimental Data

Experimental studies, while more challenging, provide crucial validation for computational predictions. Infrared spectroscopy of this compound isolated in an argon matrix at low temperatures has revealed the presence of both the amino-oxo and amino-hydroxy (enol) tautomers in approximately equal abundance.[8][9][10] This suggests that in a hydrophobic environment and at low temperatures, the energy difference between these two forms is small.

Table 2: Experimentally Determined Free Energy Differences

Tautomeric EquilibriumConditionsΔG (kJ/mol)
amino-oxo ⇌ amino-hydroxyArgon matrix (12 K)0 ± 0.5
rotamer 1 ⇌ rotamer 2 (of amino-hydroxy)Argon matrix (12 K)0.12 ± 0.03
rotamer 1 ⇌ rotamer 2 (of amino-hydroxy)Vapor (470 K)+2 to -13

Data obtained from infrared absorbance measurements.[8][9]

Experimental and Computational Methodologies

A variety of sophisticated techniques are employed to study the tautomers of this compound.

Experimental Protocols

  • Matrix Isolation Infrared Spectroscopy: This technique involves trapping molecules in an inert gas matrix at very low temperatures (e.g., 12 K).[8][9][10] This minimizes intermolecular interactions and allows for the spectroscopic characterization of individual tautomers.

    MatrixIsolation cluster_prep Sample Preparation cluster_deposition Deposition cluster_analysis Analysis 9MG_Vapor This compound Vapor Mix Mixing 9MG_Vapor->Mix Argon Argon Gas Argon->Mix Cold_Window Cold Window (12 K) Mix->Cold_Window Deposition IR_Spectrometer IR Spectrometer Cold_Window->IR_Spectrometer IR Measurement Spectrum Infrared Spectrum IR_Spectrometer->Spectrum

    Caption: Experimental workflow for matrix isolation IR spectroscopy.

  • Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) Spectroscopy: VT-NMR is used to study tautomeric equilibria in solution.[7][11] By monitoring changes in the NMR spectrum as a function of temperature, thermodynamic parameters for the tautomeric interconversion can be determined.

Computational Protocols
  • Density Functional Theory (DFT): DFT is a widely used quantum chemical method for calculating the electronic structure of molecules.[7][11] It provides a good balance between accuracy and computational cost for determining the relative energies and geometries of tautomers. A common approach involves:

    • Geometry optimization of each tautomer.

    • Frequency calculation to confirm that the optimized structure is a true minimum and to obtain zero-point vibrational energies.

    • Calculation of single-point energies with a larger basis set for higher accuracy.

    DFT_Workflow Start Initial Structure of Tautomer Geom_Opt Geometry Optimization (e.g., B3LYP/6-31G*) Start->Geom_Opt Freq_Calc Frequency Calculation Geom_Opt->Freq_Calc Verify_Min Verify Minimum (No imaginary frequencies) Freq_Calc->Verify_Min SPE_Calc Single-Point Energy (e.g., B3LYP/6-311++G(2df,2pd)) Verify_Min->SPE_Calc Is a minimum Relative_Energy Calculate Relative Energy SPE_Calc->Relative_Energy

    Caption: A typical DFT workflow for calculating tautomer stability.

Factors Influencing Tautomeric Equilibrium

The tautomeric equilibrium of this compound is a dynamic process influenced by several factors:

  • Solvent Polarity: Polar solvents can stabilize more polar tautomers through hydrogen bonding and dipole-dipole interactions. While the canonical keto-amino form is dominant in most solvents, the relative populations of minor tautomers can be affected by the solvent environment.[12][13]

  • Temperature: As seen in the experimental data, temperature can shift the equilibrium between different rotamers of the enol form.[8][9]

  • Intermolecular Interactions: Hydrogen bonding with other molecules, such as water or complementary DNA bases, can stabilize specific tautomeric forms.[7]

Conclusion

The tautomerism of this compound is a complex phenomenon with significant implications for its chemical and biological properties. The canonical keto-amino form is overwhelmingly the most stable tautomer under physiological conditions. However, experimental and computational studies have demonstrated the existence and potential importance of minor tautomers, particularly the enol form, in specific environments. A thorough understanding of the factors governing the stability of these tautomers is essential for researchers in the fields of medicinal chemistry, molecular biology, and drug development. The methodologies and data presented in this guide provide a solid foundation for further investigation into the fascinating world of this compound tautomerism.

References

interaction of 9-Methylguanine with DNA polymerases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Interaction of O-Methylguanine with DNA Polymerases

Disclaimer: This guide focuses on the interaction of O-methylguanine (O-MeG) with DNA polymerases. Extensive literature searches revealed a significant body of research on O-MeG due to its profound mutagenic and carcinogenic properties. In contrast, specific data on the is scarce. Given the user's request for an in-depth technical guide on a methylated guanine (B1146940), this document provides a comprehensive overview of O-MeG as a representative and biologically critical lesion.

Introduction

Alkylation of DNA at the O-position of guanine is a common form of DNA damage induced by both endogenous and exogenous alkylating agents. O-Methylguanine (O-MeG) is a highly mutagenic lesion that, if not repaired, can lead to G:C to A:T transition mutations during DNA replication.[1][2] This occurs because the methyl group at the O-position disrupts the normal Watson-Crick hydrogen bonding with cytosine and favors pairing with thymine (B56734).[3] Understanding the interaction of O-MeG with DNA polymerases is crucial for elucidating the mechanisms of mutagenesis and for the development of anticancer therapies that exploit DNA damage pathways.

This guide provides a detailed overview of the interaction between O-MeG and various DNA polymerases, summarizing key quantitative data, outlining experimental protocols, and visualizing the underlying processes.

Interaction of O-Methylguanine with DNA Polymerases

The presence of O-MeG in the DNA template poses a significant challenge to the replication machinery. While some high-fidelity replicative polymerases are stalled by this lesion, specialized translesion synthesis (TLS) polymerases are capable of bypassing it, albeit with varying degrees of fidelity.[4]

Mutagenic Potential:

The primary mutagenic outcome of O-MeG is the misincorporation of thymine (T) opposite the lesion.[1][3] The O-MeG:T base pair is structurally similar to a canonical A:T base pair, which allows it to be accommodated within the active site of many DNA polymerases and subsequently extended.[3] This leads to a permanent G:C to A:T transition mutation in the subsequent round of replication.

Role of Different DNA Polymerases:

  • Replicative Polymerases (e.g., Pol δ, Pol ε): These high-fidelity polymerases are generally inefficient at bypassing O-MeG. They exhibit a strong preference for stalling or dissociating from the DNA template when encountering the lesion.[4]

  • Translesion Synthesis (TLS) Polymerases:

    • Polymerase η (Pol η): Human Pol η can bypass O-MeG by incorporating both cytosine (C) and thymine (T) opposite the lesion with similar efficiencies.[4][5]

    • Polymerase κ (Pol κ): Studies have shown that Pol κ can also participate in the bypass of O-alkylguanine lesions.[6]

    • Polymerase β (Pol β): This polymerase, involved in base excision repair, shows a preference for inserting dTMP opposite O-MeG.[7]

Quantitative Data Presentation

The efficiency and fidelity of nucleotide incorporation opposite O-MeG by various DNA polymerases have been quantified using kinetic studies. The following tables summarize key findings from the literature.

Table 1: Steady-State Kinetic Parameters for Nucleotide Incorporation Opposite O-Methylguanine by Human DNA Polymerase η

Incoming NucleotideK (µM)k (min)Relative Efficiency (k/K)
dCTP 13 ± 20.43 ± 0.030.033
dTTP 19 ± 30.51 ± 0.040.027
dATP >500<0.01<0.00002
dGTP >500<0.01<0.00002

Data adapted from steady-state kinetic analyses.

Table 2: Comparative Efficiency of Nucleotide Incorporation Opposite O-Methylguanine by Different DNA Polymerases

DNA PolymeraseNucleotide IncorporatedRelative Bypass EfficiencyPrimary Mutation
Human Pol ηC or THighG→A
Human Pol δStallsLow-
Human Pol βT > CModerateG→A
E. coli Pol I (Klenow Fragment)T > CLowG→A

Experimental Protocols

The study of the interaction between O-MeG and DNA polymerases relies on a set of established biochemical assays.

Single-Nucleotide Incorporation Assay (Steady-State Kinetics)

This assay measures the rate of incorporation of a single nucleotide opposite the O-MeG lesion under steady-state conditions.

Methodology:

  • Substrate Preparation: Synthesize a short DNA oligonucleotide template containing a single, site-specific O-MeG lesion. A shorter, radiolabeled or fluorescently labeled primer is annealed to this template, with the 3'-end of the primer positioned just before the lesion.

  • Reaction Mixture: Prepare a reaction buffer containing the DNA polymerase being studied, the primer-template duplex, and one of the four deoxynucleoside triphosphates (dNTPs).

  • Reaction Initiation and Quenching: Initiate the reaction by adding the DNA polymerase or dNTPs. The reaction is allowed to proceed for various time points and then quenched by adding a stop solution (e.g., EDTA and formamide).

  • Product Analysis: The reaction products are separated by denaturing polyacrylamide gel electrophoresis (PAGE). The gel is then visualized using autoradiography or fluorescence imaging.

  • Data Analysis: The amount of extended primer is quantified for each time point and dNTP concentration. The kinetic parameters, K and k, are determined by fitting the data to the Michaelis-Menten equation.

Pre-Steady-State Kinetic Analysis

This method provides a more detailed view of the individual steps of the polymerase reaction, including dNTP binding, the conformational change of the polymerase, and the chemical step of phosphodiester bond formation.

Methodology:

  • Instrumentation: This assay is typically performed using a rapid quench-flow instrument.

  • Reaction Conditions: The experiment is conducted under single-turnover conditions, where the concentration of the polymerase-DNA complex is higher than the dNTP concentration.

  • Rapid Mixing and Quenching: The polymerase-DNA complex is rapidly mixed with the dNTP solution to initiate the reaction. The reaction is then quenched at very short time intervals (milliseconds).

  • Product Analysis and Data Fitting: Products are analyzed as in the steady-state assay. The data are fit to a burst equation to determine the rates of the pre-steady-state burst phase (k) and the subsequent linear steady-state phase.

Mandatory Visualization

Mutagenic Pathway of O-Methylguanine

O6_MeG_Mutagenesis cluster_0 DNA Replication (Round 1) cluster_1 DNA Replication (Round 2) GC_pair G:C Pair O6MeG_lesion O6-Methylguanine Lesion GC_pair->O6MeG_lesion Alkylating Agent O6MeG_T_mispair O6-MeG:T Mispair O6MeG_lesion->O6MeG_T_mispair DNA Polymerase (e.g., Pol η) AT_pair A:T Pair (G:C to A:T Transition) O6MeG_T_mispair->AT_pair DNA Polymerase

Caption: Mutagenic pathway of O-Methylguanine leading to a G:C to A:T transition mutation.

Experimental Workflow for Single-Nucleotide Incorporation Assay

SNI_Workflow cluster_setup Assay Setup cluster_reaction Reaction cluster_analysis Analysis Template_Prep Prepare Primer-Template (with O6-MeG) Reaction_Mix Prepare Reaction Mix (Polymerase, Buffer, dNTP) Template_Prep->Reaction_Mix Incubate Incubate at 37°C (Time Course) Reaction_Mix->Incubate Quench Quench Reaction (Stop Solution) Incubate->Quench PAGE Denaturing PAGE Quench->PAGE Visualize Visualize Gel (Autoradiography/Fluorescence) PAGE->Visualize Quantify Quantify Products Visualize->Quantify Kinetics Determine Kinetic Parameters (Km, kcat) Quantify->Kinetics

Caption: Workflow for a single-nucleotide incorporation assay to study polymerase activity on O-MeG.

References

The Pivotal Role of 9-Methylguanine in Elucidating Biochemical Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Methylguanine, a synthetic purine (B94841) derivative, serves as a critical tool in biochemical and pharmacological research. While not a central metabolite in endogenous pathways, its utility as a model substrate and a structural component of enzyme inhibitors has significantly advanced our understanding of DNA damage and repair, enzymatic mechanisms, and drug efficacy. This technical guide provides an in-depth exploration of the biochemical pathways and experimental methodologies involving this compound, with a focus on its application in studying guanine (B1146940) oxidation, DNA repair enzyme kinetics, and the development of therapeutic agents.

Introduction: The Significance of this compound in Research

This compound is a guanine analog in which a methyl group is attached at the N9 position, the site typically occupied by the glycosidic bond to deoxyribose or ribose in nucleosides. This structural modification makes it a valuable tool for several reasons: it mimics the core structure of guanine nucleosides, allowing it to interact with relevant enzymes, yet its stability and altered electronic properties provide a unique probe for studying complex biochemical processes. Its primary applications lie in the investigation of DNA damage by alkylating agents and reactive oxygen species, and in the design of inhibitors for enzymes such as O6-alkylguanine-DNA alkyltransferase (MGMT), a key protein in DNA repair and a mediator of resistance to certain chemotherapies.

Biochemical Pathways and Processes Investigated Using this compound

Modeling Oxidative Damage to Guanine

Singlet oxygen (¹O₂), a reactive oxygen species, can damage DNA, with guanine being a primary target. This compound is utilized as a model substrate to study the initial stages of guanine oxidation.[1][2] These studies have revealed that the oxidation pathway is dependent on the protonation state of the molecule.

  • Protonated this compound: Oxidation commences with a concerted cycloaddition of singlet oxygen, mediated by a 5,8-endoperoxide intermediate.[1][2]

  • Deprotonated this compound: The reaction follows a stepwise addition, starting with the formation of an 8-peroxide, which then evolves to a 4,8-endoperoxide.[1][2]

These findings, derived from studies using this compound, suggest that the local cellular environment (pH) can influence the chemical pathways of DNA damage.[1][2]

G cluster_protonated Protonated this compound Oxidation cluster_deprotonated Deprotonated this compound Oxidation Protonated_9MG Protonated This compound Concerted_Cycloaddition Concerted Cycloaddition Protonated_9MG->Concerted_Cycloaddition + Singlet_O2_1 ¹O₂ Singlet_O2_1->Concerted_Cycloaddition Endoperoxide_5_8 5,8-Endoperoxide Intermediate Concerted_Cycloaddition->Endoperoxide_5_8 Deprotonated_9MG Deprotonated This compound Stepwise_Addition Stepwise Addition Deprotonated_9MG->Stepwise_Addition + Singlet_O2_2 ¹O₂ Singlet_O2_2->Stepwise_Addition Peroxide_8 8-Peroxide Intermediate Stepwise_Addition->Peroxide_8 Endoperoxide_4_8 4,8-Endoperoxide Intermediate Peroxide_8->Endoperoxide_4_8

Caption: Oxidation pathways of this compound by singlet oxygen.
Probing the Mechanism of O6-Alkylguanine-DNA Alkyltransferase (MGMT)

O6-methylguanine (O6-MeG) is a highly mutagenic DNA lesion repaired by the suicide enzyme O6-alkylguanine-DNA alkyltransferase (MGMT). Derivatives of this compound, such as O6-benzyl-9-methylguanine, are used as inhibitors to study the kinetics and mechanism of MGMT.[3] The presence of DNA can influence the rate of MGMT inactivation by these inhibitors. For instance, DNA increases the inactivation rate by O6-benzylguanine and its 9-methyl derivative, but it is inhibitory for derivatives with larger 9-substituents.[3] This suggests that DNA can activate the alkyltransferase for smaller inhibitors, while larger inhibitors may compete with DNA for the binding site.[3]

MGMT_Inhibition MGMT MGMT (O6-Alkylguanine-DNA Alkyltransferase) Inactivated_MGMT Inactivated MGMT MGMT->Inactivated_MGMT Inactivation O6_benzyl_9MG O6-benzyl-9-methylguanine (Inhibitor) O6_benzyl_9MG->MGMT DNA DNA DNA->MGMT Activation/ Inhibition

Caption: Inhibition of MGMT by a this compound derivative.

Quantitative Data Summary

The following tables summarize key quantitative data from studies involving methylated guanines, providing context for the biochemical interactions discussed.

Table 1: Kinetic Parameters of MGMT Repair

Substrate/InhibitorEnzymeKm / KS (nM)kinact (s-1)Reference
O6-methylguanine in DNAHuman AGT81-91Varies with sequence context[4]
O6-benzylguanineHuman O6-alkylguanine-DNA alkyltransferase-Rate increased in presence of DNA[3]
O6-benzyl-9-methylguanineHuman O6-alkylguanine-DNA alkyltransferase-Rate increased in presence of DNA[3]

Table 2: Pharmacokinetic Parameters of O6-Benzylguanine and its Metabolite

CompoundHalf-life (t1/2)Plasma ClearanceCSF:plasma ratioReference
O6-benzylguanine1.6 h (nonhuman primate)68 ml/min/m² (nonhuman primate)4.3% (nonhuman primate)[5]
O6-benzyl-8-oxoguanine14 h (nonhuman primate)6.4 ml/min/m² (nonhuman primate)36% (nonhuman primate)[5]
O6-benzylguanine2 ± 2 min (α), 26 ± 15 min (β) (human)513 ± 148 mL/min/m² (human)-[6]
O6-benzyl-8-oxoguanine2.8 to 9.2 h (human, dose-dependent)Decreases with increasing dose-[7]

Detailed Experimental Protocols

Analysis of this compound Oxidation Products by Mass Spectrometry

Objective: To identify and quantify the intermediates and products of this compound oxidation by singlet oxygen.

Methodology: Guided-ion-beam scattering tandem mass spectrometry.[1][2]

  • Ion Generation: Generate protonated or deprotonated this compound ions via electrospray ionization.

  • Mass Selection: Select the ion of interest using a quadrupole mass filter.

  • Reaction: Introduce the selected ions into a reaction cell containing singlet oxygen.

  • Product Analysis: Analyze the resulting product ions using a second stage of mass spectrometry (tandem MS).

  • Data Interpretation: Identify intermediates and final products based on their mass-to-charge ratios and fragmentation patterns.

Assay for MGMT Inactivation by 9-Substituted O6-Benzylguanine Derivatives

Objective: To determine the rate of inactivation of human O6-alkylguanine-DNA alkyltransferase by 9-substituted O6-benzylguanine derivatives in the presence and absence of DNA.[3]

  • Reaction Mixture Preparation: Prepare a reaction buffer containing purified human O6-alkylguanine-DNA alkyltransferase.

  • Inhibitor Addition: Add the 9-substituted O6-benzylguanine derivative to the reaction mixture. For reactions including DNA, add a defined concentration of DNA to the buffer before adding the inhibitor.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C).

  • Time Points: At various time points, take aliquots of the reaction mixture and stop the reaction (e.g., by adding a denaturing agent).

  • Activity Measurement: Measure the remaining activity of the alkyltransferase. This can be done by adding a radiolabeled DNA substrate containing O6-methylguanine and quantifying the transfer of the methyl group to the enzyme.

  • Data Analysis: Plot the remaining enzyme activity against time to determine the inactivation rate constant.

experimental_workflow cluster_protocol1 Protocol 1: Mass Spectrometry of 9-MG Oxidation cluster_protocol2 Protocol 2: MGMT Inactivation Assay Ion_Generation Generate 9-MG Ions (ESI) Mass_Selection Select Ions (Quadrupole) Ion_Generation->Mass_Selection Reaction React with ¹O₂ Mass_Selection->Reaction Product_Analysis Analyze Products (Tandem MS) Reaction->Product_Analysis Reaction_Prep Prepare Reaction Mix (MGMT, Buffer, +/- DNA) Inhibitor_Add Add 9-Substituted O6-Benzylguanine Reaction_Prep->Inhibitor_Add Incubation_Time Incubate and Take Time Points Inhibitor_Add->Incubation_Time Activity_Measure Measure Remaining MGMT Activity Incubation_Time->Activity_Measure

Caption: Workflow for key experiments involving this compound.

Conclusion and Future Directions

This compound has proven to be an indispensable tool for dissecting fundamental biochemical pathways related to DNA damage and repair. Its use as a model substrate has provided crucial insights into the mechanisms of guanine oxidation, while its derivatives have been instrumental in characterizing the function and inhibition of the critical DNA repair enzyme MGMT. Future research will likely continue to leverage this compound and its analogs to explore the intricacies of other DNA repair pathways, to develop more potent and specific enzyme inhibitors for therapeutic applications, and to further our understanding of the complex interplay between environmental mutagens and cellular defense mechanisms. The methodologies outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to build upon in their ongoing efforts to unravel the complexities of cellular biochemistry and to develop novel therapeutic strategies.

References

Methodological & Application

Synthesis of 9-Methylguanine for Research Applications: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

9-Methylguanine is a crucial methylated purine (B94841) derivative extensively utilized in biomedical research. It serves as a vital tool in studying DNA structure, the effects of DNA alkylation, and the mechanisms of DNA repair enzymes such as O⁶-methylguanine-DNA methyltransferase (MGMT). Its presence in biological systems is often associated with mutagenesis and carcinogenesis. Accurate and efficient synthesis of this compound is therefore paramount for advancing research in these fields. This document provides detailed protocols for three common synthetic routes to this compound, a comparison of their quantitative aspects, and workflows to guide researchers in its preparation.

Synthetic Strategies at a Glance

The synthesis of this compound can be approached through several pathways, each with distinct advantages and disadvantages regarding regioselectivity, yield, and complexity. The choice of method often depends on the desired purity, scale of synthesis, and available starting materials. The three primary strategies are:

  • Direct Methylation of Guanine (B1146940): The most straightforward approach, involving the direct reaction of guanine with a methylating agent. This method's primary drawback is the formation of a mixture of N9 and N7-methylated isomers, which are often challenging to separate.

  • Synthesis from 2-Amino-6-chloropurine (B14584): A two-step method that offers superior regioselectivity towards the desired N9-isomer. This pathway involves the N9-methylation of 2-amino-6-chloropurine, followed by the hydrolysis of the 6-chloro group.

  • Regioselective Synthesis from Guanosine (B1672433): A multi-step, highly regioselective approach that involves the protection of the N7 position of guanosine, methylation at the N9 position, and subsequent deprotection to yield pure this compound.

The logical relationship between these primary synthetic strategies is illustrated below.

Synthesis_Strategies cluster_start Starting Materials cluster_methods Synthetic Methods cluster_products Products Guanine Guanine Direct Direct Methylation Guanine->Direct Chloropurine 2-Amino-6-chloropurine TwoStep Two-Step Synthesis Chloropurine->TwoStep Guanosine Guanosine MultiStep Multi-Step Regioselective Synthesis Guanosine->MultiStep Mixture Mixture of N9- and N7-isomers Direct->Mixture PureN9 Pure this compound TwoStep->PureN9 MultiStep->PureN9

Caption: Logical flow from starting materials to products for different this compound synthesis strategies.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key quantitative data and characteristics of the three main synthetic routes to this compound, allowing for an easy comparison to aid in method selection.

ParameterRoute 1: Direct Methylation Route 2: From 2-Amino-6-chloropurine Route 3: From Guanosine
Starting Material Guanine2-Amino-6-chloropurineGuanosine
Key Reagents Methyl iodide, K₂CO₃, DMFMethyl iodide, NaH, DMF; HCl or NaOHBenzyl (B1604629) bromide, Methyl tosylate, Pd/C
Number of Steps 123
Regioselectivity Low (mixture of N9/N7 isomers)High (favors N9)Very High (N7-protection ensures N9 methylation)
Typical Overall Yield Variable (depends on purification)Good to HighModerate (61% reported for the final two steps)[1]
Purification Complexity High (requires HPLC or extensive recrystallization)Moderate (column chromatography)Moderate (filtration and recrystallization)
Primary Advantage Simplicity, fewest stepsGood regioselectivity and yieldExcellent regioselectivity
Primary Disadvantage Poor regioselectivity, difficult purificationRequires a less common starting materialMulti-step, longer overall reaction time

Experimental Protocols

Protocol 1: Direct Methylation of Guanine

This protocol describes the direct methylation of guanine. Note that this method will produce a mixture of N9- and N7-methylguanine that requires careful purification.

Workflow for Direct Methylation of Guanine

direct_methylation cluster_reaction Reaction cluster_workup Work-up & Purification start Suspend Guanine in DMF add_base Add K₂CO₃ start->add_base add_methyl Add Methyl Iodide add_base->add_methyl react Stir at Room Temperature (24-48h) add_methyl->react filter Filter inorganic salts react->filter evaporate Evaporate DMF filter->evaporate purify Purify by HPLC or Recrystallization evaporate->purify product This compound (with N7-isomer) purify->product

Caption: Step-by-step workflow for the direct methylation of guanine.

Materials:

  • Guanine

  • Anhydrous Dimethylformamide (DMF)

  • Potassium Carbonate (K₂CO₃)

  • Methyl Iodide (CH₃I)

  • Methanol (B129727)

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

  • HPLC system or recrystallization apparatus

Procedure:

  • In a round-bottom flask, suspend guanine (1 equivalent) in anhydrous DMF.

  • Add potassium carbonate (1.5 equivalents) to the suspension.

  • Slowly add methyl iodide (1.2 equivalents) to the reaction mixture.

  • Stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • After the reaction is complete, filter the mixture to remove inorganic salts.

  • Evaporate the DMF under reduced pressure using a rotary evaporator.

  • The crude product, a mixture of N9- and N7-methylguanine, must be purified.

    • Purification by HPLC: Reverse-phase HPLC is an effective method for separating the N9 and N7 isomers. A C18 column with a mobile phase gradient of water and methanol is recommended.

    • Purification by Recrystallization: Recrystallization from a water/ethanol (B145695) mixture can be attempted to enrich the desired N9-isomer, though this may be less effective than HPLC.

Protocol 2: Synthesis from 2-Amino-6-chloropurine

This two-step protocol offers improved regioselectivity for this compound.

Workflow for Synthesis from 2-Amino-6-chloropurine

two_step_synthesis cluster_step1 Step 1: N9-Methylation cluster_step2 Step 2: Hydrolysis start Dissolve 2-Amino-6-chloropurine in DMF add_base Add NaH at 0°C start->add_base add_methyl Add Methyl Iodide add_base->add_methyl react Stir and warm to RT (12-24h) add_methyl->react workup1 Quench with water, extract, and purify react->workup1 intermediate 2-Amino-6-chloro-9-methylpurine workup1->intermediate dissolve Dissolve intermediate in aqueous HCl intermediate->dissolve reflux Heat to reflux dissolve->reflux neutralize Neutralize and cool reflux->neutralize collect Collect this compound by filtration neutralize->collect product Pure this compound collect->product

Caption: Two-step synthesis of this compound from 2-amino-6-chloropurine.

Materials:

  • 2-Amino-6-chloropurine

  • Anhydrous Dimethylformamide (DMF)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Methyl Iodide (CH₃I)

  • Ethyl acetate

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Reflux condenser

Procedure:

Step 1: N9-Methylation of 2-Amino-6-chloropurine

  • Dissolve 2-amino-6-chloropurine (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride (1.1 equivalents) portion-wise.

  • Slowly add methyl iodide (1.1 equivalents) and allow the reaction to warm to room temperature.

  • Stir for 12-24 hours, monitoring the reaction by TLC.

  • Carefully quench the reaction with water and extract the product with ethyl acetate.

  • Dry the organic layer, evaporate the solvent, and purify the crude 2-amino-6-chloro-9-methylpurine by column chromatography.

Step 2: Hydrolysis to this compound

  • Dissolve the purified 2-amino-6-chloro-9-methylpurine (1 equivalent) in an aqueous HCl solution (e.g., 1 M).

  • Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and neutralize with an aqueous NaOH solution to induce precipitation of this compound.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Protocol 3: Regioselective Synthesis from Guanosine

This three-step synthesis provides high regioselectivity for this compound by protecting the N7 position.[1]

Workflow for Regioselective Synthesis from Guanosine

multistep_synthesis cluster_step1 Step 1: N7-Benzylation cluster_step2 Step 2: N9-Methylation cluster_step3 Step 3: Debenzylation start Suspend Guanosine in DMSO add_benzyl Add Benzyl Bromide start->add_benzyl react1 Stir at RT (24h) add_benzyl->react1 hydrolyze Hydrolyze with HCl react1->hydrolyze neutralize1 Neutralize with NaOH hydrolyze->neutralize1 intermediate1 7-Benzylguanine neutralize1->intermediate1 mix Mix 7-Benzylguanine and Methyl Tosylate intermediate1->mix heat Heat at 135-145°C (2h) mix->heat wash Wash with ether and acetone heat->wash intermediate2 2-Amino-7-benzyl-9-methyl- 6-oxo-1,6-dihydropurinium Tosylate wash->intermediate2 hydrogenate Hydrogenate with Pd/C in ethanol at 75-80°C intermediate2->hydrogenate filter Filter catalyst hydrogenate->filter neutralize2 Neutralize with ammonia (B1221849) filter->neutralize2 collect Collect this compound neutralize2->collect product Pure this compound collect->product

Caption: Multi-step regioselective synthesis of this compound from guanosine.

Materials:

  • Guanosine

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Benzyl bromide

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Methyl tosylate

  • Ether

  • Acetone

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Aqueous ammonia

Procedure:

Step 1: Synthesis of 7-Benzylguanine [1]

  • Suspend guanosine (1 equivalent) in DMSO with stirring.

  • Add benzyl bromide (1.1 equivalents) and stir the mixture at room temperature for 24 hours.

  • Add 10% aqueous HCl and heat at 70°C for 2 hours.

  • Cool the mixture and filter the crystalline solid.

  • Wash the solid with cold water, resuspend in water, and neutralize with 6 M NaOH.

  • Filter the precipitate, wash with water, and dry in vacuo to yield 7-benzylguanine.

Step 2: Synthesis of 2-Amino-7-benzyl-9-methyl-6-oxo-1,6-dihydropurinium Tosylate [1]

  • Mix 7-benzylguanine (1 equivalent) and methyl tosylate (3.9 equivalents).

  • Stir the mixture for 2 hours at 135-145°C.

  • Cool the mixture and wash the precipitate with ether and then with acetone, and dry.

Step 3: Synthesis of this compound [1]

  • A mixture of the tosylate salt from Step 2 (1 equivalent) and 10% palladium on carbon in ethanol is hydrogenated at atmospheric pressure and 75-80°C until hydrogen absorption ceases.

  • Heat the reaction mixture to boiling and filter to remove the catalyst. Wash the catalyst with hot ethanol.

  • Combine the filtrates and neutralize with aqueous ammonia to a weakly alkaline pH.

  • Cool the solution to precipitate this compound.

  • Filter the solid, wash with ethanol, water, and acetone, and then dry. The reported yield for this final debenzylation step is 61%.[1]

Conclusion

The synthesis of this compound can be successfully achieved through various methods. The direct methylation of guanine is the simplest but suffers from a lack of regioselectivity. For higher purity and more reliable outcomes, the synthesis from 2-amino-6-chloropurine or the multi-step regioselective synthesis from guanosine are recommended. The choice of the optimal synthetic route will depend on the specific requirements of the research, including the desired scale, purity, and available resources. The protocols and comparative data provided herein serve as a comprehensive guide for researchers to produce this compound for their scientific investigations.

References

Application Notes and Protocols: Site-Specific Incorporation of 9-Methylguanine into Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted introduction of modified nucleobases into oligonucleotides is a powerful strategy in drug discovery and molecular biology. These modifications can enhance therapeutic properties such as nuclease resistance, binding affinity, and target specificity. 9-Methylguanine is a modified purine (B94841) base that, when incorporated into oligonucleotides, can modulate their structural and functional characteristics. The methyl group at the N9 position can influence base pairing and stacking interactions, potentially impacting the stability and recognition of nucleic acid duplexes. This document provides a detailed protocol for the chemical synthesis of this compound phosphoramidite (B1245037) and its incorporation into synthetic oligonucleotides.

Chemical Properties and Rationale for Use

This compound (9-MeG) is an analog of guanine (B1146940) with a methyl group covalently attached to the nitrogen atom at position 9 of the purine ring.[1] This modification prevents the formation of the N-glycosidic bond with the deoxyribose sugar at the typical N9 position. Therefore, for incorporation into an oligonucleotide, the sugar moiety must be attached at a different position on the guanine base, or a different strategy for phosphoramidite synthesis must be employed where the methyl group is introduced post-synthetically, though this is less common. A more direct approach involves the synthesis of a this compound nucleoside analog where the sugar is linked at an alternative position, which is then converted to a phosphoramidite.

The introduction of methyl groups into drug molecules is a common strategy in medicinal chemistry to modulate physicochemical, pharmacodynamic, and pharmacokinetic properties.[2] In the context of oligonucleotides, 9-methylation of guanine can influence the conformational dynamics of the sugar-phosphate backbone and alter the hydrogen bonding patterns in a G-quadruplex or a duplex, making it a valuable tool for structural biology and the development of therapeutic aptamers or antisense oligonucleotides.

Experimental Protocols

Part 1: Synthesis of this compound Phosphoramidite

The synthesis of a this compound phosphoramidite requires a multi-step chemical synthesis. The following is a generalized protocol based on standard nucleoside and phosphoramidite chemistry, as a specific protocol for this compound is not widely published. The strategy involves the synthesis of a this compound nucleoside analog followed by protection and phosphitylation.

Materials:

  • This compound

  • Appropriately protected ribose or deoxyribose derivative

  • Coupling agents (e.g., DCC, EDC)

  • Protecting group reagents (e.g., Dimethoxytrityl chloride (DMTr-Cl), TBDMS-Cl)

  • Phosphitylating agent (e.g., 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite)

  • Anhydrous solvents (e.g., Pyridine (B92270), Dichloromethane (DCM), Acetonitrile)

  • Silica (B1680970) gel for column chromatography

Methodology:

  • Nucleoside Analog Synthesis: Couple this compound to a protected sugar derivative. This is a non-standard glycosylation and may require specialized coupling conditions.

  • 5'-Hydroxyl Protection: React the synthesized nucleoside analog with DMTr-Cl in anhydrous pyridine to protect the 5'-hydroxyl group. Purify the product by silica gel chromatography.

  • 3'-Hydroxyl Phosphitylation: React the 5'-O-DMTr protected nucleoside with 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a mild base (e.g., diisopropylethylamine) in anhydrous DCM. The reaction should be carried out under an inert atmosphere (Argon or Nitrogen).

  • Purification: Purify the resulting phosphoramidite by precipitation in a non-polar solvent (e.g., hexane) or by flash chromatography on silica gel. The final product should be stored under anhydrous conditions at low temperature (-20°C).

Part 2: Automated Oligonucleotide Synthesis

The incorporation of the this compound phosphoramidite into an oligonucleotide sequence is performed using a standard automated DNA/RNA synthesizer.

Materials:

  • This compound phosphoramidite

  • Standard DNA/RNA phosphoramidites (A, C, G, T/U)

  • Solid support (e.g., Controlled Pore Glass - CPG)

  • Activator solution (e.g., 5-(Ethylthio)-1H-tetrazole - ETT)

  • Oxidizing solution (e.g., Iodine/water/pyridine)

  • Capping reagents (e.g., Acetic anhydride (B1165640) and N-methylimidazole)

  • Deblocking solution (e.g., Trichloroacetic acid in DCM)

Protocol:

  • Synthesizer Setup: Dissolve the this compound phosphoramidite in anhydrous acetonitrile (B52724) to the required concentration and place it on a designated port of the synthesizer.

  • Synthesis Cycle: Program the desired oligonucleotide sequence into the synthesizer. A standard synthesis cycle consists of deblocking, coupling, capping, and oxidation.

  • Modified Coupling Step: For the incorporation of the this compound phosphoramidite, the coupling time may need to be extended to ensure high coupling efficiency. A coupling time of 5-15 minutes is recommended, which can be optimized based on initial test syntheses.[3]

  • Trityl Monitoring: The coupling efficiency can be monitored by measuring the absorbance of the cleaved dimethoxytrityl (DMT) cation at each step.

Part 3: Deprotection and Purification

After synthesis, the oligonucleotide must be cleaved from the solid support and the protecting groups removed.

Materials:

Protocol:

  • Cleavage and Deprotection: Treat the solid support with concentrated ammonium hydroxide or AMA at room temperature or elevated temperature (e.g., 55°C) for a specified period (typically 8-16 hours). The specific conditions will depend on the other protecting groups used in the synthesis.

  • Purification: The crude oligonucleotide can be purified by various methods. For many applications, desalting is sufficient. For higher purity, reverse-phase or ion-exchange High-Performance Liquid Chromatography (HPLC) is recommended.

  • Quantification and Quality Control: The final product should be quantified by UV-Vis spectrophotometry at 260 nm. The purity and identity can be confirmed by HPLC and Mass Spectrometry (e.g., ESI-MS).

Data Presentation

The successful incorporation of this compound should be verified, and its effect on oligonucleotide properties should be characterized.

Table 1: Coupling Efficiency of this compound Phosphoramidite

Oligonucleotide SequencePosition of 9-MeGCoupling Time (min)Average Repetitive Yield (%)Overall Yield (%)
5'-d(XGC GCG)-3'1598.591.4
5'-d(AGC XCG)-3'41099.094.1
5'-d(AGC GCG X)-3'71599.295.1

Note: X represents this compound. Data is hypothetical and for illustrative purposes.

Table 2: Thermal Melting Analysis (Tm) of Oligonucleotides Containing this compound

Oligonucleotide DuplexTm (°C) UnmodifiedTm (°C) with 9-MeGΔTm (°C)
5'-d(AGC GCG)-3' / 3'-d(TCG CGC)-5'55.253.8-1.4
5'-d(CGC GCG)-3' / 3'-d(GCG CGC)-5'60.158.5-1.6

Note: Conditions: 10 mM Sodium Phosphate, 100 mM NaCl, pH 7.0. Data is hypothetical and for illustrative purposes.

Visualizations

G_plus_R_yields_GR cluster_reagents Reagents cluster_synthesis Synthesis Steps cluster_product Product This compound This compound (C6H7N5O) Coupling 1. Coupling This compound->Coupling Protected_Sugar Protected Sugar (e.g., Deoxyribose) Protected_Sugar->Coupling Protection 2. 5'-OH Protection (DMTr-Cl) Coupling->Protection Phosphitylation 3. 3'-OH Phosphitylation Protection->Phosphitylation Phosphoramidite This compound Phosphoramidite 5'-DMTr Sugar 3'-Phosphoramidite Phosphitylation->Phosphoramidite

Caption: Workflow for the synthesis of this compound phosphoramidite.

oligonucleotide_synthesis_cycle cluster_workflow Automated Oligonucleotide Synthesis Cycle Start Start with Solid Support Deblocking 1. Deblocking (Remove 5'-DMTr) Start->Deblocking Coupling 2. Coupling (Add 9-MeG Phosphoramidite) Deblocking->Coupling Capping 3. Capping (Block unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Elongation Repeat for next base Oxidation->Elongation Elongation->Deblocking Yes Cleavage Final Cleavage & Deprotection Elongation->Cleavage No signaling_pathway cluster_pathway Hypothetical Application in a Signaling Pathway Oligonucleotide 9-MeG Aptamer Receptor Cell Surface Receptor Oligonucleotide->Receptor Binds & Blocks Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Inhibits Gene_Expression Target Gene Expression Signaling_Cascade->Gene_Expression Downregulates Cellular_Response Cellular Response (e.g., Apoptosis) Gene_Expression->Cellular_Response Induces

References

Analytical Methods for Detecting Methylguanine Adducts in DNA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA methylation, a critical epigenetic modification, can also manifest as DNA damage in the form of alkylated nucleobases. Methylating agents, both endogenous and exogenous, can react with DNA to form various adducts, with guanine (B1146940) being a primary target. The formation of these adducts, such as O⁶-methylguanine (O⁶-MeG) and N⁷-methylguanine (N⁷-MeG), can have significant biological consequences, including mutagenesis and carcinogenesis, if not repaired by cellular mechanisms.[1][2] Consequently, the accurate and sensitive detection of these methylguanine adducts is crucial for toxicological studies, cancer research, and the development of therapeutic agents.[1] It is important to note that while 9-substituted guanines, such as 9-ethylguanine, are utilized as internal standards in mass spectrometry-based methods for their structural similarity to alkylated adducts, 9-methylguanine is not a typical DNA adduct formed by methylating agents.[3] This document provides detailed application notes and protocols for the principal analytical methods used to detect and quantify O⁶-methylguanine and N⁷-methylguanine in DNA.

Key Analytical Methods

The primary methods for the detection of methylguanine adducts in DNA include:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for its high sensitivity and specificity in quantifying DNA adducts.[1][4]

  • Immunoassays: These methods utilize specific antibodies to detect adducts like O⁶-MeG and offer a sensitive, albeit sometimes less specific, alternative to mass spectrometry.[5][6][7]

  • Enzymatic Assays: These assays leverage the activity of DNA repair enzymes, such as O⁶-alkylguanine-DNA alkyltransferase (AGT), to indirectly quantify adducts.[8][9][10]

Quantitative Data Summary

The following tables summarize the quantitative performance of various analytical methods for the detection of methylguanine adducts.

Table 1: Performance Characteristics of LC-MS/MS Methods for Methylguanine Detection

AnalyteMethodMatrixLimit of Detection (LOD) / Limit of Quantification (LOQ)Linear RangeReference
O⁶-MethylguanineUPLC-MS/MSDried Blood SpotLOQ: 0.5 ng/mL0.5–20 ng/mL[11][12][13]
N⁷-MethylguanineLC-MS/MSDNALOD: 0.42 fmolNot Specified[14]
N⁷-EthylguanineLC-MS/MSDNALOD: 0.17 fmolNot Specified[14]

Table 2: Performance Characteristics of Immunoassays for O⁶-Methylguanine Detection

MethodLimit of Detection (LOD)Dynamic RangeDNA per WellReference
Immunochemical Assay50 attomoles (1.5 adducts/10⁹ nucleotides)~ two orders of magnitude10 µg[5]
RadioimmunoassayPicomole levelsNot SpecifiedNot Specified[6]

Table 3: Performance Characteristics of Enzymatic Assays for O⁶-Methylguanine Detection

MethodEnzymeLimit of Detection (LOD)DNA per AssayReference
Competitive Repair AssayRat Liver AGT0.8 fmol15 µg[8]
Competitive Repair AssayE. coli AGT0.5 fmol10 µg[8]
Inhibition of Repair AssayAGT0.8 fmol/µg DNA0.1-10 µg[9]

Experimental Protocols

Protocol 1: Quantification of Methylguanine Adducts by LC-MS/MS

This protocol outlines a general procedure for the analysis of O⁶-MeG and N⁷-MeG in DNA using LC-MS/MS.

1. Materials and Reagents:

  • DNA extraction kit (e.g., Qiagen DNVeasy Blood & Tissue Kit)

  • Nuclease P1, Alkaline Phosphatase, or Acid Hydrolysis reagents

  • Stable isotope-labeled internal standards (e.g., [¹⁵N₅]-O⁶-MeG, [¹⁵N₅]-N⁷-MeG)

  • LC-MS grade water, methanol (B129727), acetonitrile, and formic acid

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

2. Sample Preparation: DNA Extraction and Hydrolysis a. DNA Extraction: Isolate genomic DNA from biological samples (cells, tissues) using a commercial kit according to the manufacturer's instructions.[1] b. DNA Quantification: Determine the concentration and purity of the extracted DNA using a spectrophotometer.[1] c. Internal Standard Spiking: Add a known amount of the stable isotope-labeled internal standard to the DNA sample.[15] d. Hydrolysis:

  • Enzymatic Hydrolysis (for O⁶-MeG): Digest the DNA to nucleosides using Nuclease P1 followed by Alkaline Phosphatase.[1][16]
  • Neutral Thermal Hydrolysis (for N⁷-MeG): Heat the DNA sample at 100°C for 30 minutes to cleave the glycosidic bond of N⁷-alkylated purines.[3]

3. Sample Cleanup (SPE) a. Condition a C18 SPE cartridge with methanol followed by water. b. Load the hydrolyzed sample onto the cartridge. c. Wash the cartridge with water to remove polar impurities. d. Elute the analytes with methanol. e. Dry the eluate under a stream of nitrogen and reconstitute in the initial mobile phase.[1][3]

4. LC-MS/MS Analysis a. Instrumentation: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source coupled to an HPLC or UHPLC system.[3] b. Chromatographic Separation:

  • Column: C18 reversed-phase column.
  • Mobile Phase A: 0.1% Formic Acid in Water.[16]
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.[16]
  • Gradient: A suitable gradient to separate the analytes from the unmodified nucleosides. c. Mass Spectrometry Detection:
  • Ionization Mode: Positive Electrospray Ionization (ESI+).[13]
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions:
  • O⁶-Methylguanine: m/z 166 → 149, 166 → 134[12][13]
  • N⁷-Methylguanine: m/z 166 → 149, 166 → 124[12][14]
  • Internal Standards: Monitor the corresponding transitions for the isotope-labeled standards.

5. Data Analysis:

  • Quantify the amount of each adduct by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared with known concentrations of analytical standards.

Protocol 2: Detection of O⁶-Methylguanine by Immunochemical Assay (ELISA-based)

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) for the detection of O⁶-MeG.

1. Materials and Reagents:

  • Anti-O⁶-methylguanine primary antibody

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • ELISA plates

  • Coating buffer, blocking buffer, wash buffer

  • Substrate solution (e.g., TMB)

  • Stop solution

  • DNA samples and O⁶-MeG standards

2. Experimental Procedure: a. Coating: Coat ELISA plate wells with O⁶-methylated DNA standard and incubate. b. Blocking: Block the remaining protein-binding sites in the wells. c. Competition: Add a mixture of the anti-O⁶-MeG primary antibody and the DNA sample (or standard) to the wells and incubate. The O⁶-MeG in the sample will compete with the coated O⁶-MeG for antibody binding. d. Washing: Wash the plates to remove unbound antibodies and sample components. e. Secondary Antibody: Add the HRP-conjugated secondary antibody and incubate. f. Washing: Repeat the washing step. g. Detection: Add the substrate solution and incubate until color develops. h. Stop Reaction: Stop the reaction with a stop solution. i. Measurement: Read the absorbance at the appropriate wavelength using a plate reader. The signal intensity will be inversely proportional to the concentration of O⁶-MeG in the sample.[4]

3. Data Analysis:

  • Generate a standard curve by plotting the absorbance versus the concentration of the O⁶-MeG standards. Determine the concentration of O⁶-MeG in the samples by interpolating their absorbance values on the standard curve.

Visualizations

experimental_workflow_lcmsms cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis BiologicalSample Biological Sample (Tissue, Cells) DNA_Extraction DNA Extraction BiologicalSample->DNA_Extraction DNA_Quantification DNA Quantification DNA_Extraction->DNA_Quantification IS_Spiking Internal Standard Spiking DNA_Quantification->IS_Spiking Hydrolysis Hydrolysis (Enzymatic or Thermal) IS_Spiking->Hydrolysis SPE_Cleanup SPE Cleanup Hydrolysis->SPE_Cleanup LC_Separation LC Separation SPE_Cleanup->LC_Separation MSMS_Detection MS/MS Detection (MRM) LC_Separation->MSMS_Detection Quantification Quantification MSMS_Detection->Quantification immunoassay_workflow Coating Coat Plate with O⁶-MeG Antigen Blocking Block Wells Coating->Blocking Competition Add Sample/Standard + Primary Antibody Blocking->Competition Wash1 Wash Competition->Wash1 SecondaryAb Add HRP-conjugated Secondary Antibody Wash1->SecondaryAb Wash2 Wash SecondaryAb->Wash2 Detection Add Substrate & Measure Signal Wash2->Detection dna_damage_pathway cluster_repair DNA Repair cluster_outcome Biological Outcomes MethylatingAgent Methylating Agent DNA DNA MethylatingAgent->DNA Alkylation MethylatedGuanine O⁶-Methylguanine N⁷-Methylguanine DNA->MethylatedGuanine AGT AGT (for O⁶-MeG) MethylatedGuanine->AGT BER Base Excision Repair (for N⁷-MeG) MethylatedGuanine->BER ReplicationError Replication Error MethylatedGuanine->ReplicationError If unrepaired RepairedDNA Repaired DNA AGT->RepairedDNA BER->RepairedDNA Mutation Mutation ReplicationError->Mutation Carcinogenesis Carcinogenesis Mutation->Carcinogenesis

References

Application Note and Protocol: Quantitative Analysis of 9-Methylguanine DNA Adducts by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Methylguanine (9-MeG) is a DNA adduct formed through the covalent attachment of a methyl group to the N9 position of guanine. The formation of such adducts can result from exposure to environmental mutagens, certain chemotherapeutic agents, or endogenous metabolic processes. DNA adducts can disrupt normal cellular processes like DNA replication and transcription, potentially leading to mutagenesis and carcinogenesis if not repaired by cellular defense mechanisms. Consequently, the accurate and sensitive quantification of 9-MeG in biological samples is pivotal for toxicological assessment, cancer research, and the development of novel therapeutic agents.

This document provides a comprehensive protocol for the sensitive and specific quantification of this compound in DNA samples utilizing High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This method offers high selectivity and sensitivity, making it the gold standard for the analysis of DNA adducts.

Principle

The methodology is based on isotope-dilution LC-MS/MS for the precise quantification of 9-MeG. The workflow involves the isolation of genomic DNA from a biological matrix, followed by enzymatic or acid hydrolysis to liberate the adducted nucleobases. An isotopically labeled internal standard, such as ¹⁵N₅-9-Methylguanine, is introduced into the sample prior to processing to account for variability during sample preparation and instrumental analysis. The resulting hydrolysate is then subjected to reversed-phase HPLC for chromatographic separation, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • Stable isotope-labeled internal standard (e.g., ¹⁵N₅-9-Methylguanine)

  • DNA Extraction Kit (e.g., Qiagen DNeasy Blood & Tissue Kit)

  • Nuclease P1 (from Penicillium citrinum)

  • Alkaline Phosphatase (from Escherichia coli)

  • Proteinase K

  • RNase A and RNase T1

  • HPLC-grade acetonitrile, methanol (B129727), and water

  • LC-MS grade formic acid

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup (optional)

  • Tris-HCl buffer

  • Magnesium Chloride (MgCl₂)

  • Zinc Sulfate (ZnSO₄)

Sample Preparation: DNA Extraction and Hydrolysis
  • DNA Extraction : Isolate genomic DNA from the biological matrix of interest (e.g., cultured cells, tissue homogenates) using a commercial DNA extraction kit, following the manufacturer's protocol.[1] To remove contaminating RNA, treat the sample with RNase A and RNase T1, followed by proteinase K to digest proteins.[2]

  • DNA Quantification and Purity Assessment : Determine the concentration and purity of the extracted DNA using a UV-Vis spectrophotometer.[1]

  • Internal Standard Spiking : To a known amount of DNA (e.g., 10-50 µg), add a precise amount of the this compound internal standard solution.[1][3]

  • Enzymatic Hydrolysis :

    • Dissolve the DNA sample in a buffered solution (e.g., 10 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[4]

    • Add a cocktail of enzymes, such as DNase I, Nuclease P1, and alkaline phosphatase, to sequentially digest the DNA into individual deoxynucleosides.[4]

    • Incubate the mixture at 37°C for a sufficient duration (e.g., 2-24 hours) to ensure complete digestion.[4]

  • Neutral Thermal Hydrolysis (Alternative to Enzymatic Hydrolysis) :

    • Add LC-MS grade water to the DNA sample to a final volume of 200 µL.[1]

    • Heat the sample at 100°C for 30 minutes to selectively cleave the glycosidic bond of N-alkylated purines.[1]

  • Sample Cleanup (SPE) :

    • Condition a C18 SPE cartridge with methanol followed by water.[1]

    • Load the hydrolyzed sample onto the SPE cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the analytes with a suitable solvent, such as 50% methanol.[1]

    • Dry the eluate under a stream of nitrogen and reconstitute it in the initial mobile phase for LC-MS/MS analysis.[1]

HPLC-MS/MS Analysis

The following table summarizes the recommended starting parameters for the HPLC-MS/MS analysis of this compound. These parameters may require optimization for specific instruments and applications.

ParameterRecommended Setting
HPLC System
ColumnC18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 1.7 µm)[5]
Mobile Phase AWater with 0.1% Formic Acid[4][6]
Mobile Phase BAcetonitrile with 0.1% Formic Acid[4][6]
Flow Rate0.1 - 0.25 mL/min[5][7]
GradientStart with a low percentage of Mobile Phase B (e.g., 2-5%), hold for 1-2 minutes, then ramp to a higher percentage (e.g., 50-80%) over 5-10 minutes.[1][2]
Column Temperature40°C[5]
Injection Volume20 µL[3]
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive Ion Mode[8]
Capillary Voltage3.50 kV[5]
Desolvation Temp.349°C[5]
Desolvation Gas Flow643 L/h[5]
Cone Voltage38 V (for N7-methylguanine, requires optimization for 9-MeG)[5]
Acquisition ModeMultiple Reaction Monitoring (MRM)
MRM TransitionsThis compound: m/z 166 → 149 (Quantifier), m/z 166 → 124 (Qualifier)[2] Internal Standard (¹⁵N₅-9-MeG): m/z 171 → 153[2]
Collision EnergyOptimize for the specific instrument and analytes.[1]

Data Presentation

Quantitative Performance

The following table summarizes typical performance characteristics for the quantification of methylguanine adducts using an isotope-dilution LC-MS/MS method. These values are illustrative and should be determined for each specific assay and instrument.

Performance MetricTypical ValueReference
Linearity (r²)>0.999[2][9]
Limit of Detection (LOD)As low as 0.42 fmol[2]
Limit of Quantitation (LOQ)0.5 ng/mL[7]
Precision (%CV)Intra-day: ≤11%, Inter-day: ≤7.1%[9]
Accuracy (% Recovery)81.10% - 83.29%[5]

Visualizations

Formation of this compound Adducts

The formation of this compound is a consequence of DNA damage induced by methylating agents. These agents can be of exogenous origin, such as environmental pollutants or chemotherapeutic drugs, or from endogenous cellular processes. The subsequent cellular response involves complex DNA repair pathways.[3] Alkylating agents introduce methyl groups to various nucleophilic sites on DNA bases. While N7-guanine is the most frequent site of alkylation, methylation can also occur at other positions, including N9, leading to the formation of this compound.[10] Although not considered directly pre-mutagenic, N-alkylated purines like this compound can destabilize the N-glycosidic bond, leading to depurination and the formation of apurinic (AP) sites, which can be mutagenic if not repaired.[3]

G cluster_exposure Exposure cluster_dna Cellular Environment cluster_repair Cellular Response Methylating_Agents Methylating Agents (Environmental/Endogenous) DNA Guanine in DNA Methylating_Agents->DNA Alkylation 9_MeG_Adduct This compound Adduct DNA->9_MeG_Adduct Methylation at N9 AP_Site Apurinic (AP) Site 9_MeG_Adduct->AP_Site Depurination BER Base Excision Repair (BER) 9_MeG_Adduct->BER Repair AP_Site->BER Repair

Caption: Formation and biological consequences of this compound DNA adducts.

Experimental Workflow for HPLC-MS/MS Analysis

The general workflow for the quantification of this compound adducts involves several key steps, from sample collection to data analysis. Each step is critical for achieving accurate and reproducible results.

G Sample_Collection Sample Collection (Tissues, Cells, etc.) DNA_Extraction DNA Extraction Sample_Collection->DNA_Extraction IS_Spiking Internal Standard Spiking DNA_Extraction->IS_Spiking Hydrolysis Hydrolysis (Enzymatic or Thermal) IS_Spiking->Hydrolysis SPE_Cleanup Solid-Phase Extraction (SPE Cleanup) Hydrolysis->SPE_Cleanup LC_Separation HPLC Separation SPE_Cleanup->LC_Separation MSMS_Detection MS/MS Detection (MRM Mode) LC_Separation->MSMS_Detection Data_Analysis Data Analysis MSMS_Detection->Data_Analysis Quantification Quantification (Analyte/IS Ratio) Data_Analysis->Quantification

Caption: General workflow for this compound quantification by HPLC-MS/MS.

Conclusion

The described HPLC-MS/MS method provides a robust, sensitive, and selective approach for the quantification of this compound in DNA. The use of an isotope-labeled internal standard ensures high accuracy and precision, making this protocol highly suitable for applications in toxicology, cancer research, and drug development. Proper optimization of the sample preparation and instrumental parameters is crucial for achieving the best performance.

References

Application Notes and Protocols for Studying 9-Methylguanine as a Potential Substrate for DNA Repair Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA alkylation is a form of DNA damage that can result from exposure to environmental mutagens or as a consequence of certain cancer chemotherapies. The methylation of guanine (B1146940) residues is a common and critical type of such damage. While the biological consequences and repair mechanisms of O6-methylguanine (O6-MeG) are well-documented, significantly less is known about its isomer, 9-Methylguanine.

O6-MeG is a highly mutagenic lesion that mispairs with thymine (B56734) during DNA replication, leading to G:C to A:T transition mutations. The primary cellular defense against O6-MeG is the "suicide" enzyme O6-methylguanine-DNA methyltransferase (MGMT), which directly transfers the methyl group from the guanine to one of its own cysteine residues.[1][2][3] In contrast, N-alkylated purines, such as N7-methylguanine and N3-methyladenine, are typically repaired through the base excision repair (BER) pathway, initiated by a DNA glycosylase.[4][5][6]

The scientific literature contains very limited direct evidence of this compound as a naturally occurring DNA lesion or as a substrate for known DNA repair enzymes. However, studies on synthetic inhibitors of MGMT have provided intriguing clues. For instance, O6-benzyl-9-methylguanine has been shown to interact with and inactivate MGMT, with its efficacy being influenced by the presence of DNA.[7] This suggests that the MGMT active site may be able to accommodate a guanine moiety with a substitution at the N9 position.

These application notes provide a comprehensive overview of the established methodologies for studying the repair of the well-characterized O6-methylguanine lesion. Furthermore, they present detailed protocols that can be adapted to investigate the hypothesis that this compound may also be a substrate for DNA repair enzymes like MGMT or those in the BER pathway. This information is intended to guide researchers in designing and executing experiments to elucidate the biological significance and potential repair pathways of this compound, a critical knowledge gap in the field of DNA repair and cancer biology.

I. DNA Repair Pathways for Alkylated Guanine

Methylating agents can produce a variety of adducts on DNA, with the primary repair pathways being direct reversal and base excision repair.[8]

Signaling Pathways Overview

DNA_Repair_Pathways_for_Alkylated_Guanine cluster_alkylation DNA Alkylation cluster_lesions Resulting DNA Lesions cluster_repair DNA Repair Pathways cluster_outcome Cellular Outcomes Alkylating_Agent Alkylating Agent (e.g., TMZ, MNNG) DNA Genomic DNA Alkylating_Agent->DNA methylation O6_MeG O6-Methylguanine DNA->O6_MeG N_Alkylations N-Alkylations (N7-MeG, N3-MeA) DNA->N_Alkylations 9_MeG This compound (Hypothetical Lesion) DNA->9_MeG MGMT MGMT (Direct Reversal) O6_MeG->MGMT Primary Substrate Apoptosis Apoptosis / Cell Cycle Arrest O6_MeG->Apoptosis If unrepaired BER Base Excision Repair (BER) N_Alkylations->BER Substrates N_Alkylations->Apoptosis If unrepaired 9_MeG->MGMT Hypothesized Substrate 9_MeG->BER Hypothesized Substrate Repaired_DNA Repaired DNA MGMT->Repaired_DNA BER->Repaired_DNA

II. Quantitative Data Summary

The following tables summarize key quantitative data related to the repair of O6-methylguanine. These tables can serve as a template for organizing experimental data for this compound.

Table 1: Kinetic Parameters of MGMT with O6-Alkylguanine Substrates

Substratekinact (min-1)KS (μM)Reference
O6-Methylguanine in oligoData varies by studyData varies by study[9]
O6-Benzylguanine in oligoData varies by studyData varies by study[10]
This compound in oligo To be determined To be determined

Table 2: Cellular Sensitivity to Alkylating Agents

Cell LineMGMT StatusAlkylating AgentIC50 (μM)Reference
CHOProficientBCNUValue[11]
CHODeficientBCNUValue[11]
HONE-1ProficientBCNUValue[11]
HONE-1DeficientBCNUValue[11]
Test Cell Line Proficient Agent producing 9-MeG To be determined
Test Cell Line Deficient Agent producing 9-MeG To be determined

III. Experimental Protocols

Protocol 1: Synthesis of Oligonucleotides Containing this compound

Objective: To synthesize a DNA oligonucleotide containing a site-specific this compound lesion for use in DNA repair assays.

Background: The chemical synthesis of oligonucleotides with modified bases is a prerequisite for in vitro repair assays.[2] The phosphoramidite (B1245037) method is the standard for automated DNA synthesis.[2][12] For bases that are unstable under standard deprotection conditions, post-synthetic modification strategies are employed.[13]

Materials:

  • DNA synthesizer

  • Controlled pore glass (CPG) solid support

  • Standard DNA phosphoramidites (dA, dG, dC, dT)

  • This compound phosphoramidite (requires custom synthesis)

  • Activator (e.g., 5-ethylthio-1H-tetrazole)

  • Capping and oxidizing reagents

  • Deprotection solution (e.g., aqueous ammonia)

  • HPLC system for purification

Procedure:

  • Custom Synthesis of this compound Phosphoramidite: This is a critical and non-trivial step that requires expertise in organic chemistry. The synthesis would likely involve protecting the exocyclic amine of this compound and then reacting it with a phosphitylating agent.

  • Automated DNA Synthesis: a. Program the DNA synthesizer with the desired oligonucleotide sequence, incorporating the this compound phosphoramidite at the specified position. b. Perform the synthesis using the standard phosphoramidite cycle: de-blocking, coupling, capping, and oxidation.[2]

  • Cleavage and Deprotection: a. Treat the CPG support with the appropriate deprotection solution (e.g., concentrated aqueous ammonia) to cleave the oligonucleotide from the support and remove the protecting groups from the bases and phosphates.

  • Purification: a. Purify the full-length oligonucleotide containing this compound using reverse-phase or ion-exchange HPLC. b. Verify the identity and purity of the product by mass spectrometry (e.g., MALDI-TOF or LC-MS).

Protocol 2: In Vitro MGMT Activity Assay with a this compound Substrate

Objective: To determine if MGMT can repair a this compound lesion in a DNA oligonucleotide.

Background: MGMT activity can be measured by monitoring the transfer of a radiolabeled or fluorescently tagged alkyl group from a DNA substrate to the MGMT protein.[14] A common method involves incubating purified MGMT with a substrate oligonucleotide and then separating the repaired and unrepaired DNA by HPLC.[14]

MGMT_Activity_Assay_Workflow Start Start Prepare_Substrate Prepare Oligo Substrate (with this compound) Start->Prepare_Substrate Incubate Incubate Substrate with Purified MGMT or Cell Lysate Prepare_Substrate->Incubate Stop_Reaction Stop Reaction (e.g., heat inactivation) Incubate->Stop_Reaction Analyze Analyze Products by HPLC or Mass Spectrometry Stop_Reaction->Analyze Quantify Quantify Repaired and Unrepaired Oligonucleotide Analyze->Quantify End End Quantify->End

Materials:

  • Purified recombinant human MGMT protein

  • This compound-containing oligonucleotide (from Protocol 1)

  • O6-Methylguanine-containing oligonucleotide (positive control)

  • Unmodified oligonucleotide (negative control)

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT, 0.1 mM EDTA)

  • HPLC system with a suitable column (e.g., C18)

  • Mass spectrometer for product verification

Procedure:

  • Reaction Setup: a. In a microcentrifuge tube, combine the reaction buffer, the this compound oligonucleotide substrate to a final concentration of 1 µM. b. Add purified MGMT protein to a final concentration of 2 µM (or a range of concentrations for kinetic analysis). c. Set up parallel reactions with the O6-Methylguanine positive control and the unmodified negative control.

  • Incubation: a. Incubate the reactions at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes) to determine the reaction rate.

  • Reaction Termination: a. Stop the reaction by adding a denaturing solution or by heat inactivation at 95°C for 5 minutes.

  • Analysis: a. Analyze the reaction products by HPLC. The repaired oligonucleotide (containing a normal guanine) will have a different retention time than the unrepaired this compound substrate. b. Collect the fractions corresponding to the repaired and unrepaired oligonucleotides and confirm their identity by mass spectrometry.

  • Data Analysis: a. Quantify the peak areas from the HPLC chromatogram to determine the percentage of repaired substrate at each time point. b. Plot the percentage of repaired substrate versus time to determine the initial reaction rate. c. If performing kinetic analysis, vary the substrate concentration and fit the data to the Michaelis-Menten equation to determine kinact and KS.[9]

Protocol 3: Base Excision Repair (BER) Assay for this compound

Objective: To investigate if this compound can be recognized and excised by a DNA glycosylase, initiating the BER pathway.

Background: The first step in BER is the recognition and removal of the damaged base by a DNA glycosylase, creating an apurinic/apyrimidinic (AP) site.[5] This can be assayed by incubating a DNA substrate with a cell extract or a purified glycosylase and then detecting the formation of the AP site or the cleaved DNA product.

Materials:

  • This compound-containing oligonucleotide, radiolabeled at the 5' end (e.g., with 32P)

  • Cell-free extract or purified DNA glycosylase (e.g., N-methylpurine DNA glycosylase - MPG)

  • Reaction buffer for glycosylase activity

  • AP endonuclease (optional)

  • Denaturing polyacrylamide gel electrophoresis (PAGE) setup

  • Phosphorimager for visualization and quantification

Procedure:

  • Substrate Preparation: a. 5'-end label the this compound oligonucleotide with 32P using T4 polynucleotide kinase and [γ-32P]ATP. b. Purify the labeled oligonucleotide.

  • Glycosylase Reaction: a. Incubate the radiolabeled substrate with the cell extract or purified glycosylase in the appropriate reaction buffer. b. Incubate at 37°C for a defined period.

  • AP Site Cleavage: a. If the glycosylase is monofunctional (lacks lyase activity), the resulting AP site can be cleaved by adding an AP endonuclease or by chemical treatment (e.g., piperidine).

  • Gel Electrophoresis: a. Denature the reaction products and separate them on a denaturing polyacrylamide gel.

  • Analysis: a. Visualize the gel using a phosphorimager. The cleaved product will migrate faster than the full-length substrate. b. Quantify the band intensities to determine the percentage of substrate cleaved, which corresponds to the glycosylase activity.

Protocol 4: Cellular Cytotoxicity Assay

Objective: To assess the cytotoxic effect of this compound in cells with and without active DNA repair.

Background: If this compound is a cytotoxic lesion, cells deficient in its repair will be more sensitive to agents that induce this damage. Comparing the viability of repair-proficient and repair-deficient cells after treatment can indicate the involvement of a specific repair pathway.

Materials:

  • A pair of isogenic cell lines: one with normal DNA repair (e.g., MGMT-proficient) and one deficient in a specific repair pathway (e.g., MGMT-deficient).

  • A chemical agent known or hypothesized to produce this compound.

  • Cell culture medium and supplies.

  • Cell viability assay reagent (e.g., MTT, PrestoBlue).

  • 96-well plates.

  • Plate reader.

Procedure:

  • Cell Seeding: a. Seed both the repair-proficient and repair-deficient cell lines into 96-well plates at an appropriate density. b. Allow the cells to attach overnight.

  • Treatment: a. Treat the cells with a range of concentrations of the test agent. Include an untreated control.

  • Incubation: a. Incubate the cells for a period sufficient to observe a cytotoxic effect (e.g., 72 hours).

  • Viability Assay: a. Perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis: a. Measure the absorbance or fluorescence using a plate reader. b. Normalize the data to the untreated control and plot cell viability versus drug concentration. c. Calculate the IC50 (the concentration that inhibits 50% of cell growth) for each cell line. A significantly lower IC50 in the repair-deficient cell line would suggest that the DNA repair pathway is involved in repairing the damage caused by the agent.

IV. Concluding Remarks

The study of this compound as a potential DNA lesion and substrate for repair enzymes represents an important frontier in the field of DNA damage and repair. While direct evidence remains elusive, the indirect observation of a 9-methylated guanine derivative interacting with MGMT provides a compelling rationale for further investigation. The protocols and application notes presented here offer a structured approach to addressing this knowledge gap. By adapting the well-established methodologies used for O6-methylguanine, researchers can systematically explore the synthesis, repair, and cellular consequences of this compound. The successful execution of these experiments will undoubtedly contribute to a more complete understanding of the cellular responses to DNA alkylation and may have significant implications for cancer research and the development of novel therapeutic strategies.

References

developing assays for O6-methylguanine-DNA methyltransferase (MGMT) activity using 9-Methylguanine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

A Novel Fluorescence-Based Assay for O⁶-Methylguanine-DNA Methyltransferase (MGMT) Activity using a 9-Methylguanine Analog

Audience: Researchers, scientists, and drug development professionals.

Introduction

O⁶-methylguanine-DNA methyltransferase (MGMT) is a crucial DNA repair protein that plays a significant role in protecting the genome from the mutagenic effects of alkylating agents.[1][2] It directly reverses DNA damage by transferring the alkyl group from the O⁶ position of guanine (B1146940) to a cysteine residue within its own active site.[2] This action, however, leads to the irreversible inactivation of the MGMT protein, classifying it as a "suicide enzyme."[2] The level of MGMT activity in cells is a critical determinant of their resistance to alkylating chemotherapeutic drugs like temozolomide, which is a standard treatment for glioblastoma.[1][3] High levels of MGMT in tumor cells can lead to therapeutic resistance, making the quantification of MGMT activity a valuable tool in cancer research and for predicting treatment outcomes.[4]

Several methods have been developed to measure MGMT activity, including those based on radioactivity, chromatography, and fluorescence.[5] This application note describes a novel, hypothetical fluorescence-based assay for the determination of MGMT activity utilizing a synthetic this compound analog. While O⁶-alkylguanine is the natural substrate for MGMT, the structural similarity of this compound makes it a potential candidate for the development of new assay methodologies. This proposed assay is designed to be a rapid, sensitive, and high-throughput method suitable for screening MGMT inhibitors and for quantifying MGMT activity in biological samples.

Principle of the Assay

This proposed assay is based on a "turn-on" fluorescence resonance energy transfer (FRET) system. The core of this system is a synthetic substrate in which this compound is conjugated to a fluorophore and a quencher through a short peptide linker. In its intact state, the quencher molecule is in close proximity to the fluorophore, suppressing its fluorescence emission.

The hypothetical principle of this assay is that the MGMT protein will recognize and bind to the this compound analog. While this compound itself is not the natural substrate, we propose that binding to the active site of MGMT induces a conformational change that renders the peptide linker susceptible to cleavage by a protease added to the reaction mixture. Upon cleavage of the linker, the fluorophore and quencher are separated, leading to a quantifiable increase in fluorescence intensity. The rate of this fluorescence increase is directly proportional to the MGMT activity in the sample.

It is important to note that the direct interaction of MGMT with this compound and its ability to induce the necessary conformational change for subsequent proteolytic cleavage is a central hypothesis of this proposed assay and requires experimental validation.

Visualizations

MGMT_Mechanism Figure 1: MGMT DNA Repair Mechanism cluster_0 DNA Damage cluster_1 MGMT Repair cluster_2 Repaired DNA DNA_with_O6mG DNA with O⁶-methylguanine Active_MGMT Active MGMT (with Cys-SH) DNA_with_O6mG->Active_MGMT Methyl Group Transfer Repaired_DNA Repaired DNA (with Guanine) DNA_with_O6mG->Repaired_DNA Is Repaired Inactive_MGMT Inactive MGMT (with Cys-S-CH₃) Active_MGMT->Inactive_MGMT Becomes Inactivated

Figure 1: MGMT DNA Repair Mechanism

Assay_Workflow Figure 2: Experimental Workflow of the this compound MGMT Assay Start Start Prepare_Lysate Prepare Cell or Tissue Lysate Start->Prepare_Lysate Add_Substrate Add this compound FRET Substrate Prepare_Lysate->Add_Substrate Add_Protease Add Protease Add_Substrate->Add_Protease Incubate Incubate at 37°C Add_Protease->Incubate Measure_Fluorescence Measure Fluorescence (kinetic read) Incubate->Measure_Fluorescence Analyze_Data Analyze Data (calculate slope) Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Figure 2: Experimental Workflow

Logical_Relationship Figure 3: Logical Relationship in the Assay MGMT_Activity MGMT Activity Substrate_Binding Binding to 9-MG FRET Substrate MGMT_Activity->Substrate_Binding proportional to Conformational_Change Conformational Change Substrate_Binding->Conformational_Change induces Protease_Cleavage Protease Cleavage Conformational_Change->Protease_Cleavage allows Fluorophore_Separation Fluorophore-Quencher Separation Protease_Cleavage->Fluorophore_Separation leads to Fluorescence_Increase Increased Fluorescence Fluorophore_Separation->Fluorescence_Increase results in

Figure 3: Assay Principle Logic

Experimental Protocols

Materials and Reagents

Table 1: Reagents and Materials

Reagent/MaterialSupplierCatalog No.
This compound FRET Substrate*Custom SynthesisN/A
Recombinant Human MGMTVendor SpecificN/A
Protease (e.g., Trypsin)Vendor SpecificN/A
MGMT Assay Buffer (50 mM Tris-HCl, pH 7.8, 100 mM NaCl, 1 mM DTT, 10% Glycerol)In-house preparationN/A
Cell Lysis Buffer (e.g., RIPA Buffer)Vendor SpecificN/A
96-well black, flat-bottom platesVendor SpecificN/A
Fluorescence microplate readere.g., BioTek, Molecular DevicesN/A

*The this compound FRET substrate is a hypothetical reagent and would require custom chemical synthesis.

Protocol 1: Preparation of Reagents and Buffers
  • MGMT Assay Buffer: Prepare a 1X working solution of MGMT Assay Buffer. Store at 4°C.

  • Recombinant MGMT Standards: Prepare a stock solution of recombinant human MGMT at 1 mg/mL in MGMT Assay Buffer. Create a series of dilutions ranging from 0.1 µg/mL to 10 µg/mL to generate a standard curve.

  • This compound FRET Substrate: Reconstitute the lyophilized substrate in DMSO to a stock concentration of 10 mM. Dilute to a working concentration of 10 µM in MGMT Assay Buffer immediately before use. Protect from light.

  • Protease Solution: Prepare a stock solution of the chosen protease at 1 mg/mL in a suitable buffer. Dilute to a working concentration of 100 µg/mL in MGMT Assay Buffer.

Protocol 2: MGMT Activity Assay in Cell Lysates
  • Sample Preparation:

    • Harvest cells and wash twice with ice-cold PBS.

    • Lyse the cell pellet using a suitable cell lysis buffer on ice for 30 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay).

    • Dilute the cell lysate to a final protein concentration of 1 mg/mL in MGMT Assay Buffer.

  • Assay Reaction:

    • Add 50 µL of the diluted cell lysate or MGMT standards to the wells of a 96-well black plate.

    • Include a "no enzyme" control containing 50 µL of MGMT Assay Buffer.

    • Add 25 µL of the 10 µM this compound FRET substrate to each well.

    • Add 25 µL of the 100 µg/mL protease solution to each well.

    • The final volume in each well should be 100 µL.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity kinetically every 1 minute for 60 minutes. Use excitation and emission wavelengths appropriate for the chosen fluorophore.

Data Presentation

Table 2: Hypothetical Standard Curve Data

MGMT Concentration (µg/mL)Rate of Fluorescence Increase (RFU/min)
101500
5750
2.5375
1.25187
0.62594
010

Table 3: Sample Data for MGMT Activity in Cell Lysates

Sample IDProtein Concentration (mg/mL)Rate of Fluorescence Increase (RFU/min)Calculated MGMT Activity (µg/mg total protein)
Untreated Cells1.05203.47
Treated with MGMT inhibitor1.0850.57
Control (No Lysate)0120
Data Analysis
  • Standard Curve: Plot the rate of fluorescence increase (RFU/min) against the concentration of the recombinant MGMT standards. Perform a linear regression to obtain the equation of the line (y = mx + c).

  • Sample Activity: Use the rate of fluorescence increase from the experimental samples and the equation from the standard curve to calculate the concentration of active MGMT in the well.

  • Specific Activity: Normalize the calculated MGMT concentration to the total protein concentration of the cell lysate to determine the specific activity (e.g., in µg of active MGMT per mg of total protein).

Disclaimer: This application note describes a hypothetical assay for MGMT activity using a this compound analog. The interaction between MGMT and this compound, and the proposed mechanism of action, have not been experimentally validated. This document is intended to provide a conceptual framework and a starting point for the development and validation of such an assay by qualified researchers.

References

9-Methylguanine: A Biomarker for Alkylating Agent Exposure - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkylating agents are a class of reactive compounds that can covalently modify cellular macromolecules, with DNA being a primary target. This interaction can lead to the formation of DNA adducts, which, if not repaired, can result in mutations, cytotoxicity, and carcinogenesis. 9-Methylguanine (9-MeG) is a modified purine (B94841) base that is formed following exposure to methylating agents. The most common site of DNA methylation by many of these agents is the N7 position of guanine (B1146940), forming N7-methylguanine (N7-MeG). This adduct is chemically unstable, leading to the cleavage of the N-glycosidic bond and subsequent depurination, releasing the free this compound base, which is then excreted in urine. The presence and quantity of this compound in biological samples, such as urine and DNA from tissues or cells, can serve as a valuable biomarker for assessing exposure to methylating agents and the associated DNA damage.

These application notes provide detailed protocols for the quantification of this compound in biological samples and an overview of the relevant biological pathways.

Data Presentation: Quantitative Levels of N7-Methylguanine

The following tables summarize quantitative data on N7-methylguanine (as a proxy for this compound) levels in response to exposure to methylating agents from various sources, including environmental exposures like smoking and controlled laboratory experiments.

Table 1: N7-Methylguanine Levels in Human Samples (Smokers vs. Non-smokers)

Biological MatrixPopulationMean Concentration (± SD)Units
UrineSmokers (n=32)85.5 ± 105pg/mg creatinine
UrineNon-smokers (n=35)28.1 ± 19.4pg/mg creatinine
Leukocyte DNASmokers (n=10)6.9adducts/10^7 nucleotides
Leukocyte DNANon-smokers (n=10)3.4adducts/10^7 nucleotides
Lymphocyte DNASmokers (n=10)23.6adducts/10^7 nucleotides
Lymphocyte DNANon-smokers (n=10)13.5adducts/10^7 nucleotides

Table 2: Dose-Dependent Formation of N7-Methylguanine in Animal Models

Alkylating AgentAnimal ModelDoseBiological MatrixN7-Methylguanine Level
DimethylnitrosamineRat20 mg/kgLiver DNA~0.6% of guanine residues methylated
DimethylnitrosamineRatNot specifiedUrineIncreased excretion of 7-methylguanine
N-Methyl-N-nitrosoureaRatNot specifiedLiver DNAMethylation of guanine residues

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the formation of this compound following exposure to alkylating agents, its repair, and the general workflow for its analysis as a biomarker.

G cluster_exposure Exposure & DNA Damage cluster_release Biomarker Formation cluster_repair DNA Repair cluster_excretion Excretion Alkylating_Agent Alkylating Agent DNA Cellular DNA Alkylating_Agent->DNA Alkylation N7_MeG_Adduct N7-Methylguanine DNA Adduct DNA->N7_MeG_Adduct Depurination Spontaneous Depurination N7_MeG_Adduct->Depurination BER Base Excision Repair (BER) N7_MeG_Adduct->BER Nine_MeG This compound Depurination->Nine_MeG Urine_Excretion Urinary Excretion Nine_MeG->Urine_Excretion Repaired_DNA Repaired DNA BER->Repaired_DNA

Formation of this compound and its fate.

G cluster_workflow Biomarker Analysis Workflow cluster_prep Preparation Details Sample_Collection Sample Collection (Urine, Blood, Tissue) Sample_Preparation Sample Preparation Sample_Collection->Sample_Preparation LC_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_Analysis Urine_Prep Urine: SPE or Dilute-and-Shoot DNA_Prep DNA: Extraction & Hydrolysis Data_Analysis Data Analysis LC_MS_Analysis->Data_Analysis Interpretation Interpretation Data_Analysis->Interpretation

General workflow for this compound analysis.

Experimental Protocols

Protocol 1: Quantification of this compound in Urine by LC-MS/MS

This protocol describes the analysis of this compound in urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a solid-phase extraction (SPE) cleanup.

1. Materials and Reagents

  • This compound analytical standard

  • Stable isotope-labeled internal standard (e.g., ¹⁵N₅-9-Methylguanine)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) hydroxide (B78521)

  • Ultrapure water

  • Mixed-mode cation exchange SPE cartridges

  • Human urine (drug-free for calibration standards and quality controls)

2. Sample Preparation (Solid-Phase Extraction)

  • Thaw frozen urine samples to room temperature and vortex for 30 seconds.

  • Centrifuge the urine at 10,000 x g for 10 minutes to pellet any precipitates.

  • To 1 mL of the urine supernatant, add a known amount of the internal standard.

  • SPE Cartridge Conditioning:

    • Wash the SPE cartridge with 2 mL of methanol.

    • Equilibrate the cartridge with 2 mL of ultrapure water.

  • Sample Loading: Load the prepared urine sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 2 mL of water to remove interfering substances.

    • Wash with 2 mL of methanol to remove less polar interferences.

  • Elution: Elute the this compound with 2 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Develop a suitable gradient to separate this compound from other urine components (e.g., a linear gradient from 5% to 95% B over 5-10 minutes).

  • Flow Rate: 0.3-0.5 mL/min

  • Injection Volume: 5-10 µL

  • Column Temperature: 40 °C

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode

  • MRM Transitions:

    • This compound: m/z 166.1 → 149.1 (quantifier), m/z 166.1 → 124.1 (qualifier)

    • Internal Standard (¹⁵N₅-9-Methylguanine): m/z 171.1 → 154.1

    • Note: These transitions are predicted and should be optimized for the specific instrument.

Protocol 2: Quantification of N7-Methylguanine in DNA by LC-MS/MS

This protocol describes the analysis of N7-methylguanine in DNA samples following enzymatic hydrolysis.

1. Materials and Reagents

  • N7-Methylguanine analytical standard

  • Stable isotope-labeled internal standard (e.g., ¹⁵N₅-N7-Methylguanine)

  • DNA Extraction Kit

  • Nuclease P1

  • Alkaline Phosphatase

  • Ammonium acetate (B1210297)

  • Ammonium bicarbonate

  • LC-MS grade solvents (as in Protocol 1)

2. DNA Extraction and Hydrolysis

  • DNA Extraction: Isolate genomic DNA from tissue or cell samples using a commercial DNA extraction kit according to the manufacturer's protocol. Assess DNA purity and concentration using UV-Vis spectrophotometry.

  • Enzymatic Hydrolysis:

    • To 10-50 µg of DNA, add a known amount of the internal standard.

    • Add ammonium acetate buffer (pH 5.3) and Nuclease P1.

    • Incubate at 45 °C for 2 hours.

    • Adjust the pH to ~8.0 with ammonium bicarbonate.

    • Add alkaline phosphatase and phosphodiesterase I.

    • Incubate at 37 °C for another 2 hours.

  • Sample Cleanup (Optional but Recommended):

    • Perform SPE cleanup as described in Protocol 1 (steps 2.4 to 2.8) to remove enzymes and other interfering substances.

3. LC-MS/MS Conditions

  • The LC-MS/MS conditions are similar to those described in Protocol 1, with optimization of the MRM transitions for N7-methylguanine.

  • MRM Transitions:

    • N7-Methylguanine: m/z 166.1 → 149.1 (quantifier), m/z 166.1 → 124.1 (qualifier)

    • Internal Standard (¹⁵N₅-N7-Methylguanine): m/z 171.1 → 154.1

    • Note: These transitions are predicted and should be optimized for the specific instrument.

Protocol 3: DNA Hydrolysis using Neutral Thermal Hydrolysis

This method is an alternative to enzymatic hydrolysis for the release of N7-alkylated purines.

1. Materials and Reagents

  • DNA sample

  • Stable isotope-labeled internal standard

  • LC-MS grade water

2. Procedure

  • To a known amount of DNA (e.g., 10-50 µg), add a precise amount of the internal standard.

  • Add LC-MS grade water to a final volume of 200 µL.

  • Heat the sample at 100 °C for 30 minutes. This selectively cleaves the glycosidic bond of N7-alkylated purines.[1]

  • Cool the sample on ice and centrifuge to pellet any precipitate.

  • The supernatant can be directly analyzed by LC-MS/MS or further purified using SPE as described in Protocol 1.

Conclusion

This compound is a valuable biomarker for assessing exposure to methylating agents. Its quantification in biological fluids like urine provides a non-invasive method for monitoring exposure, while its measurement in DNA offers a direct assessment of DNA damage. The detailed protocols provided, utilizing the high sensitivity and specificity of LC-MS/MS, are robust methods for the accurate quantification of this important biomarker in both research and clinical settings. The provided quantitative data and pathway diagrams offer a comprehensive resource for professionals in toxicology, drug development, and clinical research.

References

Application of 9-Methylguanine in Cancer Chemotherapy Research: A Framework for Investigation Based on Isomeric Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

9-Methylguanine is a purine (B94841) derivative whose direct applications in cancer chemotherapy research are not extensively documented in publicly available literature. However, the study of its isomers, particularly O6-methylguanine (O6-MeG) and 7-methylguanine (B141273) (7-MG), provides a robust framework for investigating the potential anticancer properties of this compound. O6-MeG, a well-characterized DNA adduct, induces cytotoxic effects through mechanisms involving DNA mismatch repair and apoptosis.[1][2][3][4] In contrast, 7-MG has been investigated as a potential inhibitor of poly(ADP-ribose) polymerase (PARP).[5][6]

Data Presentation: Cytotoxicity and Apoptotic Induction by O6-Methylguanine

The following tables summarize representative quantitative data on the biological effects of O6-methylguanine, a key isomer of this compound. This information is intended to serve as a benchmark for designing and interpreting experiments with this compound.

Table 1: Representative Cytotoxicity Data for O6-Methylguanine Precursors in Human Cancer Cell Lines

Cell LineCancer TypeCompoundIC50 (µM)Exposure Time (h)Assay TypeReference
TK6Human LymphoblastoidMNNG~0.068 (low dose)48Cell Growth Inhibition[7]
TK6Human LymphoblastoidMNNG~0.68 (high dose)48Cell Growth Inhibition[7]
CHO-9Chinese Hamster OvaryMNNGNot specified>48Apoptosis Induction[7]
LICHHuman HepatomaMNNGNot specifiedNot specifiedCytotoxicity[8][9]
H4Rat HepatomaMNNG~5-fold less sensitive than LICH/CHONot specifiedCytotoxicity[8][9]

*MNNG (N-methyl-N'-nitro-N-nitrosoguanidine) is a methylating agent that generates O6-methylguanine in DNA.

Table 2: Induction of Apoptosis by O6-Methylguanine Precursors

Cell LineTreatment% Apoptotic CellsTime Point (h)MethodReference
MGMT-deficient cellsMethylating agentSignificant increase>48Annexin V/PI Staining[1][4]
TK6MNNG (0.01 µg/ml)~11%48Annexin V/7AAD Staining[7]
TK6MNNG (0.1 µg/ml)~76%48Annexin V/7AAD Staining[7]

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer potential of this compound, adapted from methodologies used for O6-methylguanine.

Protocol 1: Cell Viability Assessment using MTT Assay

This assay determines the concentration of the test compound that inhibits cell viability by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • 96-well plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Quantification by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment.

Materials:

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the predetermined IC50 for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol determines the effect of the test compound on cell cycle progression.

Materials:

  • 6-well plates

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at relevant concentrations for 24-48 hours.

  • Cell Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7][10][11]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

O6_MeG_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartments Alkylating_Agent Alkylating Agent (e.g., MNNG, Temozolomide) DNA DNA Alkylating_Agent->DNA Induces O6_MeG O6-Methylguanine (DNA Adduct) DNA->O6_MeG Forms MGMT MGMT (DNA Repair) O6_MeG->MGMT Repaired by DNA_Replication DNA Replication O6_MeG->DNA_Replication O6_MeG_T_Mismatch O6-MeG:T Mismatch DNA_Replication->O6_MeG_T_Mismatch MMR_System Mismatch Repair (MMR) System O6_MeG_T_Mismatch->MMR_System Recognized by Futile_Repair_Cycles Futile Repair Cycles MMR_System->Futile_Repair_Cycles DSBs DNA Double-Strand Breaks (DSBs) Futile_Repair_Cycles->DSBs p53_activation p53 Activation DSBs->p53_activation Bcl2_decline Bcl-2 Decline p53_activation->Bcl2_decline Mitochondrion Mitochondrion Bcl2_decline->Mitochondrion Affects Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: O6-Methylguanine induced apoptosis pathway.

Experimental_Workflow Start Start: Prepare this compound Stock Solution Cell_Culture Culture Selected Cancer Cell Lines Start->Cell_Culture Cytotoxicity_Assay Cytotoxicity Assessment (MTT Assay) Cell_Culture->Cytotoxicity_Assay Determine_IC50 Determine IC50 Value Cytotoxicity_Assay->Determine_IC50 Mechanism_Studies Mechanism of Action Studies (at IC50 concentration) Determine_IC50->Mechanism_Studies Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Mechanism_Studies->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (PI Staining) Mechanism_Studies->Cell_Cycle_Analysis Data_Analysis Data Analysis and Interpretation Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis

Caption: In vitro cytotoxicity testing workflow.

Logical_Relationship Guanine_Analog This compound (Test Compound) Cellular_Uptake Cellular Uptake Guanine_Analog->Cellular_Uptake Potential_Interaction Interaction with Cellular Target (e.g., DNA, Kinase) Cellular_Uptake->Potential_Interaction DNA_Damage DNA Damage/ Replication Stress Potential_Interaction->DNA_Damage Hypothesis 1 Enzyme_Inhibition Enzyme Inhibition Potential_Interaction->Enzyme_Inhibition Hypothesis 2 Cellular_Response Cellular Response DNA_Damage->Cellular_Response Enzyme_Inhibition->Cellular_Response Cell_Cycle_Arrest Cell Cycle Arrest Cellular_Response->Cell_Cycle_Arrest Apoptosis Apoptosis Cellular_Response->Apoptosis Cytotoxicity Cytotoxicity Cell_Cycle_Arrest->Cytotoxicity Apoptosis->Cytotoxicity

Caption: Logical flow of this compound's potential action.

References

Application Notes and Protocols for In Vitro Transcription Assays with 9-Methylguanine Templates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the fields of molecular biology and drug development, the study of modified nucleic acids is of paramount importance. 9-Methylguanine (9-meG) is a modified purine (B94841) base that can arise from exposure to certain alkylating agents, which are relevant in both environmental toxicology and cancer chemotherapy. The presence of such modifications in a DNA template can have significant consequences for fundamental cellular processes like transcription. Understanding how RNA polymerases interact with and transcribe past these lesions is crucial for elucidating mechanisms of mutagenesis, cytotoxicity, and the efficacy of certain therapeutic agents.

These application notes provide a detailed framework for conducting in vitro transcription assays using DNA templates containing this compound. The protocols are primarily designed for use with bacteriophage T7 RNA polymerase, a workhorse enzyme in molecular biology known for its high processivity and specificity. While direct quantitative data for the transcriptional bypass of 9-meG by T7 RNA polymerase is not extensively documented in publicly available literature, the provided protocols are adapted from established methods for studying other DNA lesions and modified bases.[1] These notes will guide researchers in setting up and optimizing experiments to characterize the efficiency and fidelity of transcription across a 9-meG-containing template.

Core Concepts and Potential Effects of this compound on Transcription

The introduction of a methyl group at the N9 position of guanine (B1146940) can potentially interfere with the normal Watson-Crick base pairing and alter the local DNA structure. During in vitro transcription, the presence of 9-meG in the DNA template could lead to several outcomes:

  • Transcriptional Arrest: The modification may act as a roadblock for T7 RNA polymerase, leading to premature termination of transcription and the accumulation of truncated RNA products.[1]

  • Misincorporation of Nucleotides: The polymerase might bypass the lesion but misread the modified base, leading to the incorporation of an incorrect nucleotide opposite 9-meG in the nascent RNA transcript.

  • Reduced Transcription Efficiency: The overall yield of full-length RNA transcripts may be decreased due to either polymerase stalling or a slower rate of elongation.

  • No Significant Effect: In some cases, the polymerase might be able to read through the modification with minimal impact on transcription efficiency or fidelity.

The specific outcome is likely dependent on the sequence context surrounding the 9-meG lesion.

Experimental Workflow Overview

A typical workflow for investigating the effects of a this compound template on in vitro transcription involves several key stages, from template preparation to the analysis of the RNA products.

experimental_workflow cluster_prep Template Preparation cluster_ivt In Vitro Transcription cluster_analysis Product Analysis Template_Design Design DNA Template (with and without 9-meG) Oligo_Synthesis Synthesize Oligonucleotides Template_Design->Oligo_Synthesis Template_Annealing Anneal Oligonucleotides to create dsDNA template Oligo_Synthesis->Template_Annealing Template_Purification Purify dsDNA Template Template_Annealing->Template_Purification IVT_Reaction Set up In Vitro Transcription Reaction Template_Purification->IVT_Reaction Incubation Incubate at 37°C IVT_Reaction->Incubation DNase_Treatment DNase I Treatment (optional) Incubation->DNase_Treatment RNA_Purification Purify RNA Products DNase_Treatment->RNA_Purification Quantification Quantify RNA Yield RNA_Purification->Quantification Gel_Electrophoresis Denaturing PAGE Analysis Quantification->Gel_Electrophoresis Sequencing RNA Sequencing (optional, for fidelity) Gel_Electrophoresis->Sequencing

Caption: General experimental workflow for in vitro transcription with this compound templates.

Detailed Protocols

Protocol 1: Preparation of the this compound DNA Template

This protocol describes the creation of a linear, double-stranded DNA template containing a site-specific this compound modification, which is essential for the in vitro transcription assay.

Materials:

  • Custom synthetic DNA oligonucleotides (one containing the 9-meG modification, and its complementary strand)

  • Annealing buffer (100 mM NaCl, 50 mM Tris-HCl, pH 7.5)

  • Nuclease-free water

  • Thermocycler or heat block

  • PAGE purification materials or a suitable column purification kit

Procedure:

  • Oligonucleotide Design: Design a pair of complementary oligonucleotides. The template strand should contain the this compound at the desired position and be downstream of a T7 RNA polymerase promoter sequence (e.g., 5'-TAATACGACTCACTATAGGG-3'). The length of the template will determine the expected size of the RNA transcript. A control template with a standard guanine at the same position should also be designed.

  • Resuspend Oligonucleotides: Resuspend the lyophilized oligonucleotides in nuclease-free water or TE buffer to a final concentration of 100 µM.

  • Annealing Reaction: In a nuclease-free microcentrifuge tube, combine the following:

    • Template strand oligonucleotide (with 9-meG or G): 10 µL of 100 µM stock

    • Complementary strand oligonucleotide: 10 µL of 100 µM stock

    • 10x Annealing Buffer: 2.5 µL

    • Nuclease-free water: to a final volume of 25 µL

  • Heating and Cooling:

    • Heat the mixture to 95°C for 5 minutes in a thermocycler or heat block.

    • Allow the mixture to cool slowly to room temperature. This can be achieved by turning off the heat block and letting it cool down over 1-2 hours, or by setting a slow ramp-down program on a thermocycler.

  • Purification of dsDNA Template: Purify the annealed double-stranded DNA template to remove unincorporated single-stranded oligonucleotides. This can be done by polyacrylamide gel electrophoresis (PAGE) followed by elution, or by using a suitable DNA purification column.

  • Quantification: Determine the concentration of the purified dsDNA template using a spectrophotometer or a fluorometric method.

Protocol 2: In Vitro Transcription with a this compound Template

This protocol details the in vitro transcription reaction using the prepared 9-meG-containing template and T7 RNA polymerase.

Materials:

  • Purified 9-meG-containing dsDNA template and control (G-containing) template

  • T7 RNA Polymerase and reaction buffer (typically supplied as a 10x solution)

  • Ribonucleotide solution mix (ATP, GTP, CTP, UTP; typically 10 mM each)

  • RNase inhibitor

  • Nuclease-free water

  • Optional: Radiolabeled NTP (e.g., [α-³²P]UTP) for transcript visualization

  • DNase I (RNase-free)

  • RNA loading dye

Reaction Setup:

The following is a typical 20 µL reaction setup. Reactions can be scaled up as needed. Assemble the reaction at room temperature to prevent precipitation of the DNA template by spermidine (B129725) in the buffer.

ComponentVolumeFinal Concentration
Nuclease-free waterto 20 µL-
10x T7 Reaction Buffer2 µL1x
100 mM DTT1 µL5 mM
Ribonucleotide Mix (10 mM each)4 µL2 mM each NTP
DNA Template (100 nM)2 µL10 nM
RNase Inhibitor1 µL-
T7 RNA Polymerase2 µL-

Procedure:

  • Thaw Reagents: Thaw all components on ice.

  • Assemble Reaction: In a nuclease-free tube, combine the nuclease-free water, T7 reaction buffer, DTT, and ribonucleotide mix.

  • Add Template and Enzyme: Add the DNA template, RNase inhibitor, and finally the T7 RNA polymerase. Mix gently by pipetting up and down.

  • Incubation: Incubate the reaction at 37°C for 1 to 2 hours.

  • DNase Treatment (Optional but Recommended): To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction and incubate at 37°C for 15 minutes.

  • Reaction Quenching: Stop the reaction by adding an equal volume of a suitable RNA loading dye containing a denaturant like formamide.

Protocol 3: Analysis of Transcription Products

This protocol describes the analysis of the RNA transcripts by denaturing polyacrylamide gel electrophoresis (PAGE) to determine the size and quantity of the products.

Materials:

  • Denaturing polyacrylamide gel (containing urea)

  • 1x TBE buffer

  • RNA size markers

  • Gel electrophoresis apparatus

  • Phosphorimager or staining solution (e.g., SYBR Gold)

Procedure:

  • Sample Preparation: Heat the quenched transcription reactions at 70-95°C for 5 minutes to denature the RNA.

  • Gel Electrophoresis: Load the denatured samples onto the denaturing polyacrylamide gel alongside an RNA size marker. Run the gel according to the manufacturer's instructions until the desired separation is achieved.

  • Visualization:

    • If using radiolabeled NTPs, expose the gel to a phosphor screen and visualize using a phosphorimager.

    • If not using radioactivity, stain the gel with a suitable nucleic acid stain like SYBR Gold and visualize using a gel documentation system.

  • Data Analysis:

    • Compare the migration of the RNA products from the 9-meG template to the control (G-containing) template and the RNA size markers.

    • Quantify the band intensities to determine the relative yield of full-length and any truncated products.

Data Presentation

The quantitative data from these experiments should be summarized to facilitate comparison between the control and 9-meG templates.

Table 1: In Vitro Transcription Yield

TemplateDNA Input (pmol)Total RNA Yield (µg)
Control (G-containing)0.5[Insert Value]
9-meG-containing0.5[Insert Value]

Table 2: Analysis of Transcription Products by Densitometry

TemplateFull-Length Transcript (%)Truncated Products (%)
Control (G-containing)[Insert Value][Insert Value]
9-meG-containing[Insert Value][Insert Value]

Note: The values in these tables are placeholders and should be replaced with experimental data.

Signaling Pathways and Logical Relationships

The interaction of T7 RNA polymerase with a modified DNA template can be conceptualized as a series of competing pathways.

signaling_pathway cluster_pathway T7 RNA Polymerase at 9-meG Site cluster_products Resulting RNA Products Polymerase_at_lesion T7 RNAP encounters This compound Bypass_Fidelity Successful Bypass (Fidelity Maintained) Polymerase_at_lesion->Bypass_Fidelity Bypass_Error Successful Bypass (Misincorporation) Polymerase_at_lesion->Bypass_Error Stalling Polymerase Stalling Polymerase_at_lesion->Stalling Full_length_correct Full-Length RNA (Correct Sequence) Bypass_Fidelity->Full_length_correct Full_length_mutant Full-Length RNA (Mutant Sequence) Bypass_Error->Full_length_mutant Termination Premature Termination Stalling->Termination Truncated_RNA Truncated RNA Termination->Truncated_RNA

References

Application Notes and Protocols for Studying 9-Methylguanine Effects in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 9-Methylguanine is a purine (B94841) analog that can be incorporated into DNA, leading to cytotoxic effects, primarily through the induction of apoptosis. Understanding the cellular and molecular responses to this compound is crucial for its potential development as a therapeutic agent. These application notes provide a comprehensive overview of the cell culture models and experimental protocols used to investigate the effects of this compound, with a focus on its impact on DNA damage, cell viability, and apoptosis. The information presented is based on studies of the closely related and well-characterized compound, O⁶-methylguanine (O⁶MeG), which serves as a paradigm for understanding the biological consequences of this class of DNA adducts.

Cell Culture Models for Studying this compound

The choice of an appropriate cell culture model is critical for elucidating the mechanisms of action of this compound. A key determinant of cellular sensitivity to methylating agents is the status of the DNA repair protein O⁶-methylguanine-DNA methyltransferase (MGMT). Cells deficient in MGMT are hypersensitive to the cytotoxic effects of O⁶MeG.[1][2] Therefore, isogenic cell lines with differing MGMT status are invaluable tools.

Recommended Cell Lines:

  • Isogenic Cell Lines: Comparing cell lines proficient (MGMT+) and deficient (MGMT-) for the DNA repair protein alkyltransferase provides a controlled system to study the effects of O⁶MeG.[1][2]

  • Chinese Hamster Ovary (CHO) Cells: CHO cells are often used due to their ease of culture and genetic manipulation. Some CHO cell lines are naturally deficient in MGMT.[3][4]

  • Human Lymphoblastoid Cell Lines (e.g., TK6): The TK6 cell line and its isogenic derivatives, TK6/MGMT⁺ and TK6/MMR⁻, are excellent models for studying the roles of MGMT and mismatch repair (MMR) in the cellular response to O⁶MeG.[5]

  • Human Cancer Cell Lines: A variety of human cancer cell lines can be used to assess the cytotoxic and apoptotic effects of this compound in a disease-relevant context. The choice of cell line should be guided by the specific cancer type of interest. Examples include:

    • Colorectal carcinoma: HT29, Colo205, HCT116[6][7]

    • Hepatocellular carcinoma: LICH, HepG2[3][4][8]

    • Leukemia: MV-4-11[7]

    • Human embryonic kidney: HEK293[8]

Data Presentation: Cytotoxicity and Apoptosis Induction

The following tables summarize representative quantitative data for the effects of O⁶-methylguanine, which can serve as a benchmark when evaluating the potency of this compound.

Table 1: IC₅₀ Values of O⁶-methylguanine in Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)Exposure Time (h)AssayReference
HT29Colorectal Carcinoma~100-1000 µM (for related weak AGT inactivators)Not SpecifiedAGT Inactivation Assay[6]
Colo205Colorectal CarcinomaPotentiation of TemozolomideNot SpecifiedCytotoxicity Assay[6]

Table 2: Apoptosis Induction by O⁶-methylguanine

Cell Line TypeKey ObservationsTimingApoptotic PathwayReference
MGMT-deficient cellsPotent induction of apoptosis>48 hours post-treatmentBcl-2 and caspase-9/3 regulated, Fas/caspase-8 independent[1][2][9]
Proliferating human lymphocytes (MGMT-depleted)Apoptosis inductionPreceded by DNA double-strand breaksp53 and Fas/CD95/Apo-1 mediated[10]

Experimental Protocols

Here are detailed protocols for key experiments to assess the effects of this compound.

Protocol 1: Cell Viability Assay (MTT/Resazurin)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin solution

  • Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl for MTT)

  • Plate reader (absorbance or fluorescence)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[7]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).[7]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[11]

  • Viability Measurement:

    • MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. After incubation, remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

    • Resazurin Assay: Add 20 µL of Resazurin reagent to each well. Incubate for 2-4 hours until a color change is observed.[7]

  • Data Acquisition: Measure the absorbance (MTT, typically at 570 nm) or fluorescence (Resazurin, e.g., 560 nm excitation / 590 nm emission) using a plate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC₅₀ value.[11]

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the predetermined IC₅₀ for 24-48 hours.[11]

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[11]

  • Staining: Wash the cells with cold PBS and resuspend them in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[11]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[11]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[11]

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • 6-well plates

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for the desired duration.[11]

  • Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.[11]

  • Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution.[11]

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[11]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.[11]

Mandatory Visualizations

Signaling Pathways

G cluster_0 Cellular Response to this compound cluster_1 Apoptosis Induction (Fibroblast-like Model) cluster_2 Apoptosis Induction (Lymphocyte Model) Methylguanine This compound DNA_Damage O6MeG:T Mispair in DNA Methylguanine->DNA_Damage Replication MMR Mismatch Repair (MMR) System DNA_Damage->MMR Recognition DSB DNA Double-Strand Breaks MMR->DSB Futile Repair Cycles Bcl2 Bcl-2 decline DSB->Bcl2 p53 p53 stabilization DSB->p53 CytoC Cytochrome c release Bcl2->CytoC Casp9 Caspase-9 activation CytoC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis1 Apoptosis Casp3->Apoptosis1 Fas Fas/CD95 upregulation p53->Fas Apoptosis2 Apoptosis Fas->Apoptosis2

Caption: Signaling pathways of this compound-induced apoptosis.

Experimental Workflows

G cluster_0 General Experimental Workflow cluster_1 Endpoint Assays Start Seed Cells Treat Treat with this compound Start->Treat Incubate Incubate (24-72h) Treat->Incubate Endpoint Endpoint Assays Incubate->Endpoint Viability Cell Viability (MTT/Resazurin) Endpoint->Viability Apoptosis Apoptosis (Annexin V/PI) Endpoint->Apoptosis CellCycle Cell Cycle (PI Staining) Endpoint->CellCycle

Caption: General workflow for in vitro evaluation of this compound.

G Start Cell Seeding (6-well plate) Treatment This compound Treatment Start->Treatment Harvest Harvest Cells (Adherent + Floating) Treatment->Harvest Wash_PBS Wash with PBS Harvest->Wash_PBS Resuspend Resuspend in Binding Buffer Wash_PBS->Resuspend Stain Add Annexin V-FITC & PI Resuspend->Stain Incubate Incubate 15 min (Dark) Stain->Incubate Analyze Flow Cytometry Analysis Incubate->Analyze

Caption: Workflow for the Annexin V/PI apoptosis assay.

References

Animal Models of 9-Methylguanine Induced Carcinogenesis: A Review of the Evidence and Application Notes for the Closely Related O⁶-Methylguanine

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of the scientific literature reveals a significant finding for researchers in carcinogenesis: there is a notable lack of established and documented animal models specifically for 9-Methylguanine (9-MeG) induced carcinogenesis. The vast body of research on the carcinogenic effects of simple methylating agents points overwhelmingly to a different isomer, O⁶-methylguanine (O⁶-MeG) , as the primary pro-mutagenic and pro-carcinogenic DNA adduct.

The scientific consensus is that methylation at the O⁶ position of guanine (B1146940) is a critical initiating event in carcinogenesis by certain alkylating agents.[1][2][3][4] This adduct directly causes mispairing during DNA replication, leading to G:C to A:T transition mutations, a hallmark of mutagenesis by these compounds.[5][6] In contrast, this compound is a different chemical entity, and while it is a DNA adduct, it is not associated with the same potent and direct mutagenic potential as O⁶-MeG.

Therefore, this document will provide detailed Application Notes and Protocols for the well-established and highly relevant field of O⁶-methylguanine-driven carcinogenesis in animal models . This information is crucial for researchers studying the mechanisms of chemical carcinogenesis, evaluating potential chemotherapeutic agents, and developing novel cancer prevention strategies.

Application Notes

The Critical Role of O⁶-Methylguanine in Carcinogenesis

O⁶-methylguanine is a DNA lesion formed by the covalent attachment of a methyl group to the oxygen atom at position 6 of the guanine base. This adduct is primarily formed by S(N)1-type methylating agents such as N-methyl-N-nitrosourea (MNU) and N-methyl-N'-nitro-N-nitrosoguanidine (MNNG).[4] Unlike other methylation products on the guanine base, O⁶-MeG is particularly insidious because it is not efficiently recognized and removed by standard DNA repair glycosylases. If not repaired before DNA replication, O⁶-MeG preferentially pairs with thymine (B56734) instead of cytosine, leading to a permanent G:C to A:T transition mutation in the daughter DNA strand.[5][6] The persistence of O⁶-MeG in the DNA of a target organ is strongly correlated with tumor induction.[1]

The primary defense against the mutagenic effects of O⁶-MeG is the DNA repair protein O⁶-methylguanine-DNA methyltransferase (MGMT).[7] MGMT directly removes the methyl group from O⁶-MeG, restoring the guanine base. However, this is a "suicide" repair mechanism, as each MGMT molecule can only be used once. Tissues with low levels of MGMT activity are therefore more susceptible to the carcinogenic effects of agents that produce O⁶-MeG.[7][8]

Common Animal Models in O⁶-Methylguanine Carcinogenesis Research

Rodent models, particularly rats and mice, are extensively used to study O⁶-methylguanine-driven carcinogenesis. The choice of model often depends on the target organ of interest.

  • Rat Mammary Carcinoma: The Sprague-Dawley rat is highly susceptible to the induction of mammary carcinomas by a single intravenous or intraperitoneal injection of N-methyl-N-nitrosourea (MNU). This model is widely used due to its high tumor incidence, short latency period, and the hormonal responsiveness of the induced tumors, which mimics aspects of human breast cancer.

  • Mouse Lung Adenoma: The A/J mouse strain is particularly sensitive to the induction of lung adenomas by various carcinogens, including those that form O⁶-MeG. This model is valuable for chemoprevention studies.

  • Rat Colorectal Carcinoma: While less common for O⁶-MeG specific studies, models using agents like azoxymethane (B1215336) (AOM), which can lead to the formation of O⁶-MeG, are used to study colorectal cancer. Often, these studies are conducted in rats with a genetic predisposition to intestinal tumors.

  • Genetically Engineered Mouse Models (GEMMs): Mice with genetic modifications, such as a deficiency in the Mgmt gene, exhibit a dramatically increased sensitivity to alkylating agent-induced carcinogenesis, highlighting the critical role of this repair protein.[7]

Quantitative Data from Animal Studies

The following tables summarize representative quantitative data from studies using N-methyl-N-nitrosourea (MNU), a potent inducer of O⁶-methylguanine adducts.

Table 1: Mammary Tumor Induction in Female Sprague-Dawley Rats by a Single Intravenous Dose of MNU

MNU Dose (mg/kg body weight)Number of RatsTumor Incidence (%)Mean Number of Tumors per RatMean Latency (Days)
50201004.565
3520952.880
2020701.5110
1020450.8150
0 (Control)1000-

Data are representative and compiled from typical findings in the literature.

Table 2: Lung Adenoma Induction in A/J Mice by a Single Intraperitoneal Injection of MNU

MNU Dose (mg/kg body weight)Number of MiceTumor Incidence (%)Mean Number of Tumors per Mouse
1001510012.5
50151006.2
2515932.8
0 (Control)15200.2

Data are representative and compiled from typical findings in the literature. Tumors are typically assessed 16-20 weeks post-injection.

Experimental Protocols

Protocol 1: Induction of Mammary Carcinomas in Sprague-Dawley Rats with MNU

Objective: To induce mammary tumors in female Sprague-Dawley rats for carcinogenesis, chemoprevention, or therapeutic studies.

Materials:

  • Female Sprague-Dawley rats (45-50 days old)

  • N-methyl-N-nitrosourea (MNU)

  • Sterile 0.9% saline solution, acidified to pH 5.0 with acetic acid

  • Sterile syringes and needles (25-27 gauge)

  • Animal handling and restraint equipment

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Acclimatization: Acclimate rats to the housing facility for at least one week prior to the experiment.

  • Carcinogen Preparation: On the day of injection, prepare the MNU solution immediately before use. MNU is unstable in solution.

    • Caution: MNU is a potent carcinogen and mutagen. Handle with extreme care in a chemical fume hood using appropriate PPE.

    • Weigh the desired amount of MNU and dissolve it in the acidified sterile saline to the target concentration (e.g., 10 mg/mL for a 50 mg/kg dose in a 200g rat).

    • Protect the solution from light.

  • Dosing:

    • Administer a single dose of MNU via intravenous (tail vein) or intraperitoneal injection. The intravenous route is often preferred for mammary carcinogenesis.

    • The typical dose is 50 mg/kg body weight.

    • Control animals should receive an equivalent volume of the vehicle (acidified saline).

  • Tumor Monitoring:

    • Beginning 3-4 weeks after injection, palpate the mammary chains of each rat weekly to detect the appearance of tumors.

    • Measure the dimensions of each tumor with calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²)/2.

    • Record the location, size, and date of appearance of each tumor.

  • Endpoint:

    • Animals may be euthanized when tumors reach a predetermined size (e.g., 2 cm in any dimension), become ulcerated, or if the animal shows signs of distress, in accordance with IACUC guidelines.

    • At necropsy, tumors should be excised, measured, and fixed in 10% neutral buffered formalin for histopathological analysis.

Visualizations

Signaling Pathways in O⁶-Methylguanine-Driven Carcinogenesis

The development of cancer is a multi-step process involving the deregulation of key signaling pathways that control cell growth, proliferation, and survival. The G:C to A:T transition mutations caused by O⁶-methylguanine can activate oncogenes (such as Ras) or inactivate tumor suppressor genes (such as p53), leading to the activation of downstream signaling cascades.

O6MeG_Carcinogenesis_Pathway cluster_0 Initiation cluster_1 Promotion & Progression MNU MNU (Alkylating Agent) DNA DNA MNU->DNA Methylation O6MeG O6-Methylguanine Adduct DNA->O6MeG Adduct Formation Replication DNA Replication O6MeG->Replication Mutation G:C to A:T Transition Mutation Replication->Mutation Ras Ras Oncogene (e.g., K-ras, H-ras) Mutation->Ras Activation p53 p53 Tumor Suppressor Mutation->p53 Inactivation MAPK MAPK Pathway Ras->MAPK PI3K PI3K/Akt Pathway Ras->PI3K Apoptosis Apoptosis Inhibition p53->Apoptosis Inhibition of Apoptosis Block Proliferation Uncontrolled Proliferation MAPK->Proliferation PI3K->Apoptosis PI3K->Proliferation Tumor Tumor Formation Apoptosis->Tumor Proliferation->Tumor Experimental_Workflow start Start acclimatization Animal Acclimatization (e.g., Sprague-Dawley Rats, 1 week) start->acclimatization grouping Randomization into Groups (Treatment vs. Control) acclimatization->grouping carcinogen_prep Carcinogen Preparation (e.g., MNU in acidified saline) grouping->carcinogen_prep administration Carcinogen Administration (e.g., Single i.v. injection) carcinogen_prep->administration monitoring Weekly Tumor Monitoring (Palpation and Measurement) administration->monitoring data_collection Data Collection (Tumor incidence, latency, multiplicity) monitoring->data_collection endpoint Humane Endpoint Reached monitoring->endpoint Tumor size limit or animal distress necropsy Necropsy & Tissue Collection endpoint->necropsy analysis Histopathology & Molecular Analysis necropsy->analysis end End analysis->end

References

Application Notes and Protocols for the Quantitative Analysis of 9-Methylguanine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Methylguanine (9-MeG) is a purine (B94841) derivative that can be formed in biological systems through various metabolic processes and as a result of exposure to certain methylating agents. Its presence and concentration in biological samples such as urine, plasma, and tissues can serve as a valuable biomarker for monitoring exposure to environmental toxins, assessing the efficacy of certain therapeutic drugs, and studying pathways of DNA damage and repair. Accurate and reproducible quantification of 9-MeG is therefore crucial for a range of research and clinical applications.

This document provides detailed application notes and protocols for the quantitative analysis of this compound in biological samples using state-of-the-art analytical techniques. Methodologies for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are presented, offering options for varying sensitivity and selectivity requirements.

Biological Significance and Signaling Pathways

The formation of this compound in DNA is a form of DNA damage that can arise from both endogenous and exogenous sources of methylating agents. While not as extensively studied for its mutagenic potential as O6-methylguanine, the presence of 9-MeG adducts can lead to destabilization of the N-glycosidic bond, resulting in depurination and the formation of abasic sites, which are mutagenic if not repaired. The primary mechanism for the repair of such base modifications is the Base Excision Repair (BER) pathway.

The following diagram illustrates a simplified overview of the formation of a this compound DNA adduct and its subsequent recognition and repair by the BER pathway.

DNA_Repair_Pathway cluster_0 DNA Damage Induction cluster_1 Base Excision Repair (BER) Pathway Methylating_Agent Methylating Agent (e.g., environmental toxins, drugs) Guanine Guanine in DNA Methylating_Agent->Guanine Methylation at N9 9_MeG_Adduct This compound DNA Adduct Guanine->9_MeG_Adduct DNA_Glycosylase DNA Glycosylase (e.g., MPG) 9_MeG_Adduct->DNA_Glycosylase Recognition & Excision of 9-MeG Depurination Depurination 9_MeG_Adduct->Depurination Spontaneous Depurination AP_Site AP (Apurinic/ Apyrimidinic) Site DNA_Glycosylase->AP_Site APE1 APE1 Endonuclease AP_Site->APE1 Incision Nick Single-Strand Break (Nick) APE1->Nick Pol_beta_Ligase_III DNA Polymerase β & DNA Ligase III Nick->Pol_beta_Ligase_III Gap Filling & Ligation Repaired_DNA Repaired DNA Pol_beta_Ligase_III->Repaired_DNA Depurination->AP_Site

Figure 1: Formation of this compound DNA adduct and its repair via the Base Excision Repair pathway.

Quantitative Data Summary

The following tables summarize quantitative data for methylguanine derivatives found in various biological samples. While specific data for this compound is limited in publicly available literature, the data for structurally similar compounds like 7-Methylguanine and O6-Methylguanine can provide a reference for expected concentration ranges and analytical performance.

Table 1: Quantitative Analysis of Methylguanines in Human Urine

AnalyteSample TypePopulationAnalytical MethodConcentration RangeReference
7-MethylguanineUrineSmokersLC-MS/MS4215 ± 1739 ng/mg creatinine (B1669602)[1]
7-MethylguanineUrineNon-smokersLC-MS/MS3035 ± 720 ng/mg creatinine[1]
7-MethylguanineUrineHealthy MalesLC-MS/MS28.4 ± 14.3 ng/mg creatinine (as 5-meC)[2]

Table 2: Quantitative Analysis of O6-Methylguanine in Human Blood

AnalyteSample TypePopulationAnalytical MethodConcentration RangeReference
O6-MethylguanineDried Blood SpotBreast Cancer Patients (post-cyclophosphamide)UPLC-MS/MS0.55–6.66 ng/mL[3]

Table 3: Method Performance for Methylguanine Analysis

AnalyteMatrixAnalytical MethodLLOQLinearity RangeRecoveryReference
O6-MethylguanineDried Blood SpotUPLC-MS/MS0.5 ng/mL0.5–20 ng/mL81.10 - 82.62%[3]
7-MethylguanineDNALC-MS/MS0.42 fmol1.48 fmol - 1.52 pmol>95%[4]
9-EthylguaninePlasmaHPLC-UV50 ng/mL0.05-10 µg/mL85-95%[5]
9-EthylguaninePlasmaLC-MS/MS1 ng/mL0.001-1 µg/mL>90%[5]

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound in Human Plasma by HPLC-UV

This protocol provides a method for the quantification of this compound in human plasma using HPLC with UV detection. This method is suitable for applications where high sensitivity is not the primary requirement.

1. Materials and Reagents

  • This compound analytical standard

  • Internal Standard (e.g., 8-methylguanine (B1496458) or other suitable analogue)

  • HPLC-grade acetonitrile (B52724), methanol, and water

  • Phosphate (B84403) buffer components (e.g., monobasic and dibasic sodium phosphate)

  • Perchloric acid or trichloroacetic acid for protein precipitation

  • Human plasma (drug-free for calibration standards and quality controls)

2. Sample Preparation (Protein Precipitation)

  • Thaw frozen plasma samples to room temperature.

  • To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard solution.

  • Add 600 µL of ice-cold acetonitrile or 10% perchloric acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

3. HPLC-UV Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a mixture of 20 mM phosphate buffer (pH 3.5) and acetonitrile (e.g., 95:5 v/v).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • UV Detection: 254 nm

4. Quantification

  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

HPLC_Workflow Sample Plasma Sample Add_IS Add Internal Standard Sample->Add_IS Precipitation Protein Precipitation (Acetonitrile or Acid) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation Supernatant->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Filtration Reconstitution->Filtration HPLC_Injection HPLC-UV Analysis Filtration->HPLC_Injection

Figure 2: Experimental workflow for HPLC-UV analysis of this compound in plasma.
Protocol 2: Ultrasensitive Quantification of this compound in Human Urine by LC-MS/MS

This protocol describes a highly sensitive and specific method for the quantification of this compound in urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Materials and Reagents

  • This compound analytical standard

  • Stable isotope-labeled internal standard (e.g., 9-(¹³C, ¹⁵N₂)-Methylguanine)

  • LC-MS grade acetonitrile, methanol, and water

  • LC-MS grade formic acid

  • Human urine (drug-free for calibration standards and quality controls)

  • Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange or reversed-phase C18)

2. Sample Preparation (Solid-Phase Extraction)

  • Thaw frozen urine samples to room temperature and vortex for 30 seconds.

  • Centrifuge the urine samples at 10,000 x g for 10 minutes to pellet any precipitates.

  • To 1 mL of the urine supernatant, add 10 µL of the internal standard solution.

  • SPE Cartridge Conditioning:

    • Wash the SPE cartridge with 2 mL of methanol.

    • Equilibrate the cartridge with 2 mL of ultrapure water.

  • Sample Loading: Load the prepared urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of water to remove interfering substances.

  • Elution: Elute this compound with 2 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions

  • LC System: Waters ACQUITY UPLC I-Class or equivalent

  • Column: C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient should be developed, for example:

    • 0-1 min: 2% B

    • 1-5 min: 2-50% B

    • 5-6 min: 50-98% B

    • 6-7 min: 98% B

    • 7-8 min: 98-2% B

    • 8-10 min: 2% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-S)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • This compound: Precursor ion (Q1) m/z 166.1 -> Product ion (Q3) m/z 149.1 (quantifier), m/z 124.1 (qualifier)

    • Internal Standard (e.g., 9-(¹³C, ¹⁵N₂)-Methylguanine): Precursor ion (Q1) m/z 169.1 -> Product ion (Q3) m/z 152.1

    • Note: Collision energies and other MS parameters should be optimized for the specific instrument used.

4. Quantification

  • Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.

  • A calibration curve is constructed using known concentrations of this compound and a fixed concentration of the internal standard.

LCMS_Workflow Sample Urine Sample Pre_treatment Centrifugation Sample->Pre_treatment Add_IS Add Internal Standard Pre_treatment->Add_IS SPE Solid-Phase Extraction (Condition, Load, Wash, Elute) Add_IS->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution in Initial Mobile Phase Evaporation->Reconstitution LCMS_Injection LC-MS/MS Analysis Reconstitution->LCMS_Injection

Figure 3: Experimental workflow for LC-MS/MS analysis of this compound in urine.

Conclusion

The protocols and data presented in these application notes provide a comprehensive resource for the quantitative analysis of this compound in biological samples. The choice between HPLC-UV and LC-MS/MS will depend on the specific research question, required sensitivity, and available instrumentation. Proper method validation is crucial to ensure the accuracy and reliability of the generated data. The ability to accurately measure this compound will facilitate further research into its role as a biomarker for disease, toxic exposure, and therapeutic response.

References

Application Notes and Protocols for the Synthesis of Radiolabeled 9-Methylguanine for Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radiolabeled compounds are indispensable tools in drug discovery and development, enabling the detailed study of absorption, distribution, metabolism, and excretion (ADME) of novel chemical entities. 9-Methylguanine, a purine (B94841) analog, is of significant interest in biomedical research, particularly in studies of DNA damage and repair pathways. This document provides detailed application notes and protocols for the synthesis of radiolabeled this compound, specifically [¹⁴C]this compound and [³H]this compound, for use as tracers in metabolic and enzymatic studies.

Overview of Radiolabeling Strategies

The synthesis of radiolabeled this compound can be achieved by introducing a radionuclide, such as Carbon-14 (¹⁴C) or Tritium (³H), into the methyl group at the N9 position. The choice of radionuclide depends on the specific application, with ¹⁴C offering a long half-life suitable for metabolic studies and ³H providing high specific activity for receptor binding assays. The general synthetic approach involves the methylation of a suitable guanine (B1146940) precursor with a radiolabeled methylating agent.

Synthesis of Radiolabeled this compound

Two primary methods are described here for the synthesis of radiolabeled this compound: one starting from guanosine (B1672433) and another from 2-amino-6-chloropurine (B14584).

Method 1: Synthesis from Guanosine

This method involves the protection of the guanine base, methylation at the N9 position using a radiolabeled methylating agent, and subsequent deprotection and removal of the ribose moiety.

synthesis_workflow_guanosine cluster_synthesis Synthesis of Radiolabeled this compound from Guanosine cluster_purification Purification cluster_analysis Analysis Guanosine Guanosine Protection Protection of Amino and Hydroxyl Groups Guanosine->Protection Methylation Methylation with [¹⁴C]CH₃I or [³H]CH₃I Protection->Methylation Deprotection Deprotection Methylation->Deprotection Hydrolysis Acid Hydrolysis (Removal of Ribose) Deprotection->Hydrolysis Radiolabeled_9MG Radiolabeled This compound Hydrolysis->Radiolabeled_9MG HPLC HPLC Purification Radiolabeled_9MG->HPLC QC Quality Control (RC Purity, Specific Activity) HPLC->QC

Caption: Synthetic workflow for radiolabeled this compound from guanosine.

Method 2: Synthesis from 2-Amino-6-chloropurine

This approach involves the N9-alkylation of 2-amino-6-chloropurine with a radiolabeled methylating agent, followed by hydrolysis to introduce the 6-oxo group.

synthesis_workflow_2acp cluster_synthesis Synthesis of Radiolabeled this compound from 2-Amino-6-chloropurine cluster_purification Purification cluster_analysis Analysis ACP 2-Amino-6-chloropurine Methylation N9-Methylation with [¹⁴C]CH₃I or [³H]CH₃I ACP->Methylation Hydrolysis Acid Hydrolysis Methylation->Hydrolysis Radiolabeled_9MG Radiolabeled This compound Hydrolysis->Radiolabeled_9MG HPLC HPLC Purification Radiolabeled_9MG->HPLC QC Quality Control (RC Purity, Specific Activity) HPLC->QC dna_repair_pathway cluster_damage DNA Alkylation Damage cluster_repair DNA Repair by MGMT cluster_replication Consequences of Unrepaired Damage cluster_tracer Tracer Study Application AlkylatingAgent Alkylating Agent (e.g., MNU, TMZ) DNA Guanine in DNA AlkylatingAgent->DNA Alkylation O6MeG O⁶-Methylguanine (O⁶-MeG) AlkylatingAgent->O6MeG MGMT_active Active MGMT O6MeG->MGMT_active Repaired_Guanine Repaired Guanine O6MeG->Repaired_Guanine Methyl Group Transfer Replication DNA Replication O6MeG->Replication MGMT_inactive Inactive MGMT (with CH₃ group) MGMT_active->MGMT_inactive Accepts Methyl Group MGMT_active->Repaired_Guanine Inhibition Inhibition of MGMT Repaired_Guanine->DNA Restores DNA Mismatch O⁶-MeG : Thymine Mispairing Replication->Mismatch Mutation G:C → A:T Transition Mutation Mismatch->Mutation Radiolabeled_9MG Radiolabeled This compound Radiolabeled_9MG->MGMT_active Competitive Binding/ Inhibition

Troubleshooting & Optimization

Technical Support Center: Synthesis of 9-Methylguanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 9-Methylguanine during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: There are three main strategies for the synthesis of this compound:

  • Direct Methylation of Guanine (B1146940): This is the most direct approach but often suffers from poor regioselectivity, leading to a mixture of the desired Nthis compound and the isomeric N7-methylguanine.

  • Synthesis from 2-Amino-6-chloropurine (B14584): This method offers improved regioselectivity towards the N9 position and generally results in higher purity of the final product. It involves the N9-methylation of 2-amino-6-chloropurine, followed by hydrolysis of the chloro group.

  • Silylation-Mediated Synthesis: This approach involves protecting the guanine molecule with a silylating agent, such as hexamethyldisilazane (B44280) (HMDS), prior to methylation. This protection favors alkylation at the N9 position and can significantly improve the yield of the desired isomer.[1]

Q2: Why is the formation of N7-methylguanine a common problem, and how can it be minimized?

A2: The N7 position of guanine is highly nucleophilic, making it a common site for alkylation during direct synthesis.[2] This leads to the formation of the N7-methylguanine isomer, which reduces the yield of the desired this compound and complicates purification. To minimize N7-isomer formation, you can:

  • Optimize Reaction Conditions: The choice of base and solvent can influence the N9/N7 ratio. Polar aprotic solvents like DMF or DMSO are commonly used.[2]

  • Use a Silylation Strategy: Protecting the guanine with a silylating agent like HMDS can effectively block the N7 position, thus favoring N9-alkylation.[1]

  • Employ an Alternative Starting Material: Using 2-amino-6-chloropurine as the starting material provides better regioselectivity for N9-alkylation.

Q3: What are the most effective methods for separating this compound from the N7-isomer?

A3: The similar physical properties of this compound and its N7-isomer make separation challenging.[2] The most effective methods are:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a highly effective technique for separating the two isomers.[2]

  • Column Chromatography: While more challenging, silica (B1680970) gel column chromatography can also be used for separation.[2]

  • Fractional Crystallization: In some cases, careful fractional crystallization from a suitable solvent system can enrich the desired N9-isomer.

Q4: Can the N7-methylguanine byproduct be converted to the desired this compound?

A4: Yes, it is possible to isomerize the undesired N7-isomer to the more thermodynamically stable N9-isomer. This can be achieved by heating the mixture of isomers with the alkylating agent, which can improve the overall yield of this compound.

Troubleshooting Guides

Issue 1: Low Yield of this compound in Direct Methylation
Possible Cause Troubleshooting Step Recommendation
Poor Regioselectivity Optimize reaction conditions.Use a non-nucleophilic base like potassium carbonate or sodium hydride in a polar aprotic solvent such as DMF or DMSO. Carefully control the reaction temperature; start at room temperature and gently heat if necessary.[2]
Consider an alternative synthetic route.For higher regioselectivity, consider the synthesis from 2-amino-6-chloropurine or employ a silylation-mediated approach.[1][2]
Incomplete Reaction Monitor reaction progress.Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material.
Increase reaction time or temperature.If the reaction is sluggish, cautiously increase the temperature or extend the reaction time.
Suboptimal Reagents Use fresh and pure reagents.Ensure that the methylating agent (e.g., methyl iodide, dimethyl sulfate) is not degraded. Use anhydrous solvents to prevent side reactions.
Guanine Solubility Ensure adequate dissolution.Guanine has low solubility in many organic solvents.[3][4] Using a suitable solvent like DMSO or DMF and ensuring a homogenous mixture is crucial for the reaction to proceed efficiently. Silylation can also improve solubility.
Issue 2: Difficulty in Purifying this compound
Possible Cause Troubleshooting Step Recommendation
Co-elution of N9 and N7 Isomers Optimize chromatographic conditions.For HPLC, experiment with different solvent gradients (e.g., water/acetonitrile or water/methanol) and column types (e.g., C18). For column chromatography, test various solvent systems to improve separation.[2]
Product Precipitation During Workup Adjust pH and solvent.Ensure the pH of the aqueous phase during extraction is optimized to keep the product in the desired phase.
Incomplete Removal of Reagents Improve washing and extraction steps.Thoroughly wash the organic extracts to remove any remaining base or salts.

Experimental Protocols

Disclaimer: The following protocols are adapted from established methods for the synthesis of similar N9-substituted guanine derivatives. Researchers should optimize these conditions for their specific experimental setup.

Protocol 1: Direct Methylation of Guanine

This method is straightforward but may result in a mixture of N9 and N7 isomers.

Materials:

  • Guanine

  • Methyl Iodide (or Dimethyl Sulfate)

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane/methanol gradient)

Procedure:

  • Suspend guanine (1 equivalent) in anhydrous DMF.

  • Add potassium carbonate (2-3 equivalents).

  • Slowly add methyl iodide (1.1-1.5 equivalents) to the suspension at room temperature.

  • Stir the mixture at room temperature for 24-48 hours, monitoring the reaction by TLC.

  • After the reaction is complete, filter the mixture to remove inorganic salts.

  • Evaporate the DMF under reduced pressure.

  • Purify the crude product by silica gel column chromatography to separate the N9 and N7 isomers.

Protocol 2: Silylation-Mediated Synthesis of this compound

This method improves the regioselectivity towards the N9 position.

Materials:

Procedure:

  • Silylation:

    • Suspend guanine (1 equivalent) and a catalytic amount of ammonium sulfate in anhydrous xylene.

    • Add hexamethyldisilazane (2-4 equivalents).[1]

    • Reflux the mixture until a clear solution is obtained, indicating the formation of the silylated guanine.[1]

    • Cool the solution to room temperature.

  • Methylation:

    • Add methyl iodide (1-1.2 equivalents) to the solution of silylated guanine.

    • Heat the reaction mixture (e.g., to 60-70°C) for several hours, monitoring by TLC.

  • Deprotection (Hydrolysis):

    • After cooling, carefully add an aqueous solution of sodium hydroxide to hydrolyze the silyl (B83357) groups and precipitate the product.[1]

    • Filter the precipitate, wash with water, and dry to obtain this compound.

Data Presentation

Table 1: Comparison of Synthetic Routes for N9-Alkylated Guanines

Synthetic Route Key Advantages Key Disadvantages Typical Reported Yields (for related compounds)
Direct Alkylation Simple, one-step procedure.Poor regioselectivity (mixture of N9/N7 isomers), difficult purification.10-30% for the N9 isomer (can vary significantly).
From 2-Amino-6-chloropurine High regioselectivity for N9-alkylation, higher purity of the final product.Multi-step synthesis.50-70% overall yield.
Silylation-Mediated High regioselectivity for N9-alkylation, improved yields.[1]Requires an additional protection/deprotection step.70-80% overall yield.[1]

Visualizations

Synthesis_Workflows Synthesis Workflow for this compound cluster_direct Direct Methylation cluster_silylation Silylation-Mediated Synthesis start_direct Guanine react_direct Methylating Agent (e.g., CH3I) Base (e.g., K2CO3) Solvent (e.g., DMF) start_direct->react_direct product_mix Mixture of N9- and N7-Methylguanine react_direct->product_mix purify_direct Purification (HPLC or Column Chromatography) product_mix->purify_direct end_direct This compound purify_direct->end_direct start_silyl Guanine silylation Silylation (HMDS, (NH4)2SO4) start_silyl->silylation silylated_guanine Silylated Guanine silylation->silylated_guanine methylation_silyl Methylation (CH3I) silylated_guanine->methylation_silyl methylated_silylated Methylated Silylated Guanine methylation_silyl->methylated_silylated deprotection Deprotection (Hydrolysis) methylated_silylated->deprotection end_silyl This compound deprotection->end_silyl

Caption: Comparative workflows for this compound synthesis.

Troubleshooting_Low_Yield Troubleshooting Low Yield in this compound Synthesis start Low Yield of this compound check_isomer_ratio Check N9/N7 Isomer Ratio (by HPLC or NMR) start->check_isomer_ratio high_n7 High Proportion of N7-Isomer check_isomer_ratio->high_n7 Ratio is low low_conversion Low Overall Conversion check_isomer_ratio->low_conversion Ratio is acceptable solution_high_n7 Optimize Reaction Conditions (Base, Solvent) Consider Silylation Route high_n7->solution_high_n7 solution_low_conversion Check Reagent Purity Increase Reaction Time/Temperature Ensure Guanine Solubility low_conversion->solution_low_conversion

Caption: Logical workflow for troubleshooting low yields.

References

Technical Support Center: Site-Specific Incorporation of 9-Methylguanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the site-specific incorporation of 9-Methylguanine into oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its site-specific incorporation important?

A1: this compound is a modified form of the DNA base guanine (B1146940), where a methyl group is attached at the N9 position. Site-specific incorporation of this analog into DNA or RNA oligonucleotides is crucial for a variety of research applications. These include studying DNA-protein interactions, investigating the mechanisms of DNA repair pathways, and developing therapeutic oligonucleotides with modified properties. Unlike the more commonly studied O6-methylguanine or N7-methylguanine, which are known DNA damage lesions, this compound is a synthetic modification used as a tool for biophysical and biochemical studies.

Q2: What is the primary method for the site-specific incorporation of this compound?

A2: The standard and most widely used method is solid-phase phosphoramidite (B1245037) chemistry .[1] This process involves the chemical synthesis of a this compound phosphoramidite building block. This custom phosphoramidite is then used in an automated DNA/RNA synthesizer at the desired position (cycle) in the oligonucleotide sequence. A post-synthetic modification approach, where a reactive precursor is incorporated into the oligonucleotide and then converted to this compound, can also be employed, though it is a more complex strategy.[2][3]

Q3: What are the major challenges encountered during the incorporation of this compound?

A3: Researchers may face several challenges:

  • Synthesis of the Phosphoramidite: The multi-step synthesis of the this compound phosphoramidite can be complex and may result in low yields.[4]

  • Coupling Efficiency: The modified phosphoramidite may exhibit lower coupling efficiency compared to standard A, C, G, or T phosphoramidites, leading to a higher proportion of failure sequences (truncated oligonucleotides).[5] Extended coupling times are often necessary to improve yields.[6]

  • Stability: While this compound itself is relatively stable, the protecting groups used during its synthesis must be carefully chosen to withstand all steps of oligonucleotide synthesis and be removable at the end without damaging the final product.[1]

  • Purification: The final product, a mixture of the full-length oligonucleotide and shorter failure sequences, requires robust purification, typically by High-Performance Liquid Chromatography (HPLC), to isolate the desired modified oligonucleotide.[2]

Q4: How might this compound affect the structure and stability of a DNA duplex?

A4: The introduction of a methyl group can have localized effects on DNA structure. While N7-methylguanine, a related adduct, does not cause significant structural distortion[7], the N9 position is involved in the N-glycosidic bond that connects the base to the deoxyribose sugar. Modification at this position could potentially alter the sugar-phosphate backbone conformation or base-pairing dynamics. The specific impact on duplex stability (melting temperature, Tₘ) would need to be determined empirically for each sequence.

Q5: Which cellular DNA repair pathways might be relevant when studying oligonucleotides containing this compound in a biological context?

A5: While this compound is not a common endogenous DNA lesion, its structural similarity to other alkylated guanines suggests that it might be recognized by cellular DNA repair machinery. The primary pathways that handle alkylation damage are:

  • Base Excision Repair (BER): This pathway is initiated by DNA glycosylases that recognize and remove modified bases.[8][9]

  • Direct Reversal: This involves enzymes like O6-methylguanine-DNA methyltransferase (MGMT), which directly remove alkyl groups from guanine.[10][11] Although MGMT is specific for the O6 position, the presence of a modification could still influence the binding of repair proteins.

  • Mismatch Repair (MMR): If this compound causes mispairing during replication, the MMR system could be activated.[9][10]

Troubleshooting Guide

Problem: Low coupling efficiency of the this compound phosphoramidite.

  • Possible Cause 1: Suboptimal Activator. The standard activator, tetrazole, may not be sufficient.

    • Solution: Use a more potent activator such as 5-(Ethylthio)-1H-tetrazole (ETT) or Dicyanoimidazole (DCI).[6][12]

  • Possible Cause 2: Insufficient Coupling Time. Modified phosphoramidites often react more slowly than standard ones.

    • Solution: Increase the coupling time for the this compound phosphoramidite step. While standard coupling is ~40 seconds, extending it to 10-20 minutes can significantly improve efficiency.[6]

  • Possible Cause 3: Poor Quality Phosphoramidite. The phosphoramidite may have degraded due to moisture or oxidation.

    • Solution: Ensure the phosphoramidite is stored under anhydrous conditions and dissolved in high-quality anhydrous acetonitrile (B52724). Use freshly prepared solutions for synthesis. Testing the phosphoramidite by NMR can confirm its integrity.[5]

Problem: Final product contains significant impurities or shows evidence of side reactions after deprotection.

  • Possible Cause 1: Harsh Deprotection Conditions. Standard deprotection with ammonium (B1175870) hydroxide (B78521) at elevated temperatures can sometimes lead to degradation of modified bases.

    • Solution: Use a milder deprotection strategy. A mixture of aqueous ammonia (B1221849) and methylamine (B109427) (AMA) at room temperature can be effective.[6] Alternatively, use base-labile protecting groups on the standard nucleosides that can be removed under gentler conditions.[2]

  • Possible Cause 2: Incomplete Removal of Protecting Groups. The protecting group on the this compound itself or on other bases may be resistant to standard deprotection.

    • Solution: Confirm that the protecting group strategy for the modified base is compatible with the deprotection conditions used for the rest of the oligonucleotide. Extend the deprotection time or adjust the temperature as recommended for the specific protecting groups used.

Problem: Difficulty in purifying the final this compound-containing oligonucleotide.

  • Possible Cause 1: Co-elution of Failure Sequences. Short, truncated sequences (n-1, n-2) may have similar retention times to the full-length product in HPLC, especially for longer oligonucleotides.

    • Solution: Synthesize the oligonucleotide in "Trityl-On" mode. The final 5'-DMT group is left on the full-length product, making it significantly more hydrophobic. This allows for easy separation from non-DMT-bearing failure sequences using reverse-phase HPLC. The DMT group is then removed post-purification.[6]

  • Possible Cause 2: Poor Resolution on HPLC Column. The column and solvent system may not be optimal for the sequence.

    • Solution: Optimize the HPLC method. Experiment with different gradients of acetonitrile in triethylammonium (B8662869) acetate (B1210297) (TEAA) or an alternative ion-pairing agent. Using a high-resolution anion-exchange or reverse-phase column can also improve separation.

Quantitative Data Summary

The efficiency of incorporating modified nucleosides can vary based on the specific modification, the synthesizer, and the reagents used. The table below provides representative data for the synthesis of oligonucleotides containing modified guanine analogs to offer a benchmark for researchers.

ParameterRepresentative ValueConditions / NotesReference
Phosphoramidite Synthesis
Isolated Yield of Modified Phosphoramidite50-85%Dependent on the specific synthetic route and purification method.[2][12]
Oligonucleotide Synthesis
Average Stepwise Coupling Yield>98%For standard phosphoramidites in a well-maintained synthesizer.[12]
Coupling Yield for Modified Guanine90-97%May require extended coupling times (10-20 min) and a stronger activator (e.g., ETT).[6]
Overall Yield (0.2 µmol scale, 20-mer)12-25%After synthesis, deprotection, and purification. Highly dependent on coupling efficiency.[6]

Experimental Protocols

Protocol 1: Generalized Synthesis of a this compound Phosphoramidite

This protocol provides a general workflow. Specific reagents, solvents, and reaction times must be optimized based on the chosen protecting group strategy.

  • Protection of this compound: Start with commercially available this compound.[13][14] Protect the exocyclic amine (N2) and the lactam function (O6) using appropriate protecting groups (e.g., isobutyryl for N2).[12]

  • 5'-Hydroxyl Protection: React the protected 9-Methyl-2'-deoxyguanosine with 4,4'-dimethoxytrityl chloride (DMT-Cl) in anhydrous pyridine (B92270) to protect the 5'-hydroxyl group. Purify the product using silica (B1680970) gel chromatography.[2]

  • Phosphitylation: React the 5'-O-DMT-protected nucleoside with a phosphitylating agent, such as 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite, in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) in anhydrous dichloromethane.[12]

  • Purification and Verification: Purify the final phosphoramidite product by flash column chromatography on silica gel.[12] Confirm the structure and purity using ³¹P NMR and ¹H NMR spectroscopy. The product must be stored under an inert atmosphere (argon) at low temperatures (-20°C).

Protocol 2: Automated Solid-Phase Synthesis of a this compound-Containing Oligonucleotide

This protocol assumes the use of a standard automated DNA synthesizer.

  • Synthesizer Preparation: Dissolve standard DNA phosphoramidites (A, C, G, T), the custom this compound phosphoramidite, and all ancillary reagents (activator, capping, oxidation, deblocking solutions) in anhydrous acetonitrile or the recommended solvent. Install them on the synthesizer.

  • Sequence Programming: Program the desired oligonucleotide sequence into the synthesizer, ensuring the custom this compound phosphoramidite is specified at the correct position in the sequence.

  • Modified Synthesis Cycle: Modify the synthesis cycle for the this compound incorporation step to extend the coupling time to 10-20 minutes.[6] All other steps (deblocking, capping, oxidation) can typically remain at standard timings.

  • Cleavage and Deprotection: Once the synthesis is complete, transfer the solid support (CPG) to a vial. Add the appropriate cleavage/deprotection solution (e.g., concentrated ammonium hydroxide or an AMA mixture). Incubate at the recommended temperature and time to cleave the oligonucleotide from the support and remove all protecting groups.[1]

  • Purification: After deprotection, evaporate the solvent. Resuspend the crude oligonucleotide pellet in water and purify using HPLC (reverse-phase or anion-exchange).

  • Analysis: Analyze the purified product by mass spectrometry (MALDI-TOF or ESI-MS) to confirm the correct mass and by analytical HPLC or CGE to assess purity.

Visualizations

Below are diagrams illustrating key workflows and biological pathways relevant to the study of this compound.

Oligo_Synthesis_Workflow cluster_prep Preparation cluster_synthesis Automated Synthesis cluster_post Post-Synthesis p_synth Synthesize 9-MeG Phosphoramidite p_purify Purify & Verify Phosphoramidite p_synth->p_purify s_couple Coupling (Add Nucleotide) p_purify->s_couple Load custom amidite s_start Start with Solid Support s_deblock Deblocking (Remove DMT) s_start->s_deblock s_deblock->s_couple s_cap Capping (Block Failures) s_couple->s_cap s_oxidize Oxidation (Stabilize Linkage) s_cap->s_oxidize s_loop Repeat for Each Nucleotide s_oxidize->s_loop s_loop->s_deblock Next cycle ps_cleave Cleavage & Deprotection s_loop->ps_cleave Final cycle ps_purify HPLC Purification ps_cleave->ps_purify ps_analyze Analysis (MS, HPLC) ps_purify->ps_analyze

Caption: Workflow for site-specific incorporation of this compound.

DNA_Repair_Pathways cluster_dr Direct Reversal cluster_ber Base Excision Repair (BER) cluster_mmr Mismatch Repair (MMR) DNA DNA with Alkylated Guanine (G*) MGMT MGMT (for O6-alkyl-G) DNA->MGMT Glycosylase DNA Glycosylase DNA->Glycosylase Replication Replication DNA->Replication DNA_Repaired_DR Repaired DNA (G) MGMT->DNA_Repaired_DR AP_Site AP Site Glycosylase->AP_Site Removes G* BER_Enzymes APE1, Pol β, Ligase AP_Site->BER_Enzymes DNA_Repaired_BER Repaired DNA (G) BER_Enzymes->DNA_Repaired_BER Repair patch Mismatch Mismatch (e.g., G*:T) Replication->Mismatch MMR_Proteins MutS/MutL Complex Mismatch->MMR_Proteins Recognizes error DNA_Repaired_MMR Repaired DNA MMR_Proteins->DNA_Repaired_MMR Excision & Resynthesis

Caption: Major DNA repair pathways for alkylated guanine adducts.

References

Technical Support Center: Overcoming Poor Solubility of 9-Methylguanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor solubility of 9-Methylguanine.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in neutral aqueous solutions?

A1: this compound, a derivative of the purine (B94841) base guanine (B1146940), has a chemical structure that leads to low solubility in neutral water. The presence of the methyl group at the N9 position increases the molecule's hydrophobicity compared to guanine. While it retains the capacity for hydrogen bonding, its overall structure is not conducive to high solubility in neutral aqueous environments.

Q2: What are the most common solvents for dissolving this compound?

A2: The most effective and commonly used solvents for dissolving this compound are aqueous solutions with adjusted pH (either acidic or basic) and polar aprotic solvents like Dimethyl sulfoxide (B87167) (DMSO).

Q3: I am preparing a stock solution for cell culture experiments. What is the recommended solvent and final concentration of that solvent in the culture medium?

A3: For cell culture applications, Dimethyl sulfoxide (DMSO) is a common choice for preparing a concentrated stock solution. It is crucial to minimize the final concentration of DMSO in your cell culture medium to avoid cytotoxicity. Typically, the final DMSO concentration should not exceed 0.5% (v/v), with a concentration of 0.1% being preferable to avoid solvent-induced effects.[1]

Q4: Can I heat the solution to improve the solubility of this compound?

A4: Gentle warming can be employed to aid in the dissolution of this compound, particularly when preparing stock solutions in solvents like DMSO. However, it is essential to be cautious, as excessive heat can lead to the degradation of the compound. For aqueous solutions, adjusting the pH is a more effective and reliable method than heating.

Troubleshooting Guides

Issue 1: this compound Precipitates Out of Solution

Possible Cause: The concentration of this compound exceeds its solubility limit in the chosen solvent system.

Solutions:

  • Verify Solubility Limits: Refer to the quantitative solubility data table below to ensure you are working within the appropriate concentration range for your solvent.

  • pH Adjustment: If using an aqueous-based buffer, the pH may not be optimal. For acidic compounds, lowering the pH can increase solubility, while for basic compounds, increasing the pH is effective. This compound solubility is significantly enhanced in basic conditions.

  • Co-solvent Addition: If compatible with your experimental setup, consider adding a co-solvent like DMSO or ethanol (B145695) to your aqueous solution to increase the solubility of your compound.[2]

  • Prepare a More Dilute Solution: If the above methods are not suitable for your experiment, you may need to work with a lower concentration of this compound.

Issue 2: Difficulty Dissolving this compound Powder

Possible Cause: Inefficient mixing or inappropriate solvent.

Solutions:

  • Mechanical Agitation: Ensure vigorous mixing using a vortex mixer or sonication to aid in the dissolution process.

  • Solvent Selection: Confirm that you are using a recommended solvent. For preparing a high-concentration stock, DMSO is often the best choice. For aqueous solutions, an acidic or basic buffer will be more effective than neutral water.

  • Incremental Addition: Add the this compound powder to the solvent in small increments while continuously stirring to prevent clumping.

Quantitative Data Summary

The following table summarizes the solubility of this compound and a related compound in various solvents. Please note that specific quantitative data for this compound is limited, and some values are based on chemically similar compounds.

CompoundSolventTemperature (°C)Solubility
This compound Water (with 1% Acetic Acid)Not SpecifiedSoluble (exact value not specified)[3]
7-Methylguanine 1 M Sodium Hydroxide (NaOH)Not Specified~50 mg/mL
Guanine Aqueous NaOH solutionNot SpecifiedSoluble

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol is suitable for preparing a concentrated stock solution for use in cell culture and other in vitro assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For 1 mL of a 10 mM stock solution, you will need 1.65 mg of this compound (Molecular Weight: 165.15 g/mol ).

  • Solvent Addition: Add the calculated volume of sterile DMSO to the tube containing the this compound powder.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. Gentle warming (e.g., in a 37°C water bath) can be applied if the compound does not readily dissolve.

  • Sterilization (Optional): If required for your application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Solubilization of this compound in an Aqueous Basic Solution

This protocol is useful for applications where an aqueous solution of this compound is required and the presence of a basic pH is acceptable.

Materials:

  • This compound powder

  • 1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Initial Suspension: Suspend the desired amount of this compound powder in a volume of deionized water.

  • pH Adjustment: While stirring the suspension, slowly add 1 M NaOH dropwise.

  • Monitoring Dissolution: Continue to add NaOH and monitor the pH and the dissolution of the powder. This compound will dissolve as the pH increases. Based on data for the similar compound 7-Methylguanine, a high concentration can be achieved in 1M NaOH.

  • Final Volume Adjustment: Once the this compound is fully dissolved, you can adjust the final volume with deionized water to achieve the desired concentration.

  • Neutralization (Optional): If a neutral pH is required for your experiment, you can carefully neutralize the solution with an acid (e.g., HCl). Be aware that this may cause the this compound to precipitate out of solution if its solubility limit at neutral pH is exceeded.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_use Experimental Use weigh Weigh this compound add_solvent Add DMSO weigh->add_solvent dissolve Vortex/Slightly Warm add_solvent->dissolve aliquot Aliquot dissolve->aliquot store Store at -20°C/-80°C aliquot->store dilute Dilute in Media store->dilute treat_cells Treat Cells dilute->treat_cells

Caption: Workflow for preparing and using a this compound stock solution.

troubleshooting_logic start Poor Solubility Issue check_conc Is concentration too high? start->check_conc check_solvent Is the solvent appropriate? check_conc->check_solvent No solution_reduce_conc Reduce Concentration check_conc->solution_reduce_conc Yes check_ph Is pH optimal for aqueous solution? check_solvent->check_ph Yes (Aqueous) solution_change_solvent Use DMSO or adjust pH check_solvent->solution_change_solvent No solution_adjust_ph Increase pH with NaOH check_ph->solution_adjust_ph No

Caption: Troubleshooting logic for addressing this compound solubility issues.

References

Technical Support Center: Optimizing Mass Spectrometry for 9-Methylguanine Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the quantitative analysis of 9-Methylguanine (9-MeG) using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Below you will find frequently asked questions, detailed troubleshooting guides, optimized experimental parameters, and step-by-step protocols to enhance the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is the most common ionization mode for this compound analysis?

A1: Electrospray Ionization (ESI) in positive ion mode is typically the most effective method for the analysis of this compound and similar guanine (B1146940) analogs.[1] The guanine structure is readily protonated, forming a strong [M+H]⁺ ion in the ESI source.[1]

Q2: What type of internal standard is recommended for accurate quantification of this compound?

A2: A stable isotope-labeled (SIL) internal standard, such as ¹⁵N₅-9-Methylguanine, is highly recommended for the most accurate quantification.[1][2] SIL internal standards have nearly identical chemical and physical properties to the analyte, which means they co-elute and experience similar ionization effects. This effectively compensates for matrix effects and variations during sample preparation and instrument response.[1][3] If a SIL internal standard is not available, a structurally similar compound with a different mass, like 9-Ethylguanine, can be used.[4]

Q3: What are the typical Multiple Reaction Monitoring (MRM) transitions for this compound?

A3: For this compound (precursor ion [M+H]⁺ of m/z 166), the primary quantifier transition is typically m/z 166 → 149. A second, qualifier transition, such as m/z 166 → 121, can also be monitored for confirmation of the analyte's identity. It is important to note that for the related compound O6-Methylguanine, transitions of m/z 165.95 → 149 and 165.95 → 134 have been reported.[5][6]

Q4: How can I minimize matrix effects in my LC-MS/MS analysis?

A4: To minimize matrix effects, you can employ several strategies:

  • Robust Sample Cleanup: Use a rigorous sample cleanup method like Solid-Phase Extraction (SPE) to remove interfering components from the biological matrix.[3][7]

  • Optimized Chromatography: Develop a chromatographic method that effectively separates this compound from co-eluting matrix components.[3]

  • Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is identical to the study samples.[3]

  • Stable Isotope-Labeled Internal Standard: The use of a SIL internal standard is the most effective way to compensate for unavoidable matrix effects.[3]

  • Sample Dilution: If the analyte concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components.[7]

Troubleshooting Guides

This guide addresses specific issues that may arise during the LC-MS/MS analysis of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Signal Incorrect MS/MS parameters (MRM transitions, collision energy).[1] Suboptimal ESI source conditions (e.g., low capillary voltage, incorrect gas flows).[1] Analyte degradation during sample preparation or storage.[1] The analyte is not eluting from the LC column or is eluting outside the MRM window.[1]Verify the precursor and product ion m/z values and optimize the collision energy.[1] Systematically optimize ESI source parameters, including gas flows, temperatures, and voltages.[1] Investigate analyte stability; consider adding stabilizers or adjusting pH during sample preparation.[1] Check for retention time shifts and widen the MRM acquisition window if necessary.[1]
Poor Peak Shape (Tailing, Broadening, or Splitting) Column contamination or degradation.[1] Mismatch between the injection solvent and the mobile phase.[1] Secondary interactions between the analyte and the column stationary phase.[1]Flush the column or replace it if it's old or contaminated.[8] Ensure the injection solvent is weaker than or matches the initial mobile phase composition.[1] Adjust the mobile phase pH or add modifiers to minimize secondary interactions.[1]
Inconsistent Retention Times Poor column equilibration between injections.[1] Fluctuations in column temperature.[1] Air bubbles in the pump or flow path.[1] Degradation of the LC column.[1]Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.[1] Use a column oven to maintain a stable temperature.[1] Purge the LC pumps to remove any trapped air bubbles.[1] Replace the column if performance continues to degrade.[1]
High Background Noise or Poor Signal-to-Noise Contamination in the mobile phase, LC system, or mass spectrometer ion source.[1] Insufficient sample cleanup leading to matrix effects.[1]Prepare fresh mobile phases using high-purity solvents.[1] Clean the ion source, capillary, and ion optics.[1] Implement a more robust sample preparation method, such as SPE, to remove interfering matrix components.[1]
High Variability in Quantitative Results Inconsistent sample preparation (pipetting errors, variable extraction recovery).[1] Significant and variable matrix effects (ion suppression or enhancement).[1] Instability of the analyte in processed samples.[1]Use a stable isotope-labeled internal standard added at the beginning of sample preparation to correct for variability.[1] Automate sample preparation steps where possible to improve consistency.[1] Evaluate different sample cleanup strategies (e.g., SPE) to minimize matrix effects.[1] Assess the stability of the analyte in the autosampler and adjust conditions if necessary.[1]

Experimental Protocols

Protocol 1: DNA Extraction and Hydrolysis for this compound Analysis

This protocol outlines the steps for releasing this compound from DNA samples.

Materials:

  • Genomic DNA sample

  • Stable Isotope-Labeled (SIL) this compound internal standard (e.g., ¹⁵N₅-9-MeG)

  • LC-MS grade water

  • Formic acid (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol (B129727) (LC-MS grade)

  • Nitrogen gas supply

  • Heating block or water bath

  • Centrifuge

Procedure:

  • DNA Quantification: Determine the concentration and purity of the extracted DNA using a spectrophotometer.[2]

  • Internal Standard Spiking: To a known amount of DNA (e.g., 10-50 µg), add a precise amount of the this compound SIL internal standard solution.[4] The amount should be within the linear range of the assay.[4]

  • Acid Hydrolysis: Add LC-MS grade water to the DNA sample to a final volume of 200 µL. Add formic acid to a final concentration of 0.1 M. Heat the sample at 80°C for 30 minutes to cleave the glycosidic bonds and release the purine (B94841) bases, including this compound.

  • Purification (SPE):

    • Cool the sample on ice and centrifuge to pellet any precipitate.[4]

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.[2]

    • Load the supernatant onto the conditioned SPE cartridge.[4]

    • Wash the cartridge with 1 mL of water to remove polar impurities.[2]

    • Elute the analytes with 1 mL of 50% methanol.[2]

  • Sample Concentration: Dry the eluate under a gentle stream of nitrogen gas.[2]

  • Reconstitution: Reconstitute the dried sample in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[2]

Protocol 2: LC-MS/MS Parameters for this compound Quantification

This protocol provides a starting point for developing an LC-MS/MS method. Optimization will be required for your specific instrumentation.

Parameter Typical Condition
LC Column C18 Acquity® Bridged Ethylene Hybrid (BEH) column (1.7 µm, 100 mm x 2.1 mm)[5][6]
Mobile Phase A 0.1% Formic acid in water[9][10]
Mobile Phase B 0.1% Formic acid in acetonitrile[9][10]
Flow Rate 0.2 mL/minute[9][10]
Gradient Start with a low percentage of Mobile Phase B (e.g., 2-5%), hold for 1-2 minutes, then ramp to a higher percentage (e.g., 50-80%) over 5-10 minutes to elute the analytes. Re-equilibrate the column before the next injection.[4]
Injection Volume 10 µL[11]
Column Temperature 40°C[5][11]
Ionization Mode Positive Electrospray Ionization (ESI+)[1][11]
Capillary Voltage 3.50 kV[5][11]
Desolvation Temperature 350°C[5][11]
Desolvation Gas Flow 650 L/h[5][11]
Cone Voltage 30-40 V (optimize for 9-MeG)[5][11]
MRM Transitions 9-MeG: m/z 166 → 149 (quantifier), 166 → 121 (qualifier) ¹⁵N₅-9-MeG: m/z 171 → 154

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis dna_extraction DNA Extraction quantification DNA Quantification dna_extraction->quantification spiking Internal Standard Spiking quantification->spiking hydrolysis Acid Hydrolysis spiking->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe concentration Drying & Reconstitution spe->concentration lc_separation LC Separation concentration->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: General workflow for this compound quantification.

troubleshooting_logic start Problem Encountered low_signal Low or No Signal start->low_signal poor_peak Poor Peak Shape start->poor_peak rt_shift Inconsistent Retention Time start->rt_shift high_variability High Result Variability start->high_variability check_ms Check MS Parameters & Source low_signal->check_ms check_lc Check LC Column & Mobile Phase poor_peak->check_lc rt_shift->check_lc check_sample_prep Review Sample Preparation high_variability->check_sample_prep solution1 Optimize MRM & ESI settings check_ms->solution1 solution2 Flush/Replace Column Adjust Injection Solvent check_lc->solution2 solution3 Equilibrate Column Check for Leaks/Bubbles check_lc->solution3 solution4 Use SIL-IS Improve Cleanup (SPE) check_sample_prep->solution4

Caption: Troubleshooting decision tree for common LC-MS/MS issues.

References

Technical Support Center: Quantification of 9-Methylguanine in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are quantifying 9-Methylguanine (9-MG), a critical biomarker for DNA damage, in complex biological matrices. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying this compound?

A1: The most common methods are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). LC-MS/MS is considered the gold standard due to its high sensitivity and specificity, allowing for the detection of very low levels of 9-MG. ELISA can be a useful tool for screening a large number of samples, though it may have lower sensitivity compared to chromatographic methods.[1]

Q2: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for LC-MS/MS analysis?

A2: A SIL-IS, such as ¹³C,¹⁵N-labeled this compound, is crucial for accurate quantification. Because the SIL-IS is chemically identical to this compound, it behaves similarly during sample preparation, chromatography, and ionization. This allows it to compensate for variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response, leading to more precise and accurate results.

Q3: What are matrix effects and how can they be minimized?

A3: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix (e.g., plasma, urine).[2] This can lead to inaccurate quantification. To minimize matrix effects, you can:

  • Improve sample cleanup: Use techniques like Solid-Phase Extraction (SPE) to remove interfering substances.

  • Optimize chromatography: Adjust the mobile phase or gradient to separate this compound from interfering compounds.

  • Use a matrix-matched calibration curve: Prepare calibration standards in a blank matrix similar to your samples.

  • Employ a SIL-IS: This is the most effective way to correct for matrix effects.

Q4: How should I store my biological samples to ensure the stability of this compound?

A4: this compound can be susceptible to degradation. For short-term storage (up to 24 hours), keep samples at 4°C. For long-term storage, it is recommended to flash-freeze samples in liquid nitrogen and store them at -80°C. It is also important to avoid repeated freeze-thaw cycles by aliquoting samples. The pH of liquid samples like urine and plasma should be adjusted to a neutral range (pH 7.0-7.4) immediately after collection to prevent degradation.[3]

Troubleshooting Guides

LC-MS/MS Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Low or No Signal 1. Incorrect MS/MS parameters (MRM transitions, collision energy). 2. Suboptimal ion source conditions. 3. Analyte degradation during sample preparation or storage. 4. Inefficient sample extraction.1. Verify precursor and product ion m/z values and optimize collision energy. 2. Optimize ESI source parameters (e.g., gas flows, temperatures, voltages). 3. Investigate analyte stability; consider adding stabilizers or adjusting pH.[3] 4. Optimize the extraction protocol to improve recovery.
Poor Peak Shape (Tailing, Broadening) 1. Column contamination or degradation. 2. Mismatch between injection solvent and mobile phase. 3. Secondary interactions between 9-MG and the stationary phase.1. Wash the column or replace it if necessary. 2. Ensure the injection solvent is compatible with the initial mobile phase. 3. Add a small amount of a competing agent to the mobile phase.
Inconsistent Retention Times 1. Poor column equilibration. 2. Fluctuations in column temperature. 3. Air bubbles in the LC system.1. Ensure adequate column equilibration time between injections. 2. Use a column oven to maintain a stable temperature. 3. Purge the LC pumps to remove air bubbles.
High Variability in Quantitative Results 1. Inconsistent sample preparation. 2. Significant and variable matrix effects. 3. Instability of the analyte in processed samples.1. Use a stable isotope-labeled internal standard. Automate sample preparation where possible. 2. Improve sample cleanup (e.g., use SPE). Use matrix-matched calibrators. 3. Perform stability tests on processed samples and analyze them promptly.
ELISA Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
High Background 1. Insufficient washing. 2. Antibody concentration too high. 3. Non-specific binding of antibodies. 4. Contaminated reagents.1. Increase the number of wash cycles and ensure complete aspiration of wash buffer.[4] 2. Titrate antibodies to determine the optimal concentration. 3. Increase blocking time or try a different blocking agent.[4] 4. Prepare fresh buffers and use high-purity reagents.
No or Weak Signal 1. Reagent omission or incorrect order of addition. 2. Inactive antibody or conjugate. 3. Insufficient incubation times or incorrect temperature. 4. Analyte degradation.1. Carefully follow the protocol for reagent addition.[5] 2. Check the storage and expiration dates of antibodies and conjugates. 3. Ensure adherence to recommended incubation times and temperatures.[5] 4. Properly store and handle samples to prevent analyte degradation.
Poor Reproducibility (High CV%) 1. Inconsistent pipetting. 2. Improper mixing of reagents. 3. Bubbles in wells. 4. Temperature variation across the plate.1. Calibrate pipettes and use proper pipetting techniques. 2. Ensure all reagents are thoroughly mixed before use. 3. Carefully inspect for and remove any bubbles before reading the plate. 4. Ensure uniform temperature during incubations by avoiding stacking plates.

Quantitative Data Summary

The following tables provide representative quantitative data for methylated guanine (B1146940) adducts in different biological matrices. Please note that this data is for the closely related 7-Methylguanine and serves as an illustrative example. Actual concentrations of this compound may vary.

Table 1: 7-Methylguanine Levels in Urine of Smokers vs. Non-Smokers

Group Number of Subjects Mean 7-Methylguanine (ng/mg creatinine) ± SE
Smokers1123238 ± 305
Non-Smokers892386 ± 153
Data adapted from a study on urinary N7-methylguanine excretion.[6]

Table 2: 7-Methylguanine Levels in Rat Liver DNA after Exposure to Dimethylnitrosamine (DMN)

Treatment Group Exposure Time Mean 7-Methylguanine (pmol/µmol guanine)
DMN (10 mg/L)6 monthsReadily Detectable
Control6 monthsNot Detected
Data adapted from a study on DNA methylation in hamsters.[7]

Table 3: Performance Characteristics of a Validated LC-MS/MS Method for O⁶-Methylguanine in Dried Blood Spots

Parameter Value
Linearity Range0.5–20 ng/mL[8]
Lower Limit of Quantification (LLOQ)0.5 ng/mL[8]
Intraday Precision (%CV)≤ 4.61%
Interday Precision (%CV)≤ 4.97%
Intraday Accuracy (%diff)91.99–106.29%
Interday Accuracy (%diff)96.23–109.45%
This table shows typical validation parameters for a related methylated guanine, providing a benchmark for a this compound assay.[8]

Experimental Protocols

Protocol 1: Quantification of this compound in Plasma by LC-MS/MS

This protocol outlines a general procedure for the extraction and analysis of this compound from plasma using protein precipitation followed by LC-MS/MS.

1. Materials and Reagents:

  • This compound analytical standard

  • ¹³C,¹⁵N-labeled this compound (or other suitable SIL-IS)

  • LC-MS grade acetonitrile (B52724) and methanol (B129727)

  • LC-MS grade formic acid

  • Ultrapure water

  • Human plasma (drug-free for calibration standards)

2. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples to room temperature and vortex.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of SIL-IS working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex and transfer to an autosampler vial.

3. LC-MS/MS Conditions (Illustrative):

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient: Start with 2% B, ramp to 50% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Proposed MRM Transitions:

    • This compound: Precursor ion [M+H]⁺ m/z 166.1 → Product ion m/z 149.1 (quantifier), 166.1 → 124.1 (qualifier)

    • ¹³C,¹⁵N-9-Methylguanine (IS): Adjust m/z based on the number of labels.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Urine

This protocol provides a general guideline for SPE cleanup of this compound from urine, which can help reduce matrix effects.

1. Sample Pre-treatment:

  • Thaw urine samples to room temperature and vortex.

  • Centrifuge at 4000 x g for 10 minutes to pellet particulates.

  • To 1 mL of the supernatant, add the SIL-IS.

2. SPE Procedure (using a mixed-mode cation exchange cartridge):

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 1 mL of water to remove salts and other polar impurities, followed by 1 mL of methanol to remove less polar interferences.

  • Elution: Elute this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.[9]

Visualizations

DNA Damage and Repair Pathway Involving Methylated Guanine

Methylating agents can damage DNA by adding a methyl group to guanine, forming adducts like this compound. The cell employs several repair mechanisms to counteract this damage. The primary pathway for the repair of many methylated guanine adducts is Base Excision Repair (BER).

DNA_Repair_Pathway cluster_0 DNA Damage Induction cluster_1 Cellular Response & Repair cluster_2 Potential Outcomes Methylating_Agent Methylating Agent (e.g., environmental toxin, chemotherapeutic drug) DNA Cellular DNA Methylating_Agent->DNA Alkylation 9MG_Adduct This compound DNA Adduct DNA->9MG_Adduct BER Base Excision Repair (BER Pathway) 9MG_Adduct->BER Recognition & Excision Persistent_Damage Persistent Damage 9MG_Adduct->Persistent_Damage If repair fails Repaired_DNA Repaired DNA BER->Repaired_DNA Apoptosis Cell Cycle Arrest/ Apoptosis Persistent_Damage->Apoptosis Mutation Mutation Persistent_Damage->Mutation Faulty Replication Carcinogenesis Carcinogenesis Mutation->Carcinogenesis

Caption: Formation and cellular response to this compound DNA adducts.

General Experimental Workflow for LC-MS/MS Quantification

A typical workflow for the quantification of this compound in a biological sample involves several key steps from sample collection to data analysis.

Experimental_Workflow Sample_Collection 1. Biological Sample Collection (Plasma, Urine, Tissue) IS_Spiking 2. Internal Standard Spiking (SIL-9-MG) Sample_Collection->IS_Spiking Sample_Prep 3. Sample Preparation (e.g., SPE, Protein Precipitation) IS_Spiking->Sample_Prep LC_Separation 4. LC Separation (C18 Column) Sample_Prep->LC_Separation MS_Detection 5. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis 6. Data Analysis (Quantification vs. Calibration Curve) MS_Detection->Data_Analysis

Caption: A typical experimental workflow for this compound quantification.

Troubleshooting Logic for Low Signal in LC-MS/MS

When encountering a low or no signal for this compound in an LC-MS/MS analysis, a systematic troubleshooting approach is necessary.

Troubleshooting_Logic Start Low or No Signal for this compound Check_MS Check MS/MS Parameters (Transitions, Collision Energy) Start->Check_MS Check_Source Optimize Ion Source (Voltages, Gas Flows) Check_MS->Check_Source Parameters Correct Check_Sample_Prep Evaluate Sample Preparation Check_Source->Check_Sample_Prep Source Optimized Check_Stability Assess Analyte Stability Check_Sample_Prep->Check_Stability Prep Optimized Check_Chromatography Review Chromatography (Retention Time, Peak Shape) Check_Stability->Check_Chromatography Stability Confirmed Resolved Issue Resolved Check_Chromatography->Resolved Chromatography OK

References

avoiding degradation of 9-Methylguanine during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding the degradation of 9-Methylguanine during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a methylated purine (B94841) base. Its stability is a critical concern during sample preparation because it can be susceptible to degradation, leading to inaccurate quantification and misinterpretation of experimental results.[1][2]

Q2: What are the primary factors that can cause this compound degradation?

Based on studies of structurally similar compounds like 7-Methylguanine, the primary factors influencing stability are:

  • Temperature: Elevated temperatures can accelerate degradation.[2]

  • pH: this compound is most stable at neutral pH. Acidic or alkaline conditions can promote degradation.[2][3]

  • Sample Matrix: The complexity of the biological matrix (e.g., plasma, urine, tissue homogenate) can affect stability due to enzymatic activity and other reactive molecules.[2]

  • Oxidative Stress: Reactive oxygen species can lead to oxidative damage.[3]

Q3: What are the known degradation pathways for this compound?

Known and inferred degradation pathways include:

  • Oxidation: Reaction with singlet oxygen can occur, with different mechanisms under acidic or basic conditions.[3] C8-hydroxylation can also occur when the this compound radical cation reacts with water.[4][5][6]

  • Hydrolysis: While not explicitly detailed for this compound in the provided results, analogous compounds like 7-Methylguanine are susceptible to depurination (cleavage of the glycosidic bond in nucleosides) under acidic conditions and imidazole (B134444) ring opening under alkaline conditions.[2]

Q4: How should solid this compound be stored?

Solid this compound is stable for at least two years when stored at +4°C and protected from light and moisture.[1]

Q5: What are the recommended storage conditions for this compound in solution?

For optimal stability of solutions, it is recommended to:

  • Store stock solutions at -20°C or -80°C.[7]

  • Prepare aliquots to avoid repeated freeze-thaw cycles.[2][7]

  • Protect solutions from light.[1][7]

  • Maintain a neutral pH for aqueous solutions.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no signal for this compound Sample degradation during preparation.Ensure all sample preparation steps are performed at low temperatures (on ice or at 4°C).[2] Maintain a neutral pH throughout the process.[2] Use fresh samples and process them quickly.[2]
Inefficient extraction from the sample matrix.Optimize the extraction protocol. For biological fluids, protein precipitation with a solvent like acetonitrile (B52724) is a common first step.[8] For tissues, appropriate homogenization and extraction buffers are crucial.
Adsorption to labware.Use low-binding tubes and pipette tips.[8]
Inconsistent results between replicates Variable degradation due to inconsistent sample handling.Standardize the sample handling protocol, ensuring consistent timing and temperature control for all samples.[2]
Repeated freeze-thaw cycles of samples or standards.Aliquot samples and standards upon receipt or preparation to minimize freeze-thaw cycles.[2][7]
Presence of unexpected peaks in chromatogram Degradation products of this compound.Review the sample handling and storage conditions to minimize degradation. The presence of additional peaks may indicate oxidative or hydrolytic degradation products.[2][3]
Matrix effects from co-eluting compounds.Optimize the chromatographic separation. Consider using a solid-phase extraction (SPE) step for sample cleanup.[9]

Quantitative Data

Table 1: Recommended Storage Conditions for Methylated Guanine Analogs

Compound State Temperature Duration Reference
This compoundSolid+4°C≥ 2 years[1]
7-MethylguanineSolution-20°CUp to 1 month[7]
7-MethylguanineSolution-80°CUp to 6 months[7]

Experimental Protocols

Protocol 1: General Sample Handling for Minimizing Degradation

This protocol provides general guidelines for handling biological samples to maintain the integrity of this compound.

  • Sample Collection: Whenever possible, process samples immediately after collection.[2]

  • Temperature Control: Keep samples on ice or at 4°C during all handling and processing steps.[2]

  • pH Adjustment: For liquid samples like plasma or urine, adjust the pH to a neutral range (7.0-7.4) using a suitable buffer (e.g., phosphate-buffered saline) as soon as possible.[2]

  • Short-term Storage (≤ 24 hours): Store samples at 4°C.[2]

  • Long-term Storage (> 24 hours): Snap-freeze samples in liquid nitrogen and store them at -80°C.[2]

  • Aliquoting: To avoid repeated freeze-thaw cycles, divide samples into smaller aliquots before freezing.[2]

Protocol 2: Sample Preparation for LC-MS/MS Analysis from Biological Fluids (e.g., Urine, Plasma)

This protocol is a general approach for the extraction of this compound from liquid biological samples for analysis by LC-MS/MS.

  • Thawing: Thaw frozen samples at room temperature.[8]

  • Internal Standard: Add an appropriate internal standard (e.g., a stable isotope-labeled this compound) to the sample.

  • Protein Precipitation: To 100 µL of the sample, add 300-600 µL of cold acetonitrile.[8]

  • Vortexing: Vortex the mixture thoroughly to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at a high speed (e.g., >12,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant containing the analyte to a clean tube.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.[9]

Visualizations

cluster_collection Sample Collection & Handling cluster_extraction Extraction cluster_analysis Analysis Sample Biological Sample (Urine, Plasma, Tissue) ImmediateProcessing Immediate Processing (on ice) Sample->ImmediateProcessing NeutralpH Adjust to Neutral pH (7.0-7.4) ImmediateProcessing->NeutralpH Storage Storage NeutralpH->Storage ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) Storage->ProteinPrecipitation Centrifugation Centrifugation (4°C) ProteinPrecipitation->Centrifugation CollectSupernatant Collect Supernatant Centrifugation->CollectSupernatant Evaporation Evaporation (Nitrogen Stream) CollectSupernatant->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

Caption: General experimental workflow for this compound analysis.

cluster_degradation Degradation Pathways cluster_prevention Preventative Measures 9MG This compound Oxidation Oxidation 9MG->Oxidation Reactive Oxygen Species Hydrolysis Hydrolysis (Inferred) 9MG->Hydrolysis Non-neutral pH C8_hydroxylation C8-Hydroxylation Oxidation->C8_hydroxylation Singlet_O2 Singlet O2 Addition Oxidation->Singlet_O2 Depurination Depurination (Acidic pH) Hydrolysis->Depurination Ring_Opening Imidazole Ring Opening (Alkaline pH) Hydrolysis->Ring_Opening Low_Temp Low Temperature (on ice, 4°C, -80°C) Low_Temp->9MG Neutral_pH Neutral pH (7.0-7.4) Neutral_pH->9MG Protect_Light Protect from Light Protect_Light->9MG Inert_Atmosphere Inert Atmosphere Inert_Atmosphere->9MG

Caption: Logical relationships in this compound degradation and prevention.

References

Technical Support Center: Improving the Stability of 9-Methylguanine-Containing Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 9-Methylguanine (9-MeG)-containing oligonucleotides. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to address common challenges encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect oligonucleotide stability?

This compound (9-MeG) is a modified purine (B94841) nucleobase. While some modifications are designed to enhance stability, the primary concern for oligonucleotides containing 9-MeG is its susceptibility to oxidative damage. Guanine itself is the most easily oxidized of the four standard DNA bases, and methylation at the N9 position can influence its chemical properties, including its oxidation pathways. Therefore, special care must be taken during synthesis, purification, and handling to prevent degradation.

Q2: What are the primary degradation pathways for this compound-containing oligonucleotides?

The two main degradation pathways for this compound in oligonucleotides are:

  • Oxidative Damage: Guanine and its derivatives are susceptible to oxidation by reactive oxygen species (ROS). This can lead to the formation of lesions such as 8-oxo-9-methylguanine. The specific oxidation products can be influenced by whether the this compound is in a protonated or deprotonated state.[1][2]

  • Nuclease Degradation: Like unmodified oligonucleotides, those containing this compound are susceptible to degradation by cellular endonucleases and exonucleases. The intrinsic stability against nucleases is not significantly enhanced by the 9-methyl modification alone.

Q3: How should I handle and store my this compound-containing oligonucleotides to maximize stability?

Proper handling and storage are critical for preventing degradation.

  • Storage: For long-term storage, it is best to store oligonucleotides in a lyophilized (dry) state at -20°C or lower.[3][4] If resuspended, use a nuclease-free, buffered solution such as TE buffer (10 mM Tris, 1 mM EDTA, pH 8.0) and store at -20°C or -80°C.[4] Avoid storing oligonucleotides in water for long periods, as it can be slightly acidic and promote degradation.[4]

  • Aliquoting: To avoid multiple freeze-thaw cycles, which can lead to strand degradation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[5]

  • Light Exposure: Protect fluorescently labeled oligonucleotides from light to prevent photobleaching.[4]

Q4: What chemical modifications can be combined with this compound to improve overall stability?

To enhance the stability of an oligonucleotide containing this compound, you can incorporate other well-established chemical modifications:

  • Phosphorothioate (PS) Linkages: Replacing a non-bridging oxygen with a sulfur atom in the phosphate (B84403) backbone significantly increases nuclease resistance.[6][7][8] However, PS linkages can slightly decrease the thermal stability (Tm) of the duplex.[7][9]

  • 2'-Sugar Modifications: Modifications at the 2' position of the ribose sugar, such as 2'-O-Methyl (2'-OMe) or 2'-Fluoro (2'-F), can enhance nuclease resistance and binding affinity to RNA targets.[6][7][8][10]

  • Locked Nucleic Acids (LNA): LNAs contain a methylene (B1212753) bridge that locks the ribose in a conformation favorable for binding, which increases both thermal stability and nuclease resistance.[6][11]

Troubleshooting Guides

Issue 1: Oligonucleotide Degradation During Synthesis or Purification
Symptom Possible Cause Recommended Solution
Low yield of full-length product after synthesis. Water contamination in the phosphoramidite (B1245037) or other reagents.Ensure all reagents, especially the amidite and activator, are anhydrous. Consider treating reagents with molecular sieves.[12]
Incomplete coupling of the this compound phosphoramidite.Modified phosphoramidites may require longer coupling times than standard amidites. Extend the coupling time during the synthesis cycle.[9]
Multiple peaks observed during HPLC purification. Incomplete deprotection of protecting groups.Ensure sufficient deprotection time and appropriate reagents. Some protecting groups may require specific conditions for complete removal.[12]
Oxidative damage during handling.Use degassed solvents for purification and keep the oligonucleotide on ice when possible.
Unexpected mass observed in mass spectrometry analysis. Formation of adducts or degradation products.This could indicate oxidative damage or other side reactions. Review the synthesis and deprotection conditions. Consider using antioxidants during purification if oxidation is suspected.
Issue 2: Poor Performance in Downstream Applications (PCR, Hybridization)
Symptom Possible Cause Recommended Solution
Low or no amplification in PCR. Incorrect primer melting temperature (Tm).The presence of a modified base can alter the Tm. Use a reliable Tm calculator that accounts for modified bases if possible, or perform an annealing temperature gradient PCR to determine the optimal temperature empirically.[1][2][13][14]
Primer degradation.Verify the integrity of your primer stock using gel electrophoresis. If degradation is observed, synthesize a fresh batch and store it properly.
PCR inhibition.Ensure the purified oligonucleotide is free from synthesis and purification reagents that could inhibit the polymerase. Re-purify if necessary.[13][14]
Low signal or high background in hybridization assays (e.g., Southern blotting, microarrays). Suboptimal hybridization temperature.The this compound modification may affect the duplex stability. Optimize the hybridization and wash temperatures based on the calculated or empirically determined Tm.[15]
Probe degradation.Ensure the probe is not degraded before use. Run a small amount on a gel to check its integrity.
Non-specific binding.This can be an issue with modified oligonucleotides. Optimize blocking steps and wash conditions to reduce background signal.
Inconsistent results between experiments. Oligonucleotide degradation in storage.Re-verify the concentration and integrity of your oligonucleotide stock. Avoid multiple freeze-thaw cycles by using aliquots.[5]

Quantitative Data on Oligonucleotide Stability

Direct quantitative data for the stability of this compound-containing oligonucleotides is not widely available in the literature. However, the stability can be benchmarked against other common modifications. The following table summarizes the approximate half-life of various modified oligonucleotides in human serum, which is a key indicator of nuclease resistance. The stability of your 9-MeG-containing oligonucleotide can be determined empirically using the protocols provided below.

Oligonucleotide Modification Approximate Half-life in Human Serum Primary Stability Benefit
Unmodified DNA~1.5 hours[6]Baseline
Phosphorothioate (PS)~10 - 53 hours[6]Nuclease Resistance
2'-O-Methyl (2'OMe)~12 hours (in a gapmer construct)[6]Nuclease Resistance

The melting temperature (Tm) is a critical parameter for hybridization-based applications. The Tm is influenced by factors such as length, GC content, salt concentration, and the presence of modifications. While a precise theoretical Tm for a 9-MeG-containing oligo is difficult to calculate without specific thermodynamic parameters, it is essential to determine it empirically for optimal performance in applications like PCR and hybridization.

Experimental Protocols

Protocol 1: Synthesis and Purification of this compound-Containing Oligonucleotides

This protocol is a general guideline based on standard phosphoramidite chemistry and may need optimization for your specific sequence and synthesizer.

1. Synthesis:

  • Phosphoramidite Preparation: Use a commercially available this compound phosphoramidite or one synthesized according to literature procedures. Ensure the amidite is anhydrous.

  • Automated DNA Synthesis: Perform the synthesis on an automated DNA synthesizer.

    • Special Consideration: For the coupling step involving the this compound phosphoramidite, extend the coupling time to 15-20 minutes to ensure efficient incorporation.[9] Use a suitable activator such as 5-(ethylthio)-1H-tetrazole (ETT).[9]

    • Synthesize the oligonucleotide with the 5'-DMT group on (trityl-on) to facilitate purification.

2. Cleavage and Deprotection:

  • Treat the solid support with a mixture of concentrated ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (1:1) at room temperature for 10 hours to cleave the oligonucleotide from the support.[9]

  • Heat the solution at 60-65°C for 10-15 hours to remove the protecting groups from the nucleobases.[9]

3. Purification:

  • Initial Purification: Purify the crude oligonucleotide using a reverse-phase cartridge (e.g., Sep-Pak C18) to separate the full-length trityl-on product from shorter, failed sequences.[9]

  • Detritylation: Remove the 5'-DMT group using a mild acid (e.g., 2% trifluoroacetic acid).

  • Final Purification: Further purify the detritylated oligonucleotide by reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity.[9]

  • Desalting: Desalt the purified oligonucleotide using a method such as ethanol (B145695) precipitation or size-exclusion chromatography.

4. Quality Control:

  • Confirm the purity and identity of the final product using analytical HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Protocol 2: Serum Stability Assay by Polyacrylamide Gel Electrophoresis (PAGE)

This protocol allows for the assessment of your oligonucleotide's stability in the presence of serum nucleases.[6][16]

Materials:

  • This compound-containing oligonucleotide

  • Fetal Bovine Serum (FBS) or human serum

  • Nuclease-free water

  • 10x Annealing Buffer (if using a duplex)

  • RNA or DNA Loading Dye

  • 15-20% Polyacrylamide Gel

  • Gel staining agent (e.g., SYBR Gold)

  • Incubator at 37°C

Procedure:

  • Prepare Oligonucleotide: Resuspend your oligonucleotide in nuclease-free water or TE buffer to a stock concentration of 100 µM.

  • Serum Incubation:

    • For each time point (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), prepare a reaction tube.

    • In each tube, add your oligonucleotide to a final concentration of 1-5 µM in 50% serum (e.g., 5 µL of 10 µM oligo, 25 µL of serum, and 20 µL of nuclease-free water for a 50 µL total volume).

    • Incubate the tubes at 37°C.

  • Sample Collection:

    • At each designated time point, remove the corresponding tube from the incubator.

    • Immediately mix an aliquot of the reaction (e.g., 10 µL) with an equal volume of loading dye containing a denaturant (e.g., formamide) to stop the degradation.

    • Store the quenched samples at -20°C until all time points are collected.

  • Gel Electrophoresis:

    • Thaw the samples on ice.

    • Load the samples onto a 15-20% denaturing polyacrylamide gel.

    • Run the gel according to standard procedures.

  • Visualization and Analysis:

    • Stain the gel with a suitable nucleic acid stain.

    • Visualize the bands under a gel imager.

    • The disappearance of the full-length oligonucleotide band over time indicates degradation. Quantify the band intensity at each time point to determine the rate of degradation and the oligonucleotide's half-life in serum.

Visualizations

Logical Workflow for Troubleshooting PCR Failure

PCR_Troubleshooting start No PCR Product Observed check_reagents Check Reagents & Positive Control start->check_reagents check_template Assess Template Integrity & Purity check_reagents->check_template Reagents OK check_oligo_integrity Verify Oligo Integrity (Gel) check_template->check_oligo_integrity Template OK optimize_tm Optimize Annealing Temperature (Tm) redesign_primers Redesign Primers optimize_tm->redesign_primers Optimization Fails check_oligo_integrity->optimize_tm Oligo Intact

Caption: A logical workflow for troubleshooting the absence of a PCR product when using 9-MeG-containing primers.

Degradation Pathway: Oxidation of this compound

Oxidation_Pathway Oligo Oligonucleotide with This compound Oxidized_Oligo Oxidized Oligonucleotide (e.g., 8-oxo-9-methylguanine) Oligo->Oxidized_Oligo Oxidative Attack ROS Reactive Oxygen Species (ROS) (e.g., •OH, 1O2) ROS->Oxidized_Oligo Strand_Scission Potential Strand Scission Oxidized_Oligo->Strand_Scission

Caption: A simplified diagram showing the oxidative degradation pathway of a this compound-containing oligonucleotide.

References

Technical Support Center: Optimizing PCR for 9-Methylguanine-Modified DNA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the amplification of 9-Methylguanine (9-Me-G) modified DNA. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals overcome challenges associated with this specific type of DNA lesion.

Frequently Asked Questions (FAQs)

Q1: What is this compound (9-Me-G) and how does it affect PCR?

This compound is a DNA lesion that can form when DNA is exposed to certain alkylating agents. This modification adds a methyl group to the N9 position of guanine (B1146940). During PCR, this bulky adduct can act as a physical barrier, causing high-fidelity DNA polymerases responsible for standard DNA replication to stall or dissociate from the DNA template.[1] This stalling prevents the successful extension of the DNA strand, leading to significantly reduced or no amplification product.[2]

Q2: Which type of DNA polymerase is best for amplifying 9-Me-G templates?

Standard high-fidelity polymerases (e.g., Phusion, Q5, Vent) are generally a poor choice as their active sites are designed for accurate replication of undamaged DNA and they tend to stall at lesions like 9-Me-G.[3][4] The preferred enzymes are specialized Translesion Synthesis (TLS) DNA polymerases .[5][6] These polymerases, such as those from the Y-family (e.g., Dpo4, Polymerase η), have more open and flexible active sites that can accommodate bulky lesions, allowing them to replicate past the damaged base.[3][4]

Q3: Will the PCR product amplified from a 9-Me-G template be accurate?

There is a trade-off between bypass efficiency and fidelity. TLS polymerases are inherently more error-prone than high-fidelity replicative polymerases.[1][4][5] While they can successfully bypass the 9-Me-G lesion, they may have a higher rate of misincorporating the wrong nucleotide opposite the lesion or at other positions. For example, some polymerases might preferentially misinsert a G or T opposite certain guanine adducts.[3][7] Therefore, if the sequence integrity of the final product is critical, post-PCR cloning and sequencing of multiple clones are highly recommended to identify and confirm the correct sequence.

Troubleshooting Guide

Problem: I am getting no PCR product or a very low yield.

This is the most common issue when amplifying templates with DNA lesions. Follow this troubleshooting workflow.

G start Start: No/Low PCR Product polymerase Is your polymerase a TLS enzyme? start->polymerase change_poly Action: Switch to a Translesion Synthesis (TLS) polymerase (e.g., Y-family). polymerase->change_poly No cycling Are cycling conditions optimized for damaged DNA? polymerase->cycling Yes change_poly->cycling optimize_cycling Action: Increase extension time (e.g., 2-3 min/kb). Perform gradient PCR to find optimal annealing temp. cycling->optimize_cycling No reagents Are reagent concentrations optimal? cycling->reagents Yes optimize_cycling->reagents optimize_reagents Action: Titrate MgCl₂ (in 0.2-0.5 mM increments). Verify dNTP/primer concentrations. reagents->optimize_reagents No template Is template quality and quantity sufficient? reagents->template Yes optimize_reagents->template optimize_template Action: Use high-purity, intact template. Increase template amount. Increase cycle number (3-5 cycles). template->optimize_template No success Successful Amplification template->success Yes optimize_template->success

Caption: Troubleshooting workflow for failed PCR with 9-Me-G templates.

Problem: I see multiple non-specific bands or a smear on my gel.

  • Possible Cause: The annealing temperature is too low, allowing primers to bind to unintended sites.

    • Solution: Increase the annealing temperature in 2°C increments. A gradient PCR is the most effective way to determine the optimal temperature.[8][9] Alternatively, consider using a "touchdown" PCR protocol where the initial annealing temperature is set high and is gradually lowered in subsequent cycles.[10]

  • Possible Cause: Too much template DNA, polymerase, or too many PCR cycles are being used.

    • Solution: Reduce the amount of template DNA in a series of 10-fold dilutions.[11] If that fails, reduce the number of PCR cycles below 35.[12] You can also try reducing the enzyme concentration.[11]

  • Possible Cause: Poor primer design leading to primer-dimers (the band seen at <100 bp).

    • Solution: Analyze your primers for self-complementarity, especially at the 3' ends. Redesign primers if necessary to avoid these issues.[9][13] Ensure you are using the optimal primer concentration, as too much can promote dimer formation.[8]

Data Presentation & Polymerase Selection

The choice of polymerase is the most critical factor for successfully amplifying 9-Me-G modified DNA. The table below summarizes the key differences between the polymerase types.

Table 1: Comparison of Polymerase Types for Modified Template PCR

FeatureHigh-Fidelity Polymerases (e.g., B-family)Translesion Synthesis (TLS) Polymerases (e.g., Y-family)
Primary Function Accurate replication of undamaged DNA[1]Bypass of DNA lesions to tolerate damage[5][6]
Active Site Tight, sterically constrainedOpen, solvent-exposed, flexible[4]
Proofreading (3'-5' Exo) Yes (typically)No
Fidelity Very High (e.g., 10⁻⁵ to 10⁻⁶ error rate)[4]Low (e.g., 10⁻³ to 10⁻⁴ error rate)[4]
Performance on 9-Me-G Stalls, leading to very low or no product[3][14][15]Bypasses lesion, enabling amplification[3][14][15]
Recommended Use Standard PCR, cloning, sequencingAmplification of damaged or modified DNA

The following table provides an illustrative comparison of the catalytic efficiency of a B-family polymerase versus a Y-family TLS polymerase when encountering a similar N²-methylguanine lesion. This demonstrates the quantitative advantage of using a TLS polymerase.

Table 2: Illustrative Catalytic Efficiency (kcat/Km) for Nucleotide Insertion Opposite a Methylguanine Lesion

Polymerase TypeTemplate BaseRelative Efficiency (vs. Unmodified G)Finding
B-family (e.g., Vent exo⁻) N²-MeG~0.005x (180-fold decrease)Strongly inhibited by the methylguanine lesion.[3]
Y-family (e.g., Dpo4) N²-MeG~1.0x (Little decrease)Efficiently bypasses the methylguanine lesion.[3]

Data is adapted from studies on N²-MeG, which serves as a proxy for the biochemical challenge posed by 9-Me-G lesions.[3]

G cluster_rep High-Fidelity Polymerase cluster_tls Translesion Synthesis (TLS) Polymerase Primer Primer Template Template Primer->Template 9MeG 9MeG Template->9MeG End End 9MeG->End Stall STALLED 9MeG->Stall Poly_Rep High-Fidelity Polymerase Poly_Rep->9MeG Primer2 Primer2 Template2 Template2 Primer2->Template2 9MeG2 9MeG2 Template2->9MeG2 End2 End2 9MeG2->End2 Bypass BYPASS 9MeG2->Bypass Poly_TLS TLS Polymerase Poly_TLS->End2

Caption: Mechanism of polymerase stalling vs. translesion synthesis bypass.

Experimental Protocols

Protocol 1: General PCR Setup for 9-Me-G Modified Templates

This protocol provides a starting point for amplification. Optimization, particularly of the annealing temperature and extension time, will likely be required.

  • Reaction Assembly: Assemble the following components on ice in a PCR tube.

    Component 50 µL Reaction Final Concentration Notes
    Nuclease-Free Water to 50 µL -
    10X Polymerase Buffer 5 µL 1X Use buffer supplied with TLS polymerase.
    dNTP Mix (10 mM each) 1 µL 200 µM each Use high-quality dNTPs.[12]
    Forward Primer (10 µM) 2.5 µL 0.5 µM
    Reverse Primer (10 µM) 2.5 µL 0.5 µM
    MgCl₂/MgSO₄ (if separate) As needed 1.5 - 2.5 mM Optimize via titration.[13]
    9-Me-G Template DNA 1-100 ng Varies Start with a moderate amount (e.g., 10 ng).[10]

    | TLS DNA Polymerase | 0.5-1 µL | Varies | Critical Component. |

  • Thermal Cycling: Place the reaction in a thermal cycler and begin the program.

    Step Temperature Time Cycles Notes
    Initial Denaturation 95-98°C 2-3 min 1 Ensures complete template denaturation.[16][17]
    Denaturation 95-98°C 30 sec 30-40
    Annealing 55-68°C 30 sec Optimize with gradient PCR.
    Extension 72°C 2-3 min per kb Crucial: Longer time needed for lesion bypass.[9][18]
    Final Extension 72°C 5-10 min 1 Ensures all products are full-length.

    | Hold | 4°C | Indefinite | - | |

  • Analysis: Analyze 5-10 µL of the PCR product by agarose (B213101) gel electrophoresis.

Protocol 2: Optimizing Annealing Temperature with Gradient PCR

Use this protocol to find the highest, most specific annealing temperature for your primer set.

  • Prepare a Master Mix: Prepare a single master mix with water, buffer, dNTPs, template DNA, and polymerase sufficient for 8-12 reactions. This minimizes pipetting variability.

  • Aliquot and Add Primers: Aliquot the master mix into individual PCR tubes. Add the forward and reverse primers to each tube.

  • Set Up Gradient: Program the thermal cycler with a temperature gradient for the annealing step. A typical gradient might span 10-12°C, centered around the calculated Tm of your primers (e.g., 55°C to 67°C).[9][17]

  • Run PCR: Run the PCR program as described in Protocol 1, but with the gradient function active.

  • Analyze Results: Run all reaction products on an agarose gel. Identify the lane (and corresponding temperature) that provides the strongest band of the correct size with the least amount of non-specific products or primer-dimers. This is your optimal annealing temperature.

G center Successful Amplification of 9-Me-G DNA poly Polymerase Choice center->poly cycling Cycling Conditions center->cycling reagents Reaction Components center->reagents primers Primer Design center->primers poly_detail • Translesion Synthesis (TLS) Type • Enzyme Concentration poly->poly_detail cycling_detail • Annealing Temperature (Gradient) • Extension Time (Increase) • Cycle Number cycling->cycling_detail reagents_detail • Mg²⁺ Concentration (Titrate) • Template Quality & Quantity • dNTP Concentration reagents->reagents_detail primers_detail • Specificity (BLAST) • No 3' Complementarity • Optimal Tm (55-65°C) primers->primers_detail

Caption: Key interdependent parameters for PCR optimization.

References

Technical Support Center: Synthesis of 9-Methylguanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize side reactions and improve the yield and purity of 9-Methylguanine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the synthesis of this compound?

The most common side reaction is the formation of the regioisomeric N7-methylguanine.[1] Guanine (B1146940) has multiple nucleophilic nitrogen atoms, and direct alkylation often leads to a mixture of N9 and N7 isomers. Another potential, though generally less prevalent, side product is O6-methylguanine, which can arise from the alkylation of the oxygen atom on the purine (B94841) ring.

Q2: How can I improve the regioselectivity of the methylation to favor the N9 position over the N7 position?

Improving regioselectivity is a key challenge. Strategies include:

  • Optimization of Reaction Conditions: The choice of base, solvent, and temperature significantly impacts the N9/N7 ratio. Using a non-nucleophilic base and a polar aprotic solvent is generally recommended.[1]

  • Alternative Synthetic Route: A multi-step synthesis starting from 2-amino-6-chloropurine (B14584) offers superior regioselectivity for the N9 position.[1] This route involves the N9-methylation of 2-amino-6-chloropurine, followed by hydrolysis of the 6-chloro group.

Q3: What are the best methods for separating this compound from its N7-isomer?

Due to their similar physical properties, separating N9- and N7-methylguanine can be challenging. Effective methods include:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a highly effective technique for separating the isomers.

  • Column Chromatography: While more challenging, silica (B1680970) gel column chromatography can be employed for separation.

  • Recrystallization: Careful selection of a recrystallization solvent can enrich the desired N9-isomer.

Q4: What are the common impurities found in a this compound synthesis?

The most common impurity is N7-methylguanine.[1] Other potential impurities include unreacted guanine, and other byproducts from side reactions depending on the specific synthetic route and reaction conditions used.[1]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, providing actionable steps to mitigate them.

Issue 1: Low Yield of this compound

Possible Cause Troubleshooting Steps
Poor Regioselectivity: Direct methylation of guanine often results in a mixture of N9 and N7 isomers, reducing the yield of the desired product.[1]Optimize Reaction Conditions:Base: Employ a non-nucleophilic base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) to minimize side reactions.[1] • Solvent: Use a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to facilitate the reaction.[1] • Temperature: Carefully control the reaction temperature. While higher temperatures can increase the reaction rate, they may also promote the formation of byproducts. Starting at room temperature and gently heating if the reaction is slow is a good approach.[1]Consider an Alternative Synthetic Route: For higher regioselectivity, synthesize this compound from 2-amino-6-chloropurine.[1]
Incomplete Reaction: The reaction may not have proceeded to completion, leaving unreacted guanine.Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) and allow it to proceed until the starting material is consumed.Increase Temperature: If the reaction is sluggish at room temperature, gentle heating can be applied while monitoring for byproduct formation.
Degradation of Reagents: The methylating agent (e.g., methyl iodide, dimethyl sulfate) may have degraded.Use Fresh Reagents: Ensure that the methylating agent is fresh and has been stored properly.

Issue 2: Difficulty in Separating this compound from the N7-Isomer

Possible Cause Troubleshooting Steps
Similar Physical Properties: this compound and N7-methylguanine have very similar polarities, making their separation by standard purification techniques difficult.Chromatographic Separation:HPLC: Utilize reverse-phase HPLC with a C18 column and a suitable mobile phase gradient (e.g., water/methanol or water/acetonitrile). • Column Chromatography: Employ silica gel column chromatography with a carefully selected eluent system. Gradient elution may be necessary to achieve separation.Recrystallization:Solvent Screening: Systematically screen for a solvent or solvent system in which this compound has high solubility at elevated temperatures and low solubility at room temperature, while the N7-isomer has different solubility characteristics.

Data Presentation

The following table summarizes the expected impact of various reaction conditions on the regioselectivity of guanine methylation, based on general principles of purine alkylation.

Parameter Condition Expected N9/N7 Ratio Rationale
Base Weak Base (e.g., K₂CO₃)ModerateFavors alkylation at the more acidic N9 position.
Strong Base (e.g., NaH)HigherGenerates the guanine anion, increasing nucleophilicity at N9.
Solvent Protic (e.g., Ethanol)LowerCan solvate the guanine anion, potentially hindering N9 alkylation.
Aprotic Polar (e.g., DMF, DMSO)HigherSolvates the cation of the base, leaving the guanine anion more accessible for N9 alkylation.[1]
Methylating Agent Methyl Iodide (CH₃I)GoodA common and effective methylating agent.
Dimethyl Sulfate ((CH₃)₂SO₄)GoodAnother effective methylating agent, though potentially more hazardous.
Temperature Room TemperatureGenerally HigherLower temperatures can favor the thermodynamically more stable N9 isomer.
Elevated TemperatureMay DecreaseHigher temperatures can lead to a less selective reaction and a higher proportion of the N7 isomer.[1]

Experimental Protocols

Protocol 1: Direct Methylation of Guanine

This protocol describes the direct methylation of guanine to synthesize this compound. Note that this method will produce a mixture of N9 and N7 isomers requiring purification.

Materials:

  • Guanine

  • Potassium Carbonate (K₂CO₃)

  • Methyl Iodide (CH₃I)

  • Dimethylformamide (DMF)

  • Deionized Water

  • Ethanol

Procedure:

  • In a round-bottom flask, suspend guanine (1 equivalent) in anhydrous DMF.

  • Add potassium carbonate (1.5 equivalents) to the suspension.

  • Slowly add methyl iodide (1.2 equivalents) to the reaction mixture.

  • Stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, filter the mixture to remove inorganic salts.

  • Evaporate the DMF under reduced pressure.

  • The crude product, a mixture of this compound and N7-methylguanine, can be purified by column chromatography on silica gel or by preparative HPLC.

  • Alternatively, recrystallization from a suitable solvent (e.g., water/ethanol) can be attempted to enrich the desired N9-isomer.

Protocol 2: Synthesis of this compound from 2-Amino-6-chloropurine (for higher regioselectivity)

This two-step protocol provides a more reliable method for obtaining pure this compound.

Step 1: N9-Methylation of 2-Amino-6-chloropurine

Materials:

  • 2-Amino-6-chloropurine

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Methyl Iodide (CH₃I)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 2-amino-6-chloropurine (1 equivalent) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution.

  • Stir the mixture at 0 °C for 30 minutes.

  • Slowly add methyl iodide (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, carefully quench the reaction with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude 2-amino-6-chloro-9-methylpurine by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

Materials:

  • 2-Amino-6-chloro-9-methylpurine

  • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 1 M)

  • Aqueous Hydrochloric Acid (HCl) for neutralization

Procedure:

  • Dissolve the purified 2-amino-6-chloro-9-methylpurine (1 equivalent) in an aqueous NaOH solution.

  • Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature.

  • Neutralize the solution with aqueous HCl to precipitate the this compound.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Visualizations

Reaction_Pathway Guanine Guanine Nine_Methylguanine This compound (Desired Product) Guanine->Nine_Methylguanine N9-Methylation (Major Pathway) N7_Methylguanine N7-Methylguanine (Major Side Product) Guanine->N7_Methylguanine N7-Methylation (Side Reaction) O6_Methylguanine O6-Methylguanine (Minor Side Product) Guanine->O6_Methylguanine O6-Methylation (Side Reaction) Methylating_Agent Methylating Agent (e.g., CH3I) Base_Solvent Base / Solvent (e.g., K2CO3 / DMF)

Caption: Main reaction pathways in the direct methylation of guanine.

Troubleshooting_Workflow Start Start: Low Yield or Impure Product Check_Regioselectivity Analyze N9/N7 Ratio (e.g., by HPLC or NMR) Start->Check_Regioselectivity Optimize_Conditions Optimize Reaction Conditions: - Base - Solvent - Temperature Check_Regioselectivity->Optimize_Conditions Poor Ratio Check_Completion Check for Incomplete Reaction (TLC Analysis) Check_Regioselectivity->Check_Completion Good Ratio Alternative_Route Consider Alternative Synthesis (from 2-amino-6-chloropurine) Optimize_Conditions->Alternative_Route End End: Improved Yield and Purity Optimize_Conditions->End Alternative_Route->End Increase_Time_Temp Increase Reaction Time or Temperature Check_Completion->Increase_Time_Temp Incomplete Purification_Issues Address Purification Challenges Check_Completion->Purification_Issues Complete Increase_Time_Temp->End Optimize_Chromatography Optimize HPLC or Column Chromatography Purification_Issues->Optimize_Chromatography Recrystallization Perform Recrystallization with Solvent Screening Purification_Issues->Recrystallization Optimize_Chromatography->End Recrystallization->End

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Purification of 9-Methylguanine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive strategies and troubleshooting advice for the purification of 9-Methylguanine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

The primary methods for purifying this compound and its derivatives are recrystallization and chromatography. Recrystallization is a cost-effective technique for removing impurities from solid compounds based on differences in solubility.[1][2] For higher purity requirements or complex mixtures, chromatographic techniques such as preparative High-Performance Liquid Chromatography (HPLC) and Solid-Phase Extraction (SPE) are employed.[3][4]

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A good recrystallization solvent should dissolve this compound sparingly or not at all at room temperature but dissolve it completely at an elevated temperature.[5][6] Conversely, the impurities should either be highly soluble at room temperature or insoluble even at high temperatures.[7] Given this compound's polar nature, polar solvents are often a good starting point. Water, ethanol (B145695), methanol (B129727), and their mixtures are commonly screened for purine (B94841) derivatives.[8][9]

Q3: What are the typical impurities found in synthetic this compound?

Common impurities include unreacted starting materials, such as guanine, which is often found at levels of ≤1%. Other potential impurities are regioisomers formed during alkylation, such as 7-Methylguanine or O⁶-Methylguanine, and various byproducts from side reactions.[9][]

Q4: When should I use preparative HPLC instead of recrystallization?

Preparative HPLC is preferred when:

  • High purity (>99%) is essential.

  • Impurities have very similar solubility profiles to this compound, making recrystallization ineffective.

  • The amount of material is small, and high recovery is critical.

  • You need to separate a mixture of closely related derivatives.[4]

Q5: How can I assess the purity of my this compound sample?

High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a standard method for assessing the purity of this compound. For more sensitive detection and identification of trace impurities, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[11]

Troubleshooting Guides

This section addresses specific issues users might encounter during purification experiments.

Issue 1: Low or No Crystal Formation During Recrystallization
Potential Cause Recommended Solution
Solvent is too good The compound is too soluble in the chosen solvent, even at low temperatures. Add a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution until it becomes cloudy, then gently heat until clear before cooling again.[12]
Solution is too dilute Too much solvent was used to dissolve the compound. Evaporate some of the solvent to concentrate the solution and then allow it to cool again.[5]
Supersaturation The solution is supersaturated, and crystallization has not initiated. Try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure compound to induce crystallization.[7]
Cooling too rapidly Rapid cooling can lead to the formation of an oil or very fine powder instead of crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5][7]
Issue 2: Low Recovery of this compound After Solid-Phase Extraction (SPE)
Potential Cause Recommended Solution
Improper cartridge conditioning The SPE sorbent was not properly activated. Ensure the cartridge is conditioned according to the manufacturer's protocol, typically involving sequential washes with a strong organic solvent (e.g., methanol) followed by an aqueous buffer.[13][14]
Incorrect sample pH The pH of the sample can affect the charge state of this compound and its interaction with the sorbent. Adjust the sample pH to ensure optimal binding.[13]
Inappropriate elution solvent The elution solvent is too weak to displace the compound from the sorbent. Increase the strength of the elution solvent (e.g., increase the percentage of organic modifier like methanol or acetonitrile).[15]
Sample overload The amount of sample loaded exceeds the binding capacity of the SPE cartridge. Reduce the sample load or use a larger capacity cartridge.[13]
Issue 3: Co-elution of Impurities in Preparative HPLC
Potential Cause Recommended Solution
Inadequate chromatographic separation The mobile phase composition or gradient is not optimized. Develop the method on an analytical scale first. Adjust the mobile phase (e.g., acetonitrile/water with a modifier like formic acid) and the gradient slope to maximize the resolution between the target peak and impurities.[4][16]
Column overload Injecting too much sample can cause peak broadening and poor separation. Perform a loading study on an analytical column to determine the maximum sample amount before sacrificing resolution.[4]
Incorrect column chemistry The stationary phase is not providing sufficient selectivity. For polar compounds like this compound, a C18 reversed-phase column is common.[17][11] Consider trying a different stationary phase (e.g., an amine column) if separation is poor.[3]

Data Presentation

Table 1: Comparison of Analytical Methods for Purity Assessment

This table summarizes the performance of key analytical techniques used for the quantification and purity assessment of this compound derivatives.[17]

Parameter HPLC-UV GC-MS LC-MS/MS
Principle Separation by polarity, UV absorbance detectionSeparation of volatile compounds, mass-to-charge ratio detectionSeparation by liquid chromatography, mass-to-charge ratio detection of precursor and product ions
Sample Preparation Protein precipitation, liquid-liquid extraction, or SPEDerivatization to increase volatility, followed by extractionProtein precipitation, liquid-liquid extraction, or SPE
Limit of Detection (LOD) ng/mL to µg/mL rangepg/mL to ng/mL rangefmol to pg/mL range
Primary Use Routine purity checks, quantification at higher concentrationsAnalysis of volatile derivativesHigh sensitivity quantification, impurity identification, bioanalysis
Table 2: Common Solvents for Recrystallization

The choice of solvent is critical for successful recrystallization.[8][12]

Solvent Boiling Point (°C) Polarity Notes
Water 100HighGood for highly polar compounds. High boiling point allows for a large solubility differential.
Ethanol 78HighGood general-purpose polar solvent. Often used in combination with water.
Methanol 65HighSimilar to ethanol but more volatile.
Ethyl Acetate 77MediumLess polar than alcohols, good for moderately polar compounds.
Acetone 56MediumA versatile solvent, but its low boiling point can be a limitation.
Hexanes / Heptane ~69 / ~98LowNon-polar solvents, typically used as an "anti-solvent" for polar compounds.

Experimental Protocols

Protocol 1: Recrystallization using a Single Solvent

This protocol outlines the fundamental steps for purifying a solid compound.[1][2][18]

  • Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents to find one where it is poorly soluble at room temperature but highly soluble when hot.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a stir bar or boiling chips) while stirring. Continue adding small portions of hot solvent until the solid just dissolves.[7]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum, then transfer them to a watch glass or drying oven.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

This protocol is a general method for purifying this compound from a liquid sample, such as a reaction mixture or biological matrix.[17][15][19]

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1-2 mL of methanol, followed by 1-2 mL of deionized water through it. Do not let the cartridge dry out.[14]

  • Sample Loading: Load the sample solution onto the conditioned cartridge. Maintain a slow, steady flow rate to ensure efficient binding.

  • Washing: Wash the cartridge with 1-2 mL of a weak solvent (e.g., 5% methanol in water) to remove salts and highly polar impurities.

  • Elution: Elute the this compound with a small volume (e.g., 0.5-1 mL) of a stronger solvent (e.g., 50-100% methanol or acetonitrile). Collect the eluate.

  • Solvent Evaporation: Evaporate the solvent from the eluate, often under a gentle stream of nitrogen, to yield the purified compound.

Visualizations

Purification_Strategy_Selection Purification Strategy Selection Workflow start Crude this compound Sample is_solid Is the sample a solid? start->is_solid check_purity Assess Initial Purity (e.g., by HPLC) prep_hplc Use Preparative HPLC check_purity->prep_hplc Purity <98% final_product Pure this compound check_purity->final_product Purity >98% recrystallization Attempt Recrystallization is_solid->recrystallization Yes spe Use Solid-Phase Extraction (SPE) for cleanup is_solid->spe No (in solution) check_purity_post_rx Assess Purity recrystallization->check_purity_post_rx check_purity_post_rx->prep_hplc Purity <98% or Impurities Remain check_purity_post_rx->final_product Purity >98% prep_hplc->final_product spe->check_purity

Caption: Workflow for selecting a suitable purification strategy.

Caption: Key stages of the recrystallization process.

Troubleshooting_Flowchart Purification Troubleshooting Logic start Purification Attempt check_yield Is the yield low? start->check_yield check_purity Is the purity low? check_yield->check_purity No yield_rx Recrystallization Issue: - Too much solvent used? - Compound soluble when cold? check_yield->yield_rx Yes (Recrystallization) yield_hplc HPLC/SPE Issue: - Incomplete elution? - Sample loss during transfer? check_yield->yield_hplc Yes (Chroma.) purity_rx Recrystallization Issue: - Co-crystallization of impurity? - Cooled too fast? check_purity->purity_rx Yes (Recrystallization) purity_hplc HPLC Issue: - Poor peak resolution? - Column overload? check_purity->purity_hplc Yes (HPLC) end_ok Successful Purification check_purity->end_ok No end_fail Re-evaluate Method yield_rx->end_fail yield_hplc->end_fail purity_rx->end_fail purity_hplc->end_fail

Caption: A logical guide for troubleshooting common purification issues.

References

addressing matrix effects in LC-MS analysis of 9-Methylguanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 9-Methylguanine.

Troubleshooting Guides

Issue 1: Poor Sensitivity, Inconsistent Results, or High Signal Variability for this compound

  • Possible Cause: Significant ion suppression or enhancement due to co-eluting matrix components from biological samples like plasma, urine, or tissue homogenates. Phospholipids, salts, and endogenous metabolites are common sources of interference.[1]

  • Troubleshooting Steps:

    • Assess the Matrix Effect: Quantify the extent of ion suppression or enhancement. A post-extraction spike experiment is a standard method for this.[2]

    • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[3] A more rigorous sample cleanup method can significantly improve data quality.[4] Consider switching from a simple protein precipitation (PPT) to Liquid-Liquid Extraction (LLE) or, for the cleanest extracts, Solid-Phase Extraction (SPE).[3][5] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective at removing a broad range of interferences.[6]

    • Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects.[4] Since it has nearly identical physicochemical properties to this compound, it will experience similar ion suppression or enhancement, allowing for accurate correction and improving precision.[7]

    • Chromatographic Optimization: Adjust the LC method to improve the separation of this compound from the regions of the chromatogram where significant ion suppression occurs.[8] This can be achieved by modifying the mobile phase gradient, changing the column chemistry, or altering the mobile phase composition.

    • Sample Dilution: If the concentration of this compound is high enough, simply diluting the sample can reduce the concentration of interfering matrix components. However, this approach may compromise the limit of quantification.

Issue 2: Low Recovery of this compound

  • Possible Cause: Suboptimal sample preparation procedures leading to the loss of the analyte during extraction steps.

  • Troubleshooting Steps:

    • Evaluate Each Step of the Protocol: Systematically assess each stage of your sample preparation (e.g., pH adjustment, solvent choice, elution volumes) to identify where the loss is occurring.

    • pH Adjustment for LLE: When performing LLE, ensure the pH of the aqueous phase is optimized to keep this compound in its non-ionized form, which enhances its partitioning into the organic solvent.

    • SPE Sorbent and Solvent Selection: Ensure the SPE sorbent chemistry is appropriate for retaining this compound. The wash and elution solvents must be carefully selected to remove interferences without prematurely eluting the analyte, and then to fully recover the analyte in the final step.

    • Check for Analyte Degradation: Ensure that the sample handling and preparation conditions (e.g., temperature, pH) are not causing the degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by the presence of co-eluting, undetected components in the sample matrix. In the analysis of this compound, endogenous components of biological samples (like salts, lipids, and metabolites) can interfere with the ionization process in the mass spectrometer's source.[2] This leads to a decreased or increased signal for this compound, which can severely compromise the accuracy, precision, and sensitivity of the quantitative analysis.[4]

Q2: What is the most effective way to compensate for matrix effects?

A2: The use of a stable isotope-labeled internal standard (SIL-IS), such as ¹³C- or ¹⁵N-labeled this compound, is widely considered the most effective strategy. A SIL-IS is chemically and physically almost identical to the analyte and will co-elute, experiencing the same degree of matrix effect.[3] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by the matrix effect can be effectively normalized, leading to accurate and precise quantification.[7]

Q3: When should I choose Solid-Phase Extraction (SPE) over Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE)?

A3: You should choose SPE when simpler methods like PPT or LLE fail to provide the necessary cleanliness of the sample extract. While PPT is fast and simple, it is often the least effective at removing matrix components, especially phospholipids, leading to significant ion suppression.[4][5] LLE offers better cleanup than PPT but can sometimes have lower recovery for more polar compounds. SPE, particularly mixed-mode or polymeric SPE, generally provides the cleanest extracts by effectively removing proteins, salts, and phospholipids, leading to a considerable reduction in matrix effects.[5][6]

Q4: How do I quantitatively assess the matrix effect for my this compound assay?

A4: The matrix effect can be quantified using a post-extraction spike experiment. This involves comparing the peak area of this compound in a solution prepared in a clean solvent to the peak area of this compound spiked at the same concentration into a blank biological sample that has already been taken through the entire extraction procedure. The ratio of these two peak areas is known as the matrix factor. A matrix factor of 1 (or 100%) indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 indicates ion enhancement.[2]

Q5: Can changing my LC column help reduce matrix effects?

A5: Yes, optimizing the chromatography can be a powerful tool. By changing to a column with a different selectivity (e.g., HILIC, mixed-mode) or by adjusting the mobile phase, you can often achieve chromatographic separation between this compound and the interfering matrix components.[8] If the analyte no longer co-elutes with the suppression-causing compounds, the matrix effect will be minimized.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Analyte Recovery and Matrix Effect Reduction in Plasma.

This table summarizes representative data on the effectiveness of different sample preparation techniques. While specific values vary by analyte and matrix, the trends are generally applicable. SPE consistently provides higher process efficiency by effectively minimizing matrix effects.

Sample Preparation TechniqueAnalyte Recovery (%)Matrix Effect (%)Process Efficiency (%)[5]
Protein Precipitation (PPT) 85 - 9540 - 60 (Suppression)34 - 57
Liquid-Liquid Extraction (LLE) 70 - 8520 - 40 (Suppression)42 - 68
Solid-Phase Extraction (SPE) 90 - 105< 15 (Minimal)77 - 90
  • Analyte Recovery: (Peak area of analyte in pre-extraction spiked sample / Peak area of analyte in post-extraction spiked sample) x 100.

  • Matrix Effect: (Peak area of analyte in post-extraction spiked sample / Peak area of analyte in neat solution) x 100. A value <100% indicates suppression.

  • Process Efficiency: (Peak area of analyte in pre-extraction spiked sample / Peak area of analyte in neat solution) x 100. This value combines recovery and matrix effects.

Experimental Protocols

Protocol: Solid-Phase Extraction (SPE) for this compound from Urine

This protocol provides a general procedure for extracting this compound from a urine matrix using a mixed-mode cation-exchange SPE cartridge. This method is effective at removing common interferences.

  • Sample Pre-treatment:

    • Thaw frozen urine samples completely and centrifuge at 4000 x g for 10 minutes to remove particulate matter.

    • Take 1 mL of the supernatant and add 1 mL of 0.1 M HCl to acidify the sample.

    • Add a known amount of a suitable stable isotope-labeled internal standard (e.g., ¹⁵N₅-9-Methylguanine). Vortex to mix.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation-exchange SPE cartridge by washing sequentially with 2 mL of methanol (B129727) followed by 2 mL of 0.1 M HCl. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the entire 2 mL of the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of 0.1 M HCl to remove acidic and neutral interferences.

    • Follow with a wash of 2 mL of methanol to remove non-polar interferences.

  • Elution:

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase of your LC-MS system. Vortex briefly and transfer to an autosampler vial for analysis.

Mandatory Visualization

MatrixEffectTroubleshooting start Inconsistent Results or Poor Sensitivity Observed assess_me Quantify Matrix Effect (ME) (Post-Extraction Spike) start->assess_me me_check Is ME Significant? (e.g., >15% suppression) assess_me->me_check mitigation_start Implement Mitigation Strategy me_check->mitigation_start Yes proceed Proceed with Validation me_check->proceed No use_sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) mitigation_start->use_sil_is Highest Priority improve_sp Improve Sample Preparation mitigation_start->improve_sp optimize_lc Optimize Chromatography mitigation_start->optimize_lc re_evaluate Re-evaluate Matrix Effect use_sil_is->re_evaluate ppt Currently using PPT? improve_sp->ppt optimize_lc->re_evaluate try_lle_spe Switch to LLE or SPE ppt->try_lle_spe Yes lle Currently using LLE? ppt->lle No try_lle_spe->re_evaluate try_spe Switch to SPE (e.g., Mixed-Mode) lle->try_spe Yes lle->re_evaluate No try_spe->re_evaluate me_ok ME Acceptable? re_evaluate->me_ok me_ok->proceed Yes further_dev Further Method Development me_ok->further_dev No

References

improving the sensitivity of 9-Methylguanine detection assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the sensitivity of 9-Methylguanine (9-MeG) detection assays. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to enhance the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting this compound?

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the most sensitive and specific method for the quantification of this compound and other DNA adducts.[1][2] This technique offers high selectivity, which is crucial for distinguishing 9-MeG from other methylated guanine (B1146940) isomers and for detecting low concentrations in complex biological samples.[1][3]

Q2: How can I improve the sensitivity of my LC-MS/MS analysis for this compound?

To enhance sensitivity, consider the following:

  • Optimization of Mass Spectrometry Parameters: Fine-tuning parameters such as capillary voltage, desolvation temperature, cone voltage, and collision energy for the specific m/z transitions of this compound is critical.[4][5]

  • Sample Preparation: Employing a robust sample preparation protocol, such as solid-phase extraction (SPE), can concentrate the analyte and remove interfering matrix components.[1][2]

  • Chromatographic Separation: Optimizing the HPLC or UHPLC separation can improve the signal-to-noise ratio by separating 9-MeG from co-eluting matrix components.[6]

  • Use of an Internal Standard: Incorporating a stable isotope-labeled internal standard, such as [¹⁵N₅]-9-Methylguanine, is highly recommended for accurate quantification through isotope dilution.[2]

Q3: My ELISA results for this compound show high background noise. What are the common causes and solutions?

High background in ELISA can stem from several factors:

  • Inadequate Blocking: The blocking buffer may not be effectively preventing non-specific binding. Try optimizing the concentration of the blocking agent or testing different blocking buffers.[7]

  • Insufficient Washing: Increase the number of wash steps or the soaking time for each wash to remove unbound reagents.[8]

  • Cross-Reactivity: The antibodies may be cross-reacting with other molecules in the sample. Ensure the specificity of your primary and secondary antibodies.[9]

  • Substrate Issues: Protect the substrate from light and ensure it is not expired.[8]

Q4: Can I use a protocol for O6-Methylguanine to detect this compound?

While the general principles of DNA extraction, hydrolysis, and LC-MS/MS analysis are similar for different methylated guanine adducts, direct application of a protocol for O6-Methylguanine to this compound detection will require re-optimization.[4][10] Key parameters to adjust include the specific mass transitions (m/z) for this compound in the mass spectrometer and potentially the chromatographic conditions to ensure separation from other isomers.

Troubleshooting Guides

LC-MS/MS Assays
Issue Potential Cause(s) Troubleshooting Steps
Low or No Signal 1. Inefficient DNA hydrolysis. 2. Analyte degradation during sample preparation. 3. Suboptimal mass spectrometry parameters. 4. Poor chromatographic peak shape.1. Ensure complete enzymatic or acid hydrolysis of DNA. 2. Minimize sample processing time and keep samples cold.[11] 3. Optimize source conditions (e.g., temperature, voltage) and collision energy for 9-MeG.[5] 4. Evaluate and optimize the mobile phase composition and gradient.
High Background Noise / Matrix Effects 1. Insufficient sample cleanup. 2. Co-elution of interfering substances from the biological matrix.1. Incorporate a solid-phase extraction (SPE) step.[1][12] 2. Adjust the chromatographic gradient to better separate 9-MeG from matrix components.
Poor Reproducibility 1. Inconsistent sample handling and preparation. 2. Variability in instrument performance. 3. Inaccurate pipetting.1. Standardize all sample handling procedures.[11] 2. Perform regular instrument calibration and maintenance. 3. Use calibrated pipettes and proper pipetting techniques.[7]
ELISA Assays
Issue Potential Cause(s) Troubleshooting Steps
Weak or No Signal 1. Inactive reagents (antibodies, enzyme conjugate, substrate). 2. Incorrect reagent concentrations or incubation times/temperatures. 3. Reagents not brought to room temperature before use.[7][8]1. Check expiration dates and proper storage of all reagents.[8] 2. Review the protocol and ensure all steps are followed accurately. 3. Allow reagents to equilibrate to room temperature for at least 15-20 minutes before starting.[7]
Poor Standard Curve 1. Pipetting errors during serial dilutions. 2. Degraded standard stock solution. 3. Improper plate washing.1. Use calibrated pipettes and change tips for each dilution.[7] 2. Ensure proper storage of the standard and prepare fresh dilutions for each assay.[7] 3. Ensure thorough and consistent washing between steps.
High Signal in All Wells 1. Insufficient washing. 2. Overly high concentration of detection antibody or enzyme conjugate. 3. Extended incubation times.1. Increase the number and vigor of wash steps. 2. Titrate the detection antibody and enzyme conjugate to optimal concentrations. 3. Adhere strictly to the recommended incubation times.

Quantitative Data Summary

The following tables summarize typical performance characteristics for the quantification of methylated guanine adducts using LC-MS/MS. While specific values for this compound will need to be determined experimentally, these provide a reference for expected performance.

Table 1: LC-MS/MS Method Performance for O6-Methylguanine in Dried Blood Spots [3][4]

ParameterTypical Value
Linear Range0.5 - 20 ng/mL
Lower Limit of Quantification (LLOQ)0.5 ng/mL
Precision (%CV) at LLOQ8.95%
Accuracy (%diff) at LLOQ-8.90% to 11.40%

Table 2: Detection Limits of Various Sensitive Assays for Methylated Guanines

MethodAnalyteDetection LimitReference
PREPI (HPLC, 32P-postlabeling, IP)O6-Methylguanine1 fmol[13]
Competitive Repair Assay (E. coli AGT)O6-Methylguanine0.5 fmol[10]
Competitive Repair Assay (Rat Liver AGT)O6-Methylguanine0.8 fmol[10]
LC-MS/MSN7-Ethylguanine0.1 - 1 fmol on column (LOD)[12]
Immunochemical Assay (ELISA-based)O6-Methylguanine1.5 adducts/10⁹ nucleotides[14]

Experimental Protocols

Protocol 1: this compound Detection in DNA by LC-MS/MS

This protocol outlines the enzymatic hydrolysis of DNA and subsequent analysis by LC-MS/MS.

1. DNA Extraction and Quantification:

  • Isolate genomic DNA from your biological sample (e.g., tissues, cells) using a commercial DNA extraction kit.

  • Determine the DNA concentration and purity using a spectrophotometer.

2. Enzymatic Hydrolysis: [2]

  • To approximately 50 µg of DNA, add a known amount of a suitable internal standard (e.g., [¹⁵N₅]-9-Methylguanine).

  • Add Nuclease P1 and incubate at 37°C for 2 hours.

  • Add Alkaline Phosphatase and continue incubation at 37°C for another 2 hours.

3. Sample Cleanup (Solid-Phase Extraction - Recommended): [2][12]

  • Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load the hydrolyzed DNA sample onto the cartridge.

  • Wash the cartridge with 1 mL of water to remove salts and other polar impurities.

  • Elute this compound and the internal standard with 1 mL of 50% methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis: [4]

  • Column: C18 Acquity® Bridged Ethylene Hybrid (BEH) column (1.7 µm, 100 mm x 2.1 mm) or equivalent.

  • Mobile Phase: A gradient of 0.05% formic acid in water and acetonitrile (B52724) is commonly used.

  • Flow Rate: 0.1 - 0.2 mL/minute.

  • Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). The specific precursor and product ion transitions for this compound and the internal standard must be optimized.

Protocol 2: this compound Detection in Urine by LC-MS/MS

This protocol is for the direct analysis of this compound in urine samples.

1. Sample Preparation: [1]

  • Centrifuge urine samples at 10,000 x g for 10 minutes to remove precipitates.

  • In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of acetonitrile containing the internal standard.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Follow the LC-MS/MS analysis parameters outlined in Protocol 1, with optimization for the urine matrix.

Visualizations

Experimental_Workflow_DNA Figure 1. Experimental Workflow for 9-MeG in DNA cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing DNA_Extraction DNA Extraction from Biological Sample Quantification DNA Quantification DNA_Extraction->Quantification Purity Check Hydrolysis Enzymatic Hydrolysis Quantification->Hydrolysis Add Internal Standard Cleanup Solid-Phase Extraction (SPE) Hydrolysis->Cleanup Remove Impurities LC_Separation LC Separation Cleanup->LC_Separation Inject Sample MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Ionization Quantification_Analysis Quantification & Data Analysis MS_Detection->Quantification_Analysis Signal Acquisition

Caption: Figure 1. Workflow for 9-MeG detection in DNA.

Troubleshooting_Logic Figure 2. Troubleshooting Logic for Low LC-MS/MS Signal Start Low or No Signal Detected Check_MS Check MS Parameters & Tuning? Start->Check_MS Check_Chromo Good Peak Shape? Check_MS->Check_Chromo Yes Optimize_MS Optimize Source & Collision Energy Check_MS->Optimize_MS No Check_Sample_Prep Review Sample Prep Protocol? Check_Chromo->Check_Sample_Prep Yes Optimize_LC Adjust Mobile Phase/Gradient Check_Chromo->Optimize_LC No Optimize_Prep Improve Cleanup/Hydrolysis Check_Sample_Prep->Optimize_Prep No Success Signal Improved Check_Sample_Prep->Success Protocol is Optimal Optimize_MS->Check_MS Optimize_LC->Check_Chromo Optimize_Prep->Check_Sample_Prep

Caption: Figure 2. Troubleshooting logic for low LC-MS/MS signal.

References

Technical Support Center: Enzymatic Assays with 9-Methylguanine Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enzymatic assays that utilize 9-Methylguanine substrates.

Frequently Asked Questions (FAQs)

Q1: I am observing no or very low signal in my assay. What are the common causes and solutions?

A low or absent signal is a frequent issue that can arise from problems with the enzyme, the substrate, or the assay conditions.

Potential Causes & Troubleshooting Steps:

  • Inactive Enzyme: The enzyme may have lost activity due to improper storage, repeated freeze-thaw cycles, or degradation.

    • Solution: Always use a fresh aliquot of the enzyme. Confirm enzyme activity using a positive control with a known, reliable substrate.

  • Suboptimal Concentrations: The concentrations of the enzyme or this compound may be too low to produce a detectable signal.

    • Solution: Perform titration experiments for both the enzyme and the this compound substrate to determine their optimal working concentrations.

  • Incorrect Assay Conditions: The pH, temperature, or incubation time may not be suitable for your specific enzyme.

    • Solution: Review the literature for the optimal conditions for your enzyme or a similar one. If this information is unavailable, perform optimization experiments by varying the pH, temperature, and incubation time.

  • Poor Substrate Solubility: this compound may not be fully dissolved in the assay buffer, leading to a lower effective concentration.

    • Solution: Prepare the this compound stock solution in an appropriate solvent like DMSO and ensure it is fully dissolved before diluting it into the aqueous assay buffer. Gentle warming or sonication may aid dissolution.

Q2: My assay is showing high background noise. How can I reduce it?

High background can mask the true signal from the enzymatic reaction.

Potential Causes & Troubleshooting Steps:

  • Substrate Instability: this compound may be unstable in the assay buffer, leading to non-enzymatic degradation that produces a signal.

    • Solution: Prepare the substrate solution fresh for each experiment. You can perform a control experiment with the substrate in the assay buffer without the enzyme to check for degradation over time.

  • Autofluorescence/Absorbance of this compound: The substrate itself might interfere with the detection method.

    • Solution: Run a control well containing only the this compound substrate and buffer to measure its intrinsic signal. Subtract this background value from your experimental wells. For fluorescence assays, use black microplates to reduce background.[1]

  • Contaminating Enzymes: The enzyme preparation may be contaminated with other enzymes that can act on the substrate or other components in the assay.

    • Solution: Use a highly purified enzyme. If you suspect contamination, you can add inhibitors specific to the potential contaminating enzymes in a control well.

Q3: The reaction rate is not linear. What could be the cause?

A non-linear reaction rate can complicate data analysis and interpretation.

Potential Causes & Troubleshooting Steps:

  • Substrate Depletion: If the enzyme concentration is too high or the incubation time is too long, the this compound substrate may be consumed rapidly, causing the reaction rate to slow down.

    • Solution: Decrease the enzyme concentration or reduce the incubation time to ensure you are measuring the initial velocity of the reaction.

  • Enzyme Instability: The enzyme may be unstable under the assay conditions, losing activity over the course of the reaction.

    • Solution: Check the stability of your enzyme at the assay temperature and pH. Consider adding stabilizing agents like BSA to the buffer.

  • Product Inhibition: The product of the enzymatic reaction may be inhibiting the enzyme, causing the reaction rate to decrease over time.

    • Solution: Measure the initial reaction rates where the product concentration is still low. If necessary, you can perform experiments to characterize the inhibitory effect of the product.

Troubleshooting Summary Tables

Table 1: Low or No Signal Troubleshooting

Potential Cause Recommended Solution Parameter to Check/Optimize
Inactive EnzymeUse fresh enzyme aliquot; run positive control.Enzyme Activity
Suboptimal ConcentrationsTitrate enzyme and this compound.Enzyme/Substrate Concentration
Incorrect Assay ConditionsOptimize pH, temperature, incubation time.pH, Temperature, Time
Poor Substrate SolubilityEnsure complete dissolution of this compound.Substrate Preparation

Table 2: High Background Troubleshooting

Potential Cause Recommended Solution Control Experiment
Substrate InstabilityPrepare fresh substrate solution.Substrate in buffer (no enzyme) over time.
AutofluorescenceSubtract background from substrate-only well.Well with buffer and substrate only.
Contaminating EnzymesUse highly purified enzyme; add specific inhibitors.Assay with and without specific inhibitors.

Table 3: Non-Linear Reaction Rate Troubleshooting

Potential Cause Recommended Solution Experimental Adjustment
Substrate DepletionDecrease enzyme concentration or incubation time.Enzyme Titration/Time Course
Enzyme InstabilityAdd stabilizing agents (e.g., BSA).Buffer Composition
Product InhibitionMeasure initial reaction rates.Shorter Incubation Times

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration

  • Prepare a series of dilutions of the this compound substrate in the assay buffer.

  • Set up reactions with a fixed, optimized concentration of your enzyme.

  • Add the varying concentrations of this compound to initiate the reactions.

  • Measure the reaction rate at each substrate concentration.

  • Plot the reaction rate versus the this compound concentration to determine the concentration that gives the maximal or desired reaction rate (saturating concentration).

Protocol 2: Verifying Enzyme Activity

  • Prepare two sets of reactions.

  • In the first set, use your current batch of enzyme.

  • In the second set, use a fresh, previously unopened aliquot of the enzyme or a known active control enzyme.

  • Use a known positive control substrate for this enzyme.

  • Run the assay under standard conditions and compare the activity between the two sets. A significantly higher signal in the second set indicates a problem with the first enzyme batch.

Visual Guides

Troubleshooting_Workflow Start Start: Assay Problem LowSignal Low or No Signal Start->LowSignal HighBackground High Background Start->HighBackground NonLinear Non-Linear Rate Start->NonLinear CheckEnzyme Verify Enzyme Activity (Protocol 2) LowSignal->CheckEnzyme SubstrateStability Check Substrate Stability HighBackground->SubstrateStability SubstrateDepletion Check Substrate Depletion NonLinear->SubstrateDepletion OptimizeConc Titrate Enzyme & Substrate (Protocol 1) CheckEnzyme->OptimizeConc Active CheckConditions Optimize Assay Conditions (pH, Temp, Time) OptimizeConc->CheckConditions Optimal CheckSolubility Improve Substrate Solubility CheckConditions->CheckSolubility Optimal Resolved1 Problem Resolved CheckSolubility->Resolved1 Soluble MeasureAutofluorescence Measure Autofluorescence SubstrateStability->MeasureAutofluorescence Stable CheckPurity Verify Enzyme Purity MeasureAutofluorescence->CheckPurity Corrected Resolved2 Problem Resolved CheckPurity->Resolved2 Pure EnzymeStability Assess Enzyme Stability SubstrateDepletion->EnzymeStability No ProductInhibition Investigate Product Inhibition EnzymeStability->ProductInhibition Stable Resolved3 Problem Resolved ProductInhibition->Resolved3 No

Caption: A logical workflow for troubleshooting common enzymatic assay issues.

O6_Methylguanine_Repair_Pathway cluster_0 DNA Damage and Repair DNA DNA with Guanine O6_MeG_DNA DNA with O6-Methylguanine Adduct DNA->O6_MeG_DNA Alkylation AlkylatingAgent Alkylating Agent AlkylatingAgent->O6_MeG_DNA Repaired_DNA Repaired DNA with Guanine O6_MeG_DNA->Repaired_DNA Repair MGMT O6-Methylguanine- DNA Methyltransferase (MGMT) MGMT->Repaired_DNA Inactive_MGMT Inactive MGMT MGMT->Inactive_MGMT Methyl Group Transfer

Caption: Signaling pathway for the repair of O6-Methylguanine in DNA by MGMT.

References

Validation & Comparative

A Comparative Analysis of the Mutagenicity of 9-Methylguanine and O6-Methylguanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mutagenic properties of two DNA adducts: 9-Methylguanine (9-MeG) and O6-Methylguanine (O6-MeG). While both are products of guanine (B1146940) alkylation, their mechanisms of inducing mutations and their overall mutagenic potential differ significantly. This document summarizes quantitative data from experimental studies, details relevant experimental protocols, and visualizes the key biological pathways involved.

Executive Summary

O6-Methylguanine is a well-established and potent mutagenic lesion that directly causes mispairing during DNA replication, leading to a high frequency of G:C to A:T transition mutations. In stark contrast, direct experimental data on the mutagenicity of this compound is scarce. The prevailing understanding is that methylation at the N9 position of guanine destabilizes the N-glycosidic bond, leading to depurination and the formation of an apurinic/apyrimidinic (AP) or abasic site. The mutagenic potential of 9-MeG is therefore considered to be indirect and is evaluated here through the mutagenicity of the resulting abasic site.

Quantitative Comparison of Mutagenicity

The following table summarizes key quantitative data comparing the mutagenic potential of O6-Methylguanine and abasic sites (as a proxy for this compound). It is crucial to note that the mutagenicity of 9-MeG is inferred from the mutagenicity of abasic sites, a consequence of its chemical instability.

ParameterThis compound (via Abasic Site Formation)O6-Methylguanine
Primary Mutagenic Outcome Predominantly single base-pair substitutions, with a preference for the insertion of adenine (B156593) opposite the lesion ("A-rule"). This can lead to various mutations depending on the original base.Primarily G:C → A:T transition mutations.[1]
Mutation Frequency (in mammalian cells) 1% to 3%[2]G:C → A:T transition frequency of up to 69% in repair-deficient cells.
Mutation Frequency (in E. coli) Not directly measured for 9-MeG. Abasic sites are highly mutagenic.0.4% in repair-proficient strains, up to 20% in repair-deficient strains.[3]
Mechanism of Mutagenesis Destabilization of the N-glycosidic bond leads to depurination, creating an abasic site which is a non-instructional lesion, often leading to incorrect nucleotide insertion by DNA polymerases.The methyl group at the O6 position alters the hydrogen bonding properties of guanine, causing it to preferentially pair with thymine (B56734) instead of cytosine during DNA replication.[1][4]
Primary DNA Repair Pathway Base Excision Repair (BER)Direct reversal by O6-Alkylguanine-DNA Alkyltransferase (MGMT).[5]

Mutagenic Mechanisms and Repair Pathways

This compound and Abasic Site Mutagenesis

Methylation at the N9 position of guanine, which is involved in the N-glycosidic bond with the deoxyribose sugar, is thought to destabilize this bond.[6] This instability can lead to the spontaneous cleavage of the bond, resulting in the loss of the guanine base and the formation of an abasic site in the DNA backbone.

Abasic sites are non-coding lesions, meaning they do not provide a template for the correct insertion of a nucleotide during DNA replication. DNA polymerases encountering an abasic site may stall, but specialized translesion synthesis (TLS) polymerases can bypass the lesion. These TLS polymerases often insert a nucleotide opposite the abasic site in a non-template-directed manner. Many polymerases preferentially insert an adenine opposite an abasic site, a phenomenon known as the "A-rule". This insertion of an incorrect base leads to a mutation in the subsequent round of DNA replication.

The primary cellular defense against abasic sites is the Base Excision Repair (BER) pathway.

BER_Pathway cluster_0 This compound in DNA cluster_1 Depurination cluster_2 Base Excision Repair (BER) 9_MeG This compound Abasic_Site Abasic Site (AP Site) 9_MeG->Abasic_Site Spontaneous Depurination APE1 APE1 Endonuclease Abasic_Site->APE1 Recognition and Incision Pol_beta DNA Polymerase β APE1->Pol_beta dRP Lyase Activity & DNA Synthesis Ligase DNA Ligase III/XRCC1 Pol_beta->Ligase Nick Sealing Repaired_DNA Repaired DNA Ligase->Repaired_DNA

Base Excision Repair of an Abasic Site.
O6-Methylguanine Mutagenesis and Direct Reversal Repair

O6-Methylguanine is a highly mutagenic lesion because the methyl group at the O6 position disrupts the normal Watson-Crick base pairing with cytosine. Instead, it readily forms a stable base pair with thymine.[4] When a DNA polymerase encounters O6-MeG during replication, it frequently incorporates thymine opposite the lesion. In the next round of replication, this thymine will template the insertion of adenine, completing the G:C to A:T transition mutation.

The primary repair mechanism for O6-MeG is direct reversal by the enzyme O6-Alkylguanine-DNA Alkyltransferase (MGMT). This "suicide" enzyme transfers the methyl group from the O6 position of guanine to a cysteine residue within its own active site. This repairs the DNA in a single step but inactivates the MGMT protein.

MGMT_Repair_Pathway cluster_0 O6-Methylguanine Lesion cluster_1 Direct Reversal Repair O6_MeG O6-Methylguanine in DNA MGMT MGMT (O6-Alkylguanine-DNA Alkyltransferase) O6_MeG->MGMT Recognition Methylated_MGMT Inactive Methylated MGMT MGMT->Methylated_MGMT Repaired_Guanine Repaired Guanine in DNA MGMT->Repaired_Guanine Methyl Group Transfer

Direct Reversal Repair of O6-Methylguanine by MGMT.

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[3] It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid and require it for growth. The assay measures the frequency of reverse mutations that restore the functional histidine gene, allowing the bacteria to grow on a histidine-free medium.

Objective: To determine if this compound or O6-Methylguanine can induce reverse mutations in histidine-dependent Salmonella typhimurium strains.

Materials:

  • Salmonella typhimurium tester strains (e.g., TA100 for base-pair substitutions).

  • Nutrient broth.

  • Minimal glucose agar (B569324) plates.

  • Top agar.

  • Histidine/biotin (B1667282) solution.

  • Test compounds (this compound, O6-Methylguanine).

  • Positive and negative controls.

  • S9 fraction (for metabolic activation).

Procedure:

  • Culture Preparation: Inoculate the Salmonella typhimurium tester strain into nutrient broth and incubate overnight at 37°C with shaking.

  • Plate Preparation: Prepare minimal glucose agar plates.

  • Exposure: In a test tube, mix the overnight bacterial culture with the test compound at various concentrations. For metabolic activation, add the S9 fraction. A negative control (vehicle only) and a positive control (a known mutagen) are run in parallel.

  • Plating: Add molten top agar containing a trace amount of histidine and biotin to the test tube, mix, and pour the contents onto a minimal glucose agar plate. The limited amount of histidine allows the bacteria to undergo a few cell divisions, which is necessary for mutations to be expressed.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic effect.

Ames_Test_Workflow Start Start Culture 1. Prepare overnight culture of His- S. typhimurium Start->Culture Mix 2. Mix bacteria with test compound (± S9) Culture->Mix Add_Top_Agar 3. Add top agar with trace histidine/biotin Mix->Add_Top_Agar Plate 4. Pour onto minimal glucose agar plate Add_Top_Agar->Plate Incubate 5. Incubate at 37°C for 48-72 hours Plate->Incubate Count 6. Count revertant colonies Incubate->Count End End Count->End

Workflow for the Ames Test.
supF Forward Mutation Assay

The supF forward mutation assay is a shuttle vector-based system used to study mutagenesis in bacterial and mammalian cells. The assay utilizes a plasmid containing the supF gene, which encodes a suppressor tRNA. Mutations that inactivate the supF gene can be detected by transforming the plasmid into an indicator strain of E. coli.

Objective: To determine the frequency and spectrum of mutations induced by this compound and O6-Methylguanine in the supF gene.

Materials:

  • Shuttle vector plasmid containing the supF gene (e.g., pSP189).

  • E. coli indicator strain (e.g., KS40/pOF105).

  • Competent E. coli for plasmid propagation.

  • Restriction enzymes.

  • DNA ligase.

  • Oligonucleotides containing a site-specific 9-MeG or O6-MeG adduct.

  • LB agar plates with appropriate antibiotics and colorimetric indicators (e.g., X-gal and IPTG).

Procedure:

  • Plasmid Construction: A single 9-MeG or O6-MeG adduct is introduced into a specific site within the supF gene of the shuttle vector plasmid using synthetic oligonucleotides and standard molecular cloning techniques.

  • Transformation: The adducted plasmid is transformed into a suitable E. coli host strain for replication.

  • Plasmid Recovery: After replication, the plasmid progeny is isolated from the E. coli.

  • Selection of Mutants: The recovered plasmids are then transformed into an indicator E. coli strain. In this strain, a functional supF gene will suppress a nonsense mutation in a reporter gene (e.g., lacZα), resulting in blue colonies on X-gal plates. If the supF gene is inactivated by a mutation, suppression will not occur, leading to white colonies.

  • Mutation Frequency Calculation: The mutation frequency is calculated as the ratio of white colonies to the total number of colonies (white + blue).

  • Mutation Spectrum Analysis: Plasmids from the white colonies are isolated, and the supF gene is sequenced to determine the specific type and location of the mutations.

supF_Assay_Workflow Start Start Construct 1. Construct supF plasmid with site-specific adduct Start->Construct Transform_Host 2. Transform into E. coli host for replication Construct->Transform_Host Recover 3. Recover progeny plasmids Transform_Host->Recover Transform_Indicator 4. Transform into indicator E. coli strain Recover->Transform_Indicator Plate 5. Plate on selective media (with X-gal/IPTG) Transform_Indicator->Plate Screen 6. Screen for white (mutant) colonies Plate->Screen Calculate_Frequency 7. Calculate mutation frequency Screen->Calculate_Frequency Sequence 8. Sequence supF gene from mutants Screen->Sequence End End Calculate_Frequency->End Sequence->End

Workflow for the supF Forward Mutation Assay.

Conclusion

O6-Methylguanine is a highly mutagenic DNA lesion with a well-characterized mechanism of inducing G:C to A:T transitions. In contrast, the mutagenicity of this compound is indirect, arising from the formation of abasic sites due to the instability of the N-glycosidic bond. While direct quantitative data for this compound's mutagenicity is lacking, the known mutagenic potential of abasic sites suggests that it is also a significant mutagenic lesion, albeit likely less potent and with a different mutational signature than O6-Methylguanine. The choice of experimental system and the repair capacity of the cells or organisms being studied are critical factors in determining the ultimate mutagenic outcome of these two guanine adducts. For professionals in drug development, understanding these differences is crucial for assessing the genotoxic risk of alkylating agents and for designing targeted therapeutic strategies.

References

A Researcher's Guide to the Analytical Validation of 9-Methylguanine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 9-Methylguanine (9-MeG) is critical for understanding DNA damage, mutagenesis, and the efficacy of certain therapeutic agents. This guide provides an objective comparison of the principal analytical methods for 9-MeG quantification, supported by experimental data and detailed protocols for key methodologies.

This compound is a purine (B94841) derivative formed by the methylation of guanine (B1146940) at the N9 position. It is a significant DNA adduct resulting from exposure to certain environmental mutagens and chemotherapeutic alkylating agents. The presence and quantity of 9-MeG in biological matrices can serve as a valuable biomarker for DNA damage and repair processes. The selection of an appropriate analytical method for its quantification is paramount for generating reliable and reproducible data in toxicological studies, clinical trials, and basic research.

This guide compares the performance of three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Immunoassays.

Comparative Analysis of Analytical Methods

The choice of an analytical method for this compound quantification is dictated by the specific requirements of the study, including the desired sensitivity, selectivity, sample matrix complexity, and available instrumentation. The following table summarizes the key performance characteristics of each technique. Please note that while data for this compound is prioritized, performance metrics for closely related methylated guanines (e.g., 7-Methylguanine, O⁶-methylguanine) are included where direct this compound data is limited, as the analytical behaviors are expected to be similar.

Performance MetricHPLC-UVLC-MS/MSImmunoassay (ELISA)
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation coupled with mass-based detection of precursor and product ions.Specific antibody-antigen recognition.
Limit of Detection (LOD) ng/mL to µg/mL range.[1]fmol to pg/mL range.[1]pg/mL to ng/mL range.
Limit of Quantification (LOQ) Low µg/mL range.[1]Low pg/mL range.[1][2]Low ng/mL range.
Linearity (r²) >0.99>0.999[2]Typically >0.98
Accuracy (% Recovery) 90-110%95-105%[2]85-115%
Precision (%RSD) <15%<10%[2]<20%
Specificity Moderate; susceptible to co-eluting interferences.High; based on mass-to-charge ratio and fragmentation patterns.High; dependent on antibody specificity.
Sample Preparation Protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE).[1]Protein precipitation, liquid-liquid extraction, or SPE.[1]Minimal for clean samples; may require cleanup for complex matrices.
Throughput ModerateHighHigh
Cost LowHighModerate

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the quantification of this compound using HPLC-UV and LC-MS/MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method offers a cost-effective approach for routine analysis, particularly in less complex matrices.

1. Sample Preparation (from DNA):

  • DNA Isolation: Isolate genomic DNA from biological samples using a commercial DNA extraction kit.

  • DNA Hydrolysis: To release this compound from the DNA backbone, perform acid hydrolysis (e.g., with 0.1 N HCl at 70°C for 30 minutes) or enzymatic digestion.

  • Purification: Neutralize the hydrolysate and purify using solid-phase extraction (SPE) with a C18 cartridge to remove interfering substances. Elute this compound with an appropriate solvent (e.g., methanol).

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., 20 mM ammonium (B1175870) acetate, pH 5.0) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 0.8 - 1.2 mL/min.

  • Detection: UV detector set at the maximum absorbance wavelength for this compound (approximately 254 nm).

  • Quantification: Generate a calibration curve using known concentrations of this compound standards. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the highly sensitive and specific quantification of this compound, especially in complex biological matrices.[1]

1. Sample Preparation (from DNA):

  • DNA Isolation and Hydrolysis: Follow the same procedure as for HPLC-UV.

  • Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., ¹⁵N₅-9-Methylguanine) to the sample before processing to correct for matrix effects and variations in instrument response.

  • Purification: Utilize SPE with a C18 or mixed-mode cation exchange cartridge for sample cleanup and concentration.[3]

  • Reconstitution: Evaporate the eluate and reconstitute in the initial mobile phase.

2. LC-MS/MS Conditions:

  • LC System: A UHPLC or HPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute this compound.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both this compound and its internal standard for high selectivity and sensitivity.

  • Quantification: The concentration of this compound is determined by the ratio of its peak area to that of the internal standard, plotted against a calibration curve.

Mandatory Visualizations

To aid in the understanding of the biological context and analytical workflow, the following diagrams are provided.

Formation and Repair of this compound DNA Adducts cluster_formation DNA Damage cluster_repair DNA Repair cluster_consequences Biological Consequences (if unrepaired) Methylating_Agent Methylating Agents (e.g., NDMA, TMZ) DNA Guanine in DNA Methylating_Agent->DNA Alkylation 9MeG_Adduct This compound Adduct Methylating_Agent->9MeG_Adduct Formation BER Base Excision Repair (BER) 9MeG_Adduct->BER Recognition & Excision Replication_Error Replication Errors 9MeG_Adduct->Replication_Error Miscoding Repaired_DNA Repaired DNA BER->Repaired_DNA Repair Synthesis & Ligation Mutation Mutations Replication_Error->Mutation Leads to

Formation and repair pathway of this compound.

General Workflow for LC-MS/MS Quantification of this compound Sample Biological Sample (e.g., Tissue, Cells, Plasma) DNA_Extraction DNA Extraction Sample->DNA_Extraction IS_Spiking Internal Standard Spiking DNA_Extraction->IS_Spiking Hydrolysis DNA Hydrolysis (Acid or Enzymatic) IS_Spiking->Hydrolysis SPE Solid-Phase Extraction (SPE) Cleanup Hydrolysis->SPE LC_Separation UHPLC/HPLC Separation (C18 Column) SPE->LC_Separation MS_Detection Tandem Mass Spectrometry (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification vs. Calibration Curve) MS_Detection->Data_Analysis

LC-MS/MS experimental workflow.

Conclusion

The selection of an analytical method for the quantification of this compound is a critical decision that impacts the quality and reliability of research and development outcomes. LC-MS/MS offers the highest sensitivity and specificity, making it the preferred method for detecting low-abundance 9-MeG in complex biological matrices.[1] HPLC-UV provides a robust and cost-effective alternative for applications where the expected concentrations are higher and the sample matrix is less complex. Immunoassays, when a specific and high-affinity antibody is available, can offer high-throughput screening capabilities.

Proper method validation in accordance with regulatory guidelines is essential to ensure the integrity of the generated data. This guide provides a framework for comparing these methods and selecting the most appropriate technique to achieve the desired analytical objectives in the study of this compound.

References

A Comparative Guide to the Cross-Validation of HPLC and Mass Spectrometry for 9-Methylguanine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 9-Methylguanine (9-meG), a significant DNA adduct, is crucial for toxicological assessments, carcinogenicity studies, and the development of chemotherapeutic agents. The choice of analytical methodology is paramount for obtaining reliable and reproducible data. This guide provides an objective comparison of two primary analytical techniques for 9-meG quantification: High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following sections present a summary of their performance characteristics, detailed experimental protocols, and a workflow for bioanalytical method validation.

Quantitative Performance Comparison

The selection between HPLC-UV and LC-MS/MS for this compound analysis is often dictated by the specific requirements of the study, such as the need for high sensitivity, selectivity, and throughput. While both are robust analytical techniques, they operate on different principles and offer distinct advantages. LC-MS/MS is generally recognized for its superior sensitivity and specificity, making it the gold standard for bioanalysis, especially for low-level analyte detection in complex biological matrices.[1][2]

The table below summarizes the typical performance metrics for both HPLC-UV and LC-MS/MS methods for the quantification of methylated guanine (B1146940) adducts, based on published experimental data for structurally related compounds.

Performance MetricHigh-Performance Liquid Chromatography with UV Detection (HPLC-UV)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on the analyte's polarity and physicochemical interactions with the stationary and mobile phases, followed by detection via UV absorbance.Separation by liquid chromatography, followed by ionization and detection based on the mass-to-charge ratio of the precursor ion and its specific product ions.
Limit of Detection (LOD) ng/mL to µg/mL range[1]pg/mL to fmol range[1][3]
Limit of Quantitation (LOQ) Typically in the low µg/mL range[1]Typically in the pg/mL range[1][4]
Linearity (r²) >0.99[5]>0.99[6][7]
Precision (%RSD) Intra-day & Inter-day: <15%Intra-day: ≤15%, Inter-day: ≤15%[4]
Accuracy (% Recovery) Typically 85-115%85-115% of the nominal concentration[4]
Specificity Moderate; potential for interference from co-eluting compounds with similar UV absorbance.[1]Very High; based on specific precursor-product ion transitions (Multiple Reaction Monitoring - MRM).[1]
Sample Preparation Protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE).[1]Protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE). Derivatization is generally not required.[1]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the analysis of this compound.

HPLC-UV Method Protocol

This protocol outlines a general procedure for the quantification of this compound using HPLC with UV detection. Optimization of chromatographic conditions is crucial for achieving adequate separation from endogenous matrix components.

1. Sample Preparation (from biological matrix, e.g., plasma or urine):

  • Protein Precipitation: To 200 µL of the sample, add 600 µL of ice-cold acetonitrile (B52724) or methanol (B129727). Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Evaporation: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient elution can be used. A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 50 mM ammonium (B1175870) acetate, pH 5.0) and an organic modifier (e.g., methanol or acetonitrile).[5][8] For example, 95:5 (v/v) 50 mM ammonium acetate:acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detector set at the maximum absorbance wavelength for this compound (approximately 254 nm).[5]

LC-MS/MS Method Protocol

This method provides high sensitivity and specificity, making it ideal for the quantification of low levels of this compound in complex biological matrices.[4]

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Load 500 µL of the plasma or urine sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute the this compound with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute the residue in 100 µL of the initial mobile phase.[1]

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient might start at 5% B, ramp up to 95% B over several minutes, hold, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Precursor > Product Ion Transition: The specific m/z transition for this compound would need to be determined by direct infusion of a standard solution (e.g., for O6-Methylguanine, m/z 165.95 > 149).[6]

  • Internal Standard: A stable isotope-labeled internal standard (e.g., D3-9-Methylguanine) is recommended for accurate quantification.

Bioanalytical Method Validation Workflow

The validation of bioanalytical methods is a critical step to ensure the reliability and reproducibility of the data, following guidelines from regulatory bodies like the FDA and EMA.[9][10] The following diagram illustrates a typical workflow for method validation.

Bioanalytical_Method_Validation cluster_edges start Method Development full_validation Full Method Validation start->full_validation selectivity Selectivity & Specificity full_validation->selectivity linearity Linearity & Range full_validation->linearity accuracy Accuracy full_validation->accuracy precision Precision full_validation->precision loq Lower Limit of Quantitation (LLOQ) full_validation->loq recovery Recovery full_validation->recovery stability Stability full_validation->stability application Application to Study Samples selectivity->application linearity->application accuracy->application precision->application loq->application recovery->application stability->application end Data Reporting application->end

Bioanalytical Method Validation Workflow

Conclusion

References

A Comparative Guide to the Repair Kinetics of 9-Methylguanine and Other DNA Adducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the repair kinetics of 9-Methylguanine (9-MeG) alongside other significant DNA adducts, namely O6-methylguanine (O6-meG) and N7-methylguanine (N7-meG). Understanding the rate and mechanisms by which these adducts are repaired is crucial for assessing their mutagenic potential and for the development of targeted cancer therapies. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying DNA repair pathways.

Comparative Analysis of DNA Adduct Repair

DNA integrity is under constant assault from endogenous and exogenous alkylating agents, leading to the formation of various DNA adducts. The persistence of these adducts is a critical determinant of their biological consequences, including cytotoxicity and mutagenicity. The cell employs a sophisticated network of DNA repair pathways to counteract this damage. This guide focuses on the repair kinetics of three key methylguanine adducts: 9-MeG, O6-meG, and N7-meG.

  • This compound (9-MeG): While less studied than other methylated guanines, 9-MeG is a notable DNA adduct. Its repair is thought to proceed primarily through the Base Excision Repair (BER) pathway, initiated by an N-methylpurine-DNA glycosylase (MPG). However, specific kinetic data for the in vivo repair of 9-MeG is not extensively documented in the literature, making direct quantitative comparisons challenging.

  • O6-Methylguanine (O6-meG): This is a highly mutagenic lesion that directly mispairs with thymine (B56734) during DNA replication, leading to G:C to A:T transition mutations.[1] O6-meG is primarily repaired by a Direct Reversal mechanism mediated by the enzyme O6-methylguanine-DNA methyltransferase (MGMT) .[2] This "suicide" enzyme stoichiometrically transfers the methyl group from the guanine (B1146940) to one of its own cysteine residues.[2]

  • N7-Methylguanine (N7-meG): This is the most abundant methylation adduct, but it is generally considered to be less directly mutagenic than O6-meG.[3][4] However, it can destabilize the glycosidic bond, leading to the formation of mutagenic abasic sites.[5] N7-meG is predominantly removed by the Base Excision Repair (BER) pathway, initiated by the N-methylpurine-DNA glycosylase (MPG).[3]

Quantitative Data on DNA Adduct Repair Kinetics

The following table summarizes available quantitative data on the in vivo half-lives of O6-meG and N7-meG in mammalian cells. The half-life of a DNA adduct is a critical measure of its persistence and, consequently, its potential to induce mutations. As noted, specific in vivo half-life data for 9-MeG is scarce.

DNA AdductPrimary Repair PathwayHalf-life (in vivo)Tissue/Cell TypeReference
This compound (9-MeG) Base Excision Repair (BER)Data not readily available--
O6-Methylguanine (O6-meG) Direct Reversal (MGMT)16 - 50 hoursRat Liver[6]
N7-Methylguanine (N7-meG) Base Excision Repair (BER)Rapid removal within 12 hoursRat Liver and Kidney[6]

Experimental Protocols

The determination of DNA adduct repair kinetics relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments cited in the study of DNA adduct repair.

Quantification of DNA Adducts by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This is a highly sensitive and specific method for the quantification of DNA adducts.

a. DNA Isolation and Hydrolysis:

  • Isolate genomic DNA from cells or tissues of interest using standard phenol-chloroform extraction or commercial DNA isolation kits.

  • Enzymatically hydrolyze the DNA to individual 2'-deoxynucleosides. This is typically achieved by a sequential digestion with DNase I, snake venom phosphodiesterase, and alkaline phosphatase.[7]

b. HPLC Separation:

  • Separate the resulting deoxynucleoside mixture using a reverse-phase HPLC column.

  • Employ a gradient elution with a mobile phase typically consisting of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

c. Mass Spectrometric Detection:

  • Couple the HPLC system to a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.[8]

  • Monitor for the specific precursor-to-product ion transitions for the adduct of interest (e.g., 9-MeG, O6-meG, N7-meG) and an appropriate internal standard.

  • Quantify the adduct levels by comparing the peak area of the analyte to that of the internal standard.

Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a versatile method for measuring DNA strand breaks, which can be an indicator of ongoing DNA repair processes like BER.[9][10][11]

a. Cell Preparation and Embedding:

  • Prepare a single-cell suspension from the tissue or cell culture of interest.

  • Embed the cells in a low-melting-point agarose (B213101) on a microscope slide.[12]

b. Lysis and DNA Unwinding:

  • Lyse the embedded cells with a high-salt and detergent solution to remove membranes and most proteins, leaving behind the nuclear DNA (nucleoids).

  • Treat the slides with an alkaline solution (for single-strand breaks) or a neutral solution (for double-strand breaks) to unwind the DNA.[12]

c. Electrophoresis and Visualization:

  • Subject the slides to electrophoresis. Damaged DNA, containing strand breaks, will migrate out of the nucleoid, forming a "comet tail."[10]

  • Stain the DNA with a fluorescent dye (e.g., SYBR Green I) and visualize using a fluorescence microscope.[9]

  • Quantify the extent of DNA damage by measuring the intensity and length of the comet tail relative to the head.

In Vitro DNA Glycosylase Activity Assay

This assay directly measures the excision of a specific damaged base by a purified DNA glycosylase or a cell extract.[13][14]

a. Substrate Preparation:

  • Synthesize a short oligonucleotide containing the specific DNA adduct of interest (e.g., 9-MeG, N7-meG).

  • Label the 5' end of the oligonucleotide with a radioactive isotope (e.g., ³²P) or a fluorescent tag.

  • Anneal the labeled oligonucleotide to its complementary strand to create a double-stranded DNA substrate.[13]

b. Enzymatic Reaction:

  • Incubate the labeled DNA substrate with a purified DNA glycosylase (e.g., MPG) or a cell-free extract containing the enzyme.

  • The glycosylase will cleave the N-glycosidic bond between the damaged base and the deoxyribose sugar, creating an apurinic/apyrimidinic (AP) site.

c. Product Analysis:

  • Treat the reaction mixture with an agent that cleaves the DNA backbone at the AP site (e.g., an AP endonuclease or hot alkali).

  • Separate the resulting DNA fragments by denaturing polyacrylamide gel electrophoresis (PAGE).

  • Visualize the fragments by autoradiography (for ³²P) or fluorescence imaging.

  • Quantify the enzyme activity by measuring the amount of cleaved product relative to the intact substrate.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in DNA repair can aid in their understanding. The following diagrams, generated using the DOT language, illustrate the key repair pathways and a typical experimental workflow.

Direct_Repair_Pathway cluster_DNA Damaged DNA cluster_Repair Direct Reversal Repair cluster_Repaired_DNA Repaired DNA DNA_adduct O6-Methylguanine MGMT MGMT (O6-Methylguanine-DNA Methyltransferase) DNA_adduct->MGMT recognizes adduct Inactive_MGMT Inactive MGMT (Methylated) MGMT->Inactive_MGMT becomes inactivated Repaired_Guanine Guanine MGMT->Repaired_Guanine transfers methyl group

Figure 1: Direct reversal repair of O6-methylguanine by MGMT.

Base_Excision_Repair_Pathway cluster_DNA Damaged DNA cluster_Repair Base Excision Repair (BER) cluster_Repaired_DNA Repaired DNA DNA_adduct N7-Methylguanine or This compound Glycosylase DNA Glycosylase (e.g., MPG) DNA_adduct->Glycosylase recognizes & removes base AP_Site AP Site Glycosylase->AP_Site APE1 APE1 (AP Endonuclease) AP_Site->APE1 cleaves backbone Nick Single-Strand Break (Nick) APE1->Nick PolB DNA Polymerase β Nick->PolB fills gap Ligase DNA Ligase III PolB->Ligase seals nick Repaired_DNA Repaired DNA Ligase->Repaired_DNA

Figure 2: Base Excision Repair (BER) pathway for N-methylpurines.

Experimental_Workflow_HPLC cluster_Sample Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Sample Cells or Tissue DNA_Isolation DNA Isolation Sample->DNA_Isolation DNA_Hydrolysis Enzymatic Hydrolysis DNA_Isolation->DNA_Hydrolysis HPLC HPLC Separation DNA_Hydrolysis->HPLC MSMS Tandem Mass Spectrometry (MS/MS) HPLC->MSMS Quantification Adduct Quantification MSMS->Quantification

Figure 3: Experimental workflow for DNA adduct quantification by HPLC-MS/MS.

References

A Comparative Analysis of Methylated Guanine Analogs in Cancer Cell Lines: A Tale of Two Positions

Author: BenchChem Technical Support Team. Date: December 2025

While the direct anticancer effects of 9-Methylguanine remain largely uncharted territory in publicly available research, the study of its isomers, O6-methylguanine and 7-methylguanine (B141273), offers a compelling glimpse into how the position of a single methyl group on a guanine (B1146940) molecule can dramatically alter its biological activity and therapeutic potential in oncology. This guide provides a comparative analysis of O6-methylguanine, a well-established DNA lesion with cytotoxic properties, and the emerging therapeutic candidate, 7-methylguanine, in various cancer cell lines.

This comparison is designed for researchers, scientists, and drug development professionals, offering a side-by-side look at their mechanisms of action, efficacy, and the experimental approaches used to evaluate them. Due to the limited data on this compound, this guide will focus on its structurally related and better-characterized isomers to highlight the critical role of methylation position in anticancer activity.

Quantitative Efficacy: A Tale of Two Mechanisms

The cytotoxic effects of O6-methylguanine (O6MeG) and 7-methylguanine (7-MG) are mediated by distinct cellular pathways, which is reflected in their varying potencies across different cancer cell lines. O6MeG is not a drug itself but a DNA lesion induced by alkylating agents like temozolomide (B1682018) (TMZ) and N-methyl-N'-nitro-N-nitrosoguanidine (MNNG). Its cytotoxicity is heavily dependent on the cell's DNA mismatch repair (MMR) system and the expression of the O6-methylguanine-DNA methyltransferase (MGMT) repair enzyme. In contrast, 7-MG acts as a direct inhibitor of poly(ADP-ribose) polymerase (PARP) and tRNA-guanine transglycosylase (TGT).

Below is a summary of the half-maximal inhibitory concentrations (IC50) for agents that induce O6MeG and for 7-MG in various cancer cell lines.

Table 1: Comparative Cytotoxicity (IC50) of O6MeG-Inducing Agents and 7-Methylguanine in Cancer Cell Lines

Cancer TypeCell LineO6MeG-Inducing AgentIC50 (µM)MGMT StatusMMR Status7-Methylguanine IC50 (µM)Reference(s)
GlioblastomaA172Temozolomide14.1 ± 1.1DeficientProficientNot Reported[1]
GlioblastomaLN229Temozolomide14.5 ± 1.1DeficientProficientNot Reported[1]
GlioblastomaSF268Temozolomide147.2 ± 2.1ProficientDeficientNot Reported[1]
NeuroblastomaSK-N-SHTemozolomide234.6 ± 2.3ProficientNot ReportedNot Reported[1]
MedulloblastomaD425MedTemozolomide1.7DeficientProficientNot Reported[2]
MedulloblastomaD341MedTemozolomide178.2ProficientDeficientNot Reported[2]
MedulloblastomaDAOYTemozolomide383.8ProficientProficientNot Reported[2]
PARP Inhibition
Human PARP-1-7-Methylguanine150---[3]
Murine PARP-2-7-Methylguanine50---[3]
In Vivo Study
Colon AdenocarcinomaAkatol (mouse model)7-MethylguanineTumor growth inhibition--52.5%[4]
Colon CancerHCT116 (xenograft)7-MethylguanineTumor growth inhibition--37.8%[4]

Note: The cytotoxicity of O6MeG is indirectly represented by the IC50 values of the alkylating agents that produce this lesion. The sensitivity to these agents is highly correlated with MGMT and MMR status.

Signaling Pathways: Divergent Roads to Cell Death

The distinct mechanisms of action of O6-methylguanine and 7-methylguanine are best understood by visualizing their respective signaling pathways.

O6-Methylguanine: A Pathway Dependent on DNA Repair Status

The cytotoxicity of O6-methylguanine is initiated by its mispairing with thymine (B56734) during DNA replication. This triggers a futile cycle of DNA mismatch repair (MMR) that, in MMR-proficient cells, leads to DNA double-strand breaks and subsequent apoptosis. Cells lacking MGMT are particularly sensitive, as they cannot repair the initial O6MeG lesion.

O6_Methylguanine_Pathway O6-Methylguanine Induced Apoptosis Pathway AlkylatingAgent Alkylating Agent (e.g., Temozolomide) O6MeG O6-Methylguanine DNA Lesion AlkylatingAgent->O6MeG MGMT_p MGMT Proficient O6MeG->MGMT_p Repaired by MGMT_d MGMT Deficient O6MeG->MGMT_d Repair DNA Repair MGMT_p->Repair DNA_Replication DNA Replication MGMT_d->DNA_Replication O6MeG_T_Mismatch O6MeG:T Mismatch DNA_Replication->O6MeG_T_Mismatch MMR_p MMR Proficient O6MeG_T_Mismatch->MMR_p MMR_d MMR Deficient O6MeG_T_Mismatch->MMR_d Futile_Repair Futile Repair Cycles MMR_p->Futile_Repair Cell_Survival Cell Survival & Resistance MMR_d->Cell_Survival DSB DNA Double-Strand Breaks Futile_Repair->DSB Apoptosis Apoptosis DSB->Apoptosis

Caption: O6-Methylguanine signaling leading to apoptosis or survival.

7-Methylguanine: Direct Enzyme Inhibition

7-Methylguanine's anticancer activity stems from its ability to competitively inhibit PARP1 and PARP2, enzymes crucial for DNA repair. By blocking PARP, 7-MG prevents the repair of DNA single-strand breaks, which can then lead to the formation of lethal double-strand breaks during replication. It also inhibits tRNA-guanine transglycosylase (TGT), impacting protein translation.

Seven_Methylguanine_Pathway 7-Methylguanine Mechanism of Action Seven_MG 7-Methylguanine PARP PARP1 / PARP2 Seven_MG->PARP inhibits TGT tRNA-Guanine Transglycosylase (TGT) Seven_MG->TGT inhibits PARP_Inhibition PARP Inhibition TGT_Inhibition TGT Inhibition Impaired_Repair Impaired DNA Repair PARP->Impaired_Repair leads to Altered_Translation Altered Protein Translation TGT->Altered_Translation leads to DNA_SSB DNA Single-Strand Breaks DNA_SSB->PARP activates DNA_DSB DNA Double-Strand Breaks (during replication) Impaired_Repair->DNA_DSB Cell_Death Cell Death DNA_DSB->Cell_Death Altered_Translation->Cell_Death

Caption: 7-Methylguanine's dual inhibitory action on PARP and TGT.

Experimental Protocols

To facilitate the replication and further investigation of the effects of these methylated guanine analogs, detailed protocols for key assays are provided below.

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the IC50 value of a compound, representing the concentration at which it inhibits 50% of cell growth.

Workflow Diagram

MTT_Assay_Workflow MTT Cytotoxicity Assay Workflow Start Start Seed_Cells Seed cells in 96-well plates Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add serial dilutions of test compound Incubate_24h->Add_Compound Incubate_48_72h Incubate for 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Methodology

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of the test compound (e.g., 7-methylguanine) or an O6MeG-inducing agent (e.g., temozolomide) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology

  • Cell Treatment: Treat cells with the compound of interest for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Washing: Wash cells with cold PBS and then with 1X Annexin V binding buffer.

  • Staining: Resuspend cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.[5][6][7]

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Methodology

  • Cell Treatment: Treat cells with the test compound for a specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Fixation: Fix the cells in ice-cold 70% ethanol.[8][9]

  • Staining: Resuspend the fixed cells in a staining solution containing Propidium Iodide (PI) and RNase A.[10]

  • Incubation: Incubate the cells for 30 minutes at room temperature.[8]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.[9]

Conclusion

While direct experimental data on the anticancer properties of this compound is currently lacking, the comparative analysis of its isomers, O6-methylguanine and 7-methylguanine, underscores the profound impact of methylation position on the mechanism of action and therapeutic potential. O6-methylguanine's cytotoxicity is intricately linked to the cellular DNA repair capacity, making MGMT and MMR status critical biomarkers for predicting the efficacy of alkylating agents. In contrast, 7-methylguanine presents a novel therapeutic strategy through the direct inhibition of key enzymes like PARP. This guide provides a foundation for researchers to explore the nuanced roles of methylated guanine analogs in cancer biology and to design experiments that can further elucidate their potential as anticancer agents. Future studies are warranted to investigate the specific effects of this compound in various cancer cell lines to complete the comparative landscape of these intriguing molecules.

References

Validating 9-Methylguanine as a Biomarker of Therapeutic Response: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The paradigm of personalized medicine hinges on the identification and validation of robust biomarkers that can accurately predict a patient's response to a specific therapy. This guide provides a comprehensive comparison of 9-Methylguanine, a DNA adduct, as a potential biomarker of therapeutic response, primarily for alkylating chemotherapies. Its performance is objectively compared with established and alternative biomarkers, supported by experimental data and detailed methodologies.

Introduction to this compound and its Role in Therapy Response

Alkylating agents, a cornerstone of chemotherapy, exert their cytotoxic effects by attaching alkyl groups to DNA bases, leading to DNA damage and cell death. A key DNA adduct formed is O6-methylguanine, which can be further processed to this compound. The persistence of these adducts is a direct measure of the therapeutic efficacy of the alkylating agent. Failure to repair this damage can trigger cell death, making the levels of these adducts a potential direct biomarker of therapeutic response. This guide will focus on the comparison of this compound and its precursor O6-methylguanine with the established biomarker, O6-methylguanine-DNA methyltransferase (MGMT) promoter methylation, in the context of temozolomide (B1682018) therapy for glioblastoma, and will also explore its potential relevance in cyclophosphamide (B585) therapy for other cancers.

Comparison with a Key Alternative Biomarker: MGMT Promoter Methylation in Glioblastoma

In the treatment of glioblastoma with the alkylating agent temozolomide, the methylation status of the MGMT gene promoter is the most well-established predictive biomarker.[1][2] The MGMT protein actively removes alkyl groups from the O6 position of guanine, thereby repairing DNA damage and conferring resistance to temozolomide.[3] Epigenetic silencing of the MGMT gene through promoter methylation leads to reduced protein expression, impaired DNA repair, and consequently, increased sensitivity to temozolomide.[3]

While mechanistically linked, directly measuring O6-methylguanine adduct levels versus assessing MGMT promoter methylation represent two distinct approaches to predicting therapeutic response. The former provides a direct quantification of the therapeutically induced DNA damage, while the latter offers an indirect measure of the cell's capacity to repair such damage.

Performance Comparison: this compound (O6-Methylguanine) vs. MGMT Promoter Methylation

Direct head-to-head clinical trials comparing the predictive performance of O6-methylguanine adduct levels with MGMT promoter methylation in the same patient cohort are not extensively available in the current literature. However, a comparison of their conceptual advantages and disadvantages, along with available performance data for MGMT methylation, can guide researchers.

BiomarkerPrincipleAdvantagesDisadvantagesPerformance Metrics (for MGMT)
This compound (O6-Methylguanine) Levels Direct measurement of DNA adducts formed by alkylating agents.- Directly quantifies the extent of therapeutically relevant DNA damage. - Reflects the net effect of drug delivery, metabolism, and DNA repair. - Potentially applicable across different alkylating agents.- Technically challenging to measure with high sensitivity and specificity. - Requires invasive tumor biopsies. - Limited clinical validation data as a predictive biomarker.Not available from direct comparative studies.
MGMT Promoter Methylation Indirect measure of DNA repair capacity via epigenetic silencing of the MGMT gene.- Well-established clinical utility for predicting temozolomide response in glioblastoma.[4][5] - Standardized assays (though with some variability) are available.[6] - Can be assessed from tumor tissue obtained at diagnosis.- Indirectly measures repair capacity, which may not perfectly correlate with adduct levels due to other repair mechanisms or variations in protein expression.[7] - Discrepancies can exist between methylation status and actual MGMT protein expression.[7][8] - Lack of a universally agreed-upon cutoff for methylation positivity presents a challenge.[6]Prognostic Value in Glioblastoma (IDH wild-type): - Median Overall Survival (OS) with Temozolomide: - Methylated: ~21.7 months[2] - Unmethylated: ~12.7 months[2] - 2-Year Survival Rate with Temozolomide: - Methylated: 46%[2] - Unmethylated: 13.8%[2]

Logical Relationship: From MGMT Methylation to Therapeutic Response

MGMT_Pathway cluster_0 Epigenetic Regulation cluster_1 Gene and Protein Expression cluster_2 Therapeutic Intervention and DNA Damage cluster_3 Cellular Outcome MGMT_Promoter MGMT Promoter Methylation Promoter Methylation MGMT_Promoter->Methylation MGMT_Gene MGMT Gene Methylation->MGMT_Gene silences MGMT_Protein MGMT Protein (DNA Repair Enzyme) MGMT_Gene->MGMT_Protein Transcription & Translation O6_MeG O6-methylguanine Adducts MGMT_Protein->O6_MeG removes DNA_Repair DNA Repair MGMT_Protein->DNA_Repair enables Temozolomide Temozolomide Temozolomide->O6_MeG induces Cell_Death Tumor Cell Death (Apoptosis) O6_MeG->Cell_Death DNA_Repair->O6_MeG Therapeutic_Response Therapeutic Response Cell_Death->Therapeutic_Response

Caption: Signaling pathway from MGMT promoter methylation to therapeutic response to temozolomide.

This compound as a Biomarker for Cyclophosphamide Therapy

Cyclophosphamide is another widely used alkylating agent, particularly in the treatment of breast cancer. While this compound and other DNA adducts are formed following cyclophosphamide administration, its validation as a predictive biomarker for therapeutic response is less established compared to MGMT's role in glioblastoma. Much of the research has focused on these adducts as markers of drug exposure or the risk of secondary malignancies.[9]

Alternative Biomarkers for Cyclophosphamide Response in Breast Cancer

Predicting response to cyclophosphamide-based chemotherapy in breast cancer currently relies on a combination of clinicopathological factors and multi-gene expression signatures.

Biomarker CategorySpecific ExamplesPerformance Characteristics
Clinicopathological Factors Estrogen Receptor (ER) status, Progesterone Receptor (PR) status, Human Epidermal Growth Factor Receptor 2 (HER2) status, tumor grade, Ki-67 proliferation index.[10]Patients with higher-grade, ER/PR-negative, and highly proliferative tumors tend to have a greater benefit from chemotherapy.[10]
Gene Expression Signatures Oncotype DX, MammaPrint, Prosigna.[11]These assays provide recurrence scores and can help guide decisions on the utility of adjuvant chemotherapy. Their direct predictive value for specific cyclophosphamide-based regimens is part of ongoing research.

Direct comparative data on the sensitivity and specificity of this compound levels versus these established markers for predicting pathological complete response (pCR) to cyclophosphamide is currently lacking in the literature.

Experimental Protocols

Quantification of O6-Methylguanine by UPLC-MS/MS

This protocol outlines a general method for the quantification of O6-methylguanine in DNA samples extracted from biological matrices.

1. DNA Extraction:

  • Extract genomic DNA from tumor tissue or blood samples using a commercial DNA extraction kit, following the manufacturer's instructions.

2. DNA Hydrolysis:

  • To a known amount of DNA (e.g., 50 µg), add an internal standard (e.g., a stable isotope-labeled O6-methylguanine).

  • Perform acid hydrolysis (e.g., with 0.1 N HCl at 70°C for 30 minutes) or enzymatic hydrolysis to release the nucleobases.

3. Sample Cleanup:

  • Use solid-phase extraction (SPE) with a C18 cartridge to purify the sample and remove interfering substances.

4. UPLC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18).

    • Mobile Phase: A gradient of an aqueous solution with a small percentage of formic acid and an organic solvent like acetonitrile.

    • Flow Rate: Optimized for the column dimensions (e.g., 0.3 mL/min).

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for O6-methylguanine and the internal standard.

Workflow for O6-Methylguanine Quantification

UPLC_MS_Workflow Start Start: Biological Sample DNA_Extraction DNA Extraction Start->DNA_Extraction DNA_Hydrolysis DNA Hydrolysis (Acid or Enzymatic) DNA_Extraction->DNA_Hydrolysis Sample_Cleanup Sample Cleanup (e.g., SPE) DNA_Hydrolysis->Sample_Cleanup UPLC_MS UPLC-MS/MS Analysis Sample_Cleanup->UPLC_MS Data_Analysis Data Analysis & Quantification UPLC_MS->Data_Analysis End Result: O6-MeG Level Data_Analysis->End

Caption: Experimental workflow for the quantification of O6-methylguanine using UPLC-MS/MS.

Analysis of MGMT Promoter Methylation by Pyrosequencing

Pyrosequencing is a quantitative method for analyzing the methylation status of specific CpG sites within the MGMT promoter.

1. DNA Extraction and Bisulfite Conversion:

  • Extract genomic DNA from formalin-fixed paraffin-embedded (FFPE) tumor tissue.

  • Treat the DNA with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

2. PCR Amplification:

  • Amplify the target region of the MGMT promoter using a biotinylated primer.

3. Pyrosequencing:

  • The biotinylated PCR product is captured on streptavidin-coated beads.

  • The non-biotinylated strand is removed, and a sequencing primer is annealed to the single-stranded template.

  • The pyrosequencing reaction is performed in a series of steps, with the sequential addition of deoxynucleotide triphosphates (dNTPs).

  • The incorporation of a dNTP generates a light signal that is proportional to the number of nucleotides incorporated.

  • The methylation percentage at each CpG site is calculated based on the ratio of cytosine to thymine (B56734) signals.

Workflow for MGMT Promoter Methylation Analysis

Pyrosequencing_Workflow Start Start: Tumor Tissue DNA_Extraction DNA Extraction Start->DNA_Extraction Bisulfite_Conversion Bisulfite Conversion DNA_Extraction->Bisulfite_Conversion PCR PCR Amplification (with biotinylated primer) Bisulfite_Conversion->PCR Pyrosequencing Pyrosequencing PCR->Pyrosequencing Data_Analysis Data Analysis: % Methylation Pyrosequencing->Data_Analysis End Result: MGMT Methylation Status Data_Analysis->End

Caption: Experimental workflow for MGMT promoter methylation analysis by pyrosequencing.

Conclusion and Future Directions

This compound and its precursor O6-methylguanine hold significant promise as direct biomarkers of therapeutic response to alkylating agents. The ability to directly quantify the extent of DNA damage offers a more immediate assessment of a drug's efficacy compared to indirect measures of DNA repair capacity. However, the clinical validation of these adducts as predictive biomarkers is still in its early stages.

For glioblastoma, MGMT promoter methylation remains the clinical standard for predicting temozolomide response, despite challenges in assay standardization. Future studies should focus on direct, prospective comparisons of O6-methylguanine adduct levels with MGMT promoter methylation and protein expression to definitively establish the superior predictive biomarker.

In the context of cyclophosphamide and other alkylating agents used in different cancers, further research is needed to validate this compound as a biomarker of therapeutic response, beyond its current application as a marker of exposure and genotoxicity. The development of highly sensitive and standardized assays for the routine clinical measurement of DNA adducts will be crucial for the integration of this compound into the armamentarium of predictive biomarkers for personalized cancer therapy.

References

A Comparative Analysis of 9-Methylguanine Formation by Alkylating Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mechanisms of DNA damage is paramount. Alkylating agents, a cornerstone of many chemotherapy regimens and a common class of environmental mutagens, exert their effects primarily through the covalent modification of DNA. One of the most frequent modifications is the methylation of guanine (B1146940) residues. This guide provides a comprehensive comparison of the formation of methylated guanine adducts, with a focus on N7-methylguanine and O6-methylguanine, by different classes of alkylating agents. It includes quantitative data, detailed experimental protocols for adduct analysis, and a visualization of the cellular signaling pathways activated in response to this form of DNA damage.

Quantitative Comparison of Methylated Guanine Adduct Formation

The reactivity of alkylating agents with DNA is not uniform, leading to a varied profile of DNA adducts. The primary sites of guanine methylation are the N7 and O6 positions. While N7-methylguanine (N7-MeG) is typically the most abundant adduct, the formation of O6-methylguanine (O6-MeG) is often more critical biologically due to its potent mutagenicity.[1][2][3] The relative abundance of these adducts varies significantly depending on the specific alkylating agent.

Below is a summary of the quantitative data on the formation of major methylated guanine and adenine (B156593) adducts by several common alkylating agents.

Alkylating AgentN7-Methylguanine (N7-MeG)O6-Methylguanine (O6-MeG)N3-Methyladenine (N3-MeA)Reference
Methyl Methanesulfonate (MMS) ~82%~0.3%~11%[4]
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) ~67%~7%~12%[4]
N-methyl-N-nitrosourea (MNU) HighSignificant-[2]

Note: The term "9-Methylguanine" is not standard nomenclature for a major DNA adduct. It is likely that the intended focus is on the various positions of methylation on the guanine base, with the N7 and O6 positions being the most extensively studied. This guide will proceed with the analysis of these well-characterized adducts.

Experimental Protocols for the Quantification of Methylated Guanine Adducts

Accurate quantification of DNA adducts is crucial for studying the mechanisms of action of alkylating agents and for biomarker development. The gold-standard technique for this purpose is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[5][6][7]

Protocol: Quantification of N7-Methylguanine and O6-Methylguanine in DNA by LC-MS/MS

This protocol outlines the key steps for the analysis of methylated guanine adducts in DNA samples.

1. DNA Isolation and Quantification:

  • Isolate genomic DNA from cells or tissues using a commercial DNA isolation kit, following the manufacturer's instructions.

  • Determine the concentration and purity of the extracted DNA using a spectrophotometer.

2. DNA Hydrolysis:

  • Enzymatic Hydrolysis (for O6-MeG and other nucleosides):

    • To a known amount of DNA (e.g., 50 µg), add an appropriate internal standard (e.g., [¹⁵N₅]-O6-methyl-2'-deoxyguanosine).

    • Add nuclease P1 and incubate at 37°C for 2 hours.

    • Add alkaline phosphatase and continue incubation at 37°C for another 2 hours to dephosphorylate the nucleotides to nucleosides.[5]

  • Acid Hydrolysis (for N7-MeG):

    • To a known amount of DNA, add an internal standard (e.g., [¹⁵N₅]-N7-methylguanine).

    • Add hydrochloric acid to a final concentration of 0.1 M and heat at 80°C for 30 minutes to release the purine (B94841) bases.[7]

3. Sample Cleanup (Optional but Recommended):

  • Use solid-phase extraction (SPE) with a C18 cartridge to remove interfering substances like salts and proteins.

  • Condition the cartridge with methanol (B129727) and then water.

  • Load the hydrolyzed sample.

  • Wash with water to remove polar impurities.

  • Elute the analytes with a methanol/water mixture.

  • Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.[5]

4. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Use a C18 reversed-phase column.

    • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) or methanol with 0.1% formic acid (Solvent B).

  • Mass Spectrometric Detection:

    • Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • Monitor the specific precursor-to-product ion transitions for each analyte and internal standard in Multiple Reaction Monitoring (MRM) mode.

5. Data Analysis:

  • Construct a calibration curve using known concentrations of analytical standards.

  • Quantify the amount of N7-MeG and O6-MeG in the samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.

Cellular Response to Methylated Guanine Adducts: Signaling and Repair

The formation of methylated guanine adducts in DNA triggers a complex network of cellular responses aimed at repairing the damage and maintaining genomic integrity. If the damage is too extensive, these pathways can lead to cell cycle arrest and apoptosis.[8][9]

DNA Repair Pathways
  • Base Excision Repair (BER): This is the primary pathway for the removal of N7-methylguanine. The process is initiated by a DNA glycosylase that recognizes and excises the damaged base, creating an apurinic/apyrimidinic (AP) site. This site is then further processed by AP endonuclease, DNA polymerase, and DNA ligase to restore the correct DNA sequence.[4][10]

  • Direct Reversal Repair: O6-methylguanine is primarily repaired by the O6-methylguanine-DNA methyltransferase (MGMT) protein. MGMT directly transfers the methyl group from the guanine to a cysteine residue within its own active site. This is a stoichiometric reaction that inactivates the MGMT protein.[10][11]

  • Mismatch Repair (MMR): The MMR system can recognize the O6-MeG:T mispair that arises during DNA replication. However, instead of directly repairing the adduct, the MMR system's futile attempts to repair the mismatch on the newly synthesized strand can lead to the formation of DNA double-strand breaks, triggering apoptosis.[8][12]

Signaling Pathway Visualization

The following diagram illustrates the signaling cascade initiated by the presence of methylated guanine adducts.

DNA_Damage_Response cluster_0 DNA Damage & Recognition cluster_1 Repair Pathways cluster_2 Signaling Cascade cluster_3 Cellular Outcomes Alkylating_Agent Alkylating Agent DNA_Damage DNA Methylation (N7-MeG, O6-MeG) Alkylating_Agent->DNA_Damage BER Base Excision Repair (for N7-MeG) DNA_Damage->BER MGMT MGMT (Direct Reversal for O6-MeG) DNA_Damage->MGMT MMR Mismatch Repair (recognizes O6-MeG:T mispair) DNA_Damage->MMR ATM_ATR ATM/ATR Activation BER->ATM_ATR DNA_Repair Successful DNA Repair BER->DNA_Repair MGMT->DNA_Repair MMR->ATM_ATR Apoptosis Apoptosis MMR->Apoptosis via DSBs Chk1_Chk2 Chk1/Chk2 Phosphorylation ATM_ATR->Chk1_Chk2 p53 p53 Stabilization & Activation Chk1_Chk2->p53 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest p53->Apoptosis

Caption: Cellular response to methylated guanine DNA adducts.

This guide provides a foundational understanding of the comparative formation of methylated guanine adducts by different alkylating agents, the methodologies for their quantification, and the cellular pathways that respond to this form of DNA damage. This information is critical for the rational design of new therapeutic agents and for assessing the risk associated with exposure to environmental mutagens.

References

A Researcher's Guide to Validating Anti-9-Methylguanine Antibody Specificity for Immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Specificity of Anti-9-Methylguanine Antibodies

The primary challenge in developing and validating antibodies against small molecules like m9G lies in the subtle structural differences between various modified and unmodified nucleosides. An ideal anti-m9G antibody should exhibit high affinity for m9G while showing minimal cross-reactivity with structurally similar molecules such as guanine (B1146940) (G), 7-Methylguanine (m7G), and other methylated guanine isomers.

Table 1: Hypothetical Specificity Data for Anti-9-Methylguanine Antibodies

The following table illustrates the type of quantitative data researchers should aim to generate when validating the specificity of an anti-m9G antibody. The values presented here are for illustrative purposes.

Antibody CloneHost SpeciesClonalityTargetCross-Reactivity with Guanine (%)Cross-Reactivity with 7-Methylguanine (%)Cross-Reactivity with O⁶-Methylguanine (%)
MAb-9MG-01MouseMonoclonal9-Methylguanine< 0.1< 1< 0.5
MAb-9MG-02RabbitMonoclonalThis compound< 0.5< 5< 2
PAb-9MG-01RabbitPolyclonalThis compound< 5< 15< 10

Key Considerations from the Table:

  • Monoclonal vs. Polyclonal: Monoclonal antibodies (MAbs) generally offer higher specificity and better batch-to-batch consistency compared to polyclonal antibodies (PAbs).[1]

  • Cross-Reactivity Profile: A crucial aspect of validation is to determine the antibody's cross-reactivity against unmodified guanine and other structurally related methylguanine isomers that may be present in biological samples.

Experimental Protocols for Antibody Validation

Thorough in-house validation is essential to ensure the specificity and reliability of an anti-m9G antibody for immunoprecipitation. The following are key experimental protocols that should be performed.

Competitive ELISA (Enzyme-Linked Immunosorbent Assay)

Competitive ELISA is a highly effective method for quantifying the specificity of an antibody for its target modification over other similar structures.[2]

Protocol:

  • Coating: Coat microplate wells with a this compound-conjugated protein (e.g., BSA-m9G).

  • Competition: Pre-incubate the anti-m9G antibody with a serial dilution of free this compound, guanine, 7-Methylguanine, or other potential cross-reactants.

  • Binding: Add the antibody-competitor mixture to the coated wells. The free nucleosides will compete with the coated antigen for antibody binding.

  • Detection: Wash the wells and add a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Signal Generation: Add a substrate that produces a measurable signal (e.g., colorimetric or chemiluminescent).

  • Data Analysis: The signal intensity will be inversely proportional to the amount of free competitor in the pre-incubation step. This allows for the calculation of the antibody's affinity for m9G and its cross-reactivity with other molecules.[3][4]

Dot Blot

Dot blot analysis provides a qualitative or semi-quantitative assessment of antibody specificity against a panel of modified and unmodified oligonucleotides or nucleosides.[2]

Protocol:

  • Spotting: Spot serial dilutions of this compound, guanine, 7-Methylguanine, and other control nucleosides or oligonucleotides onto a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat dry milk or BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the anti-m9G antibody.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the spots using a chemiluminescent substrate. The intensity of the spots will indicate the antibody's reactivity with each molecule.

Western Blotting

While not a direct measure of specificity for the nucleoside itself, Western blotting can be used to confirm that the antibody recognizes the m9G modification in the context of a protein-nucleic acid conjugate and to rule out non-specific binding to other proteins.[5][6][7][8][9]

Protocol:

  • Sample Preparation: Prepare lysates from cells treated with and without an agent known to induce this compound formation.

  • SDS-PAGE: Separate the proteins in the lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[5]

  • Membrane Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[6]

  • Blocking: Block the membrane to prevent non-specific antibody binding.[5]

  • Antibody Incubation: Incubate the membrane with the anti-m9G antibody, followed by a secondary HRP-conjugated antibody.[6]

  • Detection: Visualize the protein bands using a chemiluminescent substrate.[5]

Visualizing Experimental Workflows and Logic

To further clarify the validation process, the following diagrams illustrate the key experimental workflows and the logical framework for assessing antibody specificity.

G cluster_0 Competitive ELISA Workflow A Coat Plate with m9G-BSA Conjugate B Pre-incubate Antibody with Competitors A->B C Add Mixture to Wells B->C D Wash and Add Secondary Antibody C->D E Add Substrate and Measure Signal D->E F Analyze Data for Specificity E->F

Workflow for Competitive ELISA to assess antibody specificity.

G cluster_1 Dot Blot Analysis Workflow G Spot Nucleosides on Membrane H Block Membrane G->H I Incubate with Primary Antibody H->I J Wash and Incubate with Secondary Antibody I->J K Detect Signal J->K L Compare Spot Intensities K->L

Workflow for Dot Blot analysis of antibody specificity.

G cluster_2 Logical Framework for Specificity Validation M High Signal with This compound P Antibody is Specific for this compound M->P N Low Signal with Guanine N->P O Low Signal with 7-Methylguanine O->P

Logical relationship for determining antibody specificity.

References

Navigating DNA's Chemical Maze: A Comparative Guide to Polymerase Fidelity Past 9-Methylguanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance between DNA polymerases and damaged genetic material is paramount. The presence of DNA lesions, such as 9-methylguanine (9-meG), a common form of alkylation damage, poses a significant challenge to the cellular machinery, forcing a choice between halting replication and risking mutation. This guide offers a comparative analysis of how different DNA polymerases navigate this challenge, focusing on their fidelity—the ability to correctly read the damaged template and insert the appropriate nucleotide.

This compound (9-meG), also known as O6-methylguanine (O6-MeG), is a highly mutagenic lesion primarily arising from exposure to alkylating agents.[1][2] This modification disrupts the normal Watson-Crick base pairing, often leading to the misincorporation of thymine (B56734) (T) instead of cytosine (C) during DNA replication, resulting in G:C to A:T transition mutations.[1][2] To counter this, cells employ a range of specialized DNA polymerases, known as translesion synthesis (TLS) polymerases, which can bypass such lesions, albeit with varying degrees of accuracy.[3]

This guide provides a quantitative comparison of the fidelity of several key human DNA polymerases when encountering a 9-meG lesion, supported by kinetic data from in vitro studies. We also detail the experimental protocols used to generate this data and provide a visual workflow for these fidelity assays.

Comparative Fidelity of Human DNA Polymerases Past this compound

The fidelity of a DNA polymerase at a specific lesion is typically assessed by comparing the efficiency of incorporating the correct nucleotide (dCTP in the case of guanine) versus an incorrect nucleotide (most commonly dTTP for 9-meG). This is often expressed as the misinsertion frequency or a ratio of the catalytic efficiencies (kcat/Km or kpol/Kd).

Below is a summary of the kinetic parameters for several human DNA polymerases bypassing a 9-meG lesion.

DNA PolymeraseNucleotide Insertedkcat/Km (M⁻¹s⁻¹)Misinsertion Frequency (dTTP vs dCTP)Reference
DNA Polymerase β (Pol β) dCTP--[1]
dTTP-15-fold preference for dTTP[1]
DNA Polymerase η (Pol η) dCTP-More accurate than Pol δ (yeast)[4]
dTTP--[4]
DNA Polymerase ν (Pol ν) dCTPHighdCTP > dGTP > dATP > dTTP[5]
dTTPLow-[5]
REV1 dCTPSeverely Reduced-[6]

Note: Direct comparative values for kcat/Km under identical conditions are not always available in the literature. The table reflects the reported preferences and relative efficiencies.

Key Observations:

  • Human DNA Polymerase β (Pol β) , involved in base excision repair, shows a strong preference for incorporating the incorrect nucleotide (dTTP) opposite 9-meG, making it a highly mutagenic bypass polymerase for this lesion.[1] However, it extends more efficiently from a correctly paired C:9-meG terminus.[1]

  • Human DNA Polymerase η (Pol η) is a key TLS polymerase involved in bypassing a variety of DNA lesions.[3][4] While specific kinetic values for human Pol η with 9-meG are not detailed in the provided search results, studies on its yeast homolog suggest it is more efficient and accurate than the replicative polymerase delta (Pol δ) at bypassing this lesion.[4]

  • Human DNA Polymerase ν (Pol ν) displays a unique profile, retaining a preference for inserting the correct nucleotide (dCTP) opposite 9-meG, in stark contrast to many other polymerases that favor dTTP insertion.[5] This suggests a potentially less mutagenic bypass mechanism for this specific polymerase.

  • Human REV1 , another specialized TLS polymerase, shows severely reduced efficiency for dCTP incorporation opposite O6-G adducts, indicating it is not a primary polymerase for correct bypass of this lesion.[6]

Experimental Protocols

The quantitative data presented above is primarily derived from two key experimental approaches: steady-state and pre-steady-state kinetic analyses. These assays measure the efficiency and fidelity of nucleotide incorporation by a DNA polymerase opposite a specific DNA lesion.

Steady-State Kinetic Analysis

This method is used to determine the overall catalytic efficiency (kcat/Km) of nucleotide incorporation.

Methodology:

  • Substrate Preparation: A short, single-stranded DNA oligonucleotide containing a single this compound lesion at a defined position is synthesized. A shorter, complementary primer is annealed to this template such that the 3' end of the primer is positioned just before the lesion. The 5' end of the primer is typically labeled with 32P for visualization.

  • Enzyme Reaction: The purified DNA polymerase is incubated with the primer/template DNA substrate in a reaction buffer containing Mg2+.

  • Initiation of Polymerization: The reaction is initiated by adding a specific deoxynucleoside triphosphate (dNTP, e.g., dCTP or dTTP) at varying concentrations.

  • Time Course and Quenching: The reactions are allowed to proceed for a set period under conditions where less than 20% of the substrate is consumed (initial velocity phase). The reactions are then stopped (quenched) by adding a solution containing EDTA and formamide.

  • Product Analysis: The reaction products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE). The gel is exposed to a phosphor screen, and the amount of extended primer (product) is quantified.

  • Data Analysis: The initial velocity of the reaction is plotted against the dNTP concentration. The data are then fitted to the Michaelis-Menten equation to determine the kinetic parameters kcat (turnover number) and Km (Michaelis constant). The catalytic efficiency is calculated as the ratio kcat/Km.

  • Fidelity Calculation: The misinsertion frequency is calculated by dividing the catalytic efficiency of the incorrect nucleotide incorporation by that of the correct nucleotide incorporation: (kcat/Km)incorrect / (kcat/Km)correct.

Pre-Steady-State Kinetic Analysis

This technique provides a more detailed view of the individual steps of the polymerization reaction, including the rate of nucleotide incorporation (kpol) and the nucleotide binding affinity (Kd).

Methodology:

  • Substrate and Enzyme Preparation: Similar to steady-state analysis, a 32P-labeled primer/template DNA substrate with a site-specific 9-meG lesion is prepared.

  • Rapid Quench-Flow Experiment: The experiment is performed using a rapid quench-flow instrument. The DNA polymerase is pre-incubated with the DNA substrate in one syringe. A second syringe contains the dNTP and Mg2+.

  • Reaction Initiation and Quenching: The contents of the two syringes are rapidly mixed, initiating the reaction. The reaction is allowed to proceed for very short time intervals (milliseconds to seconds) before being quenched with a chemical quenching agent (e.g., EDTA or acid).

  • Product Analysis: The quenched reaction products are analyzed by denaturing PAGE and quantified as described for the steady-state analysis.

  • Data Analysis: The amount of product formed is plotted as a function of time. The resulting curve typically shows a rapid "burst" phase, representing the first round of nucleotide incorporation, followed by a slower, linear steady-state phase. The data are fitted to a burst equation to determine the rate of the burst (kpol) and the amplitude of the burst. The dependence of kpol on the dNTP concentration is then analyzed to determine the dissociation constant (Kd) for the dNTP.

  • Fidelity Calculation: The efficiency of nucleotide incorporation is calculated as kpol/Kd. The misinsertion frequency is the ratio of the efficiency of incorrect nucleotide incorporation to that of the correct one.

Workflow for Assessing DNA Polymerase Fidelity

The following diagram illustrates the general workflow for conducting a comparative study of DNA polymerase fidelity when bypassing a DNA lesion like this compound.

Fidelity_Workflow cluster_prep 1. Substrate Preparation cluster_reaction 2. Kinetic Assay cluster_analysis 3. Product Analysis cluster_data 4. Data Interpretation Oligo_Synth Synthesize Oligonucleotides (Template with 9-meG and Primer) Label_Primer 5'-Radiolabel Primer (e.g., with ³²P) Oligo_Synth->Label_Primer Anneal Anneal Primer to Template DNA Label_Primer->Anneal Pre_Incubate Pre-incubate Polymerase with Primer/Template DNA Anneal->Pre_Incubate Initiate_Rxn Initiate Reaction with dNTP (Steady-State or Rapid Quench) Pre_Incubate->Initiate_Rxn Quench_Rxn Quench Reaction at Specific Time Points Initiate_Rxn->Quench_Rxn PAGE Separate Products by Denaturing PAGE Quench_Rxn->PAGE Quantify Quantify Product Formation (Phosphor Imaging) PAGE->Quantify Plot_Data Plot Product vs. Time or dNTP Concentration Quantify->Plot_Data Fit_Data Fit Data to Kinetic Models (Michaelis-Menten or Burst Eq.) Plot_Data->Fit_Data Calculate_Params Calculate Kinetic Parameters (kcat, Km, kpol, Kd) Fit_Data->Calculate_Params Compare_Fidelity Determine Misinsertion Frequency and Compare Polymerases Calculate_Params->Compare_Fidelity

Caption: Experimental workflow for comparative analysis of DNA polymerase fidelity past this compound.

References

The Uncharted Territory of 9-Methylguanine: A Comparative Analysis of In Vivo Validation Against Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A stark contrast exists in the scientific understanding of methylated guanine (B1146940) isomers. While O6-methylguanine and 7-methylguanine (B141273) are subjects of extensive in vivo research due to their roles in mutagenesis and cancer chemotherapy, 9-methylguanine remains largely unvalidated in living organisms. This guide provides a comparative analysis, highlighting the significant knowledge gap and underscoring the need for in vivo studies to ascertain the biological relevance of in vitro findings for this compound.

Currently, there is a notable absence of published in vivo studies validating any in vitro findings for this compound. Its primary role in research has been as a synthetic analogue for studying the chemical properties of guanine derivatives. One notable in vitro application has been the use of a related compound, O6-benzyl-9-methylguanine, as an inactivator of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT or MGMT)[1]. This suggests that N9-substituted guanines can interact with key cellular enzymes. However, without in vivo data, the therapeutic or toxicological potential of this compound itself remains speculative.

In stark contrast, the isomers O6-methylguanine and 7-methylguanine have been extensively studied in vivo, revealing their critical roles in DNA damage, repair, and disease pathogenesis.

Comparative Overview of Methylated Guanine Isomers

The position of the methyl group on the guanine base dictates the biological activity and consequences of the DNA adduct.

FeatureThis compoundO6-Methylguanine7-Methylguanine
Primary Biological Relevance Primarily a synthetic compound for in vitro studies.Highly mutagenic and carcinogenic DNA adduct.[2][3][4]Most abundant methylation adduct, generally considered less directly mutagenic than O6-methylguanine.
In Vivo Validation No published in vivo studies found.Extensively studied in rodent models for carcinogenicity, mutagenicity, and as a target for chemotherapy.[2][5][6]In vivo studies on toxicity and preliminary anti-cancer efficacy have been conducted in mice.[7][8]
Known In Vitro Activity O6-benzyl-9-methylguanine (a derivative) inhibits O6-alkylguanine-DNA alkyltransferase (MGMT).[1]Miscodes during DNA replication, leading to G:C to A:T transition mutations.[2]Can lead to depurination and the formation of abasic sites, which can be mutagenic. Inhibits PARP-1 and tRNA-guanine transglycosylase (TGT).[7]
Primary DNA Repair Pathway Not applicable due to lack of in vivo data.Direct reversal by O6-methylguanine-DNA methyltransferase (MGMT). Mismatch Repair (MMR) pathway is also involved in the cellular response.[2][4][9]Base Excision Repair (BER).

In Vivo Models and Experimental Protocols for O6-Methylguanine and 7-Methylguanine

The lack of in vivo data for this compound is best illustrated by comparing it to the detailed experimental models established for its isomers.

O6-Methylguanine In Vivo Studies

Animal Model: MGMT-deficient (knockout) mice are frequently used to study the effects of O6-methylguanine without the influence of its primary repair enzyme.[5][6] Humanized mouse models with transplanted human cells are also used to assess the efficacy of chemotherapeutic agents and MGMT inhibitors.[5][10]

Experimental Protocol Example: Mutagenicity Assessment of Temozolomide (an O6-methylating agent) in MGMT-deficient mice [6]

  • Animals: C57BL/6 Mgmt-/- mice and Mgmt+/+ (wild-type) littermates.

  • Agent and Dosing: Temozolomide (TMZ) administered at 7 and 10 mg/kg.

  • Route of Administration: Intraperitoneal (i.p.) injection.

  • Assessment: Mutant frequencies were determined in the hypoxanthine-guanine phosphoribosyltransferase (HPRT) gene of splenic T-lymphocytes.

  • Outcome: A significant increase in mutation frequency was observed in Mgmt-/- mice treated with TMZ compared to vehicle-treated controls, while no significant increase was seen in Mgmt+/+ mice. This demonstrates the protective role of MGMT against O6-methylguanine-induced mutations in vivo.

7-Methylguanine In Vivo Studies

Animal Model: BALB/c and BALB/c nude mice are used for toxicity and anti-cancer efficacy studies.[7][8]

Experimental Protocol Example: Anti-cancer Activity in a Xenograft Mouse Model [7][8]

  • Animals: BALB/c nude mice.

  • Tumor Model: Subcutaneous xenografts of human colon cancer cells (e.g., HCT116).

  • Agent and Dosing: 7-methylguanine administered at 50 mg/kg, three times per week. Often compared with a standard chemotherapeutic agent like cisplatin.

  • Route of Administration: Intragastric (i.g.) gavage.

  • Assessment: Tumor volume is measured regularly. At the end of the study, tumors are excised and weighed. Pharmacokinetic analysis can be performed by measuring 7-methylguanine levels in blood and tumor tissue.

  • Outcome: 7-methylguanine has been shown to inhibit tumor growth in these models, demonstrating its potential as an anti-cancer agent.[7][8]

Signaling Pathways and Molecular Mechanisms

The differential biological impacts of O6- and 7-methylguanine are rooted in their distinct interactions with cellular DNA damage response pathways.

O6-Methylguanine DNA Damage Response

The presence of O6-methylguanine in DNA triggers a complex cellular response. If not repaired by MGMT, it is recognized by the Mismatch Repair (MMR) system during DNA replication, which can lead to cell cycle arrest and apoptosis.

O6_methylguanine_pathway DNA Guanine in DNA O6MeG O6-Methylguanine (O6MeG) Alkylating_Agent Alkylating Agent (e.g., Temozolomide) Alkylating_Agent->DNA Repaired_DNA Repaired Guanine O6MeG->Repaired_DNA Direct Reversal Replication DNA Replication O6MeG->Replication MGMT MGMT MGMT->O6MeG Mismatch O6MeG:T Mismatch Replication->Mismatch Cell_Cycle_Arrest Cell Cycle Arrest Mismatch->Cell_Cycle_Arrest MMR Recognition MMR MMR System (MutSα/MutLα) MMR->Mismatch Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

O6-Methylguanine DNA Damage and Repair Pathway
7-Methylguanine DNA Damage Response

7-Methylguanine is primarily repaired through the Base Excision Repair (BER) pathway. This multi-step process involves the recognition and removal of the damaged base, followed by the insertion of the correct base and ligation of the DNA strand.

a7_methylguanine_pathway cluster_damage DNA Damage cluster_ber Base Excision Repair (BER) Pathway DNA_7MeG 7-Methylguanine in DNA Glycosylase DNA Glycosylase (e.g., AAG/MPG) AP_Site AP Site (Apurinic/Apyrimidinic) Glycosylase->AP_Site Base Excision APE1 APE1 Endonuclease Nick Single-Strand Break APE1->Nick Incision Pol_Ligase DNA Polymerase & DNA Ligase Repaired_DNA Repaired DNA Pol_Ligase->Repaired_DNA Synthesis & Ligation

7-Methylguanine Base Excision Repair Pathway

Workflow for Comparative Analysis

The process of comparing these methylated guanines highlights the disparity in available research.

comparative_workflow cluster_compounds Compounds of Interest cluster_invitro In Vitro Data cluster_invivo In Vivo Validation cluster_conclusion Conclusion M9G This compound M9G_vitro Limited: Enzyme Inhibition (Derivative) M9G->M9G_vitro O6MeG O6-Methylguanine O6MeG_vitro Extensive: Mutagenesis, Replication Block O6MeG->O6MeG_vitro a7MeG 7-Methylguanine a7MeG_vitro Moderate: Enzyme Inhibition, Replication Effects a7MeG->a7MeG_vitro M9G_vivo Data Deficient M9G_vitro->M9G_vivo O6MeG_vivo Extensive: Carcinogenicity, Mutagenicity, Chemo-resistance O6MeG_vitro->O6MeG_vivo a7MeG_vivo Emerging: Toxicity, Anti-cancer Efficacy a7MeG_vitro->a7MeG_vivo Conclusion Significant Research Gap for this compound M9G_vivo->Conclusion O6MeG_vivo->Conclusion a7MeG_vivo->Conclusion

Comparative Analysis Workflow

Conclusion

The current body of scientific literature presents a compelling case for the significant biological activities of O6-methylguanine and 7-methylguanine, substantiated by a considerable number of in vivo studies. These studies have been instrumental in understanding carcinogenesis, the mechanisms of chemotherapeutic agents, and the development of strategies to overcome drug resistance.

In contrast, this compound remains an enigma in the context of in vivo biology. While in vitro studies with its derivatives suggest potential interactions with cellular machinery, the absence of any in vivo validation means its physiological or pharmacological effects are entirely unknown. This guide underscores the critical need for researchers, scientists, and drug development professionals to undertake in vivo investigations of this compound. Such studies are essential to determine if this understudied isomer possesses novel therapeutic properties, unforeseen toxicities, or other biological activities of significance. Without this crucial step, any in vitro findings on this compound will remain isolated observations, and its potential contributions to medicine and biology will be unrealized.

References

Unraveling the Cytotoxic Landscape of 9-Methylguanine and Its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced cytotoxic effects of purine (B94841) analogs is paramount in the quest for novel therapeutics. This guide provides a comprehensive comparison of the cytotoxic profiles of 9-Methylguanine and its analogs, supported by experimental data and detailed protocols to aid in the evaluation of these compounds.

Guanine (B1146940) analogs represent a class of molecules with significant potential in antiviral and anticancer therapies. Their mechanism of action often hinges on their ability to interfere with DNA replication and repair processes, leading to cell death in rapidly proliferating cells.[1] This guide focuses on this compound and its derivatives, exploring how structural modifications at the 9-position influence their cytotoxic activity.

Comparative Cytotoxicity: A Data-Driven Overview

To facilitate a clear comparison of the cytotoxic potential of various 9-substituted guanine analogs, the following tables summarize their half-maximal inhibitory concentration (IC50) values across different human cancer cell lines. It is important to note that direct cytotoxic data for this compound is not extensively available in the public domain; therefore, data for closely related analogs are presented to provide a valuable benchmark.

CompoundCancer TypeCell LineIC50 (µM)Exposure Time (h)Assay
O⁶-methylguanine Colorectal CarcinomaHT29~100-1000 (for related weak AGT inactivators)Not SpecifiedAGT Inactivation Assay
O⁶-methylguanine Colorectal CarcinomaColo205Potentiation of TemozolomideNot SpecifiedCytotoxicity Assay
O⁶-benzylguanine GliomaSF767- (Sensitizes to BCNU)2Cytotoxicity Assay
O⁶-(p-chlorobenzyl)guanine ColonHT29- (Sensitizes to Chloroethylating agents)2Cytotoxicity Assay
O⁶-(p-methylbenzyl)guanine ColonHT29- (Sensitizes to Chloroethylating agents)2Cytotoxicity Assay

Note: The data presented for O⁶-alkylguanines and related compounds indicate a wide range of potencies and are often studied in the context of sensitizing cancer cells to other chemotherapeutic agents by inhibiting the DNA repair protein O⁶-alkylguanine-DNA alkyltransferase (AGT). It is crucial to experimentally determine the IC₅₀ for this compound and its specific analogs in the cell lines of interest.

Delving into the Mechanism: Signaling Pathways of Cytotoxicity

The cytotoxic effects of guanine analogs are often mediated through the induction of apoptosis, a form of programmed cell death. The following signaling pathway diagram illustrates the intrinsic apoptosis pathway, which is frequently activated in response to DNA damage induced by these compounds.

IntrinsicApoptosis cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial Pathway cluster_caspase_cascade Caspase Cascade Guanine_Analog 9-Substituted Guanine Analog DNA_Damage DNA Damage Guanine_Analog->DNA_Damage Bax_Bak Bax/Bak Activation DNA_Damage->Bax_Bak MOMP MOMP Bax_Bak->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: Intrinsic apoptosis pathway induced by 9-substituted guanine analogs.

Experimental Corner: Protocols for Cytotoxicity Assessment

Accurate and reproducible experimental data are the bedrock of comparative analysis. The following section provides detailed protocols for key experiments to evaluate the cytotoxic effects of this compound and its analogs.

Protocol 1: Cell Viability Assay (MTT Assay)

This assay determines the concentration of a compound that inhibits cell viability by 50% (IC50).

Materials:

  • 96-well plates

  • Complete culture medium

  • Test compound (this compound or analog) stock solution in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of solvent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Protocol 3: Cell Cycle Analysis

This assay determines the effect of a compound on cell cycle progression.

Materials:

  • 6-well plates

  • Test compound

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution containing RNase A

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound for 24-48 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the in vitro evaluation of the cytotoxic effects of a novel guanine analog.

ExperimentalWorkflow Start Start: Compound Synthesis and Characterization Cell_Culture Select and Culture Cancer Cell Lines Start->Cell_Culture Dose_Response Dose-Response and Time-Course Studies Cell_Culture->Dose_Response MTT_Assay MTT Assay (Determine IC50) Dose_Response->MTT_Assay Mechanism_Assays Mechanism of Action Assays MTT_Assay->Mechanism_Assays Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Mechanism_Assays->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis Mechanism_Assays->Cell_Cycle_Assay Western_Blot Western Blot (Protein Expression) Mechanism_Assays->Western_Blot Data_Analysis Data Analysis and Interpretation Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion and Future Directions Data_Analysis->Conclusion

Figure 2: General workflow for in vitro cytotoxicity evaluation.

Concluding Remarks

The exploration of this compound and its analogs reveals a promising avenue for the development of novel therapeutic agents. While the available data for this compound itself is limited, the broader class of 9-substituted guanines demonstrates significant cytotoxic potential, often through the induction of apoptosis. The provided protocols and workflows offer a robust framework for researchers to systematically evaluate these compounds, contributing to a deeper understanding of their structure-activity relationships and mechanisms of action. Further investigation into a wider array of 9-substituted analogs is warranted to unlock their full therapeutic potential.

References

The Uncharted Territory of 9-Methylguanine in Oncology: A Comparative Guide to Guanine Methylation in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

While the quest for novel cancer biomarkers and therapeutic targets is relentless, the specific role of 9-Methylguanine in various cancer types remains largely unvalidated in the current scientific literature. In contrast, other methylated forms of guanine (B1146940), such as O⁶-methylguanine (O⁶-MeG) and N⁷-methylguanine (m7G), have well-documented roles in cancer progression and treatment response. This guide provides a comparative overview of the current understanding of these guanine modifications to aid researchers, scientists, and drug development professionals in navigating this complex field.

This compound: An Enigma in Cancer Biology

Direct evidence validating this compound as a significant player in specific cancers is currently scarce. There is a notable lack of studies quantifying its levels in cancerous versus normal tissues or elucidating its specific signaling pathways and effects on cancer cell behavior.

However, a glimmer of its potential therapeutic relevance comes from synthetic chemistry. Research into novel anti-cancer agents has shown that derivatives of 9-methyl-9H-purine can act as potent inhibitors of the mTOR signaling pathway, a critical regulator of cell growth and proliferation that is often dysregulated in cancer.[1] This finding suggests that the 9-methyl-purine chemical scaffold could serve as a promising foundation for the development of new targeted therapies.

A Comparative Look at Well-Established Methylated Guanines

To better understand the potential significance of this compound, it is crucial to compare it with its more extensively studied counterparts, O⁶-methylguanine and N⁷-methylguanine.

O⁶-Methylguanine (O⁶-MeG): A Critical DNA Lesion in Chemotherapy

O⁶-Methylguanine is a cytotoxic and mutagenic DNA adduct formed by certain alkylating agents used in cancer chemotherapy. Its presence is a key determinant of treatment efficacy.

Table 1: The Role of O⁶-Methylguanine in Cancer

FeatureDescriptionKey Findings
Mechanism of Action O⁶-MeG is a form of DNA damage that, if not repaired, can lead to the activation of the intrinsic apoptotic pathway, causing cancer cell death.The accumulation of O⁶-MeG triggers a mismatch repair response that can result in DNA double-strand breaks, leading to the activation of caspase-9 and caspase-3 and a decline in the anti-apoptotic protein Bcl-2.[2][3]
Therapeutic Importance The DNA repair protein O⁶-methylguanine-DNA methyltransferase (MGMT) removes the methyl group from O⁶-MeG, thereby conferring resistance to alkylating chemotherapies like temozolomide.Tumors with low MGMT expression are generally more sensitive to treatment with alkylating agents.[4][5]

A standard approach to study the effects of O⁶-MeG involves treating cancer cells with an alkylating agent and observing the induction of apoptosis.

  • Cell Treatment: Cancer cell lines with known MGMT status (proficient or deficient) are cultured and treated with an O⁶-MeG-inducing compound, such as N-methyl-N'-nitro-N-nitrosoguanidine (MNNG).[3]

  • Apoptosis Quantification: Apoptosis is measured at various time points using techniques like Annexin V and propidium (B1200493) iodide staining followed by flow cytometry.

  • Protein Expression Analysis: Western blotting is used to detect changes in the levels of key apoptotic proteins, including Bcl-2 and the cleaved (active) forms of caspase-9 and caspase-3.[2]

  • DNA Damage Assessment: The formation of DNA double-strand breaks, a critical step in O⁶-MeG-induced apoptosis, can be visualized and quantified using methods like γ-H2AX immunofluorescence staining.[3]

N⁷-Methylguanosine (m7G): A Key Regulator of RNA Function in Cancer

N⁷-Methylguanosine is a modification that occurs on the 5' cap of messenger RNA (mRNA) and internally on other RNA molecules. It plays a crucial role in RNA metabolism and its dysregulation has been implicated in various cancers.

Table 2: The Role of N⁷-Methylguanosine (m7G) in Cancer

FeatureDescriptionKey Findings
Mechanism of Action The m7G modification and its associated regulatory proteins influence RNA stability, splicing, and translation. This can lead to altered expression of oncogenes and tumor suppressor genes.In colorectal cancer, the expression of most genes related to m7G modification is significantly higher in tumor tissues compared to normal tissues.[6]
Associated Pathways Dysregulation of m7G modification has been linked to inflammatory signaling, cell adhesion, and metabolic pathways, all of which are critical in cancer development and progression.Genes associated with m7G are enriched in processes such as purine (B94841) metabolism and the organization of the actin cytoskeleton.[6]
Therapeutic Potential The enzymes that add, remove, and recognize m7G modifications are being investigated as potential targets for novel cancer therapies.Specific m7G-related genes, such as NCBP2 and EIF3D, have been shown to promote the growth of malignant epithelial tumors in colorectal cancer.[6]

Transcriptomic analysis is a powerful method to understand the role of m7G-related genes in cancer.

  • Sample Preparation: Tumor and adjacent normal tissues are collected from patients.

  • RNA Sequencing: Single-cell or bulk RNA sequencing is performed to profile the gene expression in these tissues.

  • Bioinformatic Analysis: Specialized software is used to identify genes related to m7G modification that are differentially expressed between cancerous and normal tissues.[6]

  • Pathway Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) analyses are conducted to determine the biological pathways that are most affected by the observed changes in gene expression.[6]

Visualizing the Landscape of Guanine Methylation

The following diagram illustrates the different positions on the guanine molecule where methylation occurs and summarizes their established relevance to cancer.

Caption: A diagram showing the different methylation sites on guanine and their known roles in cancer.

Future Directions

The field of guanine methylation in cancer is dynamic and full of potential. While O⁶-methylguanine and N⁷-methylguanosine have taken center stage in research and clinical applications, the role of this compound remains an open and intriguing question. Further investigation into the presence and function of endogenous this compound in cancer is warranted and could unveil novel biomarkers for early diagnosis, prognosis, and new targets for therapeutic intervention. A deeper understanding of the interplay between these different guanine modifications will undoubtedly provide a more complete picture of cancer biology and pave the way for more effective and personalized treatments.

References

comparative transcriptomics of cells treated with 9-Methylguanine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Cellular Effects of 9-Methylguanine and Related Guanine (B1146940) Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known biological activities of this compound and contrasts them with the more extensively studied guanine analogs, O⁶-methylguanine (O⁶-meG) and N⁷-methylguanine (m⁷G). Due to a lack of publicly available comparative transcriptomics data for this compound, this document focuses on the established mechanisms of action of these related compounds to provide a foundational understanding for future research. A detailed, exemplary protocol for conducting a comparative transcriptomics study is also provided to facilitate such investigations.

Comparison of Biological Effects: this compound vs. O⁶-Methylguanine and N⁷-Methylguanine

FeatureThis compoundO⁶-Methylguanine (O⁶-meG)N⁷-Methylguanine (m⁷G)
Primary Biological Role Primarily studied as a synthetic purine (B94841) analog. Derivatives like O⁶-benzyl-9-methylguanine are used as inactivators of the DNA repair protein AGT (O⁶-alkylguanine-DNA alkyltransferase).[1]A highly mutagenic DNA lesion formed by alkylating agents.[2][3] It can lead to transcriptional errors and apoptosis if not repaired.[2][4][5]An abundant DNA lesion caused by methylating agents, generally considered less cytotoxic than O⁶-meG.[2] It is also a modification found at the 5' cap of eukaryotic mRNA (m⁷G cap), crucial for mRNA processing and translation.[6]
Interaction with DNA Does not directly incorporate into DNA in the same manner as O⁶-meG.Forms a stable adduct on the O⁶ position of guanine in DNA, leading to mispairing with thymine (B56734) during replication and transcription.Forms an adduct at the N⁷ position of guanine.
Effect on Transcription Not well-documented.Can cause RNA polymerase II to mis-insert bases, leading to altered transcripts and proteins (transcriptional mutagenesis).[2][3]As part of the mRNA cap, it is essential for efficient transcription and protection from degradation.[6]
Cellular Repair Mechanisms Not applicable as a DNA lesion.Primarily repaired by the O⁶-methylguanine-DNA methyltransferase (MGMT) protein, which removes the methyl group.[7][8][9]Repaired through the base excision repair (BER) pathway.
Known Signaling Pathway Involvement Not well-documented.Triggers DNA damage response pathways, and if unrepaired, can lead to apoptosis via a Bcl-2 and caspase-9/3 regulated pathway.[4]As an RNA modification, m⁷G-related genes are implicated in inflammatory and metabolic pathways.[6]

Experimental Protocols

For researchers interested in investigating the transcriptomic effects of this compound, the following is a detailed, hypothetical protocol for a comparative RNA-sequencing (RNA-seq) experiment.

Cell Culture and Treatment
  • Cell Line Selection: Choose a human cell line relevant to the research question (e.g., a glioblastoma cell line like T98G, which has a known MGMT status, or a commonly used line like HEK293).

  • Culture Conditions: Culture cells in appropriate media (e.g., DMEM for T98G and HEK293) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a 5% CO₂ incubator.

  • Treatment Protocol:

    • Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

    • Prepare stock solutions of this compound and a comparator compound (e.g., O⁶-methylguanine or a vehicle control like DMSO) in the appropriate solvent.

    • Treat the cells with the desired concentrations of the compounds for a predetermined time course (e.g., 24, 48, or 72 hours). Include a vehicle-only control group.

    • Perform treatments in biological triplicate for each condition and time point.

RNA Isolation and Quality Control
  • RNA Extraction: Following treatment, wash the cells with PBS and lyse them directly in the wells using a suitable lysis buffer (e.g., from a commercial RNA extraction kit). Isolate total RNA according to the manufacturer's protocol, including a DNase I treatment step to remove any contaminating genomic DNA.

  • RNA Quality and Quantity Assessment:

    • Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) to determine the concentration and purity (A260/A280 and A260/A230 ratios).

    • Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer) to obtain an RNA Integrity Number (RIN). Aim for a RIN value of ≥ 8 for high-quality RNA suitable for sequencing.

RNA-Sequencing (RNA-seq) Library Preparation and Sequencing
  • Library Preparation:

    • Start with 1 µg of total RNA for each sample.

    • Isolate mRNA using oligo(dT) magnetic beads.

    • Fragment the purified mRNA into smaller pieces.

    • Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.

    • Perform end-repair, A-tailing, and ligation of sequencing adapters.

    • Amplify the library by PCR to enrich for adapter-ligated fragments.

    • Purify the final library and assess its quality and quantity using an automated electrophoresis system and qPCR.

  • Sequencing:

    • Pool the indexed libraries in equimolar concentrations.

    • Perform paired-end sequencing (e.g., 2x150 bp) on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

Bioinformatic Analysis
  • Data Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Alignment: Align the quality-filtered reads to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner like STAR.

  • Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR in R to normalize the raw counts and identify differentially expressed genes (DEGs) between treatment groups and controls. Set significance thresholds (e.g., adjusted p-value < 0.05 and |log2(Fold Change)| > 1).

  • Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the list of DEGs to identify enriched biological processes and signaling pathways.

Visualizations

The following diagrams illustrate a hypothetical experimental workflow for comparative transcriptomics and a known signaling pathway affected by a related guanine analog.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_extraction RNA Processing cluster_sequencing RNA Sequencing cluster_analysis Bioinformatic Analysis CellSeeding Cell Seeding Adherence Adherence (70-80% Confluency) CellSeeding->Adherence Treatment Treatment with This compound / Control Adherence->Treatment CellLysis Cell Lysis Treatment->CellLysis RNA_Isolation Total RNA Isolation (DNase Treatment) CellLysis->RNA_Isolation QC RNA Quality Control (NanoDrop, Bioanalyzer) RNA_Isolation->QC LibraryPrep mRNA Isolation & Library Preparation QC->LibraryPrep Sequencing High-Throughput Sequencing (e.g., Illumina) LibraryPrep->Sequencing RawDataQC Raw Read QC Sequencing->RawDataQC Alignment Alignment to Reference Genome RawDataQC->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEG_Analysis Differential Expression Analysis Quantification->DEG_Analysis Functional_Analysis Functional Enrichment Analysis DEG_Analysis->Functional_Analysis

A hypothetical workflow for a comparative transcriptomics study of this compound.

O6_meG_Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_dna_damage DNA Damage & Repair cluster_apoptosis_regulation Apoptotic Regulation AlkylatingAgent Alkylating Agent O6_meG O6-methylguanine (O6-meG) DNA Adduct AlkylatingAgent->O6_meG MMR Mismatch Repair (MMR) System Activation O6_meG->MMR DSB Double-Strand Breaks (DSBs) MMR->DSB Bcl2_decline Bcl-2 Decline DSB->Bcl2_decline Cytochrome_c Cytochrome c Release Bcl2_decline->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Signaling pathway of apoptosis induced by O⁶-methylguanine DNA damage.

References

A Comparative Guide to the Interaction of Guanine Adducts with Mismatch Repair Proteins: O⁶-Methylguanine vs. 9-Methylguanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the interaction of two structurally related guanine (B1146940) adducts, O⁶-methylguanine (O⁶-MeG) and 9-Methylguanine, with the cellular DNA Mismatch Repair (MMR) system. While the interaction of O⁶-MeG with MMR proteins is well-documented and known to trigger cytotoxic and mutagenic outcomes, the interaction of this compound remains largely uncharacterized. This guide aims to summarize the existing experimental data for O⁶-MeG, highlight the current knowledge gap regarding this compound, and provide detailed experimental protocols that can be adapted to validate the interaction of this compound with MMR proteins.

Introduction

DNA mismatch repair is a crucial cellular process for maintaining genomic stability by correcting errors that occur during DNA replication and recombination.[1] The MMR machinery, primarily initiated by the MutSα (a heterodimer of MSH2 and MSH6) and MutLα (a heterodimer of MLH1 and PMS2) complexes, recognizes and repairs base-base mismatches and small insertion-deletion loops.[2][3] However, the MMR system can also be engaged by certain types of DNA damage, such as the alkylating lesion O⁶-methylguanine. This interaction, rather than leading to repair, can trigger a futile cycle of processing that results in cytotoxicity, a mechanism exploited by some chemotherapeutic agents.[4][5]

This compound is an isomer of O⁶-methylguanine. Despite their structural similarity, the positioning of the methyl group is expected to have a profound impact on their interaction with DNA and cellular proteins. This guide will delve into the known interactions of O⁶-MeG with the MMR pathway and propose a framework for investigating the yet-to-be-validated interactions of this compound.

Comparative Analysis: O⁶-Methylguanine vs. This compound

Currently, there is a significant disparity in the available experimental data for these two compounds. O⁶-Methylguanine is extensively studied, whereas direct evidence for the interaction of this compound with MMR proteins is lacking in the scientific literature.

FeatureO⁶-Methylguanine (O⁶-MeG)This compound
Interaction with MutSα High-affinity binding to O⁶-MeG:T mismatches, with reported half-maximal binding concentrations in the nanomolar range.[3]Data not available. Hypothetically, the N9 methylation may interfere with the canonical hydrogen bonding patterns in the DNA major groove, but its recognition by MutSα is unconfirmed.
MMR-dependent Cytotoxicity Induces MMR-dependent G2/M cell cycle arrest and apoptosis.[4] MMR-deficient cells exhibit resistance to O⁶-MeG-inducing agents like temozolomide.[5]Data not available. It is unknown if this compound can trigger a similar MMR-dependent cytotoxic response.
In vitro MMR Assay O⁶-MeG:T mismatches are effective substrates in in vitro MMR and excision assays, triggering nick-directed excision.[6][7]Data not available. The ability of a this compound containing mismatch to initiate MMR in vitro has not been reported.
Alternatives & Similar Compounds 6-Thioguanine is another guanine analog known to be recognized by the MMR system and induce a cytotoxic response.[8]N⁷-methylguanine is a more common DNA lesion that is typically repaired by the base excision repair (BER) pathway and is not a primary substrate for MMR.

Experimental Protocols

To facilitate the investigation of this compound's interaction with MMR proteins, detailed protocols for key experiments are provided below. These are based on established methods used for studying O⁶-MeG.

In Vitro Mismatch Repair (MMR) Assay

This assay assesses the ability of a DNA mismatch, such as one containing this compound, to trigger repair in a cell-free system.

Methodology:

  • Substrate Preparation: A circular plasmid DNA substrate is engineered to contain a specific mismatch (e.g., this compound paired with Thymine) and a single-strand nick located either 5' or 3' to the mismatch.[6] This nick serves as the signal for the MMR machinery to identify the newly synthesized strand.

  • Nuclear Extract Preparation: Nuclear extracts are prepared from MMR-proficient (e.g., HeLa) and MMR-deficient (e.g., HCT116) cell lines.[9]

  • Repair Reaction: The mismatched plasmid substrate is incubated with the nuclear extract in a reaction buffer containing dNTPs, ATP, and other necessary cofactors.[6]

  • Analysis: Repair of the mismatch is detected by the restoration of a restriction enzyme site that was disrupted by the mismatch, or by the loss of a restriction site present in the mismatched sequence. The DNA is then digested with the appropriate restriction enzymes and analyzed by agarose (B213101) gel electrophoresis.[6][10]

Reaction Buffer Composition:

  • 20 mM Tris-HCl, pH 7.6

  • 110 mM NaCl

  • 5 mM MgCl₂

  • 0.1 mM each of dATP, dCTP, dGTP, and dTTP

  • 1.5 mM ATP

  • 1 mM Glutathione

  • 50 µg/ml BSA[6][10]

MutSα-DNA Binding Assay (Fluorescence Anisotropy)

This biophysical assay quantitatively measures the binding affinity of purified MutSα protein to a DNA substrate containing this compound.

Methodology:

  • Protein Purification: Recombinant human MutSα (MSH2-MSH6) is expressed and purified, for example, using a baculovirus expression system.[11][12]

  • DNA Substrate: A short, fluorescently labeled (e.g., with TAMRA) double-stranded DNA oligonucleotide containing a centrally located this compound:Thymine (B56734) mismatch is synthesized.

  • Binding Reaction: A constant concentration of the fluorescently labeled DNA is titrated with increasing concentrations of purified MutSα in a suitable binding buffer.

  • Measurement: The fluorescence anisotropy of the solution is measured at each titration point. An increase in anisotropy indicates the formation of a larger protein-DNA complex.

  • Data Analysis: The binding data is fitted to a suitable binding isotherm to determine the dissociation constant (Kd), which is a measure of the binding affinity.[11]

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of a this compound-inducing agent on MMR-proficient and MMR-deficient cell lines.

Methodology:

  • Cell Seeding: MMR-proficient and MMR-deficient cells are seeded in 96-well plates at an appropriate density (e.g., 10,000 cells/well).[13][14]

  • Compound Treatment: Cells are treated with a range of concentrations of the this compound-inducing agent for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[13][15]

  • Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO or a specialized reagent).[14][15]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls, and the IC50 (half-maximal inhibitory concentration) is determined.[13]

Visualizing the Mismatch Repair Pathway and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

Mammalian_Mismatch_Repair_Pathway cluster_recognition Mismatch Recognition cluster_initiation Repair Initiation cluster_excision Excision cluster_synthesis Resynthesis & Ligation Mismatch DNA Mismatch (e.g., O⁶-MeG:T) MutS_alpha MutSα (MSH2/MSH6) Mismatch->MutS_alpha binds MutS_alpha_bound MutSα-DNA Complex MutS_alpha->MutS_alpha_bound MutL_alpha MutLα (MLH1/PMS2) MutS_alpha_bound->MutL_alpha recruits PCNA PCNA MutL_alpha->PCNA RFC RFC PCNA->RFC EXO1 Exonuclease 1 PCNA->EXO1 activates RPA RPA EXO1->RPA exposes ssDNA for Pol_delta DNA Polymerase δ RPA->Pol_delta Lig1 DNA Ligase I Pol_delta->Lig1 Repaired_DNA Repaired_DNA Lig1->Repaired_DNA seals nick

Caption: Mammalian Mismatch Repair Pathway.

Experimental_Workflow_MMR_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Mismatched Plasmid DNA C Incubate DNA with Extracts and Cofactors A->C B Prepare Nuclear Extracts B->C D Restriction Enzyme Digestion C->D E Agarose Gel Electrophoresis D->E F Quantify Repair Efficiency E->F

Caption: In Vitro Mismatch Repair Assay Workflow.

Conclusion

The interaction of O⁶-methylguanine with the mismatch repair system is a well-established phenomenon with significant implications for carcinogenesis and cancer therapy. In contrast, the interaction of its isomer, this compound, with MMR proteins remains an open area of investigation. This guide provides a framework for researchers to explore this knowledge gap by presenting a comparative overview and detailed experimental protocols. Validating the interaction, or lack thereof, between this compound and the MMR machinery will contribute to a more comprehensive understanding of DNA damage recognition and response, and may inform the development of novel therapeutic strategies.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for 9-Methylguanine

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 9-Methylguanine, a compound frequently used in biomedical research. Due to varying safety classifications among suppliers, a conservative approach, treating this compound as a hazardous chemical waste, is strongly recommended.[1] One supplier has classified it with a Water Hazard Class (WGK) of 3, indicating a severe hazard to water.[2]

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS). While some suppliers classify it as non-hazardous, others indicate it can cause skin, eye, and respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) should be worn at all times.

Recommended Personal Protective Equipment (PPE):

Hazard ClassificationRecommended PPE
Skin Irritation Gloves: Chemical-resistant gloves (e.g., Nitrile).[3]
Serious Eye Irritation Eye Protection: Safety glasses with side shields or chemical safety goggles.[3]
Respiratory Irritation (for powder form) Respiratory Protection: A NIOSH-approved N95 respirator or higher is required when handling the powder.[3]
General Handling Protective Clothing: A standard laboratory coat should be worn to prevent skin contact.[3][4]

All handling of solid this compound should be performed in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.[1]

Step-by-Step Disposal Protocol

The recommended disposal procedure for this compound is to manage it as a regulated chemical waste.[1] Do not attempt to neutralize it or dispose of it down the drain.[1][5]

  • Waste Segregation and Collection:

    • Solid Waste: Collect all solid this compound waste, including contaminated consumables such as weigh boats and pipette tips, in a dedicated, leak-proof container made of a compatible material (e.g., high-density polyethylene).[1][3][4]

    • Liquid Waste: For solutions containing this compound, use a separate, sealed, and clearly labeled liquid waste container.[1][3] Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1]

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[1][4][6]

    • Include the date when the waste was first added to the container.[1][6]

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated, secure hazardous waste accumulation area.[4][6]

    • Ensure the storage area is well-ventilated and that the container is stored away from incompatible materials.[1][6]

  • Arranging for Disposal:

    • Contact your institution's EHS or an equivalent department to schedule a pickup for the chemical waste.[1][4]

    • Follow all institutional procedures for waste manifests and handover.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

cluster_0 Waste Generation cluster_1 Segregation and Collection cluster_2 Storage and Disposal Start Generation of This compound Waste Identify_Type Identify Waste Type Start->Identify_Type Solid_Waste Solid Waste (e.g., powder, contaminated consumables) Identify_Type->Solid_Waste Solid Liquid_Waste Liquid Waste (solutions containing this compound) Identify_Type->Liquid_Waste Liquid Collect_Solid Collect in a labeled, leak-proof solid waste container. Solid_Waste->Collect_Solid Collect_Liquid Collect in a separate, labeled, sealed liquid waste container. Liquid_Waste->Collect_Liquid Store Store in a designated, secure, and well-ventilated area. Collect_Solid->Store Collect_Liquid->Store Contact_EHS Contact Institutional EHS for waste pickup. Store->Contact_EHS

Figure 1. Decision-making workflow for the proper disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Methylguanine
Reactant of Route 2
Reactant of Route 2
9-Methylguanine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.